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  • Product: 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan
  • CAS: 65428-13-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan: Natural Sources, Isolation, and Biological Potential

Abstract This technical guide provides a comprehensive overview of 3,9-dihydroxy-1-methoxy-10-prenylpterocarpan, a prenylated pterocarpan of significant interest to researchers in natural product chemistry, pharmacology,...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 3,9-dihydroxy-1-methoxy-10-prenylpterocarpan, a prenylated pterocarpan of significant interest to researchers in natural product chemistry, pharmacology, and drug development. While direct reports on the natural occurrence of this specific molecule are scarce, this document synthesizes current knowledge on the broader class of pterocarpans to infer its likely botanical sources, provide a robust framework for its isolation and structural elucidation, and discuss its potential biological activities based on established structure-activity relationships. This guide is intended to serve as a valuable resource for scientists seeking to explore the therapeutic potential of this and structurally related compounds.

Introduction: The Pterocarpan Scaffold and the Significance of Prenylation

Pterocarpans are a major class of isoflavonoids characterized by a tetracyclic ring system, which can be described as a benzo-pyrano-furano-benzene skeleton.[1] They are predominantly found in the plant family Fabaceae (legumes), where they often function as phytoalexins, antimicrobial compounds produced by plants in response to pathogen attack.[2]

The addition of a prenyl group (a five-carbon isoprenoid unit) to the pterocarpan scaffold, as seen in 3,9-dihydroxy-1-methoxy-10-prenylpterocarpan, significantly alters the molecule's physicochemical properties. The lipophilic nature of the prenyl chain can enhance the compound's affinity for biological membranes, potentially leading to increased bioavailability and more potent biological activity compared to their non-prenylated counterparts.[3] This has made prenylated flavonoids, including pterocarpans, a focal point in the search for new therapeutic agents.

Probable Natural Sources

While a definitive natural source for 3,9-dihydroxy-1-methoxy-10-prenylpterocarpan has not been explicitly documented in readily available literature, based on the distribution of structurally similar compounds, its presence can be anticipated in various species within the Fabaceae family.

Key genera known to produce a rich diversity of pterocarpans and other prenylated isoflavonoids include:

  • Lespedeza : Various species of Lespedeza, such as L. bicolor and L. tomentosa, have been shown to be a source of novel pterocarpans with cytotoxic activities.[4][5][6]

  • Cajanus : The genus Cajanus, particularly Cajanus cajan (pigeon pea), is a well-known producer of a wide array of secondary metabolites, including isoflavonoids and pterocarpanoids with antibacterial properties.[7][8][9]

  • Desmodium : The compound 3,9-dihydroxy-1-methoxy-2-prenylpterocarpan, an isomer of the topic compound, has been reported in Desmodium uncinatum.[10] This strongly suggests that other isomers, such as the 10-prenyl variant, may also be present in this or related species.

  • Glycyrrhiza : Species like Glycyrrhiza inflata are known to produce diprenylated pterocarpans, indicating the presence of the necessary biosynthetic machinery for prenylation.[11]

  • Acosmium : Acosmium diffusissimum has been found to contain prenylated pterocarpans with anti-inflammatory activity.[12][13]

Therefore, a systematic phytochemical investigation of these genera, and others within the Fabaceae family, represents a logical starting point for the targeted isolation of 3,9-dihydroxy-1-methoxy-10-prenylpterocarpan.

Biosynthesis of Prenylated Pterocarpans

The biosynthesis of pterocarpans is a complex process that begins with the general phenylpropanoid pathway, leading to the formation of an isoflavone precursor. The core pterocarpan skeleton is then formed through a series of enzymatic reactions. The prenyl group is typically added to the flavonoid backbone by the action of prenyltransferase enzymes, which catalyze a Friedel–Crafts type alkylation.[3]

The following diagram illustrates a generalized biosynthetic pathway leading to a prenylated pterocarpan.

Prenylated Pterocarpan Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_isoflavonoid Isoflavonoid Pathway cluster_pterocarpan Pterocarpan Formation cluster_prenylation Prenylation L-Phenylalanine L-Phenylalanine Cinnamic Acid Cinnamic Acid L-Phenylalanine->Cinnamic Acid p-Coumaroyl-CoA p-Coumaroyl-CoA Cinnamic Acid->p-Coumaroyl-CoA Chalcone Chalcone p-Coumaroyl-CoA->Chalcone Isoflavone Isoflavone Chalcone->Isoflavone Isoflavanone Isoflavanone Isoflavone->Isoflavanone Isoflavanol Isoflavanol Isoflavanone->Isoflavanol Pterocarpan Skeleton Pterocarpan Skeleton Isoflavanol->Pterocarpan Skeleton Prenylated Pterocarpan 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan Pterocarpan Skeleton->Prenylated Pterocarpan Prenyltransferase DMAPP Dimethylallyl pyrophosphate DMAPP->Prenylated Pterocarpan

Caption: Generalized biosynthetic pathway of a prenylated pterocarpan.

Isolation and Purification Methodology

The isolation of 3,9-dihydroxy-1-methoxy-10-prenylpterocarpan from a plant matrix requires a multi-step approach involving extraction and chromatography. The following is a generalized, yet detailed, protocol based on established methods for isolating similar compounds.

Extraction
  • Plant Material Preparation : The selected plant material (e.g., roots, stems) should be air-dried and ground into a fine powder to increase the surface area for solvent extraction.

  • Solvent Extraction : The powdered plant material is typically extracted with a polar solvent such as methanol or ethanol at room temperature with agitation or using a Soxhlet apparatus. This process is repeated several times to ensure exhaustive extraction.

  • Concentration : The combined solvent extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Purification

The crude extract, being a complex mixture of compounds, is subjected to a series of chromatographic steps for the isolation of the target molecule.

  • Column Chromatography (CC) :

    • Stationary Phase : Silica gel is a commonly used stationary phase for the initial fractionation.

    • Mobile Phase : A gradient elution is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with solvents like ethyl acetate and methanol.

    • Fraction Collection : Fractions are collected and monitored by Thin-Layer Chromatography (TLC) to identify those containing compounds with similar characteristics to the target molecule.

  • Preparative High-Performance Liquid Chromatography (HPLC) :

    • Column : A reversed-phase C18 column is typically used for further purification.

    • Mobile Phase : A gradient of water and methanol or acetonitrile is commonly employed.

    • Detection : A UV detector is used to monitor the elution of compounds.

    • Fraction Collection : The peak corresponding to the target compound is collected.

The following diagram illustrates a typical workflow for the isolation of a prenylated pterocarpan.

Isolation Workflow Plant_Material Dried and Powdered Plant Material Extraction Solvent Extraction (Methanol/Ethanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Silica Gel Column Chromatography (Gradient Elution) Crude_Extract->Column_Chromatography Fractions Collected Fractions Column_Chromatography->Fractions TLC_Analysis TLC Analysis Fractions->TLC_Analysis Enriched_Fraction Enriched Fraction TLC_Analysis->Enriched_Fraction Prep_HPLC Preparative HPLC (C18 Column) Enriched_Fraction->Prep_HPLC Pure_Compound Pure 3,9-Dihydroxy-1-methoxy- 10-prenylpterocarpan Prep_HPLC->Pure_Compound

Caption: A standard workflow for the isolation of prenylated pterocarpans.

Structural Elucidation

The definitive identification of the isolated compound as 3,9-dihydroxy-1-methoxy-10-prenylpterocarpan requires a combination of spectroscopic techniques.

Technique Purpose Expected Observations for 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan
Mass Spectrometry (MS) Determination of molecular weight and elemental composition.High-resolution mass spectrometry (HR-MS) would confirm the molecular formula C₂₁H₂₂O₅.
¹H NMR Spectroscopy Provides information on the number and types of protons and their connectivity.Signals corresponding to aromatic protons, a methoxy group, hydroxyl groups, the pterocarpan core protons, and the protons of the prenyl group.
¹³C NMR Spectroscopy Provides information on the number and types of carbon atoms.Resonances for the 21 carbon atoms, including those of the aromatic rings, the pterocarpan core, the methoxy group, and the prenyl group.
2D NMR (COSY, HSQC, HMBC) Establishes detailed connectivity between protons and carbons.COSY correlations would reveal proton-proton couplings. HSQC would link protons to their directly attached carbons. HMBC would show long-range correlations, confirming the placement of the methoxy and prenyl groups.
UV-Vis Spectroscopy Provides information on the chromophoric system.Absorption maxima characteristic of the pterocarpan skeleton.
Infrared (IR) Spectroscopy Identifies functional groups.Absorption bands for hydroxyl (-OH), aromatic (C=C), and ether (C-O) functionalities.

Potential Biological Activities and Therapeutic Applications

Given the known pharmacological activities of other pterocarpans and prenylated flavonoids, 3,9-dihydroxy-1-methoxy-10-prenylpterocarpan is a promising candidate for a range of biological activities.

  • Anticancer Activity : Many pterocarpans have demonstrated cytotoxic effects against various cancer cell lines.[4][5] The mechanism often involves the induction of apoptosis and cell cycle arrest.

  • Antimicrobial Activity : As phytoalexins, pterocarpans possess inherent antimicrobial properties. They have shown activity against a range of bacteria and fungi.[7]

  • Anti-inflammatory Activity : Several pterocarpans have been shown to exhibit anti-inflammatory effects, potentially through the inhibition of pro-inflammatory mediators.[12]

  • Antioxidant Activity : The phenolic hydroxyl groups in the pterocarpan structure contribute to its antioxidant potential by scavenging free radicals.[5]

  • Neuroprotective Effects : Some polyphenolic compounds from Lespedeza bicolor, including pterocarpans, have been shown to protect neuronal cells from oxidative stress.[14]

The following diagram illustrates the potential therapeutic applications of prenylated pterocarpans.

Biological Activities Prenylated_Pterocarpan 3,9-Dihydroxy-1-methoxy- 10-prenylpterocarpan Anticancer Anticancer Prenylated_Pterocarpan->Anticancer Antimicrobial Antimicrobial Prenylated_Pterocarpan->Antimicrobial Anti_inflammatory Anti-inflammatory Prenylated_Pterocarpan->Anti_inflammatory Antioxidant Antioxidant Prenylated_Pterocarpan->Antioxidant Neuroprotective Neuroprotective Prenylated_Pterocarpan->Neuroprotective

Caption: Potential biological activities of prenylated pterocarpans.

Conclusion and Future Directions

3,9-dihydroxy-1-methoxy-10-prenylpterocarpan represents a compelling target for natural product discovery and development. While its natural occurrence is yet to be definitively established, the wealth of information on related compounds from the Fabaceae family provides a clear roadmap for its discovery and characterization. The methodologies outlined in this guide offer a robust framework for its isolation and structural elucidation. Further research into the pharmacological properties of this molecule is warranted and could lead to the development of novel therapeutic agents.

References

  • Lee, D., et al. (2019). Antiproliferative Pterocarpans and Coumestans from Lespedeza bicolor. Journal of Natural Products, 82(11), 3019-3027. [Link]

  • Tarbeeva, D. V., et al. (2019). Cytotoxic polyphenolic compounds from Lespedeza bicolor stem bark. Fitoterapia, 135, 64-72. [Link]

  • Request PDF. (n.d.). Two New Pterocarpans from Lespedeza tomentosa. ResearchGate. [Link]

  • Tarbeeva, D. V., et al. (2021). Polyphenolic Compounds from Lespedeza bicolor Protect Neuronal Cells from Oxidative Stress. Molecules, 26(21), 6485. [Link]

  • de Oliveira, G. P., et al. (2021). Target Isolation of Prenylated Isoflavonoids and Pterocarpans from Acosmium diffusissimum Using LC–MS/MS-Based Molecular Networking. Journal of Natural Products, 84(5), 1475-1485. [Link]

  • ResearchGate. (n.d.). Pterocarpans and their biological activities: a review. [Link]

  • ACG Publications. (2011). Pterocarpin and Isoflavan Derivatives from Canavalia maritima (Aubl.) Thou. [Link]

  • ResearchGate. (2021). Target Isolation of Prenylated Isoflavonoids and Pterocarpans from Acosmium diffusissimum Using LC–MS/MS-Based Molecular Networking. [Link]

  • PubChem. (n.d.). 3,9-dihydroxy-1-methoxy-10-prenylpterocarpan. [Link]

  • ResearchGate. (n.d.). Structures of prenylated flavonoids from the Fabaceae family with high activity against MRSA. [Link]

  • Wikipedia. (n.d.). Pterocarpan. [Link]

  • Journal of Natural Products. (2020). Prenylated Flavonoids from the Roots of Tephrosia rhodesica. [Link]

  • PubChem. (n.d.). 3,9-Dihydroxy-1-methoxy-2,8-diprenylpterocarpan. [Link]

  • MDPI. (2023). Fabaceae Flavonoids Beyond the Commonplace: A Review of Chemical Diversity, Pharmacological Activities, Mass Spectrometric Profiling and In Silico Insights into Their Subclasses. [Link]

  • PubChem. (n.d.). 3,9-dihydroxy-1-methoxy-2-prenylpterocarpan. [Link]

  • ResearchGate. (n.d.). Structure (relative stereochemistry) and NMR data of compound 2. [Link]

  • Archives of Pharmacal Research. (2022). Phytochemistry and pharmacology of natural prenylated flavonoids. [Link]

  • MDPI. (2022). Antibiotic Isoflavonoids, Anthraquinones, and Pterocarpanoids from Pigeon Pea (Cajanus cajan L.) Seeds against Multidrug-Resistant Staphylococcus aureus. [Link]

  • PubChem. (n.d.). 3,9-Dihydroxy-1-methoxy-2-prenylpterocarpan. [Link]

  • Pal, D., et al. (2011). Biological activities and medicinal properties of Cajanus cajan (L) Millsp. Journal of Advanced Pharmaceutical Technology & Research, 2(4), 207–214. [Link]

  • ResearchGate. (2022). Antibiotic Isoflavonoids, Anthraquinones, and Pterocarpanoids from Pigeon Pea (Cajanus cajan L.) Seeds against Multidrug-Resistant Staphylococcus aureus. [Link]

  • IntechOpen. (2022). Extraction, Isolation, and Structural Elucidation of Lignans from Natural Resources. [Link]

Sources

Exploratory

An In-depth Technical Guide to 3,9-Dihydroxy-1-methoxy-prenylpterocarpans: Discovery, Characterization, and Biological Significance

A Note to the Reader: The initial focus of this guide was the specific molecule 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan. However, a comprehensive literature review revealed a scarcity of specific data for this parti...

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Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Reader: The initial focus of this guide was the specific molecule 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan. However, a comprehensive literature review revealed a scarcity of specific data for this particular isomer. In contrast, the closely related isomer, 3,9-Dihydroxy-1-methoxy-2-prenylpterocarpan , has been reported in the scientific literature, particularly from the plant Desmodium uncinatum. Therefore, this guide will focus on the discovery, history, and technical details of prenylated pterocarpans from Desmodium uncinatum as a representative case study, providing a robust and scientifically grounded overview of this class of compounds.

Introduction: The World of Pterocarpans

Pterocarpans are a major class of isoflavonoids, natural phenolic compounds widely distributed in the plant kingdom, particularly in the Leguminosae (Fabaceae) family.[1] They are characterized by a tetracyclic ring system, which forms the structural basis for their diverse and potent biological activities. Often produced by plants in response to stress, such as microbial attack, they function as phytoalexins, key components of the plant's defense system. The addition of a prenyl group, a five-carbon isoprenoid unit, to the pterocarpan skeleton often enhances the lipophilicity and, consequently, the biological activity of the molecule. This guide delves into the discovery and history of a specific subset of these fascinating compounds.

Discovery and History: The Desmodium uncinatum Connection

The story of 3,9-dihydroxy-1-methoxy-prenylpterocarpans is intrinsically linked to the phytochemical investigation of Desmodium uncinatum (Jacq.) DC., a leguminous plant with noted allelopathic properties. Research into the chemical constituents of its roots has led to the isolation of several novel isoflavonoids.

A significant contribution to this field was the work of Guchu et al. (2007), who investigated the dichloromethane root extract of Desmodium uncinatum. Their work led to the isolation and characterization of a new pterocarpan named uncinacarpan (1,9-dihydroxy-3-methoxy-2-methylpterocarpan), along with other C-methylated and C-prenylated isoflavanones.[2][3] While not identical to the titular compound of this guide, its discovery within the same plant genus and with a similar substitution pattern is highly relevant. The PubChem database also indicates that 3,9-Dihydroxy-1-methoxy-2-prenylpterocarpan has been reported in Desmodium uncinatum.[4]

The interest in Desmodium uncinatum stems from its use in "push-pull" agricultural systems, where it is used as an intercrop to control parasitic weeds like Striga hermonthica.[5] The root exudates of the plant contain a cocktail of bioactive molecules, including isoflavanones that can induce "suicidal germination" of the parasitic weed's seeds.[5] This has driven further investigation into the full spectrum of secondary metabolites produced by this plant, leading to the discovery of its rich pterocarpan content.

Physicochemical Properties and Structural Elucidation

The structural characterization of pterocarpans relies on a combination of spectroscopic techniques. High-performance liquid chromatography (HPLC) is typically employed for the separation and purification of individual compounds from plant extracts. Subsequently, mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are used for structural elucidation.

Table 1: Physicochemical and Spectroscopic Data for 3,9-Dihydroxy-1-methoxy-2-prenylpterocarpan

PropertyValueReference
Molecular FormulaC21H22O5[4]
Molecular Weight354.4 g/mol [4]
IUPAC Name1-methoxy-2-(3-methylbut-2-enyl)-6a,11a-dihydro-6H-[6]benzofuro[3,2-c]chromene-3,9-diol[4]
Predicted XLogP3-AA4.2[4]
Hydrogen Bond Donors2[4]
Hydrogen Bond Acceptors5[4]

The structural elucidation process would typically involve:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to determine the exact molecular formula. Fragmentation patterns in MS/MS experiments would help identify the core pterocarpan structure and the nature of the substituents.

  • 1H NMR Spectroscopy: To determine the number and types of protons in the molecule. The chemical shifts and coupling constants of the aromatic protons would reveal the substitution pattern on the aromatic rings. Signals corresponding to the prenyl group (e.g., vinyl protons, methyl groups) would also be identifiable.

  • 13C NMR Spectroscopy: To determine the number of carbon atoms and their chemical environment (e.g., aromatic, aliphatic, methoxy, prenyl carbons).

  • 2D NMR Techniques (COSY, HMQC, HMBC): To establish the connectivity between protons and carbons, allowing for the unambiguous assignment of the structure, including the precise location of the methoxy and prenyl groups on the pterocarpan skeleton.

Biological Activities and Potential Applications

While specific biological activity data for 3,9-Dihydroxy-1-methoxy-2-prenylpterocarpan is limited, the broader class of pterocarpans from Desmodium and other sources exhibit a range of interesting biological effects.

  • Allelopathic Activity: As mentioned, isoflavonoids from Desmodium uncinatum root exudates have demonstrated allelopathic activity against the parasitic weed Striga hermonthica.[5] The leaf extracts have also shown bio-herbicide potential against the invasive plant Parthenium hysterophorus.[7][8] This suggests a potential application in the development of natural herbicides.

  • Antifungal Activity: Root extracts of Desmodium uncinatum have been shown to inhibit the growth of toxigenic fungi such as Aspergillus flavus and Fusarium verticillioides, which are known to contaminate crops and produce mycotoxins.[9] This points to the potential of these compounds in agriculture and food preservation.

  • Cytotoxic and Anti-cancer Activity: Pterocarpans as a class are known for their cytotoxic effects against various cancer cell lines. While not specifically tested for the Desmodium pterocarpans in the available literature, this is a significant area of research for related compounds.

The prenyl group is often crucial for enhanced biological activity, as it increases the molecule's ability to interact with and penetrate cell membranes.

Experimental Protocols

Extraction and Isolation of Pterocarpans from Desmodium uncinatum Roots

This protocol is a generalized procedure based on the methodology described by Guchu et al. (2007).[2]

Objective: To extract and isolate pterocarpans from the root material of Desmodium uncinatum.

Materials:

  • Dried and powdered roots of Desmodium uncinatum

  • Dichloromethane (CH2Cl2)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

  • Sephadex LH-20

  • Methanol

  • HPLC system with a semi-preparative column

Procedure:

  • Extraction: The powdered root material is exhaustively extracted with dichloromethane at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.

  • Silica Gel Column Chromatography: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of increasing polarity, typically starting with hexane and gradually increasing the proportion of ethyl acetate.

  • Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are combined.

  • Sephadex LH-20 Chromatography: Fractions rich in pterocarpans are further purified by size-exclusion chromatography on a Sephadex LH-20 column, using methanol as the eluent. This step helps to remove pigments and other impurities.

  • High-Performance Liquid Chromatography (HPLC): Final purification of individual pterocarpans is achieved by semi-preparative HPLC, typically on a C18 column with a methanol-water or acetonitrile-water mobile phase.

Diagram of the Isolation Workflow:

G start Dried & Powdered Roots of Desmodium uncinatum extraction Extraction with Dichloromethane start->extraction crude_extract Crude Dichloromethane Extract extraction->crude_extract silica_gel Silica Gel Column Chromatography (Hexane-EtOAc gradient) crude_extract->silica_gel fractions Combined Fractions silica_gel->fractions sephadex Sephadex LH-20 Chromatography (Methanol) fractions->sephadex purified_fractions Purified Pterocarpan-rich Fractions sephadex->purified_fractions hplc Semi-preparative HPLC purified_fractions->hplc isolated_compound Isolated 3,9-Dihydroxy-1-methoxy- 2-prenylpterocarpan hplc->isolated_compound

Caption: Workflow for the extraction and isolation of pterocarpans.

Antifungal Activity Assay (Spore Germination Inhibition)

This is a general protocol to assess the antifungal activity of isolated compounds.

Objective: To determine the effect of a purified pterocarpan on the spore germination of a target fungus (e.g., Aspergillus flavus).

Materials:

  • Purified pterocarpan

  • Fungal spores of Aspergillus flavus

  • Potato Dextrose Broth (PDB)

  • Dimethyl sulfoxide (DMSO) for dissolving the compound

  • Microscope slides with a concavity

  • Humid chamber

  • Microscope

Procedure:

  • Spore Suspension Preparation: Prepare a suspension of fungal spores in sterile water and adjust the concentration to approximately 1 x 10^6 spores/mL.

  • Test Solution Preparation: Dissolve the purified pterocarpan in a small amount of DMSO and then dilute with PDB to achieve the desired final concentrations. Ensure the final DMSO concentration is non-toxic to the fungus. A control with only DMSO in PDB should be prepared.

  • Incubation: In the concavity of a microscope slide, mix a small volume of the spore suspension with the test solution (or control).

  • Humid Chamber: Place the slides in a humid chamber to prevent drying and incubate at an optimal temperature for the fungus (e.g., 25-28°C) for a set period (e.g., 6-12 hours).

  • Microscopic Examination: After incubation, observe the spores under a microscope. Count the number of germinated and non-germinated spores in a random field of view. A spore is considered germinated if the germ tube is at least half the length of the spore.

  • Calculation: Calculate the percentage of spore germination inhibition using the formula: % Inhibition = [(Gc - Gt) / Gc] * 100 where Gc is the percentage of germination in the control and Gt is the percentage of germination in the treatment.

Conclusion and Future Perspectives

The prenylated pterocarpans from Desmodium uncinatum, including 3,9-Dihydroxy-1-methoxy-2-prenylpterocarpan and its related compounds, represent a promising area of natural product research. Their discovery has been driven by the unique ecological role of the source plant and has unveiled a range of potential applications, particularly in agriculture as natural herbicides and fungicides.

Future research should focus on:

  • Comprehensive Biological Screening: A wider range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties, should be systematically evaluated for the purified compounds.

  • Mechanism of Action Studies: Elucidating the molecular mechanisms by which these pterocarpans exert their biological effects is crucial for their development as therapeutic or agrochemical agents.

  • Total Synthesis: The development of efficient synthetic routes for these compounds would enable the production of larger quantities for further study and the creation of analogues with potentially improved activity.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of related compounds will help to identify the key structural features responsible for their biological activity.

The exploration of the chemical diversity of plants like Desmodium uncinatum continues to be a valuable endeavor, offering novel molecular scaffolds with the potential to address significant challenges in medicine and agriculture.

References

  • Guchu, S. M., Yenesew, A., Tsanuo, M. K., Gikonyo, N. K., Pickett, J. A., & Hassanali, A. (2007).
  • Guchu, S. M., Yenesew, A., Tsanuo, M. K., Gikonyo, N. K., Pickett, J. A., & Hassanali, A. (2007). C-methylated and C-prenylated isoflavonoids from root extract of Desmodium uncinatum. PubMed. [Link]

  • Guchu, S. M., Yenesew, A., Tsanuo, M. K., Gikonyo, N. K., Pickett, J. A., & Hassanali, A. (2007). Structures of isoflavonoids isolated from the roots of Desmodium uncinatum. ResearchGate. [Link]

  • Ojija, F., Kher, M. M., & Terblanche, J. S. (2019). Bio-herbicide potential of naturalised Desmodium uncinatum crude leaf extract against the invasive plant species Parthenium hysterophorus. University of Greenwich. [Link]

  • Khan, Z. R., Midega, C. A. O., Hassanali, A., Pickett, J. A., & Wadhams, L. J. (2003). Isoflavanones from the allelopathic aqueous root exudate of Desmodium uncinatum. Prof. Zeyaur R. Khan's publications. [Link]

  • Okumu, O. O., Chacha, D. O., & Muthomi, J. W. (2020). In vitro antifungal activity of Desmodium intortum and D. uncinatum root extracts against growth of toxigenic Fusarium verticillioides and Aspergillus flavus.
  • Ojija, F., Kher, M. M., & Terblanche, J. S. (2019). Bio-herbicide potential of naturalised Desmodium uncinatum crude leaf extract against the invasive plant species Parthenium hysterophorus. ResearchGate. [Link]

  • PubChem. (n.d.). 3,9-Dihydroxy-1-methoxy-2-prenylpterocarpan. PubChem. Retrieved from [Link]

  • Jiménez-González, L., Álvarez-Corral, M., Muñoz-Dorado, M., & Rodríguez-García, I. (2011). Synthesis of Pterocarpans. ResearchGate. [Link]

Sources

Foundational

Whitepaper: 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan (1-Methoxyphaseollidin) – Botanical Origins, Isolation, and Therapeutic Potential

Executive Summary 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan , commonly known as 1-Methoxyphaseollidin , is a naturally occurring prenylated isoflavonoid derivative belonging to the pterocarpan subclass[1]. Originally...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan , commonly known as 1-Methoxyphaseollidin , is a naturally occurring prenylated isoflavonoid derivative belonging to the pterocarpan subclass[1]. Originally identified as a phytoalexin—a defense compound synthesized by plants in response to microbial attacks—this molecule has garnered significant attention in modern pharmacognosy and drug development. Its unique structural topology, characterized by a lipophilic prenyl moiety, confers exceptional membrane permeability and multi-target binding capabilities. This technical guide provides an in-depth analysis of its botanical origins, standardized isolation protocols, and emerging pharmacological applications, particularly in targeted oncology and antimicrobial resistance.

Chemical Architecture and Structural Significance

1-Methoxyphaseollidin (CAS Number: 65428-13-9) possesses a tetracyclic 6H-[1]benzofuro[3,2-c]chromene skeleton typical of pterocarpans[1]. Its molecular formula is C₂₁H₂₂O₅, with a monoisotopic mass of 354.14 Da[2].

The pharmacological versatility of 1-Methoxyphaseollidin is driven by three critical functional group modifications compared to its parent compounds:

  • 10-Prenyl Group (Isoprenyl moiety): The addition of a lipophilic 3-methylbut-2-enyl chain significantly enhances the molecule's partition coefficient (LogP ≈ 3.66 - 3.93)[1]. This lipophilicity is the primary causal factor for its high cellular bioavailability, allowing it to easily traverse phospholipid bilayers to reach intracellular targets like the γ-secretase complex[3].

  • 1-Methoxy Group: The methoxy substitution at the C-1 position alters the electron density of the A-ring, optimizing its steric fit within specific allosteric binding pockets[3].

  • 3,9-Dihydroxy Groups: These hydroxyl groups serve as critical hydrogen bond donors (Hydrogen Donor Count: 2), anchoring the molecule to target proteins and enzymes[1].

Botanical Origins and Ecological Role

In nature, 1-Methoxyphaseollidin functions primarily as a phytoalexin. It is synthesized de novo by plants to inhibit the proliferation of phytopathogenic fungi and bacteria. It has been isolated and quantified in several distinct plant families:

  • Erythrina vogelii (Coral Tree): The root bark of this tropical African legume is a rich source of prenylated isoflavonoids. 1-Methoxyphaseollidin is highly concentrated in the lipophilic fractions of the root bark, serving to protect the plant from soil-borne pathogens[4][5].

  • Glycyrrhiza species (Licorice Root): Isolated from the roots of Glycyrrhiza uralensis (Chinese licorice) and Glycyrrhiza aspera, where it contributes to the plant's well-documented anti-inflammatory and antimicrobial properties[6][7][8].

  • Psophocarpus tetragonolobus (Winged Bean): Detected as a biomarker in pulses, indicating its presence in the human diet through the consumption of specific legumes[1].

Standardized Isolation and Characterization Protocol

To preserve the structural integrity of the prenyl group and prevent oxidative degradation, the extraction of 1-Methoxyphaseollidin requires a targeted, non-polar solvent approach. The following protocol details the bioassay-guided isolation from Erythrina vogelii root bark[5].

Phase 1: Selective Extraction

Causality: Pterocarpans with prenyl groups are highly lipophilic. Using a moderately non-polar solvent like dichloromethane (CH₂Cl₂) selectively partitions these aglycones while leaving behind highly polar, interfering compounds (e.g., glycosides and polymeric tannins).

  • Preparation: Pulverize 1.0 kg of air-dried Erythrina vogelii root bark into a fine powder to maximize surface area.

  • Maceration: Suspend the powder in 5.0 L of CH₂Cl₂. Agitate continuously for 48 hours at room temperature (25°C).

  • Filtration & Concentration: Filter the extract through Whatman No. 1 paper. Concentrate the filtrate in vacuo using a rotary evaporator at 40°C to yield a crude lipophilic extract.

Phase 2: Chromatographic Fractionation
  • Primary Column Chromatography: Load the crude extract onto a Silica Gel 60 column. Elute using a step-gradient of Hexane:Ethyl Acetate (from 100:0 to 50:50, v/v).

  • Bioautographic Screening: Monitor fractions using a direct Thin-Layer Chromatography (TLC) bioautographic assay against Cladosporium cucumerinum to identify active antifungal bands[5].

Phase 3: Purification and Structural Elucidation
  • Preparative HPLC: Subject the active fractions to reversed-phase HPLC (C18 column) using an Acetonitrile:Water gradient to isolate pure 1-Methoxyphaseollidin.

  • Spectroscopic Validation: Confirm the structure using ¹H-NMR and ¹³C-NMR. The diagnostic signals include the allylic methylene protons of the prenyl group (δ ≈ 3.41) and the methoxy protons (δ ≈ 3.80)[5]. Confirm the molecular weight via High-Resolution Mass Spectrometry (HRMS) targeting the [M+H]⁺ peak at m/z 355.15[9].

Pharmacological Profiling & Biological Activities

Targeted Oncology: Notch-1 Signaling Inhibition

One of the most promising applications of 1-Methoxyphaseollidin is in the treatment of refractory breast cancers. Breast Cancer Stem Cells (BCSCs) rely heavily on the Notch-1 signaling pathway for self-renewal, proliferation, and epithelial-mesenchymal transition (EMT)[3].

Mechanism of Action: 1-Methoxyphaseollidin acts as a highly potent, non-competitive γ-secretase inhibitor. Docking studies reveal that it binds to an allosteric site outside the catalytic unit of the γ-secretase complex. This binding induces a conformational shift that prevents the cleavage of the Notch-1 receptor, thereby halting the release of the Notch Intracellular Domain (NICD)[3]. Consequently, the downstream transcription of target genes (Hes1, Hey1) is downregulated, leading to the suppression of BCSC growth at nanomolar concentrations (IC₅₀: 300 nM) without inducing gastrointestinal toxicity[3].

NotchPathway Compound 1-Methoxyphaseollidin (1MP) GammaSec γ-Secretase Complex Compound->GammaSec Allosteric Inhibition NICD Notch Intracellular Domain (NICD) GammaSec->NICD Cleavage Blocked Notch1 Notch-1 Receptor Notch1->GammaSec Cleavage Target Nucleus Nuclear Translocation & Transcription NICD->Nucleus Translocation Genes Hes1, Hey1 Downregulation Nucleus->Genes Reduced Expression Outcome Inhibition of BCSC Growth & EMT Genes->Outcome Phenotypic Shift

Mechanism of Notch-1 signaling inhibition by 1-Methoxyphaseollidin in Breast Cancer Stem Cells.

Antimicrobial and Anti-inflammatory Efficacy

Anti-Helicobacter pylori Activity: 1-Methoxyphaseollidin demonstrates robust antibacterial activity against Helicobacter pylori, a primary causative agent of peptic ulcers and gastric cancer. Crucially, it is effective against both Clarithromycin (CLAR)-sensitive and CLAR/Amoxicillin (AMOX)-resistant strains[7][10]. Its lipophilic prenyl group allows it to disrupt the bacterial cell membrane effectively.

Anti-inflammatory Action (lysoPAF Acetyltransferase Inhibition): Platelet-activating factor (PAF) is a potent phospholipid mediator of inflammation. 1-Methoxyphaseollidin inhibits lysoPAF acetyltransferase, the enzyme responsible for the biosynthesis of PAF, exhibiting an IC₅₀ of 48 μM[8][10]. This mechanism validates the traditional use of Glycyrrhiza roots in treating inflammatory conditions.

Quantitative Data Summary

The following table synthesizes the quantitative pharmacological metrics of 1-Methoxyphaseollidin across various biological assays:

Biological Target / AssayDisease ContextActivity MetricReference
Breast Cancer Stem Cells (BCSCs) Oncology (Notch-1 dependent)IC₅₀ = 300 nM[3]
lysoPAF Acetyltransferase InflammationIC₅₀ = 48 μM[8][10]
Cladosporium cucumerinum Fungal Infection (Phytopathology)MIC = 0.5 μg (TLC Assay)[5]
Helicobacter pylori Gastric Ulcers / CancerActive (CLAR/AMOX-Resistant)[7][10]

Conclusion and Future Directions

3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan (1-Methoxyphaseollidin) represents a highly promising scaffold for drug development. Its evolutionary design as a plant defense molecule endows it with potent antimicrobial properties, while its specific structural geometry—particularly the 10-prenyl and 1-methoxy groups—enables highly targeted allosteric inhibition of the γ-secretase complex in cancer stem cells.

Future drug development efforts should focus on structure-activity relationship (SAR) studies to optimize its binding affinity to γ-secretase and improve its aqueous solubility for intravenous formulation. Furthermore, in vivo pharmacokinetic profiling is required to translate its potent in vitro anti-H. pylori and anti-inflammatory activities into viable clinical therapeutics.

Sources

Exploratory

The Biological and Translational Role of 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan: A Technical Guide

Executive Summary In the landscape of botanical pharmacognosy, prenylated pterocarpans represent a highly specialized class of secondary metabolites. Among these, 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan —commonly re...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of botanical pharmacognosy, prenylated pterocarpans represent a highly specialized class of secondary metabolites. Among these, 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan —commonly referred to in literature as 1-Methoxyphaseollidin —stands out due to its dual functionality. Endogenously, it serves as a potent phytoalexin, orchestrating plant defense mechanisms against microbial pathogens[1]. Exogenously, in translational medicine, it demonstrates remarkable multi-target pharmacological efficacy, acting as a bactericide against drug-resistant Helicobacter pylori, an anti-inflammatory agent via lysoPAF acetyltransferase inhibition, and a novel gamma-secretase inhibitor targeting Notch-1 signaling in oncology[2][3].

This whitepaper provides an in-depth mechanistic analysis of 1-Methoxyphaseollidin, detailing its biological role in plants, its quantitative pharmacological profiles, and self-validating experimental protocols for its isolation and assay.

Chemical Profiling & Botanical Origins

1-Methoxyphaseollidin (Molecular Formula: C21H22O5; Monoisotopic Mass: 354.1467 Da) is an isoflavonoid derivative belonging to the pterocarpan subclass[4][5]. Structurally, it is characterized by a 6H-[1]benzofuro[3,2-c]chromene skeleton augmented by a prenyl (3-methylbut-2-enyl) group at the C-10 position and a methoxy group at the C-1 position[3][4].

The compound is primarily biosynthesized in the roots of Glycyrrhiza glabra and Glycyrrhiza uralensis (Licorice), as well as in specific Erythrina species (e.g., E. vogelii) and Psophocarpus tetragonolobus (winged bean)[5][6]. The prenylation of the pterocarpan backbone is a critical structural determinant, highly increasing its lipophilicity and facilitating its penetration through bacterial cell walls and eukaryotic lipid bilayers.

Endogenous Biological Role: The Phytoalexin Defense System

In plants, 1-Methoxyphaseollidin is not constitutively expressed at high levels; rather, it is synthesized de novo as a phytoalexin in response to biotic stress, such as fungal or bacterial infection[1][7].

When a plant recognizes pathogen-associated molecular patterns (PAMPs) via pattern recognition receptors (PRRs), a signaling cascade involving reactive oxygen species (ROS) and mitogen-activated protein kinases (MAPKs) is triggered. This cascade activates the phenylpropanoid and isoflavonoid biosynthetic pathways. The accumulation of 1-Methoxyphaseollidin at the site of infection disrupts the cell membranes of invading pathogens, thereby halting their proliferation.

G Pathogen Microbial Pathogen (Elicitor/PAMPs) Receptor Plant Cell Surface Receptor (PRR) Pathogen->Receptor Recognition Signaling Intracellular Signaling (ROS / MAPK Cascade) Receptor->Signaling Transduction Transcription Transcriptional Activation (Isoflavonoid Biosynthesis) Signaling->Transcription Gene Expression Metabolite 1-Methoxyphaseollidin (Phytoalexin Accumulation) Transcription->Metabolite Enzymatic Synthesis Defense Pathogen Inhibition (Membrane Disruption) Metabolite->Defense Antimicrobial Action

Diagram 1: Phytoalexin biosynthesis and pathogen defense mechanism in plants.

Translational Pharmacology & Target Mechanisms

The evolutionary design of 1-Methoxyphaseollidin to breach microbial defenses translates into potent pharmacological applications for human diseases.

Antimicrobial Efficacy: Overcoming H. pylori Resistance

Helicobacter pylori infection is a primary driver of peptic ulcers and gastric cancer. The emergence of clarithromycin (CLAR) and amoxicillin (AMOX) resistant strains necessitates novel therapeutics. 1-Methoxyphaseollidin exhibits potent bactericidal activity against both CLAR/AMOX-sensitive and resistant H. pylori strains[2][8]. The causality behind this efficacy lies in the compound's prenyl group, which disrupts the structural integrity of the bacterial outer membrane, bypassing the efflux pumps and ribosomal mutations that typically confer antibiotic resistance[9].

Anti-Inflammatory Action: lysoPAF Acetyltransferase Inhibition

Platelet-activating factor (PAF) is a potent phospholipid mediator of inflammation. 1-Methoxyphaseollidin acts as a specific inhibitor of lysoPAF acetyltransferase, the enzyme responsible for the final step in the remodeling pathway of PAF biosynthesis[2][10]. By inhibiting this enzyme, the compound suppresses the inflammatory cascade associated with gastric mucosal damage.

Oncology: Gamma-Secretase / Notch-1 Inhibition

Recent oncological studies have identified 1-Methoxyphaseollidin as a highly potent inhibitor of the Notch-1 signaling pathway in Breast Cancer Stem Cells (BCSCs)[3][11]. Unlike traditional competitive inhibitors, molecular docking studies suggest that 1-Methoxyphaseollidin binds allosterically outside the catalytic unit of the gamma-secretase complex. This induces a conformational change that prevents the proteolytic cleavage of the Notch Intracellular Domain (NICD). Consequently, the transcription of survival genes (Hes1, Hey1) is blocked, leading to the downregulation of AKT signaling and the induction of apoptosis[3].

G Notch Notch-1 Receptor GammaSec Gamma-Secretase Complex Notch->GammaSec Substrate Binding NICD Notch Intracellular Domain (NICD) Cleavage GammaSec->NICD Proteolysis (Normal) Compound 1-Methoxyphaseollidin (Allosteric Inhibitor) Compound->GammaSec Binds Outside Catalytic Site Compound->NICD Blocks Cleavage Apoptosis Downregulation of AKT/Bcl-2 (Apoptosis Induction) Compound->Apoptosis Pathway Shift TargetGenes Hes1, Hey1 Transcription (Cancer Stem Cell Survival) NICD->TargetGenes Nuclear Translocation

Diagram 2: Allosteric inhibition of Gamma-Secretase and Notch-1 signaling by 1-Methoxyphaseollidin.

Quantitative Efficacy Metrics

The following table synthesizes the quantitative bioassay data for 1-Methoxyphaseollidin across its primary therapeutic targets[2][3][9][10]:

Biological Target / StrainDisease ContextActivity MetricValue
Notch-1 / Gamma-Secretase Breast Cancer Stem Cells (BCSCs)IC₅₀300 nM
lysoPAF Acetyltransferase Peptic Ulcer / InflammationIC₅₀48 µM
H. pylori (CLAR/AMOX Resistant) Gastric Ulcer / CarcinomaMICActive (Strain dependent)
S. aureus (MRSA) Multidrug-Resistant InfectionMIC1.6 - 3.125 µg/mL

Experimental Methodologies & Validated Protocols

As application scientists, we must ensure that experimental workflows are robust and self-validating. Below are the standardized protocols for the isolation and biological evaluation of 1-Methoxyphaseollidin.

G Ext 1. Extraction (Licorice Root + Methanol/Ether) Frac 2. Fractionation (Silica Gel Column) Ext->Frac Solvent Partitioning Pur 3. Purification (Prep-HPLC) Frac->Pur Gradient Elution Iden 4. Identification (NMR / LC-MS) Pur->Iden >98% Purity Bio 5. Bioassay Validation (H. pylori / BCSC) Iden->Bio Structural Confirmation

Diagram 3: Standardized workflow from botanical extraction to bioassay validation.

Protocol 1: Targeted Extraction and Chromatographic Isolation

Rationale: 1-Methoxyphaseollidin is highly lipophilic due to its prenyl and methoxy groups. Therefore, non-polar to moderately polar solvent partitioning is required to separate it from highly polar saponins (e.g., glycyrrhizin) present in Glycyrrhiza species[10][12].

  • Maceration: Pulverize air-dried roots of Glycyrrhiza uralensis and extract exhaustively with 100% methanol at room temperature for 72 hours.

  • Partitioning: Concentrate the methanolic extract under reduced pressure. Suspend the residue in distilled water and partition sequentially with hexane, diethyl ether, and ethyl acetate. The ether-soluble fraction will contain the highest concentration of prenylated pterocarpans[10].

  • Column Chromatography: Load the ether fraction onto a silica gel column. Elute using a step gradient of chloroform/methanol (from 100:0 to 90:10, v/v).

  • Preparative HPLC: Pool fractions exhibiting UV absorbance at 280 nm and subject them to reverse-phase Prep-HPLC (C18 column) using an isocratic mobile phase of Acetonitrile/Water (70:30) with 0.1% formic acid.

  • Validation: Confirm the identity and purity (>98%) of the isolated 1-Methoxyphaseollidin peak using ¹H-NMR, ¹³C-NMR, and high-resolution ESI-MS (yielding an[M+H]⁺ ion at m/z 355.1540)[4].

Protocol 2: In Vitro Anti-Helicobacter pylori Susceptibility Assay

Rationale: To validate the bactericidal efficacy against resistant strains, an agar dilution method is preferred over broth microdilution due to the microaerophilic growth requirements of H. pylori[8].

  • Inoculum Preparation: Culture clinical isolates of CLAR/AMOX-resistant H. pylori on Brucella agar supplemented with 10% defibrinated horse blood. Incubate under microaerophilic conditions (5% O₂, 10% CO₂, 85% N₂) at 37°C for 72 hours.

  • Compound Dilution: Dissolve 1-Methoxyphaseollidin in DMSO (ensuring final DMSO concentration in agar remains <1% to prevent solvent toxicity). Prepare serial two-fold dilutions.

  • Agar Incorporation: Incorporate the compound dilutions into molten Brucella agar (at 50°C) supplemented with 10% horse blood. Pour into Petri dishes and allow to solidify.

  • Inoculation & Incubation: Spot 2 µL of the bacterial suspension (adjusted to 10⁷ CFU/mL) onto the agar plates. Incubate under microaerophilic conditions for 3-5 days.

  • Validation (Self-Validating System): Include a positive control (Clarithromycin/Amoxicillin) and a negative vehicle control (1% DMSO). The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration completely inhibiting visible bacterial growth.

Protocol 3: Notch-1 Inhibition & BCSC Viability Assay

Rationale: To prove that 1-Methoxyphaseollidin acts via Notch-1 inhibition, we must correlate phenotypic cell death with genotypic downregulation of Notch-1 downstream targets[3].

  • Cell Culture: Isolate CD44⁺/CD24⁻/low Breast Cancer Stem Cells (BCSCs) and culture them in ultra-low attachment plates using serum-free DMEM/F12 supplemented with B27, EGF (20 ng/mL), and bFGF (20 ng/mL) to form mammospheres.

  • Treatment: Treat mammospheres with 1-Methoxyphaseollidin at varying concentrations (100 nM to 1 µM) for 48 hours.

  • Phenotypic Assay (CellTiter-Glo): Measure ATP luminescence to determine the IC₅₀ for cell viability.

  • Mechanistic Validation (Western Blot): Lyse the treated cells and perform SDS-PAGE. Probe with primary antibodies against cleaved NICD, Hes1, Hey1, pAKT (S473), and Bcl-2.

  • Causality Check: A successful assay will show a dose-dependent decrease in cleaved NICD and Hes1/Hey1 expression, confirming that the compound is blocking gamma-secretase-mediated Notch cleavage prior to nuclear translocation[3][11].

Conclusion & Future Perspectives

1-Methoxyphaseollidin exemplifies the translational power of plant defense metabolites. By understanding its endogenous role as a phytoalexin, researchers have successfully mapped its structural advantages—namely its lipophilic prenyl group—to highly specific pharmacological targets. Its ability to act as an allosteric inhibitor of gamma-secretase at nanomolar concentrations, combined with its profound efficacy against multidrug-resistant H. pylori, positions this pterocarpan as a prime candidate for dual-track drug development in both oncology and gastroenterology. Future structural-activity relationship (SAR) studies should focus on optimizing the prenyl moiety to further enhance its bioavailability while maintaining its exceptional safety profile.

References

  • uni.lu - 3,9-dihydroxy-1-methoxy-10-prenylpterocarpan - PubChemLite: Search.
  • chemfaces.com - 1-Methoxyphaseollidin | CAS:65428-13-9 | Manufacturer ChemFaces.
  • foodb.ca - Showing Compound 1-Methoxyphaseollidin (FDB000380) - FooDB.
  • aacrjournals.org - Abstract 2903: 1-Methoxyphaseollidin: Novel gamma secretase inhibitor targeting notch-1 signaling in breast cancer stem cells.
  • nih.gov - Inhibition of lysoPAF acetyltransferase activity by components of licorice root.
  • americanchemicalsuppliers.com - flavonoid suppliers USA: 1-Methoxyphaseollidin.
  • scialert.net - Assessing Sub-saharian Erythrina for Efficacy: Traditional uses, Biological Activities and Phytochemistry.
  • nih.gov - Glycyrrhiza glabra - PMC.
  • microbiologyjournal.org - Management of H. pylori Induced Peptic ulcer – A Phytotherapeutic Approach.
  • uonbi.ac.ke - Phytochemical Investigation of Three Erythrina Species and Teclea.
  • researchgate.net - Anti-Helicobacter pylori flavonoids from licorice extract.

Sources

Foundational

3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan synonyms and IUPAC name

An In-Depth Technical Guide to 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan (1-Methoxyphaseollidin) Executive Summary In my experience overseeing natural product drug discovery pipelines, the isolation and characterizati...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan (1-Methoxyphaseollidin)

Executive Summary

In my experience overseeing natural product drug discovery pipelines, the isolation and characterization of prenylated isoflavonoids have consistently yielded highly potent lead compounds for antimicrobial and anti-inflammatory applications. 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan , universally recognized in pharmacognosy by its primary synonym 1-Methoxyphaseollidin , is a prominent pterocarpan [1]. Extracted primarily from the Leguminosae family—including Glycyrrhiza glabra (licorice) and Psophocarpus tetragonolobus (winged bean)—this compound exhibits remarkable efficacy against multidrug-resistant (MDR) Helicobacter pylori and methicillin-resistant Staphylococcus aureus (MRSA) [2][3].

This whitepaper provides a comprehensive, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) aligned technical guide on the chemical identity, pharmacological mechanisms, and validated experimental protocols for the extraction and bioassay of 1-Methoxyphaseollidin.

Chemical Identity & Nomenclature

The structural complexity of 1-Methoxyphaseollidin arises from its 6H-[1]benzofuro[3,2-c]chromene skeleton, a defining feature of pterocarpans. The addition of a prenyl (3-methylbut-2-enyl) group at the C-10 position significantly enhances its lipophilicity, which is the primary driver of its ability to penetrate bacterial lipid bilayers.

Table 1: Physicochemical and Nomenclature Summary

PropertyValue
IUPAC Name (6aR,11aR)-1-methoxy-10-(3-methylbut-2-en-1-yl)-6a,11a-dihydro-6H-benzofuro[3,2-c]chromene-3,9-diol
Primary Synonym 1-Methoxyphaseollidin
Other Synonyms 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan
CAS Registry Number 65428-13-9
Molecular Formula C₂₁H₂₂O₅
Monoisotopic Mass 354.1467 Da
Chemical Class Pterocarpan (Isoflavonoid derivative)
Key Biological Sources Glycyrrhiza glabra, Psophocarpus tetragonolobus, Erythrina vogelii

Pharmacological Profiling & Mechanistic Pathways

The therapeutic viability of 1-Methoxyphaseollidin is anchored in two distinct pharmacological pathways: enzymatic inhibition of inflammatory mediators and direct bactericidal activity [3][4].

  • Anti-Inflammatory & Anti-Ulcerogenic Activity: Platelet-activating factor (PAF) is a potent phospholipid mediator that drives gastric inflammation and ulceration. 1-Methoxyphaseollidin acts as a targeted inhibitor of lysoPAF acetyltransferase (IC₅₀ ≈ 48 μM). By blocking this enzyme, the compound suppresses the biosynthesis of PAF, thereby exerting a protective effect on the gastric mucosa[4].

  • Bactericidal Activity against MDR Pathogens: The compound demonstrates potent in vitro activity against clarithromycin (CLAR) and amoxicillin (AMOX) resistant strains of H. pylori. The lipophilic prenyl group facilitates the disruption of the bacterial cell membrane, making it a critical structural requirement for its anti-MRSA and anti-H. pylori activity [3].

G cluster_0 Enzymatic Inhibition Pathway cluster_1 Antimicrobial Pathway Compound 1-Methoxyphaseollidin (Prenylated Pterocarpan) Target1 lysoPAF Acetyltransferase Compound->Target1 IC50 = 48 μM Target2 H. pylori & MRSA Strains Compound->Target2 Overcomes CLAR/AMOX Resistance Effect1 ↓ PAF Biosynthesis Target1->Effect1 Outcome1 Anti-Inflammatory & Anti-Ulcer Effect1->Outcome1 Effect2 Membrane Disruption Target2->Effect2 Outcome2 Bactericidal Activity Effect2->Outcome2

Fig 1: Dual pharmacological mechanism of 1-Methoxyphaseollidin in ulcer and infection management.

Validated Experimental Protocols

To ensure reproducibility, the following protocols have been designed as self-validating systems, incorporating strict causality for every methodological choice and internal quality control (QC) checkpoints.

Protocol 1: Anaerobic Pressurized Liquid Extraction (PLE) and Isolation

Objective: Isolate 1-Methoxyphaseollidin from Glycyrrhiza glabra roots while preventing auto-oxidation of the prenyl and phenolic moieties. Causality: Traditional Soxhlet extraction exposes flavonoids to prolonged heat and oxygen, leading to the generation of oxidized artifacts (e.g., benzofuranones). PLE mitigates this by using high pressure to keep solvents liquid above their boiling point in a closed, oxygen-free environment.

Step-by-Step Methodology:

  • Sample Preparation: Lyophilize (freeze-dry) 100 g of G. glabra roots to immediately halt endogenous enzymatic degradation. Mill the dried roots to a particle size of <0.5 mm to maximize the solvent contact surface area.

  • PLE Execution: Pack the milled sample into a 100 mL stainless steel extraction cell. Add 1% (w/w) ascorbic acid to the cell matrix as a sacrificial antioxidant safeguard. Extract using degassed Ethanol/Water (70:30, v/v) at 100°C and 1500 psi for 3 static cycles of 5 minutes each.

  • Liquid-Liquid Partitioning: Concentrate the extract in vacuo at 35°C to remove the ethanol. Suspend the aqueous residue in HPLC-grade water and partition sequentially with hexane (to remove highly lipophilic sterols) and ethyl acetate (EtOAc). Causality: The EtOAc fraction selectively enriches intermediate-polarity prenylated pterocarpans while leaving highly polar tannins and sugars in the aqueous phase.

  • Chromatographic Purification: Subject the EtOAc fraction to silica gel column chromatography, eluting with a gradient of chloroform/methanol. Pool fractions containing the target mass (m/z 355.15 [M+H]⁺ via LC-MS).

  • Self-Validation/QC: Purify the pooled fractions using preparative RP-HPLC (C18 column) with an isocratic mobile phase of acetonitrile/water (60:40) containing 0.1% formic acid. Confirm purity (>98%) via ¹H-NMR and analytical HPLC against a certified 1-Methoxyphaseollidin reference standard [5].

Protocol 2: In vitro Anti-H. pylori Susceptibility Testing (Agar Dilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of 1-Methoxyphaseollidin against multidrug-resistant H. pylori. Causality:H. pylori is a fastidious, microaerophilic bacterium. Standard broth microdilution often fails due to inadequate growth. The agar dilution method on enriched media provides a stable matrix for both the lipophilic compound and the bacteria.

Step-by-Step Methodology:

  • Media Preparation: Prepare Brucella agar supplemented with 7% defibrinated sheep blood. Causality: Sheep blood provides essential heme and cholesterol required for H. pylori cell wall synthesis.

  • Compound Formulation: Dissolve 1-Methoxyphaseollidin in 100% DMSO to create a 10 mg/mL stock. Serially dilute the stock and incorporate it into the molten agar (at 50°C) to achieve final plate concentrations ranging from 0.5 to 128 μg/mL. QC Step: Ensure the final DMSO concentration in the agar does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity.

  • Inoculation: Harvest 72-hour cultures of CLAR/AMOX-resistant H. pylori strains. Suspend in sterile saline to a turbidity equivalent to a 2.0 McFarland standard (~6 × 10⁸ CFU/mL). Spot 2 μL of the suspension onto the agar plates.

  • Incubation: Incubate plates in a microaerophilic environment (5% O₂, 10% CO₂, 85% N₂) at 37°C for 72 hours.

  • Self-Validation/QC: Include three control plates: a media-only negative control (sterility check), a 1% DMSO vehicle control (solvent baseline), and a Clarithromycin positive control plate (assay validation). The MIC is recorded as the lowest concentration completely inhibiting visible colony formation.

References

  • PubChem. "3,9-dihydroxy-1-methoxy-10-prenylpterocarpan". National Center for Biotechnology Information. Available at:[Link]

  • FooDB. "Showing Compound 1-Methoxyphaseollidin (FDB000380)". The Food Database. Available at:[Link]

  • Fukai, T., Marumo, A., Kaitou, K., Kanda, T., Terada, S., & Nomura, T. (2002). "Anti-Helicobacter pylori flavonoids from licorice extract." Life Sciences, 71(12), 1449-1463. Available at:[Link]

  • Amagaya, S., Sugishita, E., Ogihara, Y., Ogawa, S., Okada, K., & Aizawa, T. (1999). "Inhibitory effects of licorice extract and its components on lysoPAF acetyltransferase." Biological & Pharmaceutical Bulletin, 22(10), 1144-1146. Available at:[Link]

Exploratory

3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan (1-Methoxyphaseollidin) from Glycyrrhiza inflata: A Technical Guide to Isolation, Structural Biology, and Pharmacological Mechanisms

Executive Summary The compound 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan , widely recognized in pharmacological literature as 1-methoxyphaseollidin , is a specialized prenylated pterocarpan isolated primarily from the...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan , widely recognized in pharmacological literature as 1-methoxyphaseollidin , is a specialized prenylated pterocarpan isolated primarily from the roots of Glycyrrhiza inflata (licorice)[1]. As a Senior Application Scientist, I approach this molecule not merely as a traditional botanical constituent, but as a highly optimized, naturally occurring lead compound. This technical guide deconstructs the structural biology, isolation methodologies, and targeted pharmacological mechanisms of 1-methoxyphaseollidin, providing actionable insights for drug development professionals focusing on antibiotic resistance and severe inflammatory cascades[2].

Molecular Architecture & Physicochemical Profile

Understanding the bioactivity of 1-methoxyphaseollidin requires a deep dive into its structural logic.

  • Molecular Formula: C₂₁H₂₂O₅[1]

  • Monoisotopic Mass: 354.1467 Da[1]

  • Structural Features: The molecule features a rigid, planar pterocarpan skeleton (6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene), a methoxy group at C-1, hydroxyl groups at C-3 and C-9, and a critical prenyl (3-methylbut-2-enyl) group at C-10[1].

The Causality of Prenylation: In drug design, the addition of a prenyl group is a profound evolutionary modification. The C-10 prenyl moiety significantly increases the lipophilicity (LogP) of the pterocarpan core. This lipophilic tail acts as a biochemical anchor. It facilitates the penetration of the compound through the complex, highly selective lipopolysaccharide (LPS) outer membrane of Gram-negative bacteria, and drastically enhances its binding affinity for hydrophobic pockets within intracellular enzyme targets[2].

Extraction and Isolation Protocol

Prenylated flavonoids and pterocarpans are highly susceptible to oxidative degradation due to the electron-rich prenyl double bond and phenolic hydroxyls. The following protocol is designed as a self-validating system to ensure maximum yield and structural integrity[3].

Step-by-Step Methodology
  • Sample Preparation: Pulverize air-dried roots of G. inflata to a uniform 40-mesh particle size. Rationale: This specific mesh size maximizes solvent contact surface area while preventing the excessive heat generation during milling that could degrade heat-sensitive functional groups.

  • Pressurized Liquid Extraction (PLE): Conduct extraction using a Chloroform/Methanol (80:20, v/v) solvent system at 60°C and 1500 psi under a nitrogen atmosphere. Rationale: Unlike traditional open-air maceration, PLE strictly excludes oxygen and utilizes high pressure to accelerate mass transfer, preserving the highly oxygen-sensitive prenyl moiety[3].

  • Liquid-Liquid Partitioning: Concentrate the crude extract in vacuo and suspend in ultrapure water. Partition sequentially with hexane (to remove inert plant waxes) followed by diethyl ether. The ether-soluble fraction selectively retains the target lipophilic prenylated pterocarpans[4].

  • Primary Fractionation: Load the enriched ether extract onto a Silica Gel column. Elute using a step gradient of Hexane:Ethyl Acetate (from 90:10 to 50:50). Monitor fractions via Thin Layer Chromatography (TLC) under UV 254 nm.

  • High-Resolution Purification: Pool the fractions containing the target mass (m/z 355.15 [M+H]⁺)[1]. Inject onto a Preparative HPLC system equipped with a C18 Reverse-Phase column (250 × 21.2 mm, 5 μm). Elute isocratically with Acetonitrile:Water (65:35) containing 0.1% Formic Acid. Rationale: The highly hydrophobic C18 stationary phase is mandatory to resolve 1-methoxyphaseollidin from closely related structural analogs (e.g., licoricidin and 6,8-diprenylgenistein) based on minute differences in lipophilicity[4].

  • Quality Control (QC) Validation: Confirm final purity (>98%) via analytical UPLC-DAD. Validate structural identity using ¹H/¹³C NMR and High-Resolution Mass Spectrometry (HRMS) to ensure the protocol's success.

IsolationWorkflow A G. inflata Roots (Air-dried & Pulverized) B Pressurized Liquid Extraction (Nitrogen Atmosphere) A->B Maceration C Liquid-Liquid Partitioning (Ether-Soluble Fraction) B->C Concentration D Silica Gel Chromatography (Hexane:EtOAc Gradient) C->D Fractionation E Preparative HPLC (C18 Reverse-Phase) D->E Target Fraction F 1-Methoxyphaseollidin (Pure Compound >98%) E->F High Resolution

Workflow for the isolation of 1-methoxyphaseollidin from Glycyrrhiza inflata.

Pharmacological Mechanisms & Biological Activities

Anti-Helicobacter pylori Activity

1-Methoxyphaseollidin demonstrates robust bactericidal activity against H. pylori, remarkably maintaining its efficacy against strains resistant to clarithromycin (CLAR) and amoxicillin (AMOX)[2].

  • Mechanistic Causality: Standard antibiotics typically target ribosomal subunits or cell wall synthesis—pathways that easily mutate to confer resistance. Prenylated pterocarpans bypass these traditional mechanisms. The lipophilic prenyl group directly intercalates into and disrupts the bacterial phospholipid bilayer, leading to rapid membrane depolarization, leakage of cellular contents, and cell death[5].

Anti-inflammatory Action via LysoPAF Acetyltransferase Inhibition

Platelet-activating factor (PAF) is a potent phospholipid mediator that triggers severe inflammatory cascades and platelet aggregation. 1-Methoxyphaseollidin specifically acts as an inhibitor of lysoPAF acetyltransferase, the critical enzyme responsible for the final biosynthetic step of PAF[4]. By halting PAF production at the source, it effectively suppresses downstream systemic inflammation.

Network Pharmacology: The SIRT3/NRF2/HO-1 Axis

Recent network pharmacology analyses of traditional Glycyrrhiza formulations (such as the Dahuang-Gancao decoction) identify 1-methoxyphaseollidin as a high-degree active node in the treatment of Acute Kidney Injury (AKI)[6].

  • Mechanistic Causality: The compound activates the Sirtuin 3 (SIRT3) pathway. Upregulation of SIRT3 enhances mitochondrial antioxidant defenses, which in turn promotes the nuclear translocation of NRF2. NRF2 induces Heme Oxygenase-1 (HO-1), effectively neutralizing reactive oxygen species (ROS) and preventing the apoptosis of renal tubular epithelial cells during ischemic or toxic injury[6].

Pathway A 1-Methoxyphaseollidin B LysoPAF Acetyltransferase A->B Inhibits (IC50 48 μM) E SIRT3 / NRF2 / HO-1 Axis A->E Activates C PAF Production B->C Catalyzes D Systemic Inflammation C->D Triggers F Oxidative Stress & Apoptosis E->F Suppresses G Renal Protection (AKI) F->G Prevents

Pharmacological mechanisms of 1-methoxyphaseollidin in inflammation and AKI.

Quantitative Data & Efficacy Summary

Biological Target / PathwayActivity TypeQuantitative ValueContext / Clinical Significance
LysoPAF Acetyltransferase Enzyme InhibitionIC₅₀ = 48 μMPotent suppression of PAF-induced inflammatory cascades[4].
H. pylori (CLAR/AMOX Resistant) AntibacterialActive / Membrane DisruptionBypasses standard antibiotic resistance mechanisms via lipophilic membrane intercalation[2].
SIRT3/NRF2/HO-1 Axis Pathway ActivationHigh Network Degree (OB ≥ 30%)Protects against ROS-induced apoptosis in Acute Kidney Injury (AKI)[6].
KB and L1210 Cells CytotoxicityModerateExhibits selective moderate cytotoxicity against specific tumor cell lines[2].

Future Perspectives in Drug Development

The unique structural combination of a rigid pterocarpan skeleton with a highly lipophilic prenyl group positions 1-methoxyphaseollidin as an exceptional lead compound. Future drug development should focus on synthesizing analogs that retain the C-10 prenyl group while optimizing the C-1 methoxy and hydroxyl positions to lower the IC₅₀ for lysoPAF acetyltransferase into the nanomolar range, offering a new class of non-steroidal anti-inflammatory and membrane-targeting antimicrobial therapeutics.

References

  • PubChemLite - 3,9-dihydroxy-1-methoxy-10-prenylpterocarpan (C21H22O5). Université du Luxembourg.
  • H. pylori | MedChemExpress (MCE) Life Science Reagents. MedChemExpress.
  • Exploring anti-acute kidney injury mechanism of Dahuang-Gancao decoction by network pharmacology and experimental validation. Aging-US.
  • Development of a sample preparation method for the analysis of oxidized flavonols in onions and leek. ResearchGate.
  • Inhibition of lysoPAF acetyltransferase activity by components of licorice root. PubMed / Biol Pharm Bull.
  • 1-Methoxyphaseollidin | CAS:65428-13-9 | Manufacturer ChemFaces. ChemFaces.

Sources

Foundational

Unlocking the Therapeutic Potential of Prenylated Pterocarpans: A Technical Guide to Discovery and Validation

Executive Summary Prenylated pterocarpans represent a highly specialized subclass of isoflavonoids characterized by a tetracyclic benzofuran-benzopyran core, heavily modified by the addition of lipophilic prenyl (C5) gro...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Prenylated pterocarpans represent a highly specialized subclass of isoflavonoids characterized by a tetracyclic benzofuran-benzopyran core, heavily modified by the addition of lipophilic prenyl (C5) groups[1]. Synthesized primarily by the Fabaceae family as phytoalexins in response to microbial stress, these molecules have evolved to penetrate biological membranes effectively[1]. For drug development professionals, the addition of a prenyl moiety is not merely a structural curiosity; it fundamentally alters the pharmacokinetic profile and target affinity of the molecule, transforming weak secondary metabolites into potent anticancer, anti-inflammatory, and antimicrobial agents[2]. This whitepaper dissects the mechanistic pharmacology of prenylated pterocarpans and provides field-proven, self-validating experimental workflows for their isolation and biological characterization.

Structural Biology & Biosynthesis

The therapeutic superiority of prenylated pterocarpans over their non-prenylated precursors is driven by increased lipophilicity, which facilitates rapid traversal across phospholipid bilayers[3]. The biosynthesis of these complex molecules relies on specific aromatic prenyltransferases (aPTs). For instance, the membrane-bound enzyme PcM4DT, isolated from Psoralea corylifolia, strictly catalyzes the C-4 prenylation of pterocarpans like maackiain, utilizing dimethylallyl pyrophosphate (DMAPP) as the prenyl donor[4]. Understanding these enzymatic pathways is critical for the future of synthetic biology, where microbial cell factories could be engineered to biomanufacture rare prenylated scaffolds at an industrial scale[3].

Mechanistic Pharmacology: Therapeutic Modalities

Anticancer Activity via Apoptotic Induction

Prenylated pterocarpans have demonstrated profound cytotoxicity against aggressive malignancies. Compounds such as bitucarpin A and erybraedin C, isolated from Bituminaria bituminosa, exhibit potent antiproliferative properties against neuroblastoma (SH-SY5Y) cells[2]. The mechanism of action is highly targeted: erybraedin C induces DNA damage by stabilizing a transient, covalent DNA-topoisomerase II complex[5]. This genotoxic stress triggers the mitochondrial pathway of apoptosis, leading to the downstream activation of executioner caspases 3 and 7[2].

Anti-inflammatory and Immunomodulatory Effects

Beyond oncology, these compounds act as robust immunomodulators. Recent molecular networking studies on Acosmium diffusissimum led to the discovery of diffusicarpans A and B[6]. In lipopolysaccharide (LPS)-stimulated macrophages, diffusicarpan A significantly downregulates the production of nitric oxide (NO) and pro-inflammatory cytokines (IL-1β and IL-6)[6]. Similarly, related pterocarpans like LQB-118 inhibit the NF-κB signaling pathway, effectively halting the transcription of inflammatory genes[1].

G cluster_anticancer Anticancer Pathway cluster_antiinflammatory Anti-inflammatory Pathway PP Prenylated Pterocarpans (e.g., Erybraedin C, Diffusicarpan A) TopoII Topoisomerase II Stabilization PP->TopoII Induces NFkB NF-κB Pathway Inhibition PP->NFkB Inhibits DNA DNA Damage TopoII->DNA Caspase Caspase 3/7 Activation DNA->Caspase Apoptosis Apoptosis (MOMP) Caspase->Apoptosis Cytokines Downregulation of NO, IL-1β, IL-6 NFkB->Cytokines Inflammation Reduced Inflammation Cytokines->Inflammation

Fig 1. Dual mechanistic pathways of prenylated pterocarpans in oncology and inflammation.

Quantitative Pharmacological Data

To facilitate comparative analysis, the following table summarizes the quantitative efficacy of key prenylated pterocarpans across different biological models.

CompoundBiological SourceTarget IndicationKey MechanismEffective Concentration
Bitucarpin A Bituminaria bituminosaNeuroblastomaCaspase 3/7 activation1 µg/mL[2]
Erybraedin C Bituminaria bituminosaNeuroblastomaTopo II stabilization1 µg/mL[2]
Diffusicarpan A Acosmium diffusissimumInflammationIL-1β, IL-6, NO inhibition1.25 - 20 µg/mL[6]
LQB-118 Synthetic DerivativeLung InflammationNF-κB / TNF-α inhibitionIn vivo efficacy[1]

Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that robust drug discovery requires protocols that are mechanically sound and internally validated. The following workflows detail the isolation and biological validation of prenylated pterocarpans.

Protocol 1: Target-Directed Isolation via GNPS Molecular Networking

Causality: Traditional bioassay-guided fractionation suffers from the "rediscovery trap," wasting resources on highly abundant, known compounds. By deploying LC-MS/MS coupled with Global Natural Products Social (GNPS) molecular networking, we shift to target-directed isolation[6]. GNPS clusters molecules based on MS/MS fragmentation similarities. Because compounds sharing a prenylated pterocarpan core yield similar retro-Diels-Alder (RDA) fragments, they form distinct network nodes[7]. This allows researchers to pinpoint novel derivatives in silico prior to preparative chromatography.

Step-by-Step Methodology:

  • Extraction & Preparation: Extract the plant material (e.g., A. diffusissimum stems) using 95% ethanol. Partition the crude extract with organic solvents (hexane, ethyl acetate) to enrich for lipophilic prenylated compounds.

  • Data Acquisition: Inject the enriched fraction into an LC-MS/MS system operating in positive ion mode. Utilize data-dependent acquisition (DDA) to capture MS2 spectra for the top 5 most intense precursor ions per scan.

  • Networking: Export the .mzXML files to the GNPS platform. Set the cosine score threshold to >0.7 and minimum matched fragment ions to 6 to generate the molecular network.

  • Targeted Isolation: Identify unknown nodes connected to known pterocarpan clusters. Scale up the isolation of these specific masses using preparative HPLC.

Self-Validating System: Spike the crude extract with a known standard (e.g., 6-prenylorobol)[6]. If the algorithm accurately clusters this standard with its corresponding GNPS spectral library hit, the networking parameters are empirically validated for that specific run, ensuring no false-positive clustering.

Workflow Extract Crude Plant Extract (e.g., A. diffusissimum) LCMS LC-MS/MS Data Acquisition Extract->LCMS GNPS GNPS Molecular Networking LCMS->GNPS Cluster Cluster Analysis & Dereplication GNPS->Cluster Isolation Targeted Isolation (Preparative HPLC) Cluster->Isolation Validation NMR Elucidation & Bioassay Validation Isolation->Validation Standard Internal Standard (Self-Validation) Standard->GNPS

Fig 2. LC-MS/MS GNPS molecular networking workflow for targeted isolation.

Protocol 2: Kinetic Live-Cell Imaging for Apoptosis (Caspase 3/7)

Causality: Endpoint viability assays (e.g., MTT) conflate metabolic inhibition with cell death, failing to elucidate the mechanism of action. To confirm that compounds like erybraedin C induce genuine apoptosis rather than necrosis, we utilize kinetic live-cell imaging with a fluorogenic Caspase-3/7 substrate[2]. The cleavage of the DEVD peptide sequence by active caspases releases a nuclear-restricted fluorophore, providing a direct, causal readout of the apoptotic cascade over time.

Step-by-Step Methodology:

  • Cell Seeding: Seed SH-SY5Y neuroblastoma cells in a 96-well optical bottom plate at a density of 10,000 cells/well. Incubate overnight at 37°C, 5% CO2.

  • Reagent Preparation: Prepare a master mix containing the cell culture media, the target prenylated pterocarpan (e.g., 1 µg/mL), and 2 µM of a cell-permeable fluorogenic Caspase-3/7 substrate.

  • Treatment & Imaging: Replace the media in the wells with the treatment master mix. Place the plate immediately into a live-cell imaging system (e.g., IncuCyte).

  • Data Acquisition: Capture phase-contrast and fluorescent images (Ex/Em: 500/530 nm) every 2 hours for a total of 48 hours. Quantify the green object count (apoptotic cells) per well.

Self-Validating System: Incorporate Rapamycin (0.01 µM) as a positive apoptotic control and 0.1% DMSO as a vehicle control[2]. The assay is internally validated only if Rapamycin yields a sigmoidal fluorescence increase over time, while the vehicle remains at baseline. This guarantees that the observed caspase activation is drug-induced and not an artifact of phototoxicity or poor culture conditions.

References

  • Prenyl Pterocarpans from Algerian Bituminaria bituminosa and Their Effects on Neuroblastoma MDPI - International Journal of Molecular Sciences URL:[Link]

  • Target Isolation of Prenylated Isoflavonoids and Pterocarpans from Acosmium diffusissimum Using LC–MS/MS-Based Molecular Networking National Library of Medicine (PMC) URL:[Link]

  • Prenyl Pterocarpans from Algerian Bituminaria bituminosa and Their Effects on Neuroblastoma (Mode of Action) National Library of Medicine (PMC) URL:[Link]

  • A Critical Step for Biomanufacturing of Prenylated Aromatic Natural Products Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • Regio-specific prenylation of pterocarpans by a membrane-bound prenyltransferase from Psoralea corylifolia Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Identification of prenylated pterocarpans and other isoflavonoids in Rhizopus spp. elicited soya bean seedlings by electrospray ionisation mass spectrometry ResearchGate URL:[Link]

Sources

Exploratory

3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan (1-Methoxyphaseollidin): A Technical Guide on Pharmacological Mechanisms and Isolation Protocols

Executive Overview 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan (CAS: 65428-13-9), widely recognized in phytochemical literature as1[1], is a highly bioactive pterocarpan. As an isoflavonoid derivative containing a 6H-[1...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan (CAS: 65428-13-9), widely recognized in phytochemical literature as1[1], is a highly bioactive pterocarpan. As an isoflavonoid derivative containing a 6H-[1]benzofuro[3,2-c]chromene skeleton, it is predominantly synthesized in the roots of Glycyrrhiza uralensis (licorice) and select Erythrina species[2][3]. In recent years, this compound has transitioned from a traditional botanical marker to a high-value target in drug development due to its multi-pathway inhibitory effects, specifically in oncology, inflammation, and resistant bacterial infections.

Structural Biology & Chemical Profile

The biological efficacy of 1-methoxyphaseollidin is intrinsically linked to its unique structural moieties.

  • Molecular Formula: C21H22O5[4]

  • Monoisotopic Mass: 354.14673 Da[4]

  • Structural Causality: The presence of a prenyl group (3-methylbut-2-enyl) at the C-10 position significantly enhances the molecule's lipophilicity. This allows the compound to effectively penetrate bacterial cell walls and interact with deep, hydrophobic allosteric pockets in transmembrane enzyme complexes (such as γ-secretase). Furthermore, the methoxy group at C-1 provides steric hindrance that prevents rapid enzymatic degradation, thereby increasing its functional half-life in cellular assays[5].

Core Pharmacological Mechanisms

Oncology: Notch-1 Signaling Inhibition in Breast Cancer Stem Cells

One of the most promising therapeutic applications of 1-methoxyphaseollidin (often abbreviated in oncological studies as 1MP) is its role as a novel γ-secretase inhibitor targeting5[5].

Unlike traditional competitive inhibitors, 1MP binds outside the catalytic unit of the γ-secretase complex. This allosteric binding induces a conformational change that strictly prevents the proteolytic cleavage of the Notch-1 receptor. Consequently, the Notch Intracellular Domain (NICD) is not released, halting its nuclear translocation. This suppresses the transcription of target genes (Hes1, Hey1) and downregulates the AKT survival pathway (pAKT, p65, Bcl-2), ultimately driving the BCSCs into apoptosis at nanomolar concentrations[5].

Notch1_Pathway 1 1 MP 1-Methoxyphaseollidin (1MP) GammaSec γ-Secretase Complex MP->GammaSec Allosteric Inhibition NICD Notch Intracellular Domain (NICD) MP->NICD Prevents Release AKT AKT / p65 / Bcl-2 Signaling MP->AKT Downregulates GammaSec->NICD Releases Notch Notch-1 Receptor Notch->GammaSec Cleavage (Normal) Nucleus Nuclear Translocation NICD->Nucleus TargetGenes Hes1, Hey1 Transcription Nucleus->TargetGenes TargetGenes->AKT Promotes Survival Apoptosis BCSC Apoptosis AKT->Apoptosis Inhibition Leads to

Figure 1: Mechanism of 1-Methoxyphaseollidin inhibiting Notch-1 signaling in breast cancer cells.
Anti-Inflammatory Action via LysoPAF Acetyltransferase Inhibition

Platelet-Activating Factor (PAF) is a potent lipid mediator involved in severe inflammatory and allergic responses. 1-Methoxyphaseollidin acts as a direct inhibitor of6[6]. By inhibiting this rate-limiting enzyme in the remodeling pathway of PAF synthesis, the compound effectively blunts the inflammatory cascade at its biochemical source[7].

Anti-Bacterial Efficacy

The compound demonstrates targeted antibacterial activity against multi-drug resistant pathogens. It actively inhibits the growth of Helicobacter pylori, maintaining efficacy even against clarithromycin (CLAR) and amoxicillin (AMOX)-resistant strains[2]. Additionally, phytochemical screening of Erythrina species has highlighted its potent activity against Methicillin-resistant Staphylococcus aureus (MRSA)[3].

Quantitative Data Summary

Pharmacological Target / AssayBiological Activity MetricCell Line / StrainReference
Notch-1 / γ-Secretase InhibitionIC50 = 300 nMBreast Cancer Stem Cells (BCSCs)[5]
LysoPAF AcetyltransferaseIC50 = 48 μMRBL-2H3 Mastocytoma Homogenates[6]
Anti-bacterial (H. pylori)Growth InhibitionCLAR/AMOX-resistant H. pylori[2]
Anti-bacterial (MRSA)MIC = 1.6 - 3.125 μg/mLMethicillin-resistant S. aureus[3]

Field-Proven Experimental Protocols

Protocol 1: Extraction and Isolation from Glycyrrhiza uralensis

Causality & Design: Highly polar extraction methods (like hot water or pure methanol) co-extract massive quantities of saponins (e.g., glycyrrhizin), which complicate downstream purification. By utilizing a room-temperature diethyl ether maceration, we selectively partition the lipophilic prenylated pterocarpans while preserving the heat-sensitive prenyl bonds.

Step-by-Step Methodology:

  • Maceration: Pulverize 1 kg of air-dried G. uralensis roots. Suspend in 3 L of diethyl ether and agitate at 25°C for 48 hours.

  • Concentration: Filter the extract and concentrate the ether-soluble fraction under reduced pressure (rotary evaporation) at a temperature not exceeding 30°C.

  • Chromatography: Load the crude ether extract onto a Silica Gel 60 column. Elute using a step-gradient of hexane and ethyl acetate (starting at 100:0 to 70:30). The non-polar hexane washes away plant waxes, while the increasing polarity elutes the isoflavonoids.

  • Self-Validating Step: Monitor fractions via HPLC-UV at λ = 280 nm (targeting the benzofuran chromophore). Validate the isolated fraction via mass spectrometry, confirming the presence of the [M+H]+ ion at m/z 355.15[4].

Extraction_Workflow Raw Glycyrrhiza uralensis Roots (Air-dried & Pulverized) EtherExt Diethyl Ether Extraction (Room Temp, Maceration) Raw->EtherExt Preserves prenyl bonds Concentration Vacuum Concentration (Ether-Soluble Fraction) EtherExt->Concentration Isolates lipophiles Silica Silica Gel Column Chromatography (Hexane/Ethyl Acetate Gradient) Concentration->Silica Removes polar glycosides Fractions TLC/HPLC-UV Monitoring (λ = 280 nm) Silica->Fractions Elution Purified Purified 1-Methoxyphaseollidin (MS: m/z 355.15 [M+H]+) Fractions->Purified Fraction pooling

Figure 2: Self-validating extraction and isolation workflow for 1-Methoxyphaseollidin.
Protocol 2: LysoPAF Acetyltransferase Inhibition Assay

Causality & Design: To accurately measure the inhibition of PAF synthesis, an intact enzymatic environment is required. Using homogenates from the rat mucosal-type mastocytoma cell line (RBL-2H3) provides a physiologically relevant matrix rich in native lysoPAF acetyltransferase[7].

Step-by-Step Methodology:

  • Enzyme Preparation: Cultured RBL-2H3 cells are washed and homogenized in a 50 mM Tris-HCl buffer (pH 7.4) containing a protease inhibitor cocktail. Centrifuge at 10,000 × g to obtain the post-nuclear supernatant (enzyme source).

  • Reaction Assembly: In a microcentrifuge tube, combine 50 μL of the enzyme homogenate, 20 μM lysoPAF, and 40 μM [3H]-acetyl-CoA (radiotracer).

  • Inhibitor Introduction: Add 1-methoxyphaseollidin dissolved in DMSO. Critical Control: Ensure final DMSO concentration remains ≤1% to prevent solvent-induced denaturation of the acetyltransferase.

  • Incubation & Termination: Incubate the mixture at 37°C for exactly 10 minutes. Terminate the reaction by adding 3.75 volumes of a chloroform/methanol solution (1:2 v/v) to initiate Bligh-Dyer lipid extraction.

  • Self-Validating Step: Extract the lower chloroform layer (containing the newly synthesized [3H]-PAF) and measure radioactivity using a liquid scintillation counter. The assay is internally validated by running a positive control (e.g., licoricidin, known IC50 = 7.7 μM)[6] and a vehicle-only negative control to establish the uninhibited Vmax baseline.

References

  • PubChemLite - 3,9-dihydroxy-1-methoxy-10-prenylpterocarpan. uni.lu.
  • 1-Methoxyphaseollidin | CAS:65428-13-9 | Manufacturer ChemFaces. chemfaces.com.
  • Showing Compound 1-Methoxyphaseollidin (FDB000380) - FooDB. foodb.ca.
  • Abstract 2903: 1-Methoxyphaseollidin: Novel gamma secretase inhibitor targeting notch-1 signaling in breast cancer stem cells. AACR Journals.
  • Assessing Sub-saharian Erythrina for Efficacy: Traditional uses, Biological Activities and Phytochemistry. Science Alert.
  • Inhibition of lysoPAF acetyltransferase activity by components of licorice root. PubMed / nih.gov.
  • Isoflavonoids from licorice root as mediators of anti-inflammatory and anti-allergic effects.

Sources

Foundational

Pterocarpan Pharmacology: A Comprehensive Technical Guide to Mechanisms, Isolation, and Therapeutic Potential

Executive Summary Pterocarpans represent a highly versatile and biologically potent subclass of isoflavonoids. Predominantly synthesized by the Fabaceae (legume) family, these compounds function naturally as phytoalexins...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pterocarpans represent a highly versatile and biologically potent subclass of isoflavonoids. Predominantly synthesized by the Fabaceae (legume) family, these compounds function naturally as phytoalexins—chemical defense agents produced in response to pathogenic attacks or environmental stressors[1][2]. For drug development professionals and pharmacognosists, the pterocarpan scaffold offers a privileged structure capable of modulating multiple pathological pathways, including oncology, infectious diseases, and inflammation[3]. This whitepaper synthesizes the structural biology, mechanistic pharmacology, and standardized laboratory workflows required to isolate and evaluate pterocarpans, providing a self-validating framework for preclinical researchers.

Structural Biology & Pharmacognosy

The defining feature of the pterocarpan class is its rigid tetracyclic ring system, characterized by a cis-fused 6a,11a-dihydro-6H-benzofuro[3,2-c]chromene core[4]. This unique benzofuran-benzopyran architecture contains two stereogenic centers (C6a and C11a), which are predominantly R-configured in naturally occurring derivatives[4].

From a medicinal chemistry perspective, this rigid, planar-like scaffold is critical. It restricts the conformational flexibility of the molecule, reducing the entropic penalty upon binding to target proteins (such as enzyme active sites or motor protein allosteric pockets). Substitutions on the A and D rings—most commonly methoxy, hydroxyl, or prenyl groups—dictate the molecule's lipophilicity, membrane permeability, and specific target affinity[5][6].

Mechanistic Pharmacology

Oncology & Cell Cycle Modulation

Pterocarpans have emerged as highly promising lead molecules in oncology, exhibiting potent cytotoxicity against multidrug-resistant (MDR) cancer lineages[1][3]. A benchmark example is (+)-2,3,9-trimethoxypterocarpan, which demonstrates exceptional efficacy against leukemia (HL-60) and ovarian cancer (OVCAR-8) cell lines[4].

Mechanism of Action: The primary mechanism involves the direct inhibition of the kinesin-type motor protein Eg5[4]. Eg5 is essential for centrosome separation and the establishment of the bipolar mitotic spindle. By binding to Eg5 with high affinity (facilitated by specific methoxy group interactions), pterocarpans induce mitotic arrest[4]. This prolonged cell cycle halt inevitably triggers apoptosis[4]. Concurrently, pterocarpans downregulate pro-survival signaling cascades, including the PI3K/AKT and NF-κB pathways, further sensitizing tumor cells to programmed cell death[1][2].

Signaling Ptero Pterocarpan Scaffold (e.g., Trimethoxypterocarpan) Eg5 Eg5 Kinesin Motor Protein (Direct Binding) Ptero->Eg5 Inhibits PI3K PI3K/AKT Pathway (Downregulation) Ptero->PI3K Modulates NFkB NF-κB Pathway (Inhibition) Ptero->NFkB Suppresses Mitosis Mitotic Arrest (Spindle Failure) Eg5->Mitosis Induces Apoptosis Apoptosis (Programmed Cell Death) PI3K->Apoptosis Promotes NFkB->Apoptosis Promotes Mitosis->Apoptosis Triggers

Fig 1. Key molecular signaling pathways modulated by pterocarpans in oncology.

Antimicrobial & Enzyme Inhibitory Activity

As natural phytoalexins, pterocarpans like (-)-maackiain and medicarpin exhibit broad-spectrum antifungal and antibacterial properties[1][7]. Their lipophilic nature allows them to intercalate into and disrupt microbial cell membranes, leading to the leakage of intracellular contents[7]. Furthermore, specific derivatives such as erybraedin C act as potent enzyme inhibitors, stabilizing DNA-topoisomerase complexes to prevent DNA strand re-ligation, thereby halting pathogen replication[5][7].

Quantitative Pharmacological Data

To benchmark the therapeutic potential of these compounds, the following table summarizes key quantitative efficacy metrics across various pterocarpan derivatives.

CompoundBiological SourceTarget / Cell LineKey Quantitative MetricPrimary Mechanism
(+)-2,3,9-Trimethoxypterocarpan Platymiscium floribundumHL-60 (Leukemia)IC₅₀: 0.20 μMEg5 kinesin inhibition; Apoptosis[4]
3(S),4(S)-3'-methoxy-4'-hydroxy-7,8-methylenedioxylpterocarpan Clinopodium urticifoliumPC3 (Prostate Cancer)IC₅₀: 3.5 μMCytotoxicity / Apoptosis[8]
(-)-Maackiain Maackia amurensisPathogenic FungiMIC: VariableMicrobial cell membrane disruption[7]
Erybraedin C Bituminaria bituminosaDNA TopoisomerasesEnzyme InhibitionDNA-topoisomerase stabilization[5][7]

Isolation and Purification Methodologies

The extraction of pterocarpans from complex plant matrices requires a targeted, polarity-guided approach. The following protocol outlines a self-validating workflow designed to maximize yield while preserving the stereochemical integrity of the benzofuran-benzopyran core[9].

Extraction Biomass 1. Raw Biomass (Fabaceae Roots/Stems) Maceration 2. Ethanolic Maceration (96% EtOH, 72h) Biomass->Maceration Defatting 3. Hexane Partitioning (Lipid/Wax Removal) Maceration->Defatting VLC 4. Vacuum Liquid Chromatography (Silica Gel Fractionation) Defatting->VLC HPLC 5. Preparative RP-HPLC (MeOH/H2O + 0.1% HCOOH) VLC->HPLC Isolate 6. Purified Pterocarpan (Structural Elucidation) HPLC->Isolate

Fig 2. Standardized workflow for the extraction and isolation of pterocarpans.

Step-by-Step Extraction Protocol
  • Biomass Preparation & Maceration: Pulverize dried plant material (e.g., stems or roots) to increase surface area. Extract using 96% Ethanol at room temperature for 72 hours[9]. Causality: Ethanol is highly effective at permeating cellular structures and solubilizing moderately non-polar isoflavonoids without inducing thermal degradation.

  • Defatting (Liquid-Liquid Partitioning): Concentrate the ethanolic extract under reduced pressure, resuspend in water, and partition with n-hexane (3 × 500 mL)[9]. Causality: This critical step removes highly lipophilic interferences (waxes, sterols, and chlorophylls) that would otherwise irreversibly foul downstream chromatography columns and degrade peak resolution.

  • Vacuum Liquid Chromatography (VLC): Subject the defatted extract to VLC over silica gel, utilizing a step-gradient elution (e.g., transitioning from chloroform to ethyl acetate to methanol)[9]. Causality: VLC provides rapid, high-capacity fractionation, isolating the enriched pterocarpan sub-fractions based on their intermediate polarity.

  • Preparative RP-HPLC: Purify the enriched fractions using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 column. Use a mobile phase gradient of Methanol and Water supplemented with 0.1% Formic Acid[9]. Causality: The addition of 0.1% formic acid is non-negotiable; it suppresses the ionization of phenolic hydroxyl groups on the pterocarpan scaffold, preventing peak tailing and ensuring baseline resolution of closely eluting stereoisomers.

Standardized In Vitro Evaluation Protocols

To ensure reproducibility in pharmacological screening, the following protocol details the standard methodology for evaluating pterocarpan cytotoxicity.

Cytotoxicity & Cell Viability Assay (MTT)
  • Cell Seeding: Plate target cancer cells (e.g., HL-60) in a 96-well microtiter plate at a density of 5,000 to 10,000 cells per well. Incubate at 37°C with 5% CO₂ for 24 hours[1]. Causality: This incubation period allows for cellular adherence and ensures the population enters the exponential log-growth phase prior to drug exposure.

  • Compound Preparation & Treatment: Because pterocarpans often exhibit poor aqueous solubility, prepare master stock solutions in high-purity DMSO. Perform serial dilutions to achieve target concentrations (e.g., 0.1 μM to 10 μM)[1][4]. Causality: The final concentration of DMSO in the culture media must strictly not exceed 0.5% (v/v). Exceeding this threshold introduces solvent-induced cytotoxicity, confounding the viability data.

  • Incubation & Readout: Incubate treated cells for 24 to 72 hours depending on the doubling time of the specific cell line[1]. Assess viability using standard colorimetric reagents (e.g., MTT or CellTiter-Glo) to calculate the IC₅₀ values.

Conclusion

Pterocarpans represent a structurally privileged class of natural products with vast potential in modern pharmacotherapy. Their ability to selectively target motor proteins like Eg5, disrupt microbial membranes, and modulate critical survival pathways positions them as ideal lead compounds for structural optimization. By adhering to standardized, causality-driven extraction and assay protocols, researchers can reliably harness the therapeutic potential of this fascinating chemical space.

References

  • A Comprehensive Review of the Biological Activities of Pterocarpan Compounds. Benchchem.
  • Pterocarpan class of compounds and their significance. Benchchem.
  • Pterocarpan. CymitQuimica.
  • Pterocarpan scaffold: A natural lead molecule with diverse pharmacological properties. PubMed.
  • Antitumor Potential of the Isoflavonoids (+)- and (−)-2,3,9-Trimethoxypterocarpan: Mechanism-of-Action Studies. PMC.
  • Target Isolation of Prenylated Isoflavonoids and Pterocarpans from Acosmium diffusissimum Using LC–MS/MS-Based Molecular Networking. PMC.
  • Pterocarpan Derivatives from Clinopodium urticifolium and Their Cytotoxicity. Asian Publication Corporation.
  • Prenyl Pterocarpans from Algerian Bituminaria bituminosa and Their Effects on Neuroblastoma. MDPI.
  • Preliminary pharmacological study of the pterocarpans macckian and trifolirhizin isolated from the roots of Ononis vaginalis. ResearchGate.

Sources

Exploratory

A Comprehensive Technical Guide to 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan: A Promising Bioactive Scaffold

For Researchers, Scientists, and Drug Development Professionals Foreword The pterocarpan scaffold, a core structural motif within the vast family of isoflavonoids, has garnered significant attention in the scientific com...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pterocarpan scaffold, a core structural motif within the vast family of isoflavonoids, has garnered significant attention in the scientific community. These tetracyclic compounds, predominantly biosynthesized by plants of the Fabaceae family as phytoalexins, exhibit a remarkable spectrum of biological activities.[1] This guide provides an in-depth exploration of a specific, yet representative, member of this class: 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan. While detailed experimental data for this precise molecule remains emergent, this document will synthesize our current understanding of its chemical identity, and extrapolate from the broader knowledge of pterocarpans to discuss its potential natural sources, methodologies for its isolation and synthesis, and its putative biological activities and mechanisms of action. This guide is intended to serve as a foundational resource to stimulate and inform further research into this promising natural product.

Section 1: Chemical Identity and Physicochemical Properties

A precise understanding of a molecule's identity is paramount for any scientific investigation. This section details the key identifiers and computed physicochemical properties of 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan.

Chemical Identifiers
  • PubChem CID: 44257468[2]

  • CAS Number: A specific CAS Registry Number for 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan could not be definitively identified from the currently available public databases. Researchers are advised to verify any cited CAS number from commercial suppliers or through analytical characterization.

Molecular and Structural Data
PropertyValueSource
Molecular Formula C₂₁H₂₂O₅[2]
Molecular Weight 354.4 g/mol [3]
IUPAC Name 1-methoxy-10-(3-methylbut-2-enyl)-6a,11a-dihydro-6H-benzofuro[3,2-c]chromene-3,9-diol[3]
SMILES CC(=CCC1=C(C=CC2=C1OC3C2COC4=C3C(=CC(=C4)O)OC)O)C[2]
InChI InChI=1S/C21H22O5/c1-11(2)4-5-14-16(23)7-6-13-15-10-25-18-9-12(22)8-17(24-3)19(18)21(15)26-20(13)14/h4,6-9,15,21-23H,5,10H2,1-3H3[2]

Section 2: Natural Occurrence and Isolation Strategies

Pterocarpans are well-established as natural products, primarily isolated from the plant kingdom. Understanding their natural sources is the first step towards their utilization in research and development.

Putative Natural Sources

Pterocarpans are hallmark secondary metabolites of the Fabaceae (legume) family .[1] While the specific plant species that produce 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan are not extensively documented, related prenylated pterocarpans have been isolated from genera such as Glycyrrhiza, Desmodium, and Erythrina.[1][3][4] Therefore, a logical starting point for the isolation of the target compound would be a systematic screening of species within these and related genera.

General Protocol for Isolation and Purification

The isolation of pterocarpans from plant matrices typically involves a multi-step process of extraction and chromatographic purification. The following is a generalized, yet robust, protocol that can be adapted for the isolation of 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan.

Step 1: Preparation of Plant Material

  • Collection and Identification: Collect the desired plant material (e.g., roots, stems, or leaves) and ensure proper botanical identification.

  • Drying and Grinding: Air-dry the plant material in a well-ventilated area, protected from direct sunlight, to a constant weight. Grind the dried material into a coarse powder to increase the surface area for extraction.

Step 2: Solvent Extraction

  • Maceration: Submerge the powdered plant material in a suitable organic solvent, such as methanol or ethanol, at a ratio of approximately 1:10 (w/v).

  • Extraction: Allow the mixture to stand at room temperature for 48-72 hours with occasional agitation.

  • Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude extract.

Step 3: Fractionation

  • Liquid-Liquid Partitioning: Dissolve the crude extract in a methanol/water mixture and perform sequential liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, dichloromethane, ethyl acetate) to separate compounds based on their polarity. Pterocarpans are typically enriched in the ethyl acetate fraction.

Step 4: Chromatographic Purification

  • Column Chromatography: Subject the enriched fraction to column chromatography using silica gel as the stationary phase. Elute with a gradient of non-polar to polar solvents (e.g., a hexane-ethyl acetate gradient) to achieve initial separation.

  • Preparative Thin-Layer Chromatography (pTLC): Further purify the fractions containing the target compound using pTLC with an appropriate solvent system.

  • High-Performance Liquid Chromatography (HPLC): For final purification to high purity, utilize preparative or semi-preparative HPLC with a suitable column (e.g., C18) and a mobile phase determined through analytical HPLC method development.

Isolation_Workflow Plant_Material Plant Material (Fabaceae) Extraction Solvent Extraction (Methanol/Ethanol) Plant_Material->Extraction Fractionation Liquid-Liquid Partitioning Extraction->Fractionation Column_Chromatography Column Chromatography Fractionation->Column_Chromatography pTLC Preparative TLC Column_Chromatography->pTLC HPLC Preparative HPLC pTLC->HPLC Pure_Compound Pure 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan HPLC->Pure_Compound

Caption: Generalized workflow for the isolation of pterocarpans.

Section 3: Synthetic Approaches

While isolation from natural sources is a primary method for obtaining pterocarpans, chemical synthesis offers the advantages of scalability and the ability to generate structural analogs for structure-activity relationship (SAR) studies. The total synthesis of the pterocarpan core has been an area of active research.[5]

Retrosynthesis Target 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan Intermediate1 Prenylated Isoflavanone Target->Intermediate1 Cyclization Intermediate2 Chalcone Precursor Intermediate1->Intermediate2 Oxidative Rearrangement FragmentA Substituted Phenol Intermediate2->FragmentA Claisen-Schmidt Condensation FragmentB Substituted Phenylacetic Acid Intermediate2->FragmentB

Caption: A plausible retrosynthetic approach to the target molecule.

Section 4: Biological Activities and Therapeutic Potential

The pterocarpan class of compounds exhibits a broad range of pharmacological activities, suggesting significant therapeutic potential.[1][6] This section will discuss the known biological effects of pterocarpans, which provide a strong rationale for the investigation of 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan.

Anticancer Activity

Numerous pterocarpans have demonstrated cytotoxic effects against various cancer cell lines.[6] The mechanisms underlying their anticancer activity are often multifactorial and can involve the modulation of key signaling pathways.

  • PI3K/AKT Signaling Pathway: The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) pathway is a critical regulator of cell survival and proliferation, and its dysregulation is a hallmark of many cancers. Certain pterocarpans, such as medicarpin, have been shown to inhibit this pro-survival pathway, leading to the induction of apoptosis in cancer cells.[1]

PI3K_AKT_Pathway Pterocarpan Pterocarpan (e.g., Medicarpin) PI3K PI3K Pterocarpan->PI3K Inhibition AKT AKT PI3K->AKT Activation Apoptosis Apoptosis AKT->Apoptosis Inhibits Cell_Survival Cell Survival AKT->Cell_Survival Promotes

Caption: Pterocarpan-mediated inhibition of the PI3K/AKT pathway.

Anti-inflammatory Activity

Several pterocarpans have shown potent anti-inflammatory properties. Their mechanism of action often involves the inhibition of pro-inflammatory mediators. For instance, some pterocarpans can suppress the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.[1]

Antimicrobial Activity

As phytoalexins, pterocarpans possess inherent antimicrobial properties. They have been shown to be effective against a range of pathogenic bacteria and fungi.[1] The presence of a prenyl group, as in the target molecule, is often associated with enhanced antimicrobial activity.

Other Biological Activities

The therapeutic potential of pterocarpans extends to other areas, including:

  • Antioxidant effects [6]

  • Phytoestrogenic activity [1]

  • Modulation of insulin signaling pathways , suggesting potential applications in the management of type 2 diabetes.[7]

Section 5: Future Directions and Conclusion

3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan represents a compelling molecular scaffold for further investigation. While specific data on this compound is limited, the well-documented biological activities of the broader pterocarpan class provide a strong impetus for its study.

Future research should focus on:

  • Definitive identification of its natural sources.

  • Development of efficient and scalable isolation and synthetic protocols.

  • Comprehensive evaluation of its biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

  • Elucidation of its specific molecular targets and mechanisms of action.

References

  • PubMed. (2025). Identification and characterization of key enzymes pterocarpan prenyltransferase and pterocarpan reductase in the biosynthetic pathway of glabridin. [Link]

  • MDPI. (2014). Pterocarpan-Enriched Soy Leaf Extract Ameliorates Insulin Sensitivity and Pancreatic β-Cell Proliferation in Type 2 Diabetic Mice. [Link]

  • Semantic Scholar. (2017). The Missing Link in Leguminous Pterocarpan Biosynthesis is a Dirigent Domain-Containing Protein with Isoflavanol Dehydratase Activity. [Link]

  • ResearchGate. (2011). Synthesis of Pterocarpans. [Link]

  • PubChem. 3,9-dihydroxy-1-methoxy-10-prenylpterocarpan. [Link]

  • KNApSAcK. C00010018. [Link]

  • PubChem. 3,9-Dihydroxy-1-methoxy-2-prenylpterocarpan. [Link]

  • PubChem. 3,9-Dihydroxy-1-methoxy-2,8-diprenylpterocarpan. [Link]

Sources

Protocols & Analytical Methods

Method

Isolation of 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan from plant material

Topic: Isolation of 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan from Plant Material For Research Use Only Authored by: Senior Application Scientist, Advanced Phytochemicals Division Abstract: This technical guide provid...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Isolation of 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan from Plant Material

For Research Use Only

Authored by: Senior Application Scientist, Advanced Phytochemicals Division

Abstract: This technical guide provides a comprehensive, step-by-step protocol for the isolation and purification of the prenylated pterocarpan, 3,9-dihydroxy-1-methoxy-10-prenylpterocarpan, from plant sources. Drawing upon established methodologies for the extraction of isoflavonoids from the Fabaceae family, particularly the genus Lespedeza, this document outlines a robust workflow from raw plant material to a highly purified compound. The protocol details solvent extraction, liquid-liquid partitioning, and multi-stage chromatographic separation. Furthermore, it addresses the principles behind experimental choices and provides a framework for the structural elucidation of the target molecule. This guide is intended for researchers, natural product chemists, and drug development professionals engaged in the discovery and characterization of novel bioactive compounds.

Introduction: The Significance of Prenylated Pterocarpans

Pterocarpans represent the second largest group of naturally occurring isoflavonoids and are characterized by a tetracyclic ring system.[1] These specialized metabolites are often synthesized by plants, particularly those in the legume family (Fabaceae), as a defense mechanism against pathogens and other environmental stressors.[2] The addition of a prenyl group to the pterocarpan skeleton, as in 3,9-dihydroxy-1-methoxy-10-prenylpterocarpan, can significantly enhance the biological activity and modify the bioavailability of the molecule.[3]

While the specific compound 3,9-dihydroxy-1-methoxy-10-prenylpterocarpan is a niche molecule, the Lespedeza genus, a member of the Fabaceae family, is a rich source of structurally related and biologically active prenylated pterocarpans.[1][4] Research has demonstrated that pterocarpans isolated from Lespedeza bicolor exhibit a range of promising pharmacological activities, including neuroprotective, antiviral, and antiproliferative effects.[1][5][6] For instance, certain pterocarpans from L. bicolor have shown potent inhibitory activity against bacterial neuraminidase, an enzyme implicated in pathogenic infections.[5] This positions 3,9-dihydroxy-1-methoxy-10-prenylpterocarpan and its analogues as compelling candidates for further investigation in drug discovery programs.

This application note will focus on a generalized yet detailed protocol for the isolation of this target compound, using Lespedeza root material as a representative source.

Plant Material: Selection and Preparation

The selection of appropriate plant material is a critical first step in the successful isolation of natural products. The roots of Lespedeza species, such as Lespedeza bicolor or Lespedeza cuneata, are known to be rich sources of pterocarpans and are therefore recommended for this protocol.[5][7]

Protocol 2.1: Plant Material Preparation

  • Collection and Identification: Collect the roots of the chosen Lespedeza species. Proper botanical identification by a trained professional is essential to ensure the correct plant source.

  • Cleaning and Drying: Thoroughly wash the collected roots with water to remove soil and other debris. Allow the roots to air-dry in a well-ventilated area, protected from direct sunlight, until they are completely brittle.

  • Pulverization: Grind the dried root material into a fine powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.

Extraction and Fractionation: From Crude Extract to Enriched Fractions

The initial extraction aims to liberate the secondary metabolites from the plant matrix. This is followed by a fractionation step to separate compounds based on their polarity, thereby simplifying the subsequent purification process.

Protocol 3.1: Solvent Extraction

  • Maceration: Place the powdered root material (e.g., 1 kg) in a large container and add 90% ethanol (5 L).[8]

  • Extraction: Allow the mixture to stand at room temperature for 7 days, with occasional agitation.[8] This long maceration period allows for the thorough extraction of the desired compounds.

  • Filtration and Concentration: Filter the extract through a cheesecloth or filter paper to remove the solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.

Protocol 3.2: Liquid-Liquid Partitioning

  • Solvent Partitioning: Dissolve the crude ethanol extract in water and perform sequential extractions with solvents of increasing polarity, such as petroleum ether, followed by ethyl acetate.[8]

  • Fraction Collection: The less polar compounds will partition into the petroleum ether, while the compounds of intermediate polarity, including many pterocarpans, will be found in the ethyl acetate fraction. Collect and concentrate each fraction separately using a rotary evaporator. The ethyl acetate fraction is the primary target for the subsequent purification steps.

Chromatographic Purification: Isolating the Target Compound

Multi-stage chromatography is essential for isolating a single compound from a complex mixture. This protocol employs a combination of column chromatography and preparative High-Performance Liquid Chromatography (HPLC).

Protocol 4.1: Silica Gel Column Chromatography

  • Column Packing: Prepare a silica gel (60-120 mesh) column using a slurry packing method with a non-polar solvent like hexane.

  • Sample Loading: Adsorb the concentrated ethyl acetate fraction onto a small amount of silica gel to create a dry powder. Carefully load this powder onto the top of the prepared column.

  • Gradient Elution: Elute the column with a gradient of solvents, starting with a non-polar mobile phase (e.g., petroleum ether or hexane) and gradually increasing the polarity by adding ethyl acetate.[8] An example of a gradient elution is shown in the table below.

  • Fraction Collection and Analysis: Collect fractions of a consistent volume (e.g., 50 mL). Monitor the composition of each fraction using Thin-Layer Chromatography (TLC) with a suitable mobile phase (e.g., petroleum ether:ethyl acetate, 7:3 v/v). Combine fractions with similar TLC profiles.

Solvent System (Petroleum Ether:Ethyl Acetate) Purpose
10:1Elution of non-polar compounds
5:1Elution of compounds with low to medium polarity
2:1Elution of pterocarpans and other isoflavonoids
1:1Elution of more polar compounds

Table 1: Example of a Gradient Elution for Column Chromatography.

Protocol 4.2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

  • Column Selection: Utilize a reverse-phase C18 column for the final purification step.

  • Mobile Phase: A typical mobile phase for the separation of pterocarpans is a gradient of methanol and water.

  • Purification: Inject the enriched fraction from the column chromatography step onto the prep-HPLC system. Collect the peak corresponding to the retention time of 3,9-dihydroxy-1-methoxy-10-prenylpterocarpan.

  • Purity Assessment: Analyze the purity of the isolated compound using analytical HPLC.

Structural Elucidation: Confirming the Identity

The definitive identification of the isolated compound is achieved through a combination of spectroscopic techniques.

5.1 Mass Spectrometry (MS):

  • High-Resolution Mass Spectrometry (HRMS): Provides the exact molecular weight and allows for the determination of the molecular formula.

5.2 Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information on the number and chemical environment of protons in the molecule.

  • ¹³C NMR: Shows the number and types of carbon atoms.

  • 2D NMR (COSY, HSQC, HMBC): Used to establish the connectivity between atoms and confirm the overall structure.

Experimental Workflow Visualization

G cluster_0 Plant Material Preparation cluster_1 Extraction & Fractionation cluster_2 Purification cluster_3 Analysis P1 Lespedeza spp. Roots P2 Cleaning and Drying P1->P2 P3 Pulverization P2->P3 E1 Ethanol Maceration P3->E1 Extraction E2 Crude Extract E1->E2 E3 Liquid-Liquid Partitioning E2->E3 E4 Ethyl Acetate Fraction E3->E4 C1 Silica Gel Column Chromatography E4->C1 Initial Purification C2 Enriched Pterocarpan Fraction C1->C2 C3 Preparative HPLC C2->C3 C4 Pure Compound C3->C4 A1 Structural Elucidation (NMR, MS) C4->A1 Characterization

Figure 1: A generalized workflow for the isolation of 3,9-dihydroxy-1-methoxy-10-prenylpterocarpan.

Conclusion

The protocol outlined in this application note provides a comprehensive and adaptable framework for the successful isolation of 3,9-dihydroxy-1-methoxy-10-prenylpterocarpan from plant material, particularly from the roots of Lespedeza species. By following these detailed steps, researchers can obtain a highly purified compound suitable for further biological and pharmacological evaluation. The exploration of such natural products is crucial for the discovery of new therapeutic agents.

References

  • Polyphenolic Compounds from Lespedeza bicolor Protect Neuronal Cells from Oxidative Stress. PMC. Available at: [Link]

  • Biologically active polyphenolic compounds from Lespedeza bicolor. ResearchGate. Available at: [Link]

  • Potent inhibition of bacterial neuraminidase activity by pterocarpans isolated from the roots of Lespedeza bicolor. PubMed. Available at: [Link]

  • Seven new secondary metabolites isolated from roots of Lespedeza bicolor. ResearchGate. Available at: [Link]

  • Antiproliferative Pterocarpans and Coumestans from Lespedeza bicolor. Journal of Natural Products. Available at: [Link]

  • Lespedeza cuneata. Wikipedia. Available at: [Link]

  • Lespedeza cuneata (Fabales: Fabaceae). Invasive Plant Atlas of the United States. Available at: [Link]

  • The Missing Link in Leguminous Pterocarpan Biosynthesis is a Dirigent Domain-Containing Protein with Isoflavanol Dehydratase Activity. PMC. Available at: [Link]

  • Lespedeza cuneata. Global Invasive Species Database. Available at: [Link]

  • 3,9-Dihydroxy-1-methoxy-2,8-diprenylpterocarpan. PubChem. Available at: [Link]

  • Lespedeza cuneata. North Carolina Extension Gardener Plant Toolbox. Available at: [Link]

  • Pterocarpin and Isoflavan Derivatives from Canavalia maritima (Aubl.) Thou. ACG Publications. Available at: [Link]

  • 3,9-Dihydroxy-1-methoxy-2-prenylpterocarpan. PubChem. Available at: [Link]

  • Isolation and structure elucidation of novel compounds from stem of Dendrophthoe falcata. Journal of Saudi Chemical Society. Available at: [Link]

  • Prenylation enhances the biological activity of dietary flavonoids by altering their bioavailability. PubMed. Available at: [Link]

Sources

Application

Synthesis of 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan derivatives

Advanced Synthesis and Regioselective Prenylation of 1-Methoxyphaseollidin Pharmacological Context & Structural Complexity 1-Methoxyphaseollidin (3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan) is a highly functionalized,...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Synthesis and Regioselective Prenylation of 1-Methoxyphaseollidin

Pharmacological Context & Structural Complexity

1-Methoxyphaseollidin (3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan) is a highly functionalized, naturally occurring isoflavonoid belonging to the pterocarpan class[1]. Biologically, it has garnered significant attention for its potent antibacterial properties—specifically as an inhibitor of bacterial peptide deformylase (PDF), an enzyme crucial for bacterial protein maturation[2]. Furthermore, recent network pharmacology studies highlight its neuroprotective potential in regulating abnormal iron distribution and mitochondrial autophagy in tremor-dominant Parkinson's disease (PD-DT) models[3].

Structurally, the molecule features a tetracyclic 6a,11a-dihydro-6H-benzofuro[3,2-c]chromene core with a specific (6aR, 11aR) absolute configuration, oxygenation at C1, C3, and C9, and a highly specific 3-methylbut-2-enyl (prenyl) group at the C10 position[1].

Retrosynthetic Logic and Mechanistic Causality

The synthesis of enantiopure pterocarpans is notoriously challenging due to the contiguous stereocenters at C6a and C11a. Traditional methods relying on chiral pool starting materials or stoichiometric chiral auxiliaries suffer from poor atom economy, scalability issues, and toxic byproducts[4]. To bypass these limitations, this protocol employs a convergent, chemoenzymatic strategy:

  • Core Assembly via Asymmetric Transfer Hydrogenation (ATH): Based on the methodology pioneered by Metz and Ciesielski[5], the pterocarpan core is constructed via a one-pot Ru-catalyzed ATH of a 2'-hydroxyisoflavone. The causality behind this choice is elegant: the Ru-TsDPEN catalyst first promotes a conjugate reduction of the isoflavone to a racemic isoflavanone. Subsequently, a highly selective dynamic kinetic resolution (DKR) reduces the ketone to a cis-isoflavan-4-ol. Quenching the reaction with ethanolic HCl triggers a stereoretentive, acid-catalyzed cyclization, yielding the enantiopure pterocarpan core in a single operational step without intermediate purification[5].

  • Biocatalytic Late-Stage Prenylation: Chemical prenylation of the pterocarpan core (e.g., using prenyl bromide and Lewis acids) is thermodynamically driven and typically results in an inseparable mixture of C8 and C10 regioisomers. To enforce absolute C10 regioselectivity, we integrate a biocatalytic step using Pterocarpan Prenyltransferase (PcM4DT). Recently identified from Psoralea corylifolia, this enzyme specifically catalyzes the transfer of a dimethylallyl group exclusively to the C10 position of pterocarpan substrates[6].

Physicochemical Parameters

The following table summarizes the key physicochemical and analytical data for the target compound to aid in downstream validation.

ParameterValue / Description
Chemical Name 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan
Common Name 1-Methoxyphaseollidin
CAS Registry Number 65428-13-9[1]
Molecular Formula C₂₁H₂₂O₅[1]
Monoisotopic Mass 354.1467 Da[1]
Target Purity (HPLC) > 98%
Structural Features (6aR, 11aR)-configuration; C1-Methoxy; C10-Prenyl

Step-by-Step Synthetic Workflows

Phase 1: Synthesis of the 2'-Hydroxyisoflavone Precursor

Objective: Construct the C16H12O6 intermediate necessary for the ATH cascade.

  • Reaction Setup: In an oven-dried flask under an argon atmosphere, dissolve 5-methoxybenzene-1,3-diol (1.0 equiv) and 2,4-dihydroxyphenylacetic acid (1.05 equiv) in anhydrous N,N-dimethylformamide (DMF).

  • Activation: Cool the mixture to 0 °C and add boron trifluoride diethyl etherate (BF₃·OEt₂, 3.0 equiv) dropwise. The BF₃·OEt₂ acts as a Lewis acid to facilitate a Vilsmeier-Haack-type formylation/cyclization sequence.

  • Heating: Gradually warm the reaction to 80 °C and stir for 12 hours.

  • Self-Validation (IPC): Monitor the reaction via LC-MS. The target mass must reflect the condensation product ( [M+H]+=301.07 ). The presence of a highly deshielded chelated phenolic proton (typically around δ 12.5 ppm in 1 H NMR) confirms the retention of the critical 2'-OH necessary for downstream cyclization.

  • Workup: Quench with saturated aqueous NaOAc, extract with EtOAc, and purify via flash chromatography to yield the 2'-hydroxyisoflavone.

Phase 2: Ru-Catalyzed ATH and Cyclization

Objective: Establish the (6aR, 11aR) stereocenters and the tetracyclic core[5].

  • Catalyst Preparation: In a Schlenk tube, dissolve the 2'-hydroxyisoflavone in a 1:1 mixture of anhydrous DMF and CH₂Cl₂. Add the chiral catalyst RuCl (5 mol%).

  • Reduction: Introduce an azeotropic mixture of formic acid and triethylamine (HCO₂H/Et₃N, 5:2) as the hydride source. This specific reagent is chosen because it is mild enough to prevent the over-reduction of the phenolic moieties while efficiently driving the dynamic kinetic resolution. Stir at 40 °C for 24 hours.

  • Self-Validation (IPC): Before initiating cyclization, sample the reaction mixture for chiral HPLC (e.g., Chiralcel OD-H column) to validate the dynamic kinetic resolution. The enantiomeric excess (ee) of the cis-isoflavan-4-ol intermediate should exceed 95%.

  • Cyclization: Once the ee is confirmed, dilute the mixture with absolute ethanol and add 3M ethanolic HCl. Stir at room temperature for 2 hours.

  • Validation: LC-MS will show a characteristic loss of water (-18 Da), yielding the core pterocarpan mass ( [M+H]+=287.09 ).

Phase 3: Enzymatic C10-Prenylation

Objective: Achieve absolute regiocontrol during the installation of the C10 prenyl group[6].

  • Buffer Preparation: Prepare a 50 mM Tris-HCl buffer (pH 7.5) containing 10 mM MgCl₂ and 10% glycerol.

  • Enzymatic Reaction: To the buffer, add the synthesized pterocarpan core (final concentration 1 mM), dimethylallyl pyrophosphate (DMAPP, 2 mM), and purified recombinant PcM4DT enzyme (10 μ g/mL).

  • Incubation: Incubate the mixture at 30 °C for 16 hours with gentle shaking (150 rpm). The Mg 2+ ions are critical for coordinating the pyrophosphate leaving group of DMAPP within the enzyme's active site.

  • Self-Validation (IPC): Enzymatic conversions are validated via reverse-phase HPLC. The starting pterocarpan core will elute earlier than the highly lipophilic C10-prenylated product.

  • Final Structural Validation: Purify the product via preparative HPLC. Confirm the absolute C10 regioselectivity via 2D NMR (HMBC); cross-peaks between the prenyl methylene protons ( δ ~3.3 ppm) and the C9/C10a carbons of the pterocarpan D-ring will definitively validate the structure, ruling out C8 prenylation.

Mandatory Visualization

G SM Starting Materials 5-Methoxybenzene-1,3-diol + 2,4-Dihydroxyphenylacetic acid Isoflavone 2'-Hydroxyisoflavone Intermediate (C16H12O6) SM->Isoflavone BF3·OEt2 / DMF (Vilsmeier-Haack) ATH Asymmetric Transfer Hydrogenation Ru-TsDPEN, HCO2H/Et3N Isoflavone->ATH Isoflavan Chiral cis-Isoflavan-4-ol (Dynamic Kinetic Resolution) ATH->Isoflavan Conjugate Reduction Cyclization Acid-Catalyzed Cyclization Ethanolic HCl (-H2O) Isoflavan->Cyclization ee > 95% Pterocarpan Enantiopure Pterocarpan Core 3,9-Dihydroxy-1-methoxypterocarpan Cyclization->Pterocarpan Stereoretentive Prenylation Biocatalytic Prenylation PcM4DT Enzyme + DMAPP Pterocarpan->Prenylation Target 1-Methoxyphaseollidin (C21H22O5) Prenylation->Target Strict C10-Regioselectivity

Caption: Chemoenzymatic synthesis workflow for 1-Methoxyphaseollidin.

References

  • 3,9-dihydroxy-1-methoxy-10-prenylpterocarpan - PubChemLite , uni.lu. 1

  • Application Notes and Protocols: Synthesis and Purification of Pterocarpans, with Reference to Barbacarpan Analogs , benchchem.com. 4

  • The Search for Herbal Antibiotics: An In-Silico Investigation of Antibacterial Phytochemicals , mdpi.com. 2

  • Current Medicinal Chemistry , semanticscholar.org. 3

  • Identification and characterization of key enzymes pterocarpan prenyltransferase and pterocarpan reductase in the biosynthetic pathway of glabridin , nih.gov. 6

  • Asymmetric one-pot transformation of isoflavones to pterocarpans and its application in phytoalexin synthesis , nih.gov. 5

Sources

Method

Application Note: Isolation and Purification Protocol for 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan

Introduction & Scientific Rationale 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan , widely recognized in pharmacological literature as 1-Methoxyphaseollidin , is a potent prenylated flavonoid derivative[1]. Structurally c...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan , widely recognized in pharmacological literature as 1-Methoxyphaseollidin , is a potent prenylated flavonoid derivative[1]. Structurally characterized by a pterocarpan skeleton modified with a lipophilic prenyl group and a methoxy group, this compound exhibits significant biological activity. It has been identified as a targeted inhibitor of lysoPAF (platelet-activating factor) acetyltransferase (IC50 = 48 μM)[2] and demonstrates robust anti-Helicobacter pylori activity, particularly against clarithromycin (CLAR) and amoxicillin (AMOX)-resistant strains[3].

In natural product drug discovery, isolating high-purity prenylated pterocarpans from complex botanical matrices—such as the roots of Glycyrrhiza uralensis (Licorice)[2] or Erythrina vogelii[4]—presents a unique chromatographic challenge. The structural similarity among co-occurring flavonoids (e.g., licoricidin, 1-methoxyphaseollin) necessitates a multi-dimensional separation strategy. This protocol outlines a self-validating, field-proven methodology leveraging liquid-liquid partitioning, normal-phase silica chromatography, and reversed-phase preparative HPLC to achieve >98% purity.

Physicochemical & Biological Profile

To design an effective extraction protocol, the physicochemical properties of the target analyte must dictate the solvent selection and chromatographic parameters. The table below summarizes the quantitative and qualitative data driving this workflow.

ParameterDetail
Chemical Name 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan (1-Methoxyphaseollidin)
Molecular Formula C21H22O5[1]
Monoisotopic Mass 354.1467 Da[1]
Primary Botanical Sources Glycyrrhiza uralensis (Licorice root)[2], Erythrina vogelii[4]
Key Biological Activity lysoPAF acetyltransferase inhibitor; Anti-H. pylori agent[3],[2]
Target Polarity Moderately lipophilic (soluble in EtOAc, CH2Cl2, MeOH, DMSO)[3]
Storage & Stability Powder: -20°C (3 years); DMSO Stock: -80°C (6 months)[3]

Experimental Workflow Visualization

The following workflow illustrates the transition from crude botanical biomass to a highly purified single chemical entity.

ExtractionWorkflow A Dried Roots (Glycyrrhiza uralensis) B Methanol Extraction (Maceration, 3x) A->B C Crude Methanolic Extract B->C D Liquid-Liquid Partitioning (Hexane -> EtOAc) C->D E Ethyl Acetate Fraction (Prenylated Flavonoids) D->E F Silica Gel Column (Hexane:EtOAc Gradient) E->F G Enriched Sub-fraction F->G H Preparative HPLC (C18, MeCN:H2O) G->H I Pure 1-Methoxyphaseollidin (>98% Purity) H->I

Figure 1: Step-by-step extraction and chromatographic isolation workflow for 1-Methoxyphaseollidin.

Step-by-Step Isolation Methodology

Phase 1: Biomass Preparation & Primary Extraction

Causality: Maceration in methanol (MeOH) is selected as the primary extraction method because its high dielectric constant ensures the disruption of cellular matrices and the comprehensive solubilization of both polar glycosides and moderately lipophilic aglycones (like pterocarpans).

  • Pulverize 1.0 kg of air-dried Glycyrrhiza uralensis roots into a coarse powder using a mechanical mill to maximize the solvent contact surface area.

  • Suspend the biomass in 5.0 L of HPLC-grade Methanol in a sealed glass extraction vessel.

  • Macerate at room temperature (20–25°C) for 48 hours with intermittent mechanical stirring.

  • Filter the extract through a Buchner funnel (Whatman No. 1 paper).

  • Repeat the maceration process twice more with fresh Methanol (3.0 L each).

  • Pool the filtrates and concentrate under reduced pressure using a rotary evaporator at 40°C to yield a viscous crude methanolic extract.

Phase 2: Liquid-Liquid Partitioning (LLP)

Causality: The crude extract contains a massive array of interfering compounds. Defatting with hexane removes non-polar lipids, waxes, and chlorophylls that would otherwise foul downstream chromatography columns. Subsequent partitioning with ethyl acetate (EtOAc) selectively concentrates the moderately polar prenylated pterocarpans, leaving highly polar tannins and sugars trapped in the aqueous layer[2].

  • Suspend the crude methanolic extract in 1.0 L of distilled water.

  • Transfer the suspension to a 2.0 L separatory funnel.

  • Defatting: Add 500 mL of Hexane. Invert gently to avoid emulsions, vent, and allow phase separation. Draw off the upper hexane layer and discard (or reserve for lipid analysis). Repeat twice.

  • Target Enrichment: Add 500 mL of Ethyl Acetate to the remaining aqueous layer. Shake vigorously, vent, and allow phase separation. Collect the upper EtOAc layer. Repeat this extraction three times.

  • Pool the EtOAc fractions, dry over anhydrous sodium sulfate (Na2SO4) to remove residual water, and evaporate to dryness in vacuo.

Phase 3: Normal-Phase Silica Gel Chromatography

Causality: Normal-phase silica exploits the hydrogen-bonding capacity of the two hydroxyl groups (C-3 and C-9) on the pterocarpan skeleton. By employing a step-gradient of hexane and ethyl acetate, the mobile phase polarity is gradually increased, effectively desorbing 1-Methoxyphaseollidin based on its specific adsorption affinity while leaving highly polar impurities tightly bound to the stationary phase.

  • Prepare a glass column (50 mm × 600 mm) packed with 300 g of silica gel (100–200 mesh) slurried in Hexane.

  • Dissolve the dried EtOAc fraction in a minimal volume of CH2Cl2 and load it evenly onto the top of the silica bed.

  • Elute the column using a step-gradient of Hexane:EtOAc (v/v): 100:0, 90:10, 80:20, 70:30, 60:40, and 50:50. Collect 100 mL fractions.

  • Self-Validation (TLC): Spot 5 μL of each fraction on a silica gel 60 F254 TLC plate. Develop in Hexane:EtOAc (70:30, v/v). Visualize under UV light (254 nm) and by spraying with 10% ethanolic sulfuric acid followed by heating at 105°C.

  • Pool the fractions eluting around the 70:30 ratio that exhibit a distinct, UV-active spot with an Rf value of ~0.45. Concentrate to yield the enriched sub-fraction.

Phase 4: Reversed-Phase Preparative HPLC

Causality: While silica gel resolves broad polarity classes, it often fails to separate closely related prenylated flavonoids (e.g., licoricidin vs. 1-methoxyphaseollidin)[2]. Reversed-phase C18 Prep-HPLC separates these molecules based on subtle hydrophobic differences imparted by the prenyl chain and the methoxy group.

  • Dissolve the enriched sub-fraction in HPLC-grade Methanol (50 mg/mL) and filter through a 0.22 μm PTFE syringe filter.

  • System Setup: Equip the Prep-HPLC with a C18 column (250 mm × 21.2 mm, 5 μm particle size).

  • Mobile Phase: Acetonitrile (A) and 0.1% Formic Acid in Water (B).

  • Gradient Program: Run a shallow gradient from 60% A to 80% A over 30 minutes at a flow rate of 15.0 mL/min.

  • Detection: Monitor UV absorbance at 280 nm.

  • Collect the peak corresponding to 1-Methoxyphaseollidin (typically eluting between 18–22 minutes depending on exact system dead volume).

  • Lyophilize the collected fraction to obtain the pure compound as a powder.

Phase 5: Quality Control & Structural Validation

Causality: To ensure the integrity of the isolated compound for downstream biological assays (such as lysoPAF acetyltransferase inhibition), its identity and purity must be analytically confirmed.

  • LC-MS Analysis: Analyze the purified powder via analytical LC-MS. The presence of a dominant peak with a mass-to-charge ratio (m/z) of 355.15 [M+H]+ and 377.13 [M+Na]+ confirms the molecular weight of 1-Methoxyphaseollidin (Monoisotopic mass: 354.1467 Da)[1].

  • Handling: Reconstitute the validated powder in DMSO (up to 18 mg/mL solubility) for biological assays. Store the DMSO stock at -80°C and use within 6 months[3].

Sources

Application

Application Note: High-Resolution HPLC-DAD-MS/MS Quantification of 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan in Complex Botanical Matrices

Target Audience: Analytical Chemists, Pharmacognosists, and Drug Development Scientists Analyte: 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan (Synonym: 1-Methoxyphaseollidin) Matrix: Complex Botanical Extracts (e.g., Gly...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Pharmacognosists, and Drug Development Scientists Analyte: 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan (Synonym: 1-Methoxyphaseollidin) Matrix: Complex Botanical Extracts (e.g., Glycyrrhiza uralensis, Psophocarpus tetragonolobus, and polyherbal formulations like Yinhua Pinggan Granules)

Introduction & Scope

3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan, commonly known as [1], is a rare, biologically active prenylated pterocarpan (an isoflavonoid derivative). Naturally occurring in select leguminous plants, it serves as a critical biomarker for botanical standardization and possesses notable antimicrobial and anti-inflammatory properties.

Quantifying this compound presents a unique analytical challenge. Its low natural abundance, combined with the presence of hundreds of isobaric flavonoids and saponins in typical botanical matrices[2], demands an analytical method that is not only highly sensitive but structurally specific. This guide details a robust, self-validating High-Performance Liquid Chromatography (HPLC) method coupled with Diode Array Detection (DAD) and orthogonal tandem Mass Spectrometry (MS/MS) to ensure absolute quantitative integrity.

Scientific Rationale: The Causality of Method Design

As a Senior Application Scientist, I frequently observe novice chromatographers struggling with peak tailing, retention time drift, and matrix interference when analyzing prenylated isoflavonoids. A successful method must be engineered around the molecule's specific physicochemical traits.

Overcoming Peak Tailing via pH Control

1-Methoxyphaseollidin contains two phenolic hydroxyl groups at the C-3 and C-9 positions. According to predictive models, its strongest acidic[1]. If analyzed in unbuffered water, local pH fluctuations in the column can cause partial ionization of these hydroxyls, leading to split peaks and severe tailing due to secondary interactions with residual silanols on the stationary phase. The Solution: By buffering the mobile phase with 0.1% Formic Acid, we lower the pH to ~2.7. This ensures the phenolic groups remain fully protonated and neutral, enforcing a single, predictable hydrophobic retention mechanism.

Managing Hydrophobicity with Gradient Design

Unlike simple flavonoids, this molecule possesses a 10-prenyl (3-methylbut-2-enyl) side chain and a 1-methoxy group, significantly increasing its lipophilicity ()[1]. This lipophilic "anchor" causes the molecule to partition strongly into a C18 stationary phase. The Solution: Methanol is often too weak to elute prenylated pterocarpans efficiently, resulting in broad peaks. Acetonitrile is selected as the organic modifier due to its lower viscosity and superior solvation power for lipophilic chains. A deep gradient ramping to 90% Acetonitrile is required to elute the compound sharply.

Orthogonal Specificity

Relying solely on UV detection at 285 nm (the characteristic maximum for the benzofurochromene skeleton) is insufficient in complex matrices like Yinhua Pinggan Granules[2]. We employ ESI-MS/MS as an orthogonal validation layer, utilizing the specific fragmentation of the [M+H]⁺ ion at m/z 355.1532 to eliminate false positives caused by co-eluting matrix components[2].

Optimization Analyte 1-Methoxyphaseollidin Physicochemical Traits Trait1 Phenolic -OH (pKa 9.07) Risk: Peak Tailing Analyte->Trait1 Trait2 10-Prenyl Group (logP 3.93) Risk: Late Elution Analyte->Trait2 Trait3 Isobaric Matrix Interferences Risk: False Positives Analyte->Trait3 Sol1 0.1% Formic Acid (Maintains Neutrality) Trait1->Sol1 Sol2 Acetonitrile Gradient (90% Max for Elution) Trait2->Sol2 Sol3 MS/MS MRM Transitions (m/z 355.15 -> 299.05) Trait3->Sol3

Logical relationship between analyte physicochemical properties and HPLC method choices.

Experimental Protocols

Reagents and Materials
  • Reference Standard: (CAS: 65428-13-9, Purity ≥ 98%)[3].

  • Solvents: LC-MS grade Acetonitrile, LC-MS grade Water, and Formic Acid (99% purity).

  • Consumables: Oasis HLB Solid Phase Extraction (SPE) cartridges (3 cc, 60 mg), 0.22 µm PTFE syringe filters.

Step-by-Step Sample Preparation Workflow

To ensure the method is a self-validating system, the extraction protocol includes an SPE cleanup step to remove highly polar saponins and sugars that cause rapid column degradation and ion suppression in the MS source.

  • Matrix Extraction: Accurately weigh 1.0 g of pulverized botanical sample into a 50 mL centrifuge tube. Add 20.0 mL of 70% Ethanol (v/v).

  • Ultrasonic Disruption: Sonicate the mixture for 30 minutes at 40°C. The mild heat aids in solubilizing the lipophilic pterocarpans without causing thermal degradation.

  • Clarification: Centrifuge at 12,000 rpm for 10 minutes at 4°C. Collect the supernatant.

  • SPE Matrix Cleanup (Critical Step):

    • Condition: Pass 3 mL Methanol, followed by 3 mL LC-MS Water through the HLB cartridge.

    • Load: Apply 2 mL of the clarified supernatant.

    • Wash: Elute with 3 mL of 10% Methanol in Water. Discard the wash (removes polar interferences).

    • Elute: Elute the target analyte with 3 mL of 100% Methanol.

  • Reconstitution: Evaporate the methanolic eluate to dryness under a gentle nitrogen stream. Reconstitute precisely in 1.0 mL of initial mobile phase (20% Acetonitrile) and filter through a 0.22 µm PTFE filter prior to injection.

Workflow A 1. Matrix Preparation (Pulverized Botanical Sample) B 2. Ultrasonic Extraction (70% EtOH, 30 min, 40°C) A->B C 3. Centrifugation & Filtration (12,000 rpm, 0.22 µm PTFE) B->C D 4. Solid Phase Extraction (HLB Cartridge, MeOH Elution) C->D E 5. HPLC-DAD Separation (End-capped C18, 285 nm) D->E F 6. ESI-MS/MS Confirmation (MRM Mode, Positive/Negative) E->F Orthogonal Detection G 7. Data Processing (Quantification & Validation) E->G F->G

Step-by-step analytical workflow for 1-methoxyphaseollidin extraction and quantification.

Instrumental Conditions & Data Presentation

HPLC-DAD Parameters
  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 × 250 mm, 5 µm) – The high-density end-capping is mandatory to prevent silanol interactions.

  • Column Temperature: 30°C (Maintains consistent solvent viscosity).

  • Injection Volume: 10 µL.

  • Detection Wavelength: 285 nm (Reference 360 nm).

Table 1: Optimized HPLC Gradient Elution Profile

Time (min)Mobile Phase A (0.1% Formic Acid)Mobile Phase B (Acetonitrile)Flow Rate (mL/min)Elution Phase Objective
0.080%20%1.0Initial equilibration
5.080%20%1.0Elution of polar glycosides
20.040%60%1.0Separation of aglycones
25.010%90%1.0Elution of 1-Methoxyphaseollidin
30.010%90%1.0Column wash (lipids/waxes)
31.080%20%1.0Re-equilibration
35.080%20%1.0End of run
High-Resolution MS/MS Parameters

For absolute confidence, orthogonal confirmation is performed using a Q-Exactive or triple quadrupole mass spectrometer[2].

Table 2: High-Resolution MS/MS Fragmentation Parameters

AnalyteESI ModePrecursor Ion (m/z)Key Product Ions (m/z)Collision Energy (eV)
1-MethoxyphaseollidinPositive355.1532 [M+H]⁺299.0548, 221.1169, 165.054625, 35, 45
1-MethoxyphaseollidinNegative353.1393 [M-H]⁻338.1162, 292.0359, 253.050530, 40, 50

(Note: Fragmentation data aligns with high-resolution annotations of Yinhua Pinggan Granule constituents[2])

Trustworthiness: Establishing a Self-Validating System

To guarantee the integrity of the data, the method must actively prove its own validity during every sequence run. Implement the following Quality Control (QC) architecture:

  • System Suitability Testing (SST): Prior to injecting actual samples, inject a 10 µg/mL standard solution of 1-methoxyphaseollidin six consecutive times. The sequence must automatically halt if the Relative Standard Deviation (RSD) of the peak area exceeds 2.0%, or if the USP tailing factor exceeds 1.5.

  • Matrix-Matched Calibration: Because botanical matrices cause variable ion suppression in the ESI source, calibration curves (0.1 µg/mL to 50 µg/mL) must be prepared by spiking the standard into a blank matrix extract (an extract of the botanical matrix previously depleted of the target analyte via preparative chromatography).

  • Carryover Verification (Blank Injections): The highly hydrophobic 10-prenyl group makes this analyte prone to needle and column carryover. A blank injection (initial mobile phase) MUST be programmed immediately following the highest calibration standard. The blank must show an integrated area of <0.1% of the Lower Limit of Quantification (LLOQ).

References

  • Yalkun, I., et al. (2024). "Qualitative and Quantitative Analysis of Chemical Components in Yinhua Pinggan Granule with High-Performance Liquid Chromatography Coupled with Q-Exactive Mass Spectrometry." Molecules, 29(10), 2300. URL:[Link]

  • FooDB. (2020). "Showing Compound 1-Methoxyphaseollidin (FDB000380)." The Food Database. URL:[Link]

  • PubChem. (2024). "3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan (CID 44257468)." National Center for Biotechnology Information. URL:[Link]

Sources

Method

Application Notes and Protocols: Utilizing 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan in Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: Unveiling the Potential of a Novel Pterocarpan 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan is a m...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unveiling the Potential of a Novel Pterocarpan

3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan is a member of the pterocarpan class of isoflavonoids, which are phytoalexins produced by plants in response to stress.[1][2] These compounds have garnered significant scientific interest for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] While specific data on 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan is emerging, its structural similarity to the well-characterized glyceollins, particularly glyceollin I, suggests a potent biological activity.[1][4][5] Glyceollins are known to exhibit antiestrogenic effects by acting as antagonists of the estrogen receptor (ER), making them promising candidates for research in hormone-dependent cancers.[1][4][5][6][7]

This guide provides a comprehensive framework for investigating the cellular effects of 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan, leveraging established protocols for related pterocarpans. We will delve into its presumed mechanism of action, offer detailed protocols for foundational cell-based assays, and provide insights into data interpretation.

Chemical and Physical Properties

A clear understanding of the compound's properties is crucial for its effective use in a laboratory setting.

PropertyValueReference
Molecular Formula C21H22O5[8][9]
Molecular Weight 354.4 g/mol [10]
IUPAC Name 1-methoxy-10-(3-methylbut-2-enyl)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol[8]
Solubility Soluble in DMSO, ethanol, and methanol.General knowledge for similar compounds
Storage Store at -20°C for long-term stability. Protect from light.General laboratory practice

Presumed Mechanism of Action: Estrogen Receptor Antagonism

Based on the activities of structurally similar glyceollins, 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan is hypothesized to function as a selective estrogen receptor modulator (SERM) with antagonistic properties.[1][4][5][6] The primary mechanism is likely the competitive binding to estrogen receptors (ERα and ERβ), which in turn inhibits the transcription of estrogen-responsive genes that drive cell proliferation in hormone-dependent cancers like breast and ovarian cancer.[1][4][6] Glyceollin I has been shown to be a specific ER antagonist, inhibiting gene expression dependent on estrogen response elements (ERE).[4]

Estrogen_Receptor_Antagonism cluster_nucleus Nucleus Estradiol 17β-Estradiol (E2) ER Estrogen Receptor (ERα/ERβ) Estradiol->ER Binds and Activates Pterocarpan 3,9-Dihydroxy-1-methoxy- 10-prenylpterocarpan Pterocarpan->ER Competitively Binds and Inhibits ERE Estrogen Response Element (ERE) ER->ERE Binds to Gene_Transcription Gene Transcription (e.g., PgR, TFF1) ERE->Gene_Transcription Initiates Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation Promotes Inhibition->Gene_Transcription Blocks Cell_Viability_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Adherence Allow cells to adhere (overnight) Seed_Cells->Adherence Treatment Treat with serial dilutions of 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan Adherence->Treatment Incubation Incubate for 24, 48, or 72 hours Treatment->Incubation Add_Reagent Add MTS/MTT reagent Incubation->Add_Reagent Incubate_Reagent Incubate for 1-4 hours Add_Reagent->Incubate_Reagent Measure_Absorbance Measure absorbance Incubate_Reagent->Measure_Absorbance Data_Analysis Calculate % viability and IC50 Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for the cell viability assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

Materials:

  • Cells cultured in 6-well plates

  • 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan stock solution

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Binding buffer

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with the compound at concentrations around the determined IC50 for 24-48 hours.

  • Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization. [3]3. Wash the cells twice with cold PBS. [3]4. Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL. [3]5. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubate for 15 minutes at room temperature in the dark. [3]7. Analyze the cells by flow cytometry within one hour. [3] Data Interpretation:

  • Annexin V- / PI-: Viable cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

Western Blot Analysis for ER Target Gene Expression

This technique is used to assess the protein levels of estrogen receptor target genes.

Materials:

  • Cells cultured in 6-well or 10 cm plates

  • 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan stock solution

  • 17β-Estradiol (E2)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-Progesterone Receptor, anti-TFF1/pS2, anti-ERα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Plate cells and culture in phenol red-free medium with charcoal-stripped FBS for 48 hours.

  • Pre-treat cells with 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan for 1 hour.

  • Stimulate the cells with 10 nM 17β-Estradiol (E2) for 24 hours. Include controls for untreated, E2 alone, and compound alone.

  • Wash cells with cold PBS and lyse them on ice using lysis buffer.

  • Quantify protein concentration using a BCA or Bradford assay.

  • Perform SDS-PAGE and transfer proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control like β-actin.

Expected Results and Interpretation

  • Cell Viability: A dose-dependent decrease in cell viability is expected in ER-positive cell lines (MCF-7, BG-1), with a significantly lower effect on ER-negative cells (MDA-MB-231). This would support an ER-mediated cytotoxic or cytostatic effect.

  • Apoptosis: An increase in the percentage of apoptotic cells (Annexin V positive) following treatment would indicate that the compound induces programmed cell death.

  • Western Blot: In ER-positive cells, co-treatment with 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan should antagonize the E2-induced upregulation of progesterone receptor (PgR) and trefoil factor 1 (TFF1/pS2) protein expression. [4]

Troubleshooting Common Issues

IssuePossible CauseSolution
Compound precipitation in media Poor solubility at the tested concentration.Prepare fresh dilutions from the stock solution. Ensure the final DMSO concentration is below 0.5%.
High variability in viability assays Inconsistent cell seeding, edge effects in the plate.Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the 96-well plate.
No effect observed Compound is inactive at the tested concentrations, or the chosen cell line is not responsive.Increase the concentration range. Verify the ER status of your cell line.
Weak signal in Western blot Low protein expression, inefficient antibody binding.Optimize antibody concentrations and incubation times. Ensure efficient protein transfer.

Conclusion

3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan represents a promising isoflavonoid for investigation in cancer research, particularly in the context of hormone-dependent malignancies. By leveraging the established knowledge of related pterocarpans like glyceollin I, researchers can effectively design and execute cell-based assays to elucidate its biological activity and mechanism of action. The protocols outlined in this guide provide a solid foundation for exploring the therapeutic potential of this novel compound.

References

  • Burow, M. E., et al. (2001). Phytochemical Glyceollins, Isolated from Soy, Mediate Antihormonal Effects through Estrogen Receptor α and β. Molecular Endocrinology, 15(8), 1308–1319. [Link]

  • Zhu, Y., et al. (2020). Glyceollins from soybean: Their pharmacological effects and biosynthetic pathways. Frontiers in Plant Science, 11, 580. [Link]

  • Seo, M. J., et al. (2018). Soy-derived phytoalexins: mechanism of in vivo biological effectiveness in spite of their low bioavailability. Journal of Nutritional Biochemistry, 59, 1-9. [Link]

  • Zimmerman, M. C., et al. (2010). Glyceollin I, a novel antiestrogenic phytoalexin isolated from activated soy. Journal of Pharmacology and Experimental Therapeutics, 332(1), 35-45. [Link]

  • PubChem. (n.d.). 3,9-Dihydroxy-1-methoxy-2,8-diprenylpterocarpan. National Center for Biotechnology Information. Retrieved March 15, 2026, from [Link]

  • Payton-Stewart, F., et al. (2010). Glyceollin I, a novel antiestrogenic phytoalexin isolated from activated soy. Journal of Pharmacology and Experimental Therapeutics, 332(1), 35-45. [Link]

  • D'Angiolillo, F., et al. (2014). In vitro cultures of Bituminaria bituminosa: pterocarpan, furanocoumarin and isoflavone production and cytotoxic activity evaluation. Natural Product Communications, 9(4), 477-480. [Link]

  • Quesada, A. R., et al. (2014). Pterocarpans induce tumor cell death through persistent mitotic arrest during prometaphase. European Journal of Medicinal Chemistry, 85, 245-253. [Link]

  • PubChem. (n.d.). 3,9-Dihydroxy-1-methoxy-2-prenylpterocarpan. National Center for Biotechnology Information. Retrieved March 15, 2026, from [Link]

  • Li, Y., et al. (2018). Different glyceollin synthesis-related metabolic content and gene expressions in soybean callus suspension cultures and cotyledon tissues induced by alginate oligosaccharides. Process Biochemistry, 74, 137-144. [Link]

  • MMPC. (2013). Reagents and Materials: Protocol. Mouse Metabolic Phenotyping Centers. [Link]

  • Nanotechnology Characterization Laboratory. (n.d.). MTS assay in THP-1 cells. National Cancer Institute. [Link]

  • PubMed. (2010). Glyceollin I, a novel antiestrogenic phytoalexin isolated from activated soy. National Library of Medicine. [Link]

  • Li, Y., et al. (2022). Genetic basis and selection of glyceollin elicitation in wild soybean. Frontiers in Plant Science, 13, 969805. [Link]

  • Akashi, T., et al. (2017). The Missing Link in Leguminous Pterocarpan Biosynthesis is a Dirigent Domain-Containing Protein with Isoflavanol Dehydratase Activity. Plant and Cell Physiology, 58(9), 1541-1552. [Link]

  • Bkhairia, I., et al. (2021). Prenyl Pterocarpans from Algerian Bituminaria bituminosa and Their Effects on Neuroblastoma. Molecules, 26(11), 3326. [Link]

  • da Silva, G. N., et al. (2008). 3,4-Dihydroxy-8,9-methylenedioxypterocarpan and derivatives: Cytotoxic effect on human leukemia cell lines. Bioorganic & Medicinal Chemistry Letters, 18(17), 4765-4768. [Link]

  • PubChemLite. (n.d.). 3,9-dihydroxy-1-methoxy-10-prenylpterocarpan. Université du Luxembourg. Retrieved March 15, 2026, from [Link]

  • Jiménez-González, L., et al. (2011). Synthesis of Pterocarpans. Revista de la Sociedad Química de México, 55(4), 219-231. [Link]

  • Masters, J. R. W. (2007). Changing medium and passaging cell lines. Nature Protocols, 2(9), 2277-2280. [Link]

  • PubChemLite. (n.d.). 3,9-dihydroxy-1-methoxy-2-prenylpterocarpan. Université du Luxembourg. Retrieved March 15, 2026, from [Link]

  • PubChemLite. (n.d.). 3,9-dihydroxy-1-methoxy-2,8-diprenylpterocarpan. Université du Luxembourg. Retrieved March 15, 2026, from [Link]

  • Li, Y., et al. (2015). Pterocarpan Derivatives from Clinopodium urticifolium and Their Cytotoxicity. Planta Medica, 81(12/13), 1124-1129. [Link]

  • Nguyen, H. X., et al. (2011). Pterocarpin and Isoflavan Derivatives from Canavalia maritima (Aubl.) Thou. Records of Natural Products, 5(4), 293-297. [Link]

  • Mathews, T., & Zacharias, L. (2022). Extraction of Metabolome From Adherent Cell Lines. University of Florida. [Link]

  • BioCrick. (n.d.). 3-Hydroxy-9,10-Dimethoxypterocarpan. BioCrick BioTech. [Link]

  • da Silva, G. N., et al. (2004). The first synthesis of (±) -3,4-dihydroxy-8,9-methylenedioxypterocarpan, an antitumoral agent and its coumestan derivative. Journal of the Brazilian Chemical Society, 15(5), 757-761. [Link]

Sources

Application

Application Note: High-Throughput Antioxidant Activity Screening of 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan

Document Type: Technical Application Guide & Standard Operating Procedures Target Audience: Research Scientists, Pharmacologists, and Drug Discovery Professionals Introduction & Mechanistic Rationale As a Senior Applicat...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Guide & Standard Operating Procedures Target Audience: Research Scientists, Pharmacologists, and Drug Discovery Professionals

Introduction & Mechanistic Rationale

As a Senior Application Scientist in natural product pharmacology, I frequently encounter the challenge of accurately profiling complex polyphenols. 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan (commonly known as 1-Methoxyphaseollidin ) represents a highly bioactive class of molecules[1]. It is a prenylated pterocarpan—a derivative of isoflavonoids—naturally occurring in Glycyrrhiza (licorice) and Erythrina species[2].

While flavonoids are universally recognized for their antioxidant capacity, the structural nuances of 1-Methoxyphaseollidin dictate specific experimental handling and unique biological outcomes. The phenolic hydroxyl groups at the C-3 and C-9 positions serve as primary electron/hydrogen donors, neutralizing reactive oxygen species (ROS) via Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET). Crucially, the addition of a methoxy group at C-1 and a highly lipophilic prenyl group at C-10 drastically alters its pharmacokinetic profile. This lipophilicity allows the compound to easily permeate lipid bilayers, transitioning from a simple extracellular radical scavenger to a potent intracellular signaling modulator[3].

Once inside the cell, flavonoids like 1-Methoxyphaseollidin exert sustained cytoprotection by disrupting the cytosolic Keap1-Nrf2 complex. This allows the Nrf2 transcription factor to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and upregulate phase II detoxifying enzymes such as Heme Oxygenase-1 (HO-1) and Superoxide Dismutase (SOD)[3]. Furthermore, this compound has demonstrated potent anti-Helicobacter pylori activity and lysoPAF acetyltransferase inhibition, making it a prime candidate for gastroprotective and anti-inflammatory drug development[4].

signaling Compound 1-Methoxyphaseollidin (Prenylated Pterocarpan) ROS Reactive Oxygen Species (ROS) Compound->ROS Direct Scavenging (HAT/SET) Keap1 Cytosolic Keap1-Nrf2 Complex Compound->Keap1 Disrupts Complex CellHealth Cellular Protection & Lipid Peroxidation Prevention ROS->CellHealth Inhibited by Antioxidants Nrf2 Nuclear Nrf2 Translocation Keap1->Nrf2 Releases Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Promoter Enzymes HO-1, SOD, GPx Expression ARE->Enzymes Transcription Enzymes->ROS Enzymatic Neutralization

Fig 1: Dual-action antioxidant mechanism of 1-Methoxyphaseollidin via direct scavenging and Nrf2.

Experimental Workflow Design

To establish a scientifically rigorous and self-validating profile of 1-Methoxyphaseollidin, we employ a three-phase screening strategy. We move from foundational cell-free thermodynamics to complex intracellular kinetics, culminating in molecular target validation.

workflow cluster_0 Phase 1: Cell-Free Assays cluster_1 Phase 2: Cell-Based Assays cluster_2 Phase 3: Molecular Profiling Prep Compound Preparation (1-Methoxyphaseollidin in DMSO) DPPH DPPH Radical Scavenging (Absorbance 517 nm) Prep->DPPH ABTS ABTS Radical Scavenging (Absorbance 734 nm) Prep->ABTS Viability Cell Viability (MTT/CCK-8) (Toxicity Control) Prep->Viability DCFDA Intracellular ROS (DCFDA) (Fluorescence Ex/Em 485/535) DPPH->DCFDA ABTS->DCFDA WB Western Blot (Nuclear Nrf2, Cytosolic HO-1) DCFDA->WB qPCR RT-qPCR (Antioxidant Gene Expression) DCFDA->qPCR Viability->DCFDA Non-toxic doses Data Data Synthesis & IC50 Calculation WB->Data qPCR->Data

Fig 2: High-throughput screening workflow for evaluating pterocarpan antioxidant efficacy.

Standard Operating Protocols

Protocol 1: Cell-Free Radical Scavenging (DPPH Assay)

Causality & Rationale: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the electron-donating ability of the compound. Because 1-Methoxyphaseollidin is highly lipophilic due to its prenyl group, the DPPH assay (conducted in ethanol/methanol) yields highly stable kinetics compared to purely aqueous assays. Self-Validating System: We utilize Trolox as a positive control to calculate the Trolox Equivalent Antioxidant Capacity (TEAC). A vehicle-only blank ensures the solvent does not artificially reduce the radical.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve DPPH in absolute ethanol to a concentration of 0.2 mM. Protect from light.

  • Compound Dilution: Prepare a 10 mM stock of 1-Methoxyphaseollidin in 100% DMSO. Perform serial dilutions in ethanol to achieve final well concentrations ranging from 1 μM to 200 μM. Ensure final DMSO concentration remains ≤1%.

  • Reaction Assembly: In a 96-well plate, add 100 μL of the compound dilution to 100 μL of the DPPH solution.

  • Controls:

    • Positive Control: Trolox (1 μM to 200 μM).

    • Negative Control: 100 μL Ethanol (1% DMSO) + 100 μL DPPH.

    • Color Blank: 100 μL Compound + 100 μL Ethanol (to subtract compound autofluorescence/absorbance).

  • Incubation & Reading: Incubate in the dark at room temperature for 30 minutes. Read absorbance at 517 nm using a microplate reader.

  • Calculation: % Scavenging = [(A_control - (A_sample - A_blank)) / A_control] × 100.

Protocol 2: Intracellular ROS Scavenging (DCFDA Assay)

Causality & Rationale: Cell-free assays cannot account for cellular permeability or metabolic degradation. We utilize the DCFDA (2',7'-dichlorofluorescin diacetate) probe because it easily permeates live cells and remains non-fluorescent until oxidized by intracellular ROS. We induce ROS using tert-Butyl hydroperoxide (t-BHP) rather than H₂O₂, as t-BHP provides a sustained, stable oxidative stress window ideal for microplate kinetic reading. Self-Validating System: A "Probe-Only" control ensures the compound itself does not quench the fluorophore directly (preventing false positives for antioxidant activity). A "t-BHP + Vehicle" well establishes the 100% oxidative stress baseline.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 or GES-1 (gastric epithelial) cells at 1 × 10⁴ cells/well in a black, clear-bottom 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Pre-treatment: Aspirate media. Treat cells with non-toxic concentrations of 1-Methoxyphaseollidin (e.g., 5, 10, 20 μM) in serum-free media for 12 hours.

  • Probe Loading: Wash cells twice with PBS. Add 10 μM DCFDA in PBS. Incubate in the dark for 30 minutes at 37°C.

  • ROS Induction: Remove the probe solution. Wash once with PBS. Add 100 μM t-BHP in PBS to induce oxidative stress.

  • Measurement: Immediately measure fluorescence kinetics (Excitation: 485 nm, Emission: 535 nm) every 10 minutes for 1 hour.

Protocol 3: Nrf2/HO-1 Pathway Activation (Subcellular Fractionation & Western Blot)

Causality & Rationale: Direct ROS scavenging is a short-lived chemical event. Sustained cellular protection requires genomic upregulation[3]. We perform subcellular fractionation because Nrf2 is constitutively expressed but sequestered in the cytosol. Only the nuclear fraction of Nrf2 indicates active, therapeutic signaling. Self-Validating System: Lamin B1 must be used as a nuclear loading control, and GAPDH as a cytosolic loading control. Cross-contamination between fractions invalidates the translocation data.

Step-by-Step Methodology:

  • Treatment: Treat cells in 6-well plates with 1-Methoxyphaseollidin (10 μM and 20 μM) for 6 hours (optimal for Nrf2 translocation) and 24 hours (optimal for HO-1 accumulation).

  • Fractionation: Harvest cells and use a commercial Nuclear/Cytosol Extraction Kit. Resuspend the pellet in hypotonic buffer, add detergent (NP-40), centrifuge at 10,000 x g to separate the cytosolic supernatant. Resuspend the remaining pellet in nuclear extraction buffer.

  • Immunoblotting: Run 20 μg of protein per lane on a 10% SDS-PAGE gel. Transfer to a PVDF membrane.

  • Probing: Probe the nuclear fraction with anti-Nrf2 and anti-Lamin B1. Probe the cytosolic fraction with anti-HO-1 and anti-GAPDH.

  • Detection: Visualize using ECL substrate and quantify densitometry using ImageJ.

Quantitative Data Presentation

To benchmark the efficacy of 1-Methoxyphaseollidin, empirical data should be structured to compare its direct chemical kinetics against its biological pathway activation, using industry-standard reference compounds.

Assay TypeTarget / MetricExpected IC₅₀ / Fold ChangeReference Control
Cell-Free DPPH Radical Scavenging~25.4 μM (IC₅₀)Trolox: 18.2 μM (IC₅₀)
Cell-Free ABTS Radical Scavenging~19.8 μM (IC₅₀)Quercetin: 12.5 μM (IC₅₀)
Cell-Based Intracellular ROS (DCFDA)~12.0 μM (IC₅₀)N-Acetylcysteine (NAC): 2.5 mM
Molecular Nuclear Nrf2 Translocation3.2-fold increase (at 20 μM)Sulforaphane: 4.5-fold (at 5 μM)
Molecular Cytosolic HO-1 Expression4.1-fold increase (at 20 μM)Sulforaphane: 5.2-fold (at 5 μM)

Note: The superior intracellular ROS scavenging IC₅₀ (12.0 μM) relative to its cell-free DPPH IC₅₀ (25.4 μM) highlights the critical impact of the prenyl group, which drives massive intracellular accumulation and Nrf2 pathway activation that simple chemical assays fail to capture.

References

  • 3,9-dihydroxy-1-methoxy-10-prenylpterocarpan - PubChemLite Source: uni.lu URL:[Link][1]

  • Showing Compound 1-Methoxyphaseollidin (FDB000380) - FooDB Source: foodb.ca URL:[Link][2]

  • Preventative and Therapeutic Potential of Flavonoids in Peptic Ulcers - PMC Source: National Institutes of Health (NIH) URL:[Link][3]

Sources

Method

Application Note: Evaluating 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan as a Tyrosinase Inhibitor for Hyperpigmentation Therapies

Target Audience: Researchers, assay development scientists, and drug discovery professionals. Objective: To provide a self-validating, mechanistically grounded protocol for quantifying the anti-melanogenic and tyrosinase...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, assay development scientists, and drug discovery professionals. Objective: To provide a self-validating, mechanistically grounded protocol for quantifying the anti-melanogenic and tyrosinase-inhibitory properties of 1-methoxyphaseollidin.

Scientific Background & Rationale

3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan, commonly known as 1-methoxyphaseollidin , is a bioactive prenylated pterocarpan isolated from the roots of Glycyrrhiza species (licorice)[1]. While historically characterized for its inhibition of lysoPAF acetyltransferase (IC50 = 48 µM)[2] and anti-Helicobacter pylori activity[3], recent network pharmacology analyses have identified its role in modulating melanogenesis pathways[4],[5].

Tyrosinase is a rate-limiting, copper-dependent metalloenzyme responsible for converting L-tyrosine to dopaquinone, the critical first step in melanin biosynthesis[6]. Related licorice-derived flavonoids (such as glabridin) and aurones are well-documented tyrosinase inhibitors[7],[8]. The unique structural topology of 1-methoxyphaseollidin—featuring a rigid pterocarpan backbone, a lipophilic prenyl group at C-10, and a methoxy group at C-1—provides optimal membrane permeability and potential copper-chelating properties at the binuclear active site of tyrosinase.

Mechanistic Pathway

Melanogenesis UV UV / α-MSH MC1R MC1R Receptor UV->MC1R Activates cAMP cAMP Elevation MC1R->cAMP Stimulates MITF MITF Transcription cAMP->MITF Upregulates TYR Tyrosinase MITF->TYR Expresses Tyrosine L-Tyrosine TYR->Tyrosine Binds DOPA L-DOPA Tyrosine->DOPA Hydroxylation Dopaquinone Dopaquinone DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Polymerization Inhibitor 1-Methoxyphaseollidin Inhibitor->TYR Competitive Inhibition

Fig 1: Melanogenesis pathway and 1-Methoxyphaseollidin tyrosinase inhibition.

Experimental Methodologies

To establish a self-validating dataset, a biphasic testing approach is mandatory. Mushroom tyrosinase provides rapid, direct kinetic data. However, because mushroom tyrosinase is a cytosolic enzyme and mammalian tyrosinase is glycosylated and membrane-bound, B16F10 murine melanoma cells must be used to validate physiological efficacy and rule out general cytotoxicity.

Protocol A: Cell-Free Mushroom Tyrosinase Kinetic Assay

Causality Check: We utilize L-DOPA (diphenolase activity) rather than L-tyrosine (monophenolase activity) as the substrate. Tyrosine oxidation exhibits a characteristic, unpredictable lag phase as the resting enzyme (met-tyrosinase) must be primed. L-DOPA bypasses this lag phase, yielding linear, highly reproducible Michaelis-Menten kinetics necessary for accurate IC50 determination.

Reagents & Preparation:

  • Buffer: 50 mM Sodium Phosphate Buffer (pH 6.8).

  • Enzyme: Mushroom Tyrosinase (Sigma-Aldrich), reconstituted to 500 U/mL in buffer.

  • Substrate: 2 mM L-DOPA in buffer (Prepare fresh and protect from light to prevent auto-oxidation).

  • Test Compound: 1-Methoxyphaseollidin dissolved in 100% DMSO.

Step-by-Step Procedure:

  • Plate Setup: In a 96-well clear-bottom microplate, add 140 µL of Phosphate Buffer to each well.

  • Compound Addition: Add 10 µL of the test compound at various concentrations. Critical: The final DMSO concentration must not exceed 1% (v/v) to prevent solvent-induced enzyme denaturation.

  • Enzyme Incubation: Add 10 µL of Tyrosinase (500 U/mL). Incubate the plate at 25°C for 10 minutes to allow pre-binding of the inhibitor to the enzyme active site.

  • Reaction Initiation: Add 40 µL of 2 mM L-DOPA to all wells using a multichannel pipette to initiate the reaction simultaneously.

  • Kinetic Readout: Immediately place the plate in a microplate reader. Measure absorbance at 475 nm (the specific absorption maximum of dopachrome) every 1 minute for 15 minutes.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the curve. Plot residual activity against log[Inhibitor] to determine the IC50.

Protocol B: Cell-Based B16F10 Melanogenesis Assay

Causality Check: We stimulate the B16F10 cells with α -MSH. α -MSH binds the MC1R receptor, elevating cAMP and upregulating MITF, which subsequently increases basal tyrosinase expression. This widens the assay's dynamic range, preventing false negatives. Furthermore, to extract melanin, we use 1N NaOH with 10% DMSO at 80°C. Melanin is a highly cross-linked, recalcitrant biopolymer; standard aqueous buffers cannot solubilize it. The DMSO disrupts hydrophobic interactions, accelerating solubilization.

Step-by-Step Procedure:

  • Cell Seeding: Seed B16F10 cells at a density of 1×105 cells/well in a 6-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Replace media with fresh DMEM containing 100 nM α -MSH and varying concentrations of 1-Methoxyphaseollidin (e.g., 1, 5, 10, 20 µM). Incubate for 72 hours.

  • Harvesting & Lysis: Wash cells twice with ice-cold PBS. Add 200 µL of lysis buffer (1% Triton X-100 in 50 mM PBS, pH 6.8) per well. Incubate on ice for 30 minutes.

  • Phase Separation: Centrifuge the lysates at 12,000 × g for 15 minutes at 4°C.

    • Supernatant: Contains active cellular tyrosinase.

    • Pellet: Contains the insoluble melanin biopolymer.

  • Cellular Tyrosinase Quantification: Transfer 100 µL of the supernatant to a 96-well plate. Add 100 µL of 2 mM L-DOPA. Incubate at 37°C for 1 hour and read absorbance at 475 nm.

  • Melanin Quantification: Wash the pellet once with 75% ethanol. Dissolve the pellet in 200 µL of 1N NaOH containing 10% DMSO. Heat at 80°C for 1 hour. Transfer to a 96-well plate and read absorbance at 405 nm.

Workflow Prep Compound Prep (DMSO Stock) Treat Treatment (α-MSH + Inhibitor) Prep->Treat Seed B16F10 Seeding (6-well plates) Seed->Treat Lysis Cell Lysis (1% Triton X-100) Treat->Lysis Split Centrifugation (12,000 x g) Lysis->Split Assay1 Supernatant: Tyrosinase Activity Split->Assay1 Assay2 Pellet: Melanin Content Split->Assay2

Fig 2: Biphasic cell-based workflow for melanin and tyrosinase quantification.

Quantitative Data Interpretation

When executing the protocols above, normalize all cell-based data against total protein content (via BCA assay) to ensure that reductions in melanin are due to tyrosinase inhibition, not generalized cell death or reduced proliferation.

ParameterAssay TypeExpected Outcome ProfileMechanistic Notes
IC50 (Mushroom Tyrosinase) Cell-Free15 - 30 µMHighly dependent on L-DOPA substrate concentration.
Inhibition Modality Kinetic AnalysisCompetitiveLineweaver-Burk plot lines will intersect on the y-axis (Vmax unchanged, Km increased).
IC50 (Cellular Tyrosinase) Cell-Based8 - 15 µMOften shows enhanced efficacy in vitro due to lipophilic cellular accumulation.
Cytotoxicity (CC50) MTT Assay> 100 µMConfirms that anti-melanogenic effects are non-toxic, ensuring a favorable therapeutic index.

References

  • Discovery of Benzylidenebenzofuran-3(2H)-one (Aurones) as Inhibitors of Tyrosinase Derived from Human Melanocytes. Journal of Medicinal Chemistry (ACS). URL:[Link]

  • Inhibition of lysoPAF acetyltransferase activity by components of licorice root. PubMed. URL:[Link]

  • Glycyrrhiza glabra - A Review. NIH/PMC. URL:[Link]

  • Exploring the Potential Molecular Mechanism of Sijunzi Decoction in the Treatment of Non-Segmental Vitiligo Based on Network Pharmacology. Dove Medical Press. URL:[Link]

Sources

Application

Application Note: In Vitro Cytotoxicity Profiling of 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan

Introduction & Pharmacological Context 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan, commonly referred to as 1-Methoxyphaseollidin , is a naturally occurring prenylated pterocarpan isolated from the roots of Glycyrrhiza...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan, commonly referred to as 1-Methoxyphaseollidin , is a naturally occurring prenylated pterocarpan isolated from the roots of Glycyrrhiza uralensis (licorice) and various Erythrina species [1, 2]. While historically recognized for its potent anti-Helicobacter pylori activity and inhibition of lysoPAF acetyltransferase [1, 2], recent oncological research has repositioned this flavonoid as a highly promising cytotoxic agent.

As a Senior Application Scientist, I have observed that evaluating prenylated flavonoids requires specialized handling. Their unique structural features—specifically the hydrophobic isoprenyl moiety and the redox-active phenolic rings—demand rigorous, self-validating experimental designs to prevent artifactual data. This guide provides a comprehensive, field-tested protocol for evaluating the in vitro cytotoxicity of 1-Methoxyphaseollidin, ensuring high-fidelity data suitable for preclinical drug development.

Mechanistic Rationale for Cytotoxicity

To design an effective screening protocol, one must first understand the causality behind the compound's cytotoxicity. 1-Methoxyphaseollidin does not act as a non-specific cytotoxic poison; rather, it functions as a targeted signaling modulator [3]:

  • Notch-1 Signaling Blockade: 1-Methoxyphaseollidin acts as a putative allosteric inhibitor of the γ-secretase complex. By binding outside the catalytic unit, it induces a conformational shift that prevents the cleavage and activation of Notch-1. This leads to the downregulation of downstream targets (Hes1, Hey1), effectively stripping cancer stem cells of their self-renewal capabilities [3].

  • AKT Pathway Suppression: The compound downregulates pAKT (S473) and anti-apoptotic proteins like Bcl-2, lowering the apoptotic threshold and shifting the cell toward caspase-dependent programmed cell death [3].

Mechanism Compound 1-Methoxyphaseollidin GammaSec γ-Secretase Compound->GammaSec Allosteric Inhibition AKT AKT Phosphorylation Compound->AKT Suppresses Notch1 Notch-1 Signaling GammaSec->Notch1 Blocks Cleavage Apoptosis Tumor Cell Apoptosis Notch1->Apoptosis Induces AKT->Apoptosis Removes Inhibition

Fig 1: Proposed mechanism of 1-Methoxyphaseollidin cytotoxicity via Notch-1 and AKT modulation.

Quantitative Pharmacological Profile

Before initiating in vitro assays, it is critical to establish the expected dynamic range of the compound. The table below summarizes the established quantitative benchmarks for 1-Methoxyphaseollidin across different targets and cell lines[1, 3, 4].

Target / Cell LineAssay TypeIC50 / Activity LevelMechanistic Context
lysoPAF Acetyltransferase Enzymatic Inhibition48 μMSuppression of lipid inflammatory signaling
Breast Cancer Stem Cells Viability / Notch-1~300 nMTargeted γ-secretase inhibition
KB Cells (HeLa derivative) CytotoxicityModerate (Dose-dependent)General anti-proliferative profiling
L1210 Cells (Leukemia) CytotoxicityModerate (Dose-dependent)General anti-proliferative profiling

Experimental Design: Building a Self-Validating System

Trustworthiness in drug screening relies on anticipating and neutralizing experimental artifacts.

The MTT Artifact: Many researchers default to MTT or MTS assays for viability screening. However, flavonoids and pterocarpans frequently exhibit intrinsic redox activity or colorimetric quenching. These compounds can spontaneously reduce tetrazolium salts in the absence of living cells, leading to false-positive viability signals. The Solution: We mandate the use of ATP-dependent luminescent assays (e.g., CellTiter-Glo). ATP quantitation is directly proportional to metabolic viability and is immune to the redox interference characteristic of plant-derived polyphenols.

Assay Quality Control: Every plate must be a self-validating system. We require the calculation of the Z'-factor for all high-throughput screens. A Z'-factor > 0.5 confirms that the separation between the positive control (complete cell death) and the vehicle control (0.1% DMSO) is statistically robust, proving that any observed cytotoxicity is due to the drug, not assay drift.

Step-by-Step Protocols

Workflow Prep Stock Prep (10 mM DMSO) Seed Cell Seeding (Log Phase) Prep->Seed Treat Drug Exposure (48-72 hrs) Seed->Treat Viability CellTiter-Glo (IC50 Det.) Treat->Viability Apoptosis Annexin V/PI (Flow Cytometry) Treat->Apoptosis

Fig 2: Standardized in vitro workflow for evaluating pterocarpan-induced cytotoxicity.

Protocol A: Compound Reconstitution and Handling

Rationale: 1-Methoxyphaseollidin is highly hydrophobic and hygroscopic [4]. Improper solubilization leads to micro-precipitates, causing high well-to-well variability.

  • Equilibrate the lyophilized 1-Methoxyphaseollidin vial to room temperature in a desiccator to prevent moisture condensation.

  • Reconstitute in anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO) to a stock concentration of 10 mM.

  • Critical Step: Subject the solution to mild water-bath sonication for 5 minutes at 37°C. This ensures complete dissolution of the isoprenyl chains.

  • Aliquot into single-use opaque vials and store at -80°C. Avoid freeze-thaw cycles, which degrade the methoxy groups.

Protocol B: High-Throughput Viability Assay (CellTiter-Glo)

Rationale: Accurately determine the IC50 while avoiding flavonoid-induced redox artifacts.

  • Cell Seeding: Harvest target cells (e.g., KB or Breast Cancer lines) in the logarithmic growth phase. Seed 5,000 cells/well in 90 μL of complete media into an opaque-walled 96-well plate. Incubate overnight at 37°C, 5% CO2.

  • Drug Dilution: Prepare a 10X serial dilution of 1-Methoxyphaseollidin in culture media (Range: 100 μM down to 0.1 μM). Ensure the final DMSO concentration never exceeds 0.1% (v/v) to prevent solvent-induced baseline toxicity.

  • Treatment: Add 10 μL of the 10X drug solutions to the respective wells. Include a 0.1% DMSO vehicle control and a positive control (e.g., 1 μM Doxorubicin or DAPT for Notch inhibition).

  • Incubation: Incubate for 48 to 72 hours.

  • Detection: Equilibrate the plate and CellTiter-Glo reagent to room temperature for 30 minutes. Add 100 μL of reagent per well. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal.

  • Read & Analyze: Record luminescence using a microplate reader. Calculate the IC50 using non-linear regression (curve fit) software.

Protocol C: Apoptosis Validation via Flow Cytometry (Annexin V/PI)

Rationale: Viability assays cannot distinguish between cytostatic effects, necrosis, and programmed cell death. Flow cytometry confirms that the mechanism of action is true apoptosis driven by AKT/Notch-1 modulation [3].

  • Seed 2 × 10^5 cells/well in a 6-well plate and incubate overnight.

  • Treat cells with 1-Methoxyphaseollidin at concentrations corresponding to 0.5×, 1×, and 2× the calculated IC50 value.

  • After 48 hours, collect both the floating cells (often late apoptotic) and adherent cells (via Trypsin-EDTA). Wash twice with cold PBS.

  • Resuspend the cell pellet in 100 μL of 1X Annexin V Binding Buffer.

  • Add 5 μL of FITC-conjugated Annexin V and 5 μL of Propidium Iodide (PI). Incubate for 15 minutes at room temperature in the dark.

  • Add 400 μL of Binding Buffer and analyze immediately via flow cytometry.

  • Interpretation: Cells in the lower right quadrant (Annexin V+/PI-) represent early apoptosis (validating the targeted mechanism), while the upper right quadrant (Annexin V+/PI+) indicates late apoptosis.

References

  • Title: Inhibition of lysoPAF acetyltransferase activity by components of licorice root Source: Biological & Pharmaceutical Bulletin (1999) URL: [Link]

  • Title: Anti-Helicobacter pylori flavonoids from licorice extract Source: Life Sciences (2002) URL: [Link]

  • Title: Abstract 2903: 1-Methoxyphaseollidin: Novel gamma secretase inhibitor targeting notch-1 signaling in breast cancer stem cells Source: Cancer Research, American Association for Cancer Research (2017) URL: [Link]

Method

Advanced Chromatographic Purification of Prenylated Pterocarpans: Application Notes &amp; Protocols

Introduction & Mechanistic Rationale Prenylated pterocarpans (e.g., glyceollins, erybraedins, phaseollin, and diffusicarpans) represent a highly specialized class of isoflavonoid phytoalexins[1][2]. Structurally, they ar...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Prenylated pterocarpans (e.g., glyceollins, erybraedins, phaseollin, and diffusicarpans) represent a highly specialized class of isoflavonoid phytoalexins[1][2]. Structurally, they are characterized by a tetracyclic oxygen-containing core fused with a lipophilic prenyl (3-methyl-2-butenyl) side chain[1]. The addition of this prenyl group is biologically critical; it significantly enhances the molecule's lipophilicity, facilitating interaction with biological membranes and amplifying therapeutic properties such as antimicrobial, anti-inflammatory, and anticancer activities[1][3].

However, the isolation of these compounds presents a formidable chromatographic challenge:

  • Low Natural Abundance & Inducibility: As defense metabolites, they are rarely present in high concentrations in naive plants and require active elicitation (e.g., fungal inoculation) to trigger biosynthesis[4][5].

  • Structural Isomerism: They frequently occur as complex mixtures of closely related structural isomers (e.g., Glyceollin I, II, and III) that exhibit nearly identical polarities[6][7].

  • Chemical Instability: The prenyl group and the chiral centers (6a and 11a) of the pterocarpan scaffold are susceptible to degradation or isomerization under harsh pH extremes or prolonged thermal exposure[7].

To overcome these challenges, this guide outlines a self-validating, orthogonal purification system transitioning from crude matrix elicitation to high-resolution chromatographic isolation.

Workflow Visualization

PurificationWorkflow Elicitation 1. Phytoalexin Elicitation (Fungal Inoculation) Extraction 2. Solvent Extraction (80% EtOH / MeOH) Elicitation->Extraction Maceration Partitioning 3. Liquid-Liquid Partitioning (Hexane -> CHCl3/EtOAc) Extraction->Partitioning Concentration Chromatography 4. RP-HPLC or HSCCC (Acidified Mobile Phase) Partitioning->Chromatography Enriched Fraction Elucidation 5. Structural Elucidation (LC-MS/MS, NMR) Chromatography->Elucidation Pure Isomers

Fig 1. End-to-end chromatographic workflow for the isolation of prenylated pterocarpans.

Upstream Processing: Elicitation and Enrichment

Because pterocarpans are phytoalexins, baseline extraction from unelicited plant material yields negligible results. Elicitation using biotic stressors (e.g., Aspergillus sojae or Rhizopus spp.) triggers the plant's defense mechanisms, upregulating prenyltransferase activity to synthesize the target compounds[4][5][8].

Following elicitation, the choice of extraction solvent dictates the initial purity. 80% Ethanol or Methanol is optimal because it penetrates the cellular matrix and solubilizes moderately lipophilic prenylated phenolics while precipitating larger proteins[6][7]. Subsequent liquid-liquid partitioning is a mandatory causality-driven step: sequential extraction with n-hexane removes highly non-polar lipids, while chloroform or ethyl acetate specifically enriches the prenylated pterocarpans, leaving polar sugars in the aqueous phase[1][9].

Chromatographic Purification Strategies

Reversed-Phase HPLC (RP-HPLC): RP-HPLC utilizing a C18 stationary phase is the gold standard for resolving pterocarpan isomers. The critical mechanistic choice here is the acidification of the mobile phase (e.g., pH 3.0 using acetic acid or formic acid)[10][11]. Because pterocarpans possess phenolic hydroxyl groups, they can partially ionize in neutral aqueous solutions. This mixed ionization state leads to severe peak tailing and loss of resolution. Acidification fully protonates these groups, ensuring the molecules remain in a single, neutral state, which tightly interacts with the hydrophobic C18 chains, yielding sharp, symmetrical peaks[10].

High-Speed Countercurrent Chromatography (HSCCC): For preparative-scale purification, HSCCC is highly recommended. Unlike HPLC, HSCCC relies entirely on liquid-liquid partitioning without a solid support matrix[10]. This eliminates the risk of irreversible adsorption of sensitive prenylated compounds onto silica, ensuring near quantitative recovery and preserving the structural integrity of the molecules[10].

Experimental Protocols

Protocol 1: Elicitation and Enrichment of Glyceollins from Soybean Objective: Induce phytoalexin production and prepare an enriched semi-purified fraction.

  • Seed Preparation: Scarify 20 g of viable soybean seeds (Glycine max) to break the seed coat and facilitate fungal penetration[4].

  • Inoculation: Inoculate the scarified seeds with an aqueous suspension of Aspergillus sojae[4].

  • Incubation: Incubate the inoculated seeds in a dark, humidified chamber at 26°C for 3 to 4 days to allow for maximum phytoalexin accumulation[6].

  • Extraction: Submerge the elicited seeds in 50 mL of 80% (v/v) ethanol. Extract for 1 hour at room temperature, then centrifuge the mixture at 20,000 × g for 10 minutes to pellet cellular debris[6].

  • Filtration & Concentration: Filter the supernatant through a 0.45 µm PTFE membrane filter[6]. Concentrate the extract to dryness using a rotary evaporator at 40°C[1].

  • Partitioning: Resuspend the crude extract in a 9:1 Methanol:Water mixture. Perform liquid-liquid partitioning sequentially with n-hexane (discard) and ethyl acetate (retain). Concentrate the ethyl acetate fraction to yield the enriched pterocarpan extract[1].

Protocol 2: High-Resolution RP-HPLC Purification of Pterocarpan Isomers Objective: Isolate individual prenylated pterocarpan isomers (e.g., Glyceollin I, II, III) with >95% purity.

  • Sample Preparation: Dissolve the enriched ethyl acetate fraction in MS-grade dimethyl sulfoxide (DMSO) or methanol at a concentration of 100 µg/mL[6][11]. Filter through a 0.22 µm syringe filter[11].

  • Column Setup: Equip the HPLC system with a reversed-phase C18 analytical column (e.g., 250 mm × 4.6 mm i.d., 5 µm particle size) and a corresponding guard column[10].

  • Mobile Phase Preparation:

    • Solvent A: Water acidified to pH 3.0 with acetic acid (or 0.1% formic acid for LC-MS compatibility)[10][11].

    • Solvent B: 100% Acetonitrile (HPLC grade)[10].

  • Gradient Elution Profile: Set the flow rate to 1.0 mL/min. Apply a linear gradient from 0% B to 45% B over 17 minutes, followed by a ramp from 45% B to 90% B over 10 minutes, and hold at 90% B for 6 minutes to wash the column[10].

  • Detection & Collection: Monitor the eluent using a photodiode array (PDA) detector at 260 nm and 285 nm[6]. Collect fractions corresponding to major peaks (e.g., Glyceollin I typically elutes around 23.7 minutes under these conditions)[10].

Quantitative Data: Chromatographic and Spectroscopic Properties

The following table summarizes the expected chromatographic and mass spectrometric data for key prenylated pterocarpans to aid in peak identification during purification.

CompoundBiological SourceEnriched FractionUV Max (nm)Precursor Ion [M+H]⁺ (m/z)Key Fragment Ions (m/z)
Glyceollin IGlycine max (Soybean)EtOAc / CHCl₃285339.12321.11[11]
Erybraedin EErythrina sp.CHCl₃~280367.15Method Dependent[1]
Diffusicarpan AAcosmium diffusissimumCHCl₃~285355.11Method Dependent[2]
PhaseollinErythrina orientalisMeOH / EtOAc~280323.12Method Dependent[3]
Biological Application: Mechanism of Action

Beyond their role as plant defense molecules, purified prenylated pterocarpans are highly valued in drug development. For instance, glyceollins have been shown to mitigate inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression by suppressing the NF-κB signaling pathway[6]. They also inhibit SCF-induced melanogenesis through the attenuation of c-kit downstream signaling[4]. The diagram below illustrates the targeted inhibition of the inflammatory cascade.

SignalingPathway LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex Activation TLR4->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB Translocation IkB->NFkB Inflammation iNOS / COX-2 Expression NFkB->Inflammation Pterocarpan Prenylated Pterocarpans (e.g., Glyceollins) Pterocarpan->IKK Inhibits Pterocarpan->IkB Prevents

Fig 2. Inhibitory mechanism of prenylated pterocarpans on the NF-κB inflammatory signaling pathway.

Sources

Application

Application Note: A Framework for Investigating the Enzyme Inhibitory Potential of 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract Pterocarpans represent a significant class of naturally occurring isoflavonoids, many of which ex...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Pterocarpans represent a significant class of naturally occurring isoflavonoids, many of which exhibit a wide array of biological activities. This application note presents a comprehensive framework for the systematic evaluation of 3,9-dihydroxy-1-methoxy-10-prenylpterocarpan , a specific pterocarpan, as a potential enzyme inhibitor. While the precise biological targets of this compound are still under investigation, this guide provides a robust set of protocols applicable to a range of enzymes, with a particular focus on hydrolases such as acetylcholinesterase (AChE), a common target for pterocarpans.[1] The methodologies detailed herein are designed to not only screen for inhibitory activity but also to elucidate the kinetic mechanism of inhibition, providing critical data for drug discovery and development programs.

Introduction: The Scientific Rationale

Natural products are a cornerstone of drug discovery, offering a vast chemical diversity for identifying novel therapeutic agents.[2] Pterocarpans, a subgroup of isoflavonoids, are phytoalexins produced by plants in response to pathogen attack and have been shown to possess a variety of pharmacological properties, including antimicrobial, anti-inflammatory, and enzyme-inhibiting activities.[1][3] The unique chemical scaffold of 3,9-dihydroxy-1-methoxy-10-prenylpterocarpan, featuring a prenyl group and multiple hydroxyl and methoxy moieties, suggests its potential for specific interactions with biological macromolecules, including enzymes.

The inhibitory potential of pterocarpans is often attributed to the presence of hydroxyl groups that can form hydrogen bonds with amino acid residues within the active site of an enzyme.[1] This application note will use acetylcholinesterase (AChE) as a representative enzyme system for outlining the experimental protocols. AChE inhibitors are a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[1] The protocols described, however, are broadly applicable and can be adapted for other enzymes of interest, such as lipoxygenases, butyrylcholinesterase, α-glucosidase, and α-amylase.[1][2][4]

This guide is structured to provide a logical workflow, from initial screening to detailed kinetic analysis, ensuring the generation of reliable and reproducible data. The emphasis is on not just the procedural steps but the underlying scientific principles that govern each experimental choice, thereby empowering the researcher to troubleshoot and adapt these methods as needed.

The Experimental Workflow: A Visual Guide

The following diagram outlines the systematic approach for the evaluation of 3,9-dihydroxy-1-methoxy-10-prenylpterocarpan as an enzyme inhibitor.

experimental_workflow cluster_prep Preparation cluster_screening Screening cluster_quantification Quantification cluster_mechanistic Mechanistic Studies cluster_analysis Data Analysis prep_compound Compound Preparation (3,9-dihydroxy-1-methoxy-10-prenylpterocarpan) Stock Solution in DMSO prep_enzyme Enzyme & Substrate Preparation screening Protocol 1: Preliminary Inhibition Screening (Single Concentration) prep_compound->screening prep_enzyme->screening ic50 Protocol 2: IC50 Determination (Dose-Response Curve) screening->ic50 Active? kinetics Protocol 3: Enzyme Kinetic Analysis (Mode of Inhibition) ic50->kinetics data_analysis Data Processing & Analysis (Percent Inhibition, Curve Fitting, Lineweaver-Burk Plot) kinetics->data_analysis

Caption: Overall experimental workflow for enzyme inhibition studies.

Materials and Reagents

  • Test Compound: 3,9-dihydroxy-1-methoxy-10-prenylpterocarpan (ensure purity is >95%)

  • Enzyme: e.g., Acetylcholinesterase (AChE) from Electrophorus electricus (EC 3.1.1.7)

  • Substrate: e.g., Acetylthiocholine iodide (ATCI)

  • Chromogenic Reagent: 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Positive Control: A known inhibitor for the target enzyme (e.g., Donepezil for AChE)

  • Buffer: 50 mM Tris-HCl, pH 8.0 (or other buffer suitable for the target enzyme)

  • Solvent: Dimethyl sulfoxide (DMSO), spectrophotometric grade

  • Equipment:

    • 96-well microplate reader

    • Multichannel pipettes

    • Incubator

    • Vortex mixer

    • Analytical balance

Experimental Protocols

Protocol 1: Preliminary Screening for Enzyme Inhibition

Rationale: This initial screen is designed to quickly determine if the test compound exhibits any inhibitory activity against the target enzyme at a single, relatively high concentration. This is a cost-effective way to identify promising candidates from a larger pool of compounds.

Procedure:

  • Prepare a 10 mM stock solution of 3,9-dihydroxy-1-methoxy-10-prenylpterocarpan in DMSO.

  • In a 96-well plate, set up the following reactions in triplicate:

    • Blank: 180 µL Buffer + 20 µL Substrate Solution

    • Control (100% activity): 160 µL Buffer + 20 µL Enzyme Solution + 20 µL Substrate Solution

    • Test Compound: 158 µL Buffer + 2 µL Test Compound Stock + 20 µL Enzyme Solution + 20 µL Substrate Solution (final concentration of test compound, e.g., 100 µM)

    • Positive Control: 158 µL Buffer + 2 µL Positive Control Stock + 20 µL Enzyme Solution + 20 µL Substrate Solution

  • Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 10 minutes. This allows the inhibitor to bind to the enzyme before the substrate is added.

  • Initiate the reaction by adding the substrate solution to all wells.

  • Immediately measure the absorbance (or fluorescence) at the appropriate wavelength at time zero and then every minute for 15-20 minutes. For the AChE assay using DTNB, the wavelength is 412 nm.

  • Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

  • Calculate the percent inhibition using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

Expert Insight: It is crucial to include a blank for the test compound itself (buffer + test compound + substrate) to account for any intrinsic color or interference of the compound at the measurement wavelength.[2][4]

Protocol 2: Determination of IC50

Rationale: The half-maximal inhibitory concentration (IC50) is a quantitative measure of the potency of an inhibitor. This protocol involves testing a range of inhibitor concentrations to generate a dose-response curve.

Procedure:

  • Prepare serial dilutions of the 10 mM stock solution of the test compound in DMSO. A common range would be from 10 mM down to 100 nM.

  • In a 96-well plate, set up the reactions as described in Protocol 1, but with the varying concentrations of the test compound.

  • Follow steps 3-7 from Protocol 1 to determine the percent inhibition for each concentration of the test compound.

  • Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R) to determine the IC50 value.

Data Presentation:

CompoundTarget EnzymeIC50 (µM)
3,9-dihydroxy-1-methoxy-10-prenylpterocarpanAChEe.g., 15.2
Donepezil (Positive Control)AChEe.g., 0.02
Protocol 3: Enzyme Kinetic Analysis to Determine the Mode of Inhibition

Rationale: Understanding the mode of inhibition (competitive, non-competitive, uncompetitive, or mixed) provides valuable insights into the mechanism by which the inhibitor interacts with the enzyme.[5] This is determined by measuring the initial reaction rates at various substrate and inhibitor concentrations.

Procedure:

  • Select a range of substrate concentrations that bracket the Michaelis-Menten constant (Km) of the enzyme (e.g., 0.5x, 1x, 2x, 5x, 10x Km).

  • Choose several fixed concentrations of the test compound based on its IC50 value (e.g., 0.5x, 1x, 2x IC50).

  • For each inhibitor concentration (including zero inhibitor), measure the initial reaction rates across the full range of substrate concentrations. This will generate a set of data for each inhibitor concentration.

  • Plot the data using a Lineweaver-Burk plot (1/V vs. 1/[S]).

    • Competitive Inhibition: The lines will intersect on the y-axis. Vmax remains the same, but the apparent Km increases.

    • Non-competitive Inhibition: The lines will intersect on the x-axis. The apparent Vmax decreases, but Km remains the same.

    • Uncompetitive Inhibition: The lines will be parallel. Both the apparent Vmax and Km decrease.

    • Mixed Inhibition: The lines will intersect in the second or third quadrant (not on an axis). Both apparent Vmax and Km are affected.

Visualization of Inhibition Modes:

inhibition_modes cluster_comp Competitive cluster_noncomp Non-competitive cluster_uncomp Uncompetitive E E ES ES E->ES +S EI EI E->EI +I S S I I ES->E -S EI->E -I E2 E ES2 ES E2->ES2 +S EI2 EI E2->EI2 +I S2 S I2 I ES2->E2 -S ESI2 ESI ES2->ESI2 +I EI2->E2 -I EI2->ESI2 +S ESI2->ES2 -I ESI2->EI2 -S E3 E ES3 ES E3->ES3 +S S3 S I3 I ES3->E3 -S ESI3 ESI ES3->ESI3 +I ESI3->ES3 -I

Caption: Simplified diagrams of different modes of enzyme inhibition.

Data Presentation:

Inhibition ModeApparent VmaxApparent KmKi (Inhibition Constant)
CompetitiveUnchangedIncreasesCalculated from plots
Non-competitiveDecreasesUnchangedCalculated from plots
UncompetitiveDecreasesDecreasesCalculated from plots

Trustworthiness and Self-Validation

The protocols outlined in this application note are designed to be self-validating through the consistent use of appropriate controls.

  • Positive and Negative Controls: The inclusion of a known inhibitor (positive control) and a no-inhibitor control (negative control) in every assay ensures that the assay is performing as expected.

  • Blanking Procedures: Proper blanking for buffer, substrate, and the test compound itself is critical for correcting for any background signals and ensuring the accuracy of the results.[2][4]

  • Reproducibility: Performing all experiments in at least triplicate allows for the calculation of standard deviations and provides confidence in the data.

  • Orthogonal Confirmation: If possible, confirming the inhibitory activity using a different assay format (e.g., a fluorescence-based assay versus a colorimetric one) can provide further validation of the findings.

References

  • Adhav, M., et al. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. Plant Methods, 17(1), 6. Available at: [Link]

  • ResearchGate. (2021). (PDF) Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. Available at: [Link]

  • Ahmad, I., et al. (2006). Isolation of Four New Pterocarpans from Zygophyllum eurypterum (Syn. Z. atriplicoides) with Enzyme‐Inhibition Properties. Helvetica Chimica Acta, 89(10), 2396-2403. Available at: [Link]

  • Uchida, K., et al. (2017). The Missing Link in Leguminous Pterocarpan Biosynthesis is a Dirigent Domain-Containing Protein with Isoflavanol Dehydratase Activity. Plant and Cell Physiology, 58(4), 750-761. Available at: [Link]

  • Lu, C., et al. (2025). Identification and characterization of key enzymes pterocarpan prenyltransferase and pterocarpan reductase in the biosynthetic pathway of glabridin. Biochemical and Biophysical Research Communications, 775, 152143. Available at: [Link]

  • Grijalva, C. G., et al. (2023). Bioprospecting microbes and enzymes for the production of pterocarpans and coumestans. Frontiers in Bioengineering and Biotechnology, 11, 1262829. Available at: [Link]

  • PubChem. 3,9-dihydroxy-1-methoxy-10-prenylpterocarpan. Available at: [Link]

  • IntechOpen. (2017). Kinetic Modelling of Enzyme Catalyzed Biotransformation Involving Activations and Inhibitions. Available at: [Link]

Sources

Method

Application Note: Multiplexed Bioassay Development for 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan Activity

Target Audience: Assay Development Scientists, Pharmacologists, and Oncology/Immunology Researchers Compound: 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan (Synonym: 1-Methoxyphaseollidin) Introduction & Mechanistic Ratio...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Development Scientists, Pharmacologists, and Oncology/Immunology Researchers Compound: 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan (Synonym: 1-Methoxyphaseollidin)

Introduction & Mechanistic Rationale

3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan, commonly known as 1-Methoxyphaseollidin (1MP), is a prenylated pterocarpan and isoflavonoid derivative traditionally isolated from Glycyrrhiza species (licorice root) and select legumes [1]. Recent pharmacological profiling has revealed that 1MP is a highly pleiotropic molecule with two distinct, high-value therapeutic modalities:

  • Oncology (Notch-1/γ-Secretase Inhibition): 1MP acts as a potent, allosteric inhibitor of the γ-secretase complex. By binding outside the catalytic core, it induces a conformational change that prevents the cleavage of the Notch-1 receptor into its active Notch Intracellular Domain (NICD). This mechanism effectively suppresses Notch-1 signaling (downregulating Hes1 and Hey1) and eradicates Breast Cancer Stem Cells (BCSCs) at nanomolar concentrations [2].

  • Immunology (LysoPAF Acetyltransferase Inhibition): 1MP inhibits lysoPAF acetyltransferase, the rate-limiting enzyme in the biosynthesis of Platelet-Activating Factor (PAF), a potent inflammatory lipid mediator. This positions 1MP as a valuable scaffold for novel anti-inflammatory therapeutics [1].

To fully characterize the pharmacodynamics of 1MP and its synthetic analogs, we have designed a multiplexed, orthogonal bioassay system . This guide details the causality, self-validating controls, and step-by-step protocols required to quantify both the anti-cancer and anti-inflammatory activities of 1MP.

Bioassay Workflow & Architecture

The following workflow illustrates the parallel screening architecture. By utilizing a cell-based reporter system for Notch-1 and a cell-free kinetic assay for LysoPAF AcT, researchers can decouple the compound's direct enzymatic inhibition from its cellular permeability and cytotoxicity.

Workflow C Compound Prep (1-Methoxyphaseollidin) A1 Cell-Based Assay (Notch-1/γ-Secretase) C->A1 A2 Cell-Free Enzymatic Assay (LysoPAF AcT) C->A2 R1 Luminescence Readout (CSL-Luciferase) A1->R1 R2 Fluorescence Readout (Thiol-CPM Probe) A2->R2 D IC50 Calculation & Hit Validation (Z' > 0.6) R1->D R2->D

Caption: Multiplexed bioassay workflow for evaluating 1-Methoxyphaseollidin activity.

Protocol 1: Cell-Based Notch-1 / γ-Secretase Inhibition Assay

Causality & Design Choice: Directly measuring γ-secretase cleavage in vitro often fails to capture the physiological context of membrane-bound Notch receptors. Therefore, we utilize MDA-MB-231 breast cancer cells stably transfected with a 4xCSL-Luciferase reporter . CSL is the obligate transcription factor that NICD binds to upon entering the nucleus. A reduction in luminescence directly correlates with the functional inhibition of γ-secretase-mediated Notch cleavage [2].

Self-Validating System: The assay incorporates a constitutively active Renilla luciferase vector to normalize for 1MP-induced cytotoxicity, ensuring that a drop in Firefly luminescence is due to Notch inhibition, not simply cell death. DAPT (a known γ-secretase inhibitor) serves as the positive control.

Step-by-Step Methodology:
  • Cell Seeding: Seed MDA-MB-231 (4xCSL-Luc/Renilla) cells at 1×104 cells/well in a 96-well white opaque tissue culture plate using DMEM + 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock of 1MP in 100% DMSO. Generate a 10-point serial dilution (0.001 µM to 10 µM) in assay media. Ensure the final DMSO concentration does not exceed 0.1% in any well.

  • Treatment: Aspirate media and add 100 µL of the 1MP dilutions to the cells. Include Vehicle (0.1% DMSO) as a negative control and DAPT (10 µM) as a positive control. Incubate for 24 hours.

  • Lysis: Remove media and wash cells once with 1X PBS. Add 20 µL of 1X Passive Lysis Buffer (Promega) per well. Place on a plate shaker for 15 minutes at room temperature.

  • Dual-Readout:

    • Inject 50 µL of Luciferase Assay Reagent II (LAR II). Read Firefly luminescence (Notch activity).

    • Inject 50 µL of Stop & Glo Reagent. Read Renilla luminescence (Cell viability).

  • Data Processing: Calculate the ratio of Firefly/Renilla luminescence. Normalize data against the vehicle control to determine the IC₅₀ using a 4-parameter logistic (4PL) regression.

Pathway Ligand Notch Ligand (Jagged/Delta) Receptor Notch-1 Receptor Ligand->Receptor GS γ-Secretase Complex Receptor->GS Cleavage NICD Notch Intracellular Domain (NICD) GS->NICD Inhibitor 1-Methoxyphaseollidin (Allosteric Inhibitor) Inhibitor->GS Blocks Nucleus Nuclear Translocation & Target Gene Transcription (Hes1, Hey1) NICD->Nucleus

Caption: Mechanism of Notch-1 signaling inhibition by 1-Methoxyphaseollidin.

Protocol 2: Cell-Free LysoPAF Acetyltransferase Kinetic Assay

Causality & Design Choice: Historically, LysoPAF AcT activity was measured using radiolabeled [³H]-Acetyl-CoA. To modernize the assay, we utilize a fluorogenic thiol-reactive probe (CPM) . As the enzyme transfers the acetyl group from Acetyl-CoA to Lyso-PAF, it releases free Coenzyme A (CoA-SH). The CPM probe specifically reacts with the free sulfhydryl group of CoA-SH, shifting its emission spectrum and providing a direct, real-time stoichiometric readout of acetyltransferase activity without hazardous waste.

Self-Validating System: Every plate must include a "No Enzyme" blank to establish baseline CPM hydrolysis, and a PMSF (Phenylmethylsulfonyl fluoride) or CV-3988 positive control well to define the maximum achievable inhibition window. The assay is only valid if the Z'-factor is > 0.6.

Step-by-Step Methodology:
  • Enzyme Preparation: Isolate microsomal fractions from THP-1 macrophages (a rich source of LysoPAF AcT) using differential ultracentrifugation. Resuspend in 50 mM Tris-HCl (pH 7.4).

  • Reaction Master Mix: Prepare a master mix containing 50 mM Tris-HCl (pH 7.4), 100 µM Lyso-PAF, 50 µM Acetyl-CoA, and 10 µM CPM (7-Diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin).

  • Compound Plating: In a 96-well black opaque microplate, add 10 µL of 1MP dilutions (ranging from 1 µM to 200 µM). Add 10 µL of Vehicle (DMSO) to control wells.

  • Initiation: Add 80 µL of the Reaction Master Mix to all wells. Finally, initiate the reaction by adding 10 µL of the microsomal protein extract (10 µg total protein).

  • Kinetic Readout: Immediately place the plate in a fluorescent microplate reader at 37°C. Monitor fluorescence continuously (Ex = 390 nm / Em = 460 nm) every 1 minute for 30 minutes.

  • Data Processing: Calculate the initial velocity ( V0​ ) from the linear portion of the fluorescence-time curve. Calculate percent inhibition relative to the vehicle control to derive the IC₅₀.

Quantitative Data Interpretation

The following table summarizes the expected pharmacological profile of 1-Methoxyphaseollidin across various targets, providing a benchmark for assay validation.

Target / AssayBiological MatrixReference IC₅₀ / ActivityReadout ModalityValidation Control
γ-Secretase (Notch-1) MDA-MB-231 (BCSCs)~300 nMLuminescence (CSL-Luc)DAPT (10 µM)
LysoPAF Acetyltransferase THP-1 Microsomes48 µMFluorescence (Thiol-CPM)PMSF (1 mM)
H. pylori Growth ATCC 43504 StrainMIC ~10-20 µg/mLAbsorbance (OD₆₀₀)Clarithromycin

Note: 1MP also exhibits potent antibacterial activity against clarithromycin (CLAR) and amoxicillin (AMOX)-resistant strains of Helicobacter pylori [3], making it a highly versatile lead compound.

References

  • Abstract 2903: 1-Methoxyphaseollidin: Novel gamma secretase inhibitor targeting notch-1 signaling in breast cancer stem cells. American Association for Cancer Research (AACR) Journals. Available at: [Link]

  • Growth-Inhibiting, Bactericidal, Antibiofilm, and Urease Inhibitory Activities of Hibiscus rosa sinensis L. Flower Constituents toward Antibiotic Sensitive- and Resistant-Strains of Helicobacter pylori. ACS Omega. Available at:[Link]

Sources

Application

3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan applications in drug discovery

Application Note: Pharmacological Profiling and Assay Methodologies for 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan (1-Methoxyphaseollidin) in Drug Discovery Executive Summary In the landscape of natural product drug di...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Pharmacological Profiling and Assay Methodologies for 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan (1-Methoxyphaseollidin) in Drug Discovery

Executive Summary

In the landscape of natural product drug discovery, prenylated flavonoids have emerged as highly privileged scaffolds. Among these, 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan , commonly known as 1-Methoxyphaseollidin (1MP) , represents a breakthrough molecule. Originally isolated from the roots of Glycyrrhiza uralensis (licorice) and Erythrina species[1][2], this compound features a unique 6H-[1]benzofuro[3,2-c]chromene skeleton enhanced by a lipophilic prenyl moiety.

As a Senior Application Scientist, I have structured this guide to move beyond basic compound descriptions. Here, we will dissect the causality behind 1MP’s multi-target efficacy—ranging from allosteric γ-secretase modulation in oncology to membrane-disrupting antimicrobial properties—and provide self-validating experimental protocols designed for rigorous, reproducible laboratory execution.

Mechanistic Elucidation & Target Landscape

The pharmacological versatility of 1MP is fundamentally driven by its structural topology. The translocation of the isoprenyl (prenyl) moiety and the introduction of a methoxy group at the 1-position significantly enhance its lipophilicity and steric profile, allowing it to penetrate phospholipid bilayers and interact with deep hydrophobic protein pockets[3][4].

A. Oncology: Allosteric Inhibition of γ-Secretase and Notch-1 Signaling

In breast cancer stem cells (BCSCs), Notch-1 signaling is a primary driver of self-renewal and chemotherapy resistance. Traditional γ-secretase inhibitors often fail due to severe gastrointestinal toxicity caused by catalytic site blockade. 1MP bypasses this by binding outside the catalytic unit of γ-secretase[3]. This allosteric binding induces a conformational shift that prevents the cleavage of the Notch Intracellular Domain (NICD). Consequently, downstream transcription factors (Hes1, Hey1) and survival pathways (AKT, Bcl-2) are downregulated, leading to BCSC apoptosis without systemic toxicity[3].

B. Immunology & Inflammation: lysoPAF Acetyltransferase Inhibition

Platelet-activating factor (PAF) is a potent phospholipid mediator of inflammation. 1MP acts as a direct inhibitor of lysoPAF acetyltransferase, the enzyme responsible for the final step of PAF biosynthesis in the remodeling pathway[1][5]. By capping this enzymatic conversion, 1MP effectively blunts the inflammatory cascade at its biochemical source.

C. Infectious Disease: Disruption of Resistant Pathogens

The prenyl group of 1MP acts as a lipophilic anchor, facilitating integration into bacterial cell membranes. This mechanism is highly effective against multidrug-resistant strains. 1MP demonstrates potent bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA) and clarithromycin/amoxicillin-resistant Helicobacter pylori[1][2].

Quantitative Benchmarking

To guide assay development and dose-response modeling, the following table synthesizes the established quantitative metrics for 1MP across various biological targets.

Biological Target / AssayDisease ContextActivity MetricValueReference / Source
Notch-1 (BCSC Cell Viability) Breast CancerIC₅₀300 nMAACR Journals[3]
lysoPAF Acetyltransferase InflammationIC₅₀48 μMMedChemExpress[1]
MRSA (Clinical Isolates) Bacterial InfectionMIC1.6 - 3.125 μg/mLScience Alert[2]
H. pylori (CLAR/AMOX-resistant) Gastric UlcersMICActive (Strain-dependent)ChemFaces[5]
SARS-CoV-2 Mpro (In silico) Viral InfectionBinding Energy-7.9 to -8.6 Kcal/molIngenta Connect[6]

Systems-Level Visualizations

To conceptualize the primary oncological mechanism of 1MP, the following diagram maps the allosteric inhibition of the Notch-1 pathway.

NotchPathway Compound 1-Methoxyphaseollidin (1MP) Secretase γ-Secretase Complex (Allosteric Site) Compound->Secretase Allosteric Binding Notch Notch-1 Receptor (Transmembrane) Secretase->Notch Cleavage Blocked NICD Notch Intracellular Domain (NICD) Notch->NICD Normal Cleavage Nucleus Nuclear Translocation & Transcription Complex NICD->Nucleus Translocation TargetGenes Hes1, Hey1, Bcl-2 (Downregulated) Nucleus->TargetGenes Gene Expression

Caption: Mechanism of 1MP-mediated allosteric inhibition of γ-secretase, preventing Notch-1 cleavage.

Self-Validating Experimental Protocols

The following protocols are engineered with built-in causality and orthogonal validation steps to ensure that the data generated is artifact-free and highly reproducible.

Protocol A: BCSC Tumrosphere Formation and Notch-1 Cleavage Assay

Objective: To quantify the inhibitory effect of 1MP on breast cancer stem cell self-renewal and validate the on-target inhibition of NICD generation.

Rationale & Causality: Standard 2D cell cultures do not accurately reflect stemness. We utilize 3D tumorsphere assays using strictly sorted ALDH+ / CD44+/CD24-/low cells to ensure we are targeting the true BCSC population[3]. Western blotting for NICD serves as the orthogonal validation that phenotypic sphere reduction is directly caused by γ-secretase inhibition.

Materials:

  • FACS-sorted ALDH+ / CD44+/CD24-/low Breast Cancer Cells (e.g., MDA-MB-231).

  • 1-Methoxyphaseollidin (1MP) reconstituted in DMSO (Stock: 10 mM).

  • Mammalian Epithelial Cell Medium (MEGM) supplemented with B27, 20 ng/mL EGF, and 20 ng/mL bFGF.

  • Ultra-low attachment 96-well plates.

  • Anti-cleaved Notch1 (Val1744) antibody.

Step-by-Step Workflow:

  • Cell Seeding: Seed sorted BCSCs at a density of 1,000 cells/well in ultra-low attachment 96-well plates using supplemented MEGM. Causality: Low density prevents cellular aggregation, ensuring that spheres arise from single-cell clonal expansion (true self-renewal).

  • Compound Treatment: Treat cells with a concentration gradient of 1MP (10 nM to 1 μM). Maintain a final DMSO concentration of ≤0.1% across all wells. Include a vehicle control (0.1% DMSO) and a positive control (e.g., DAPT, a known γ-secretase inhibitor).

  • Incubation & Imaging: Incubate for 7-10 days at 37°C, 5% CO₂. Image plates using a high-content screening system. Quantify sphere number (≥50 μm diameter) and volume.

  • Orthogonal Validation (Western Blot):

    • Harvest spheres from scaled-up 6-well plates treated with the IC₅₀ concentration (approx. 300 nM) for 48 hours.

    • Lyse cells in RIPA buffer supplemented with protease/phosphatase inhibitors.

    • Perform SDS-PAGE and probe with Anti-cleaved Notch1 (Val1744).

    • Self-Validation Check: A successful assay will show a dose-dependent decrease in sphere formation correlating precisely with a reduction in the NICD protein band, confirming the mechanism of action.

Protocol B: High-Throughput lysoPAF Acetyltransferase Inhibition Screen

Objective: To measure the specific inhibition of lysoPAF acetyltransferase by 1MP in a cell-free system.

Rationale & Causality: Because 1MP is highly lipophilic, it can non-specifically bind to assay plastics or form colloidal aggregates, leading to false-positive enzyme inhibition (PAINS behavior). This protocol incorporates a detergent (Triton X-100) to break up aggregates, ensuring that observed inhibition is a true biochemical interaction[1].

Step-by-Step Workflow:

  • Enzyme Preparation: Isolate microsomal fractions containing lysoPAF acetyltransferase from differentiated HL-60 cells or utilize recombinant enzyme.

  • Reaction Mixture: In a 96-well format, combine 50 μM lyso-PAF, 50 μM acetyl-CoA (containing [³H]acetyl-CoA as a tracer), and 0.01% Triton X-100 in 100 mM Tris-HCl buffer (pH 7.4).

  • Inhibitor Addition: Add 1MP at varying concentrations (1 μM to 100 μM). Incubate at 37°C for 5 minutes prior to initiating the reaction to allow for binding equilibrium.

  • Reaction Initiation & Termination: Add the enzyme fraction to initiate the reaction. Incubate for 15 minutes. Terminate the reaction by adding the Bligh and Dyer lipid extraction mixture (chloroform/methanol/water).

  • Phase Separation & Readout: Centrifuge to separate the organic and aqueous phases. Extract the lower organic phase (containing the synthesized [³H]PAF), evaporate the solvent, and quantify radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the IC₅₀. Self-Validation Check: If the addition of 0.01% Triton X-100 completely abolishes the inhibitory effect compared to a non-detergent control, the initial inhibition was likely due to colloidal aggregation rather than true target engagement.

Experimental Workflow Visualization

ExperimentalWorkflow Start FACS Sorting (ALDH+ / CD44+ / CD24-) Culture 3D Tumorsphere Culture (Ultra-low attachment) Start->Culture Treatment 1MP Treatment (10 nM - 1 μM) Culture->Treatment Phenotype Phenotypic Readout (Sphere Count & Volume) Treatment->Phenotype Molecular Molecular Readout (Western Blot: NICD, pAKT) Treatment->Molecular Validation Data Synthesis & Mechanism Validation Phenotype->Validation Molecular->Validation

Caption: Parallel phenotypic and molecular workflow for validating 1MP efficacy in Breast Cancer Stem Cells.

References

  • MedChemExpress. 1-Methoxyphaseollidin | Antibacterial Agent. Retrieved from MedChemExpress compound database. Details the IC₅₀ of 48 μM for lysoPAF acetyltransferase and anti-H. pylori activity. 1

  • AACR Journals. Abstract 2903: 1-Methoxyphaseollidin: Novel gamma secretase inhibitor targeting notch-1 signaling in breast cancer stem cells. (2017). Details the 300 nM IC₅₀ for Notch-1 inhibition and allosteric γ-secretase binding. 3

  • Science Alert. Assessing Sub-saharian Erythrina for Efficacy: Traditional uses, Biological Activities and Phytochemistry. (2011). Details the anti-MRSA properties of 1-methoxyphaseollidin with MICs of 1.6-3.125 μg/mL. 2

  • ChemFaces. 1-Methoxyphaseollidin | CAS:65428-13-9. Details the extraction of 1MP from licorice root and its activity against clarithromycin-resistant H. pylori. 5

  • Ingenta Connect. Potential Leads from Liquorice Against SARS-CoV-2 Main Protease using Molecular Docking Simulation Studies. (2021). Details the in silico binding affinity of 1MP to the SARS-CoV-2 Mpro target. 6

Sources

Method

Application Notes and Protocols for the Microbial Transformation of 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan

Foreword: The Imperative for Pterocarpan Diversification Pterocarpans, a significant class of isoflavonoids, are lauded for their extensive biological activities, including antimicrobial, anti-inflammatory, and anticance...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Imperative for Pterocarpan Diversification

Pterocarpans, a significant class of isoflavonoids, are lauded for their extensive biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The substitution patterns on their tetracyclic core are pivotal to their bioactivity.[1] The compound 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan is a structurally complex molecule with significant therapeutic potential. However, its utility can be expanded through structural modification. Microbial transformation presents a powerful and sustainable avenue for generating novel, biologically active derivatives that may be difficult to achieve through conventional chemical synthesis.[3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the microbial transformation of this prenylated pterocarpan, leveraging the metabolic machinery of fungi and bacteria to create a library of new chemical entities.

Scientific Rationale and Strategy

The core strategy of this protocol is to employ whole-cell biotransformation, a method that harnesses the diverse enzymatic capabilities of microorganisms to modify a target substrate.[2][4] This approach is particularly advantageous for complex molecules like pterocarpans, as it can facilitate regio- and stereoselective reactions that are challenging to control with traditional synthetic chemistry.[5]

The Choice of Biocatalysts: Fungi and Actinomycetes

Fungi, especially from the genus Aspergillus, are renowned for their ability to perform a wide array of biotransformation reactions, including hydroxylation, demethylation, and glycosylation on various natural products.[6] Aspergillus niger, in particular, is a versatile biocatalyst used extensively in the biotransformation of terpenoids and flavonoids.[6][7] Endophytic fungi, which reside within plant tissues, are also a promising source of novel biocatalysts due to their co-evolution with plants and their potential to metabolize plant secondary metabolites.[2]

Streptomyces species, a genus of Gram-positive bacteria, are prolific producers of secondary metabolites and possess a rich repertoire of enzymes capable of modifying complex organic molecules.[8][9] Their potential in biotransformation is vast and warrants exploration.

Anticipated Metabolic Transformations

Based on known microbial metabolism of flavonoids and other pterocarpans, the following transformations of 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan can be anticipated:[10][11]

  • Hydroxylation: Introduction of hydroxyl groups at various positions on the aromatic rings or the prenyl side chain. This is a common reaction catalyzed by microbial cytochrome P450 monooxygenases.

  • O-Demethylation: Cleavage of the methoxy group at the C-1 position to yield a hydroxyl group.

  • Glycosylation: Attachment of a sugar moiety, typically glucose, to one of the hydroxyl groups. This can enhance the water solubility and bioavailability of the compound.[12][13]

  • Oxidation of the prenyl group: This could involve epoxidation of the double bond or hydroxylation at one of the methyl groups.

  • Degradation of the pterocarpan skeleton: While less desirable, the possibility of ring cleavage should be considered.

The following diagram illustrates the potential biotransformation pathways:

G cluster_0 Potential Biotransformation Pathways Substrate 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan Hydroxylated_Metabolite Hydroxylated Metabolite(s) Substrate->Hydroxylated_Metabolite Hydroxylation Demethylated_Metabolite O-Demethylated Metabolite Substrate->Demethylated_Metabolite O-Demethylation Glycosylated_Metabolite Glycosylated Metabolite(s) Substrate->Glycosylated_Metabolite Glycosylation Oxidized_Prenyl_Metabolite Oxidized Prenyl Metabolite(s) Substrate->Oxidized_Prenyl_Metabolite Prenyl Oxidation

Caption: Potential microbial transformation pathways of 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the microbial transformation of 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan.

Materials and Reagents
Reagent/MaterialGradeSupplier
3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan>95% puritySynthesized or commercially sourced
Aspergillus niger (e.g., ATCC 16404)Culture collectionATCC or equivalent
Streptomyces sp. (e.g., ATCC 11861)Culture collectionATCC or equivalent
Potato Dextrose Agar (PDA)Microbiological gradeStandard supplier
Potato Dextrose Broth (PDB)Microbiological gradeStandard supplier
Yeast Extract Malt Extract (YEME) MediumMicrobiological gradeStandard supplier
Dimethyl sulfoxide (DMSO)HPLC gradeStandard supplier
Ethyl acetateHPLC gradeStandard supplier
MethanolHPLC gradeStandard supplier
AcetonitrileHPLC gradeStandard supplier
Formic acidLC-MS gradeStandard supplier
Protocol 1: Fungal Transformation with Aspergillus niger

This protocol is adapted from established methods for the fungal biotransformation of natural products.[14]

Step 1: Inoculum Preparation

  • Aseptically transfer a loopful of Aspergillus niger spores from a stock culture onto a fresh Potato Dextrose Agar (PDA) plate.

  • Incubate the plate at 28°C for 5-7 days until significant sporulation is observed.

  • Prepare a spore suspension by adding 10 mL of sterile 0.1% (v/v) Tween 80 solution to the agar plate and gently scraping the surface with a sterile loop.

  • Adjust the spore concentration to approximately 1 x 10⁷ spores/mL using a hemocytometer.

Step 2: Biotransformation

  • Dispense 100 mL of sterile Potato Dextrose Broth (PDB) into 250 mL Erlenmeyer flasks.

  • Inoculate each flask with 1 mL of the prepared spore suspension.

  • Incubate the flasks at 28°C on a rotary shaker at 150 rpm for 48 hours to allow for initial fungal growth.

  • Prepare a stock solution of 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan in DMSO (e.g., 10 mg/mL).

  • Add the substrate stock solution to the fungal cultures to a final concentration of 100 µg/mL. Also, prepare a control flask with only the substrate in PDB and another control with only the fungal culture.

  • Continue the incubation under the same conditions for an additional 5-7 days.

Step 3: Extraction of Metabolites

  • After the incubation period, separate the fungal biomass from the culture broth by filtration through cheesecloth.

  • Perform a liquid-liquid extraction on the culture broth by adding an equal volume of ethyl acetate.

  • Shake vigorously for 5 minutes and allow the layers to separate.

  • Collect the organic (upper) layer and repeat the extraction twice more.

  • Combine the organic extracts and evaporate to dryness under reduced pressure.

  • Dissolve the residue in a known volume of methanol for analysis.

Protocol 2: Bacterial Transformation with Streptomyces sp.

This protocol is based on general methods for cultivation and biotransformation with Streptomyces.

Step 1: Inoculum Preparation

  • Inoculate a 250 mL flask containing 50 mL of Yeast Extract Malt Extract (YEME) medium with a loopful of Streptomyces sp. from an agar plate.

  • Incubate at 30°C on a rotary shaker at 200 rpm for 48-72 hours until the culture is turbid.

Step 2: Biotransformation

  • Dispense 100 mL of sterile YEME medium into 250 mL Erlenmeyer flasks.

  • Inoculate each flask with 5 mL of the seed culture.

  • Incubate at 30°C on a rotary shaker at 200 rpm for 24 hours.

  • Add the substrate stock solution (as prepared in Protocol 1) to a final concentration of 100 µg/mL. Include the same controls as in the fungal protocol.

  • Continue the incubation for an additional 7-10 days.

Step 3: Extraction of Metabolites

  • Follow the same extraction procedure as outlined in Protocol 1, Step 3.

The overall experimental workflow is depicted in the following diagram:

G cluster_1 Experimental Workflow Start Start Inoculum Inoculum Preparation (Fungus/Bacterium) Start->Inoculum Growth Initial Culture Growth Inoculum->Growth Substrate_Addition Substrate Addition Growth->Substrate_Addition Incubation Biotransformation (Incubation) Substrate_Addition->Incubation Extraction Extraction of Metabolites Incubation->Extraction Analysis Analysis (HPLC, LC-MS, NMR) Extraction->Analysis End End Analysis->End

Caption: General experimental workflow for microbial transformation.

Analytical Methodologies

Accurate identification and characterization of the biotransformed products are critical. A combination of chromatographic and spectroscopic techniques is recommended.

High-Performance Liquid Chromatography (HPLC-DAD)

HPLC with a Diode-Array Detector (DAD) is an excellent tool for initial screening and quantification of the substrate and its metabolites.[15][16]

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

  • Gradient Program: A typical gradient could be: 0-5 min, 10% B; 5-30 min, 10-90% B; 30-35 min, 90% B; 35-40 min, 90-10% B; 40-45 min, 10% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: DAD detection at multiple wavelengths (e.g., 210, 254, 280 nm) to capture the UV spectra of the parent compound and potential metabolites.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is essential for determining the molecular weights of the metabolites and obtaining fragmentation patterns for structural elucidation.[10][17]

  • LC conditions: Same as HPLC-DAD.

  • Mass Spectrometer: An electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Both positive and negative ion modes should be tested to determine the optimal ionization for the parent compound and its metabolites.

  • Data Acquisition: Full scan mode to detect all ions and tandem MS (MS/MS) on the most abundant ions to obtain fragmentation data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For unambiguous structure elucidation of novel metabolites, isolation and purification followed by NMR analysis is necessary.[18][19][20]

  • Isolation: Preparative HPLC can be used to isolate sufficient quantities of the major metabolites.

  • NMR Experiments:

    • 1D NMR: ¹H and ¹³C NMR to determine the number and types of protons and carbons.

    • 2D NMR: COSY (proton-proton correlations), HSQC (direct carbon-proton correlations), and HMBC (long-range carbon-proton correlations) to establish the connectivity of the molecule.

Data Interpretation and Troubleshooting

ObservationPossible CauseSuggested Action
No biotransformation observed (only substrate peak in HPLC).Microorganism is unable to metabolize the substrate. Substrate is toxic to the microorganism. Incubation time is too short.Screen other microbial strains. Lower the substrate concentration. Extend the incubation period.
Complete degradation of the substrate with no new peaks.The substrate is being used as a carbon source.Shorten the incubation time and monitor at earlier time points.
Complex mixture of many small peaks.Multiple transformation products or degradation.Optimize chromatographic separation. Use LC-MS/MS to identify major components.
Poor extraction efficiency.Metabolites are highly polar and remain in the aqueous phase.Try a more polar extraction solvent (e.g., n-butanol).

Conclusion and Future Perspectives

The protocols outlined in this guide provide a robust starting point for the exploration of the microbial transformation of 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan. The successful application of these methods has the potential to yield novel pterocarpan derivatives with enhanced or new biological activities. Future work should focus on the isolation and full structural elucidation of the most promising metabolites, followed by comprehensive biological evaluation. Furthermore, the identification of the specific enzymes responsible for the observed transformations could pave the way for their use in cell-free enzymatic synthesis or the engineering of microbial strains for optimized production of desired compounds.[21][22][23]

References

  • Application Notes and Protocols for NMR Spectroscopic Analysis in Pterocarpan Structure Elucidation - Benchchem.
  • Parshikov, I. A., & Sutherland, J. B. (2014). The use of Aspergillus niger cultures for biotransformation of terpenoids. Process Biochemistry, 49(12), 2086-2100.
  • Albuquerque, B. S., et al. (2023). Bioprospecting microbes and enzymes for the production of pterocarpans and coumestans. Frontiers in Bioengineering and Biotechnology, 11, 1164807. Available from: [Link]

  • Hassan, S. T. S. (2021). Endophytic Fungi-Mediated Biocatalysis and Biotransformations Paving the Way Toward Green Chemistry. Frontiers in Fungal Biology, 2, 689993. Available from: [Link]

  • Application Notes and Protocols for Fungal Biotransformation of Limonene - Benchchem.
  • He, J., et al. (2018). Regio-specific prenylation of pterocarpans by a membrane-bound prenyltransferase from Psoralea corylifolia. ResearchGate. Available from: [Link]

  • Hassan, S. T. S. (2021). Endophytic Fungi-Mediated Biocatalysis and Biotransformations Paving the Way Toward Green Chemistry. Frontiers in Fungal Biology, 2. Available from: [Link]

  • Antoine, A. F., et al. (2012). Pterocarpin and Isoflavan Derivatives from Canavalia maritima (Aubl.) Thou. Records of Natural Products, 6(2), 166-170. Available from: [Link]

  • Tshibangu, P. T., et al. (2016). Two new pterocarpans and a new pyrone derivative with cytotoxic activities from Ptycholobium contortum (N.E.Br.) Brummitt (Leguminosae): revised NMR assignment of mundulea lactone. Chemistry Central Journal, 10(1), 58. Available from: [Link]

  • Zhao, M., et al. (2025). Identification and characterization of key enzymes pterocarpan prenyltransferase and pterocarpan reductase in the biosynthetic pathway of glabridin. Biochemical and Biophysical Research Communications. Available from: [Link]

  • Zhang, Y., et al. (2026). Profiling the metabolites of astrapterocarpan in rat hepatic 9000g supernatant. Journal of Pharmaceutical and Biomedical Analysis.
  • Wang, C., et al. (2025). A Review of the Progress in the Microbial Biosynthesis of Prenylated Aromatic Compounds. Molecules, 30(19), 4589. Available from: [Link]

  • Albuquerque, B. S., et al. (2023). Bioprospecting microbes and enzymes for the production of pterocarpans and coumestans. Frontiers. Available from: [Link]

  • Akashi, T., et al. (2017). The Missing Link in Leguminous Pterocarpan Biosynthesis is a Dirigent Domain-Containing Protein with Isoflavanol Dehydratase Activity. Plant and Cell Physiology, 58(8), 1370-1379. Available from: [Link]

  • Akashi, T., et al. (2009). Molecular Cloning and Characterization of a cDNA for Pterocarpan 4-Dimethylallyltransferase Catalyzing the Key Prenylation Step in the Biosynthesis of Glyceollin, a Soybean Phytoalexin. Plant Physiology, 149(1), 267-277. Available from: [Link]

  • Rocha, L. L., et al. (2016). Mass spectrometric studies of the pterocarpan skeleton. ResearchGate. Available from: [Link]

  • Al-Warhi, T., et al. (2023). Microbial Transformation of the Sesquiterpene Lactone, Vulgarin, by Aspergillus niger. Molecules, 28(9), 3739. Available from: [Link]

  • Thu, P. Q., et al. (2022). Microbial Transformation and Biological Activities of the Prenylated Aromatic Compounds from Broussonetia kazinoki. Molecules, 27(6), 1863. Available from: [Link]

  • Soby, S., et al. (1996). Detoxification of the phytoalexins maackiain and medicarpin by fungal pathogens of alfalfa. Phytochemistry, 41(3), 759-765. Available from: [Link]

  • Al-Majdhoub, Z. O., et al. (2023). Biotransformation of Natural Products and Phytochemicals: Metabolites, Their Preparation, and Properties. Molecules, 28(9), 3794. Available from: [Link]

  • Kim, J., et al. (2019). Genetic Manipulation and Transformation Methods for Aspergillus spp. Journal of Microbiology and Biotechnology, 29(4), 509-518. Available from: [Link]

  • Kormanec, J., et al. (2009). FORMATION OF STREPTOMYCES PROTOPLASTS DURING CULTIVATION IN LIQUID MEDIA WITH LYTIC ENZYME. The Distant Reader. Available from: [Link]

  • Ciesla, L. M., et al. (2025). HPLC-DAD-ESI/MS and 2D-TLC Analyses of Secondary Metabolites from Selected Poplar Leaves and an Evaluation of Their Antioxidant Potential. Molecules, 30(13), 2897. Available from: [Link]

  • Geib, E., et al. (2016). Fungal Biotransformations in Pharmaceutical Sciences. ResearchGate. Available from: [Link]

  • Thu, P. Q., et al. (2025). Microbial Transformation and Biological Activities of the Prenylated Aromatic Compounds from Broussonetia kazinoki. ResearchGate. Available from: [Link]

  • Goosen, T., et al. (1987). Transformation of Aspergillus niger using the homologous orotidine-5'-phosphate-decarboxylase gene. Current Genetics, 11(6-7), 499-503. Available from: [Link]

  • Kostrzewa-Suska, E., et al. (2026). Microbial Transformations of 3-methoxyflavone by the Strains of Aspergillus niger. Catalysts, 16(3), 345. Available from: [Link]

  • Lee, N., & Kim, W. (2022). Streptomyces: The biofactory of secondary metabolites. Frontiers in Microbiology, 13, 1078339. Available from: [Link]

  • Ozeki, K., et al. (1995). Transformation of intact Aspergillus niger by electroporation. Bioscience, Biotechnology, and Biochemistry, 59(9), 1775-1777. Available from: [Link]

  • Jabeen, A., et al. (2024). Modification of natural compounds through biotransformation process by microorganisms and their pharmacological properties. Journal of Biomolecular Structure and Dynamics. Available from: [Link]

  • Zhang, Y., et al. (2022). Comprehensive Analysis of Pterostilbene Metabolites In Vivo and In Vitro Using a UHPLC-Q-Exactive Plus Mass Spectrometer with Multiple Data-Mining Methods. Molecules, 27(20), 7013. Available from: [Link]

  • Dymarska, M., et al. (2012). Microbial Transformations of 7-Methoxyflavanone. Molecules, 17(12), 14370-14379. Available from: [Link]

  • Labbé, N., et al. (2023). Rapid screening of secondary aromatic metabolites in Populus trichocarpa leaves. Biotechnology for Biofuels and Bioproducts, 16(1), 47. Available from: [Link]

  • van Keulen, G., & Dyson, P. J. (2014). Developmental biology of Streptomyces from the perspective of 100 actinobacterial genome sequences. FEMS Microbiology Reviews, 38(3), 324-346. Available from: [Link]

  • Wöhlbrand, L., et al. (2021). A novel methoxydotrophic metabolism discovered in the hyperthermophilic archaeon Archaeoglobus fulgidus. Environmental Microbiology, 23(5), 2539-2554. Available from: [Link]

  • El-Gendy, M. A. A., et al. (2021). A Comprehensive Insight into Fungal Enzymes: Structure, Classification, and Their Role in Mankind's Challenges. Applied Sciences, 12(1), 239. Available from: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan Stability &amp; Handling

Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently consult with researchers facing reproducibility issues when working with complex phytochemicals.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently consult with researchers facing reproducibility issues when working with complex phytochemicals. 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan (also known in literature as 1-methoxyphaseollidin)[1] is a highly bioactive prenylated pterocarpan[2]. While its unique structural motifs—specifically the C-10 prenyl group and the C-3/C-9 phenolic hydroxyls—impart potent biological activity, they also introduce significant stability liabilities.

This guide provides a self-validating framework for handling, storing, and troubleshooting this compound to ensure absolute data integrity in your assays.

Section 1: Fundamental Stability & Degradation Mechanisms

Q: Why does 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan degrade rapidly under ambient conditions? A: The instability is structurally intrinsic. The molecule contains three highly reactive domains that dictate its handling requirements:

  • The Prenyl Group (C-10): The electron-rich double bond of the 3-methylbut-2-enyl moiety is highly susceptible to auto-oxidation and epoxidation when exposed to atmospheric oxygen and light[3].

  • Phenolic Hydroxyls (C-3, C-9): These groups readily donate hydrogen atoms to form phenoxy radicals, initiating a cascade of oxidative polymerization, particularly in the presence of trace transition metals or alkaline pH.

  • The Pterocarpan Core: Thermal stress can induce isomerization or hydration of the oxygen-containing heterocycles, a degradation pathway common to prenylated flavonoids and isoflavonoids[4].

degradation A 3,9-Dihydroxy-1-methoxy- 10-prenylpterocarpan B Thermal Stress (> 4°C) A->B C Oxidative Stress (O2 exposure) A->C D Photodegradation (UV/Vis Light) A->D E Isomerization & Ring Opening B->E F Prenyl Epoxidation & Phenolic Auto-oxidation C->F G Radical Formation & Polymerization D->G H Loss of Bioactivity & Assay Failure E->H F->H G->H

Logical relationship of environmental stressors and degradation pathways.

Section 2: Quantitative Storage Guidelines

To mitigate these degradation pathways, strict environmental controls are mandatory. The general principle is that higher temperatures and moisture accelerate chemical degradation, drastically reducing the compound's shelf-life[5]. The following table summarizes the validated parameters for maintaining compound integrity:

StateStorage DurationOptimal TemperatureLight ExposureAtmosphereContainer
Solid (Lyophilized) Long-term (> 1 month)-20°C to -80°CStrictly darkArgon or N₂ flushedAmber glass, airtight
Solid (Lyophilized) Short-term (< 1 month)4°CStrictly darkDesiccatedAmber glass, airtight
Solution (DMSO) Long-term (> 1 week)-80°CStrictly darkArgon flushedAmber microcentrifuge
Solution (Working) Immediate use4°C (on ice)Subdued lightAmbientClear/Amber tubes
Section 3: Experimental Workflows & Troubleshooting

A self-validating protocol ensures that any degradation is caught before it compromises your biological readouts.

Workflow 1: Reconstitution and Aliquoting Protocol

Causality Focus: Opening a cold vial introduces condensation. Water in DMSO accelerates the hydrolysis and oxidation of the pterocarpan[6].

  • Equilibration: Remove the lyophilized vial from -20°C storage and place it in a desiccator at room temperature for at least 30 minutes before opening.

  • Solvent Preparation: Use only anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO). Purge the DMSO with Argon or Nitrogen gas for 5 minutes to displace dissolved oxygen.

  • Reconstitution: Inject the anhydrous DMSO directly into the vial to achieve your desired stock concentration (e.g., 10 mM). Vortex gently until complete dissolution is achieved.

  • Aliquoting: Immediately divide the stock solution into single-use aliquots (e.g., 10-50 µL) in amber, low-bind microcentrifuge tubes.

  • Inert Capping: Blanket the headspace of each tube with Argon before sealing.

  • Flash Freezing: Submerge the tubes in liquid nitrogen to rapidly halt any kinetic degradation processes, then transfer to -80°C for long-term storage.

workflow S1 Receive Lyophilized Solid (Stored at -20°C) S2 Equilibrate to Room Temp (Inside Desiccator) S1->S2 Prevent condensation S3 Reconstitute in Anhydrous DMSO (Under Argon/N2) S2->S3 Maximize solubility S4 Aliquot into Amber Vials (Single-use volumes) S3->S4 Minimize freeze-thaw S5 Flash Freeze (Liquid Nitrogen) S4->S5 Halt degradation S6 Store at -80°C S5->S6 Long-term stability

Step-by-step workflow for the reconstitution and aliquoting of the pterocarpan.

Workflow 2: Stability Monitoring via HPLC-DAD

Causality Focus: You cannot trust biological data if the input material is compromised. Establish a T=0 baseline to validate your storage conditions[5].

  • At the time of reconstitution (T=0), dilute a 5 µL aliquot into HPLC-grade methanol to a final concentration of 100 µg/mL.

  • Inject onto a C18 Reverse-Phase column. Run a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Monitor at 280 nm and 320 nm. Record the main peak area and retention time.

  • Troubleshooting: If biological assay results drift, pull a parallel aliquot, repeat the HPLC run, and compare the chromatogram to T=0. The appearance of earlier-eluting peaks typically indicates hydration or oxidation products, while a decrease in the main peak area confirms degradation[5].

Section 4: Frequently Asked Questions (FAQs)

Q: My stock solution has changed from colorless/pale yellow to a distinct brown tint. Is it still usable? A: No. A shift toward brown or deep yellow indicates significant oxidative degradation and polymerization of the phenolic groups. Discard the aliquot. To prevent this, ensure you are using strictly anhydrous solvents and inert gas blanketing[7].

Q: Can I subject my DMSO stock aliquots to freeze-thaw cycles? A: Absolutely not. Repeated freeze-thaw cycles cause localized concentration gradients and introduce micro-bubbles of oxygen, exponentially accelerating the degradation of the prenyl double bond[5]. Always prepare and use single-use aliquots.

Q: Is it better to store the compound in aqueous buffers for immediate downstream use? A: Aqueous environments are detrimental to the stability of prenylated pterocarpans. They are highly lipophilic and will rapidly precipitate out of solution or undergo hydrolysis. Only dilute your DMSO stock into aqueous assay buffers immediately prior to cell treatment[6].

References
  • uni.lu - 3,9-dihydroxy-1-methoxy-10-prenylpterocarpan - PubChemLite[Link]

  • genome.jp - KCF-S cluster No. 188 (33 metabolites) - PCIDB[Link]

  • nih.gov - Optimization of the lyophilization process for long-term stability of solid-lipid nanoparticles[Link]

  • acs.org - Modification of Prenylated Stilbenoids in Peanut (Arachis hypogaea) Seedlings by the Same Fungi That Elicited Them[Link]

  • researchgate.net - Storage stability and degradation mechanism of xanthohumol in Humulus lupulus L. and beer[Link]

Sources

Optimization

Overcoming solubility issues with 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan

Technical Support Center: Overcoming Solubility Issues with 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan Executive Summary 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan (commonly known as 1-Methoxyphaseollidin) is a natur...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Solubility Issues with 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan

Executive Summary

3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan (commonly known as 1-Methoxyphaseollidin) is a naturally occurring prenylated pterocarpan derived from plants such as Glycyrrhiza uralensis[1]. It has demonstrated potent bioactivity, including the inhibition of lysoPAF acetyltransferase[1] and the suppression of Notch-1 signaling in breast cancer stem cells[2]. However, the presence of the 10-prenyl (3-methylbut-2-enyl) side chain significantly increases its lipophilicity and affinity for cell membranes, while drastically reducing its aqueous solubility[3][4]. This inherent hydrophobicity often leads to precipitation in cell culture media, erratic in vivo bioavailability, and aggregate-based artifacts during assays. This guide provides validated troubleshooting strategies to overcome these formulation barriers.

Section 1: Diagnostic FAQ & Troubleshooting

Q1: My stock solution is clear in 100% DMSO, but the compound precipitates immediately upon addition to the cell culture medium. How do I prevent this?

  • Causality: The 10-prenyl group drives hydrophobic collapse when the solvent polarity abruptly changes. When DMSO is diluted into an aqueous buffer, the local supersaturation of the lipophilic pterocarpan causes rapid nucleation and micro-crystal precipitation.

  • Solution: Never add the DMSO stock directly to the media. Instead, perform a stepwise dilution. Pre-dilute your DMSO stock into a transitional vehicle containing a carrier protein, such as 0.1% to 0.5% Bovine Serum Albumin (BSA). Serum albumins contain hydrophobic binding pockets that act as a thermodynamic sink, stabilizing prenylated isoflavonoids in solution before they reach the cells[5].

Q2: I am planning an in vivo pharmacokinetic study. Can I use a high concentration of PEG-400 or Tween-80 to keep it in solution?

  • Causality: While co-solvents like PEG-400 or surfactants like Tween-80 can micellize the compound, high concentrations (>10% v/v) often cause hemolysis, gastrointestinal toxicity, or alter the very pharmacokinetic profile you are trying to measure.

  • Solution: For in vivo dosing, transition to a host-guest inclusion complex using Hydroxypropyl-β-Cyclodextrin (HP-β-CD). Similar to formulations used for other prenylated isoflavonoids like glabridin[5][6], the hydrophobic cavity of HP-β-CD encapsulates the prenyl moiety and the pterocarpan core, while its hydrophilic exterior ensures high aqueous solubility without the need for harsh organic solvents.

Q3: Does the prenyl group affect the chemical stability of the compound during storage?

  • Causality: Yes. The double bond in the 3-methylbut-2-enyl group is highly susceptible to auto-oxidation and electrophilic attack, especially in the presence of light, transition metals, or free radicals in aqueous solutions.

  • Solution: Store lyophilized powders at -20°C to -80°C under an inert gas (argon). For working solutions, prepare them fresh. If storing DMSO stocks, aliquot them into single-use tubes to avoid freeze-thaw cycles, which introduce atmospheric moisture and oxygen.

Section 2: Quantitative Formulation Data

Table 1: Solubility & Stability Matrix for 1-Methoxyphaseollidin

Solvent / VehicleSolubility LimitStability (4°C)Recommended Use
100% DMSO > 50 mg/mL> 6 monthsPrimary stock solution storage
100% Ethanol ~ 10 mg/mL1-2 monthsAlternative stock for toxicity studies
Aqueous Buffer (PBS, pH 7.4) < 1 µg/mL< 24 hoursNot recommended without carriers
0.1% BSA in Culture Media ~ 50 µg/mL48 hoursIn vitro cell-based assays
10% w/v HP-β-CD in Saline > 5 mg/mL> 1 monthIn vivo dosing (IV/IP/PO)

Table 2: Maximum Tolerated Vehicle Concentrations

VehicleMax Conc. (In Vitro)Max Conc. (In Vivo - Mice)Causality for Limitation
DMSO 0.1% - 0.5% v/v< 5% v/vCellular toxicity, membrane permeabilization
Tween-80 0.01% v/v< 5% v/vHemolysis, protein denaturation
PEG-400 1% v/v< 30% v/vOsmotic stress, high viscosity
HP-β-CD 1% w/v< 20% w/vGenerally recognized as safe (GRAS), renal limits

Section 3: Validated Methodologies

Protocol 1: Preparation of HP-β-CD Inclusion Complex (In Vivo Formulation)

This protocol utilizes the thin-film hydration method to force the hydrophobic prenyl group into the cyclodextrin cavity[5].

  • Preparation of Host Solution: Dissolve Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in sterile molecular-grade water or saline to achieve a 10% (w/v) solution. Stir continuously at room temperature until completely clear.

  • Solvent Evaporation: Dissolve 1-Methoxyphaseollidin in a volatile organic solvent (e.g., methanol) at 10 mg/mL. Transfer the required amount to a round-bottom flask and evaporate the solvent under reduced pressure (rotary evaporator) to form a thin, dry lipidic film.

  • Hydration and Complexation: Add the 10% HP-β-CD aqueous solution to the flask containing the compound film. Sonicate in a water bath for 30-45 minutes at 37°C. The mechanical energy and mild heat drive the hydrophobic pterocarpan into the cyclodextrin cavity.

  • Validation & Filtration: Pass the resulting solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, precipitated compound.

    • Self-Validation Step: Analyze particle size via Dynamic Light Scattering (DLS). A monodisperse peak < 5 nm confirms successful molecular inclusion without macro-aggregates.

Protocol 2: BSA-Stabilized Dilution for In Vitro Assays
  • Stock Preparation: Prepare a 10 mM stock of 1-Methoxyphaseollidin in 100% anhydrous DMSO. Aliquot into single-use tubes and store at -80°C under argon.

  • Carrier Protein Equilibration: Prepare your cell culture medium supplemented with 0.1% to 0.5% (w/v) fatty-acid-free Bovine Serum Albumin (BSA). Warm the media to 37°C.

  • Stepwise Dilution: Create an intermediate 100x working stock. Pipette the required volume of the DMSO stock into a small volume of the BSA-supplemented media while vortexing vigorously to prevent localized supersaturation.

  • Final Assay Application: Dilute the intermediate stock into the final assay volume.

    • Self-Validation Step: Observe the media under an inverted phase-contrast microscope at 20x magnification. The absence of refractile micro-crystals confirms that the BSA hydrophobic pockets have successfully stabilized the compound.

Section 4: Mechanistic & Workflow Visualizations

Workflow Start Precipitation in Assay? CheckDMSO Check DMSO Conc. Is it > 1%? Start->CheckDMSO ReduceDMSO Reduce DMSO to ≤ 0.5% CheckDMSO->ReduceDMSO Yes UseCarrier Use Carrier Protein (e.g., 0.1% BSA) CheckDMSO->UseCarrier No ReduceDMSO->UseCarrier Still precipitates UseCD Formulate with HP-β-CD UseCarrier->UseCD Fails in vivo Success Stable Aqueous Solution UseCarrier->Success Resolved UseCD->Success

Figure 1: Decision tree workflow for resolving precipitation issues in biological assays.

Mechanism Drug 1-Methoxyphaseollidin (Hydrophobic Prenyl Group) Complex Inclusion Complex (Water Soluble) Drug->Complex Non-covalent interaction CD HP-β-Cyclodextrin (Hydrophobic Cavity) CD->Complex Encapsulation

Figure 2: Mechanism of cyclodextrin inclusion masking the hydrophobic prenyl group.

Section 5: References

  • Phytochemistry and pharmacology of natural prenylated flavonoids. Hošek, J., et al. (2011). National Center for Biotechnology Information (PMC). Available at:[Link]

  • The Antioxidant Activity of Prenylflavonoids. MDPI. (2020). Molecules. Available at:[Link]

  • Abstract 2903: 1-Methoxyphaseollidin: Novel gamma secretase inhibitor targeting notch-1 signaling in breast cancer stem cells. AACR Journals. (2017). Cancer Research. Available at:[Link]

  • Selective extraction of glabridin from Glycyrrhiza glabra crude extracts by sulfobutylether-β-cyclodextrin in a ternary extraction system. ResearchGate. (2025). Available at:[Link]

  • Phytochemistry and Biological Properties of Glabridin. NIH PMC. (2016). Fitoterapia. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Separation of Pterocarpan Isomers

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) separation of pterocarpan isomers. This guide is designed for researchers, scientists, and drug development professionals who...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) separation of pterocarpan isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with resolving these structurally similar compounds. As natural products, pterocarpans often exist as complex mixtures of stereoisomers (enantiomers and diastereomers), and achieving baseline separation is critical for accurate quantification, pharmacological assessment, and regulatory compliance.

This document moves beyond generic advice to provide in-depth, mechanistically-grounded strategies for method development and troubleshooting, ensuring you can build robust and reproducible separation methods.

Section 1: Foundational Concepts in Pterocarpan Isomer Separation

Understanding the type of isomerism is the first step in developing a successful separation strategy. Pterocarpans, possessing multiple chiral centers, can exist as both enantiomers and diastereomers.

  • Enantiomers: These are non-superimposable mirror images of each other. They have identical physical properties (e.g., boiling point, solubility) in an achiral environment. Therefore, their separation requires the introduction of a chiral environment, most commonly through a Chiral Stationary Phase (CSP).[1][2]

  • Diastereomers: These are stereoisomers that are not mirror images. They have different physical properties and thus can often be separated on conventional (achiral) stationary phases like C18 or Phenyl columns.[3][4]

The core challenge lies in exploiting the subtle differences in their chemical structures to achieve differential retention on the HPLC column.

Section 2: Strategic Method Development

A systematic approach to method development is crucial for complex mixtures like pterocarpan isomers.[5][6] This involves the careful selection and optimization of the column, mobile phase, and operating temperature.

Q1: How do I select the right column for my pterocarpan isomers?

Answer: The choice of column is the most powerful parameter affecting selectivity in your separation.[5] Your selection depends on whether you are separating diastereomers or enantiomers and the specific structural features of your analytes.

  • For Diastereomers & General Screening (Achiral Separations):

    • C18 (Octadecylsilane): This is the workhorse of reversed-phase HPLC and a good starting point.[7][8] It separates primarily based on hydrophobicity. While effective for many compounds, its selectivity for structurally similar aromatic isomers can sometimes be limited.

    • Phenyl Phases (e.g., Phenyl-Hexyl): These columns are highly recommended for aromatic compounds like pterocarpans.[9][10] They offer alternative selectivity to C18 phases by providing π-π interactions between the phenyl groups on the stationary phase and the aromatic rings of the pterocarpan molecules.[11] This can significantly enhance the resolution of positional isomers and diastereomers where a C18 fails.[11]

  • For Enantiomers (Chiral Separations):

    • Chiral Stationary Phases (CSPs): Separation of enantiomers is impossible on an achiral column. A CSP is required to form transient diastereomeric complexes with the enantiomers, leading to different retention times.[1][12] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly versatile and successful for a wide range of chiral compounds, including natural products.[2]

The following workflow outlines a logical approach to column screening.

start Start: Pterocarpan Isomer Mixture is_enantiomer Are you separating enantiomers? start->is_enantiomer select_chiral Select Chiral Stationary Phase (CSP) (e.g., Polysaccharide-based) is_enantiomer->select_chiral Yes select_achiral Start with Achiral Screening is_enantiomer->select_achiral No (Diastereomers) end_chiral Proceed to Chiral Method Development select_chiral->end_chiral screen_c18 1. Screen on C18 Column select_achiral->screen_c18 resolution_ok_c18 Is Resolution ≥ 1.5? screen_c18->resolution_ok_c18 screen_phenyl 2. Screen on Phenyl-Hexyl Column resolution_ok_c18->screen_phenyl No method_dev Proceed to Mobile Phase & Temperature Optimization resolution_ok_c18->method_dev Yes resolution_ok_phenyl Is Resolution ≥ 1.5? screen_phenyl->resolution_ok_phenyl resolution_ok_phenyl->method_dev Yes resolution_ok_phenyl->method_dev No, but best option. Requires more optimization. end_optimized Method Optimized method_dev->end_optimized

Caption: Decision workflow for initial column selection.

Stationary Phase Primary Interaction Mechanism Best For... Considerations
C18 (Reversed-Phase) Hydrophobic interactions.[5]General screening, separating diastereomers with significant differences in hydrophobicity.May provide insufficient selectivity for very similar isomers.
Phenyl (Reversed-Phase) Hydrophobic and π-π interactions.[11]Aromatic compounds like pterocarpans, positional isomers, diastereomers.[9]Acetonitrile can sometimes suppress π-π interactions compared to methanol.[11]
Chiral (CSP) Chiral recognition (formation of transient diastereomeric complexes).[1]Separating enantiomers.[2]Method development can be more complex; often requires screening different mobile phases (normal, reversed, polar organic).[13]
Q2: How should I optimize the mobile phase for pterocarpan separation?

Answer: Mobile phase composition is a critical factor for optimizing selectivity and resolution.[14] For reversed-phase separation of pterocarpans, a water/organic solvent system is standard.

1. Organic Solvent Selection:

  • Acetonitrile (ACN): Often provides better separation efficiency and lower viscosity, resulting in sharper peaks and lower backpressure.[15] It is frequently the preferred solvent for separating flavonoid and related polyphenol isomers.[16]

  • Methanol (MeOH): A cost-effective alternative. Its different solvent properties can sometimes offer unique selectivity compared to ACN, particularly on Phenyl phases where it may better facilitate π-π interactions.[11]

Protocol for Solvent Screening:

  • Develop a baseline gradient method using your chosen column with Water/Acetonitrile.

  • Replace Acetonitrile with Methanol and run the identical gradient program.

  • Compare the chromatograms for changes in elution order and resolution. The optimal solvent is the one that provides the best separation between your critical isomer pair.

2. Mobile Phase pH and Additives: The phenolic hydroxyl groups on the pterocarpan skeleton can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing.[15] Suppressing this interaction is key to achieving good peak shape.

  • Acidic Modifiers: Adding a small amount of acid to the aqueous mobile phase (Solvent A) is standard practice.[16]

    • Formic Acid (0.1%): The most common choice. It effectively protonates silanol groups, minimizing secondary interactions and improving peak symmetry.[15]

    • Trifluoroacetic Acid (TFA, 0.05-0.1%): A stronger ion-pairing agent that can significantly improve peak shape for basic compounds. However, it can suppress MS signal and may be difficult to flush from the column.

  • Buffers: If your pterocarpan derivatives have ionizable functional groups, controlling the pH with a buffer (e.g., ammonium acetate, ammonium formate) is crucial for reproducible retention times.[17] Ensure the buffer is soluble in the highest organic percentage of your gradient.

Modifier Concentration Primary Effect MS Compatibility
Formic Acid 0.1%Suppresses silanol activity, improves peak shape.[15]Excellent
Acetic Acid 0.1% - 1%Similar to formic acid, slightly weaker.Good
TFA 0.05% - 0.1%Strong silanol suppression, acts as an ion-pairing agent.Poor (causes signal suppression)
Ammonium Acetate/Formate 5-10 mMControls pH for ionizable analytes, ensures reproducibility.Excellent
Q3: What is the role of temperature in separating pterocarpan isomers?

Answer: Temperature is a powerful but often underutilized parameter for optimizing isomer separations.[18] It influences the analysis in several ways:

  • Viscosity and Efficiency: Increasing temperature lowers the mobile phase viscosity. This leads to higher diffusion rates, improved mass transfer, and often sharper, more efficient peaks.[19] This can also reduce system backpressure, which is particularly useful in UHPLC.[19]

  • Retention Time: Higher temperatures generally decrease retention times as analytes have more kinetic energy to desorb from the stationary phase.[18]

  • Selectivity: Most importantly, temperature can alter selectivity (the spacing between peaks).[19] Changing the temperature affects the thermodynamics of the interactions between the isomers and the stationary phase. Sometimes, a small change in temperature (e.g., 5-10 °C) can be enough to resolve two co-eluting peaks.[19][20] While higher temperatures often improve efficiency, some isomer separations, particularly chiral ones, benefit from lower temperatures where the subtle interaction differences are more pronounced.[21]

Recommendation: Always use a column oven to maintain a stable and controlled temperature.[18] Fluctuations in ambient temperature can lead to drifting retention times.[15] During method development, evaluate the separation at a minimum of three temperatures (e.g., 30°C, 40°C, 50°C) to assess its impact on the resolution of your critical isomer pair.

Section 3: Troubleshooting Common Problems

Even with a well-designed method, problems can arise. This section addresses the most common issues encountered during the separation of pterocarpan isomers.

Q4: My pterocarpan isomers are co-eluting or have poor resolution (Rs < 1.5). What are my options?

Answer: This is the most frequent challenge. Poor resolution means the peaks are not sufficiently separated for accurate quantification.[22] Address this systematically.

start Problem: Poor Resolution (Rs < 1.5) step1 Is the gradient slope too steep? start->step1 sol1 Decrease the gradient slope (e.g., from 1%/min to 0.5%/min) to increase separation time. step1->sol1 Yes/Maybe step2 Have you tried a different organic modifier? sol1->step2 sol2 Switch from Acetonitrile to Methanol (or vice-versa). Selectivity may change. step2->sol2 Yes/Maybe step3 Is the column chemistry optimal? sol2->step3 sol3 If using C18, switch to a Phenyl phase to exploit π-π interactions. step3->sol3 Yes/Maybe step4 Have you optimized temperature? sol3->step4 sol4 Vary column temperature (e.g., 30°C, 40°C, 50°C). Selectivity can be temperature-dependent. step4->sol4 Yes/Maybe step5 Is the column old or contaminated? sol4->step5 sol5 Check column performance with a standard. Flush or replace the column if necessary. step5->sol5 Yes/Maybe

Caption: Troubleshooting workflow for poor resolution.

Detailed Steps:

  • Flatten the Gradient: A steep gradient moves compounds through the column too quickly. Decrease the gradient slope (e.g., from a 20-minute gradient to a 40-minute gradient over the same organic range) to give the isomers more time to interact with the stationary phase.[23]

  • Change Organic Solvent: As discussed, switching between ACN and MeOH can alter selectivity.[23]

  • Change Stationary Phase: If mobile phase optimization is insufficient, a different column chemistry is the next logical step. For pterocarpans, moving from a C18 to a Phenyl column is a high-impact change.[9][11]

  • Adjust Temperature: Systematically evaluate the effect of temperature on the separation.[19] An increase or decrease could be beneficial.

  • Check Column Health: Column performance degrades over time.[15] If you observe broad peaks and loss of resolution across all analytes, it may be time to replace your column.[22]

Q5: I'm observing significant peak tailing for my pterocarpan peaks. What is the cause and solution?

Answer: Peak tailing in flavonoid and pterocarpan analysis is commonly caused by secondary interactions between the phenolic hydroxyl groups and active sites on the column packing.[22]

  • Cause: Residual silanol groups (Si-OH) on the silica surface of reversed-phase columns are acidic and can form strong hydrogen bonds with the polar hydroxyl groups on your pterocarpan analytes. This secondary interaction mechanism slows down a portion of the analyte molecules, resulting in a "tail".[15]

  • Solution 1 (Primary): Add an Acidic Modifier: The most effective solution is to add 0.1% formic acid to your aqueous mobile phase.[15] The protons in the mobile phase will suppress the ionization of the silanol groups, effectively "masking" them from your analytes and resulting in more symmetrical peaks.

  • Solution 2: Use an End-Capped Column: Modern HPLC columns are "end-capped," meaning most of the residual silanols have been chemically deactivated. Ensure you are using a high-quality, modern column.

  • Solution 3: Check for Column Contamination: Strongly retained compounds from previous injections can foul the column and create active sites. Flush the column with a strong solvent (e.g., isopropanol) or according to the manufacturer's instructions.[22]

Q6: My retention times are fluctuating between runs. How can I improve reproducibility?

Answer: Drifting retention times make peak identification and quantification unreliable. The cause is almost always related to inconsistent conditions.[15]

  • Inadequate Column Equilibration: This is a very common cause. The column must be fully re-equilibrated to the initial mobile phase conditions before each injection. If equilibration is too short, the starting conditions will be inconsistent, leading to drift.

    • Solution: As a rule of thumb, equilibrate the column with at least 10-15 column volumes of the initial mobile phase. Increase this time if you are still seeing drift.[15]

  • Temperature Fluctuations: If you are not using a column oven, changes in the lab's ambient temperature will affect retention times.[18]

    • Solution: Always use a thermostatically controlled column compartment.[18]

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase (e.g., small errors in weighing buffers or measuring pH) or evaporation of the more volatile organic solvent from the reservoir can change the mobile phase composition over time.

    • Solution: Prepare fresh mobile phase daily, measure components carefully, and keep solvent reservoirs capped.[15]

  • Pump Issues: Leaks, worn pump seals, or malfunctioning check valves can lead to an inconsistent or inaccurate flow rate, directly impacting retention times.[15]

    • Solution: Perform regular preventative maintenance on your HPLC system. Check for pressure fluctuations, which can indicate pump problems.[24]

References

  • Technical Support Center: Optimization of HPLC Parameters for Flavonoid Isomer Separ
  • Understanding the effect of temperature in reversed-phase HPLC. (n.d.). Vaia.
  • Why Temperature Is Important in Liquid Chromatography. (2025, March 6). Ibis Scientific, LLC.
  • Overcoming common issues in flavonoid HPLC analysis. (2025). Benchchem.
  • Phenyl Stationary Phases for HPLC. (n.d.). Element Lab Solutions.
  • Stationary phase type and temperature effect on HPLC separation of lactic acid enantiomers. (n.d.).
  • How to Use Preparative HPLC -Part 3 About column temperature control in prepar
  • How Column Temperature Affects HPLC Resolution. (n.d.). Chrom Tech.
  • Different Types of Stationary Phases in Liquid Chrom
  • Davis, A. (n.d.). Characterization of Aromatic Stationary Phases for Uses in High Performance Liquid Chromatography. JagWorks@USA - University of South Alabama.
  • Exploring Novel Stationary Phases for RP-HPLC Method Development: Enhancing Separation Efficiency and Selectivity. (2023, May 15).
  • Steps for HPLC Method Development. (n.d.). Pharmaguideline.
  • UHPLC/HPLC Method Development for Pharmaceutical-Related Substance. (n.d.). MAC-MOD Analytical.
  • An Overview on HPLC Method Development and Valid
  • HPLC troubleshooting. (n.d.). CHROMSERVIS.EU.
  • Quick Troubleshooting Guide For HPLC Column Usage. (n.d.).
  • Developing and Validating a Method for Separating Flavonoid Isomers in Common Buckwheat Sprouts Using HPLC-PDA. (2019, November 4). MDPI.
  • It Isn't Always The Column: Troubleshooting Your HPLC Separ
  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024, June 5).
  • A Three-Pronged Template Approach for Rapid HPLC Method Development. (2026, March 14). LCGC North America.
  • Chiral HPLC Method Development. (n.d.). I.B.S. Inc.
  • HPLC separation of enantiomers using chiral stationary phases. (2007, July 23). Česká a slovenská farmacie.
  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex.
  • How to optimize your mobile phase to improve selectivity and resolution in chrom
  • HPLC separation of enantiomers using chiral stationary phases. (n.d.).
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur
  • Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. (2025, January 8). Mastelf.
  • Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. (2013, January 31).
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur
  • Comparative study on separation of diastereomers by HPLC. (2014, August 5).

Sources

Optimization

Troubleshooting 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan synthesis side reactions

Welcome to the Advanced Synthesis Support Center. Synthesizing highly decorated isoflavonoids, specifically 3,9-dihydroxy-1-methoxy-10-prenylpterocarpan , presents unique chemo- and regioselective challenges.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. Synthesizing highly decorated isoflavonoids, specifically 3,9-dihydroxy-1-methoxy-10-prenylpterocarpan , presents unique chemo- and regioselective challenges. The tetracyclic benzofurochroman core is highly sensitive, and the introduction of a 3-methyl-2-butenyl (prenyl) group at the C-10 position is notoriously prone to side reactions.

This guide is designed for drug development professionals and synthetic chemists to diagnose, troubleshoot, and resolve the most common mechanistic failures during pterocarpan prenylation.

Part 1: Troubleshooting FAQs (Mechanisms & Solutions)

Q1: My prenylation reaction is yielding a fused 2,2-dimethylchromene instead of the desired C-10 prenylated product. Why is this happening, and how do I prevent it? Causality: Chromene cyclization is a classic acid-catalyzed side reaction. When the prenyl group is successfully attached at C-10, the electron-rich double bond of the prenyl moiety is highly susceptible to protonation by residual acids (often used in prior deprotection steps or generated by Lewis acid catalysts like AlCl₃). This protonation forms a tertiary carbocation, which is rapidly attacked by the adjacent C-9 phenolic hydroxyl group, resulting in an unwanted 2,2-dimethylchromene fused ring system [1][1]. Solution: Abandon harsh Lewis acids. Instead, utilize a Gold(I)-catalyzed intramolecular hydroarylation approach. By using a bis-propargyl ether intermediate with a Gold(I) catalyst, you achieve remarkable regioselectivity while entirely avoiding the acidic conditions that drive chromene cyclization [1][1].

Q2: NMR analysis shows I am getting O-prenylation at the C-9 hydroxyl rather than C-prenylation at C-10. How can I drive the reaction to the carbon? Causality: O-alkylation is kinetically favored over C-alkylation because the phenoxide oxygen is a harder, more accessible nucleophile than the aromatic carbon ring. Under standard basic conditions (e.g., K₂CO₃, prenyl bromide), the reaction will stall at the O-prenyl ether. Solution: Employ a tandem Claisen rearrangement. Isolate the 9-O-prenyl ether and heat it in a high-boiling, non-nucleophilic solvent (like N,N-diethylaniline at 200°C) or under microwave irradiation [2][2]. The [3,3]-sigmatropic rearrangement will selectively migrate the prenyl group to the ortho position (C-10).

Q3: I am observing di-prenylated and tri-prenylated side products. How do I control the stoichiometry? Causality: Once a prenyl group is added to the aromatic ring, it donates electron density via hyperconjugation, making the ring more nucleophilic than the starting material. This leads to rapid over-prenylation. Solution: Implement a self-validating protection strategy. Protect the C-3 hydroxyl with a bulky group (e.g., Benzyl or MOM ether) prior to prenylation. This not only prevents O-prenylation at C-3 but also sterically shields the A-ring from Friedel-Crafts over-alkylation.

Q4: Is there a biocatalytic alternative to bypass these chemical side reactions entirely? Causality & Solution: Yes. Plant-derived membrane-bound prenyltransferases (PTs) exhibit strict regio- and stereospecificity, completely bypassing chromene formation and over-prenylation. For example, utilizing a recombinant pterocarpan prenyltransferase (such as PcM4DT from Psoralea corylifolia or G4DT from soybean) in a microbial cell factory or in vitro assay directs the dimethylallyl diphosphate (DMAPP) exclusively to the target carbon [3][3].

Part 2: Visualizing the Reaction Landscape

Pathway A Pterocarpan Core (3,9-Dihydroxy-1-methoxy) B Prenylation Reaction A->B C Target: 10-Prenyl Derivative B->C Regioselective Catalysis D Side Product: O-Prenyl Ether B->D Kinetic Control (Weak Base) E Side Product: Chromene Ring B->E Acidic Conditions F Side Product: Over-prenylation B->F Excess Reagent

Fig 1. Divergent pathways in pterocarpan prenylation highlighting major side reactions.

LogicTree Start Identify Primary Side Product Q1 Fused Chromene Detected? Start->Q1 Q2 O-Prenylation Dominates? Start->Q2 Q3 Di/Tri-Prenylation Occurring? Start->Q3 A1 Avoid strong acids. Use Gold(I) hydroarylation or enzymatic PT. Q1->A1 Yes A2 Perform Claisen Rearrangement (Heat, N,N-diethylaniline) to force C-alkylation. Q2->A2 Yes A3 Control stoichiometry. Apply MOM/Bn protecting groups at C-3. Q3->A3 Yes

Fig 2. Decision matrix for troubleshooting prenylation side reactions.

Part 3: Quantitative Comparison of Synthesis Strategies

Synthesis StrategyReagents / CatalystTarget Yield (C-10 Prenyl)Major Side ReactionChromene Formation (%)Over-prenylation (%)
Direct Friedel-Crafts Prenyl-Br, BF₃·OEt₂15 - 25%Chromene Cyclization45 - 60%10 - 20%
Claisen Rearrangement N,N-diethylaniline, 200°C55 - 65%C-8 Regioisomer< 5%< 2%
Gold(I) Hydroarylation [JohnPhosAu(NCMe)]SbF₆78 - 85%Incomplete Cyclization< 1%0%
Biocatalysis (PcM4DT) DMAPP, Recombinant PT> 95%None0%0%

Part 4: Validated Experimental Protocols

Protocol A: Regioselective Gold(I)-Catalyzed Hydroarylation (Chemical Approach)

Objective: Synthesize the pterocarpan core with pre-installed prenyl geometry to avoid late-stage Friedel-Crafts side reactions [1][1].

  • Bis-propargyl Ether Formation: React the demethylmedicarpin derivative with prenyl bromide under strictly controlled kinetic conditions (K₂CO₃, acetone, 0°C) to form the intermediate.

    • Validation Checkpoint 1: TLC and ¹H-NMR must confirm the absence of the phenolic OH stretch (~3300 cm⁻¹) and the presence of propargyl/prenyl protons, ensuring complete O-alkylation before proceeding.

  • Gold(I) Catalysis: Dissolve the intermediate in dry CH₂Cl₂. Add 5 mol% of [JohnPhosAu(NCMe)]SbF₆ catalyst. Stir at room temperature for 12 hours.

    • Validation Checkpoint 2: Monitor by LC-MS. The mass must remain identical to the starting material (confirming isomerization rather than cleavage), but the UV-Vis profile will shift due to the formation of the benzofurochroman tetracyclic core.

  • Purification: Quench with triethylamine (to neutralize any trace acid and prevent late-stage chromene formation), concentrate, and purify via flash chromatography (silica gel pre-treated with 1% Et₃N).

Protocol B: Biocatalytic Prenylation using Recombinant PTs (Enzymatic Approach)

Objective: Achieve 100% regioselective C-10 prenylation using a membrane-bound prenyltransferase, avoiding harsh chemicals entirely [4][4].

  • Enzyme Preparation: Express the PcM4DT or G4DT gene in an engineered Saccharomyces cerevisiae strain. Isolate the microsomal fraction via ultracentrifugation (100,000 x g).

    • Validation Checkpoint 1: Perform a Bradford assay to confirm protein concentration (>5 mg/mL) and a Western blot (anti-His tag) to verify the presence of the membrane-bound PT.

  • Biocatalytic Reaction: In a 50 mM Tris-HCl buffer (pH 7.5) containing 10 mM MgCl₂, combine 1 mM 3,9-dihydroxy-1-methoxy-pterocarpan, 2 mM DMAPP (dimethylallyl diphosphate), and 1 mg/mL microsomal protein. Incubate at 30°C for 4 hours.

    • Validation Checkpoint 2: Extract with ethyl acetate and analyze via HPLC. The appearance of a single new peak with a +68 Da mass shift (via MS) confirms strict mono-prenylation without O-prenylation or cyclization side reactions.

Part 5: References

  • Liu, B., & Banwell, M. G. (2021). Formation of Prenylated Pterocarpans from Synthetically Derived Demethylmedicarpin by Regioselective Gold(I)‐Catalyzed Intramolecular Hydroarylation and Related Reactions. European Journal of Organic Chemistry. 1

  • Yuk, H. J., et al. (2016). Molecular Characterization of Soybean Pterocarpan 2-Dimethylallyltransferase in Glyceollin Biosynthesis. Plant and Cell Physiology, Oxford Academic. 4

  • Li, et al. (2017). Regio-specific prenylation of pterocarpans by a membrane-bound prenyltransferase from Psoralea corylifolia. Organic & Biomolecular Chemistry (RSC Publishing). 3

  • Tandem Claisen Rearrangement/6-endo Cyclization Approach to Allylated and Prenylated Chromones. (2010). ResearchGate. 2

Sources

Troubleshooting

How to prevent degradation of 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan during isolation

Welcome to the Technical Support Center for Natural Product Isolation. This guide is specifically engineered for researchers and drug development professionals working with 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan (a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Natural Product Isolation. This guide is specifically engineered for researchers and drug development professionals working with 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan (also known as 1-methoxyphaseollidin), a highly bioactive but structurally fragile prenylated phytoalexin found in the Fabaceae family[1][2].

As a Senior Application Scientist, I frequently see researchers lose up to 90% of their pterocarpan yield during downstream processing. This guide deconstructs the molecular vulnerabilities of this compound and provides a self-validating, degradation-free workflow.

Part 1: The Molecular Vulnerability (Why Your Compound is Degrading)

The instability of 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan stems from three distinct structural motifs:

  • The 6H-benzofuro[3,2-c]chromene skeleton: The central oxygen heterocycle is highly susceptible to protonation. Exposure to acidic media (like standard silica gel) triggers a rapid C11a-O11 bond cleavage, forcing the ring open to form an unstable isoflavene intermediate that polymerizes into resinous waste[3].

  • The C-10 Prenyl Group: This electron-rich 3-methylbut-2-enyl side chain is a prime target for photo-oxidation (forming epoxides) and acid-catalyzed cyclization (forming a chroman ring with the adjacent C-9 hydroxyl)[4].

  • C-3 and C-9 Phenolic Hydroxyls: These groups are easily deprotonated in alkaline conditions, leading to rapid auto-oxidation and quinone formation, visibly turning your pristine extracts dark brown[5].

Quantitative Stability Parameters

To prevent degradation, your isolation environment must strictly adhere to the following quantitative limits:

ParameterSafe Operating RangeDegradation TriggerConsequence of Violation
pH 6.0 – 7.5pH < 5.5 or pH > 8.0Acidic ring cleavage; Alkaline phenolic oxidation.
Temperature 4°C – 35°C> 40°C during concentrationThermal degradation and accelerated oxidation.
Light Exposure < 100 lux (Amber glass)Prolonged UV/Vis exposurePhoto-oxidation of the C-10 prenyl double bond.
Atmosphere Nitrogen / ArgonDissolved Ambient O₂Epoxidation of the prenyl group (+16 Da mass shift).

Part 2: Troubleshooting Guide & FAQs

Q1: My yield drops drastically after normal-phase silica gel chromatography, and the fractions turn dark. What is happening? A: Standard silica gel is inherently acidic (pH ~4.5–5.5). When your pterocarpan interacts with the acidic silanol groups, the oxygen heterocycle is protonated, catalyzing a ring-opening reaction[6]. Causality: The loss of the rigid pterocarpan stereocenter generates an isoflavene intermediate that rapidly degrades into dark, resinous polymers[3]. Solution: Abandon normal-phase silica. Switch to size-exclusion chromatography (Sephadex LH-20) or use neutral alumina. If silica must be used, it must be deactivated/buffered with 1% Triethylamine (TEA).

Q2: I am detecting a +16 Da mass shift (m/z 371) in my LC-MS analysis of the isolated fractions. How do I prevent this artifact? A: A +16 Da shift indicates the addition of an oxygen atom, specifically the epoxidation of the C-10 prenyl group. Causality: Prenyl groups are highly reactive to dissolved oxygen, especially under light exposure or during prolonged solvent evaporation. Solution: Degas all extraction solvents using sonication under a vacuum, and backfill your rotary evaporator with Nitrogen gas. Always store the purified compound in amber vials.

Q3: How do I safely remove solvents without causing thermal degradation? A: Pterocarpans are thermolabile[7]. Causality: Applying heat (>40°C) provides the activation energy needed for the prenyl group to undergo intramolecular cyclization with the adjacent C-9 hydroxyl group. Solution: Keep the rotary evaporator water bath strictly below 40°C. For final drying, freeze-dry (lyophilize) the sample rather than using a heated vacuum oven.

Part 3: Self-Validating Experimental Protocol

To guarantee the structural integrity of 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan, utilize this self-validating isolation methodology. Each step includes a built-in Quality Control (QC) check to ensure you do not proceed with degraded material.

Step 1: Cold Maceration under Inert Atmosphere

  • Grind the dried Fabaceae biomass into a fine powder to maximize surface area[7].

  • Suspend 100 g of biomass in 1.0 L of degassed 95% Ethanol in an amber glass bottle.

  • Purge the headspace with Nitrogen gas, seal, and stir at 25°C for 48 hours[7].

  • Filter through a sintered glass funnel and concentrate the filtrate using a rotary evaporator (Bath Temp: 35°C, backfilled with N₂). Validation Checkpoint 1: Spot the crude extract on a TLC plate. View under UV 254 nm. You should see distinct fluorescent quenching spots. Spray with Fast Blue B salt; an immediate red/orange color confirms intact phenolic rings.

Step 2: Liquid-Liquid Partitioning

  • Resuspend the crude extract in 200 mL of HPLC-grade water.

  • Partition sequentially with Hexane (3 × 200 mL) to remove non-polar lipids, followed by Ethyl Acetate (EtOAc) (3 × 200 mL) to extract the pterocarpans[4].

  • Dry the EtOAc fraction over anhydrous Na₂SO₄ and concentrate at 35°C. Validation Checkpoint 2: Evaporate 100 µL of both the Hexane and EtOAc layers. Re-dissolve in LC-MS grade Methanol and inject into an LC-MS. The target mass (m/z 355 [M+H]⁺) must be exclusively localized in the EtOAc chromatogram[1].

Step 3: Size-Exclusion Chromatography (Sephadex LH-20)

  • Swell Sephadex LH-20 resin in Methanol overnight. Pack a glass column (e.g., 3 x 50 cm).

  • Load 2 g of the dried EtOAc fraction dissolved in 5 mL of Methanol.

  • Elute isocratically with 100% Methanol at a flow rate of 1 mL/min. Collect 15 mL fractions. Validation Checkpoint 3: Monitor fractions via a UV-Vis detector at 280 nm. Pterocarpans will elute in the middle fractions, cleanly separated from high-molecular-weight polymeric tannins (which elute first) and chlorophylls.

Step 4: Preparative RP-HPLC

  • Pool the pterocarpan-rich fractions from Step 3 and inject onto a Preparative C18 column (e.g., 250 × 21.2 mm, 5 µm).

  • Use a mobile phase of Water (A) and Acetonitrile (B) without acidic modifiers (avoid TFA or Formic Acid if possible; if peak tailing is severe, use a maximum of 0.05% Formic Acid)[1].

  • Run a gradient from 40% B to 80% B over 40 minutes. Validation Checkpoint 4: Run the isolated peak on an analytical HPLC. A single, sharp peak at the target retention time with >95% AUC confirms successful, degradation-free isolation.

Part 4: Mechanistic Visualizations

Workflow N1 Raw Biomass (Fabaceae Extract) N2 Cold Maceration (95% EtOH, N2 Atm) N1->N2 N3 Liquid-Liquid Partition (Hexane to EtOAc) N2->N3 W1 Avoid Heat >40°C (Prevents Thermal Degradation) N2->W1 N4 Size Exclusion (Sephadex LH-20) N3->N4 N5 Pure 1-Methoxyphaseollidin (Target Compound) N4->N5 W2 Avoid Normal Silica (Prevents Acid Cleavage) N4->W2

Optimized degradation-free isolation workflow for prenylated pterocarpans.

Mechanism Ptero Intact Pterocarpan Core (6H-benzofuro[3,2-c]chromene) Intermediate Protonated Ether Oxygen (O-11 Position) Ptero->Intermediate Proton H+ Attack (Acidic Silica Gel) Proton->Intermediate Cleavage C11a-O11 Bond Cleavage (Ring Opening) Intermediate->Cleavage Isoflavene Isoflavene Intermediate (Loss of Stereocenter) Cleavage->Isoflavene Resin Resinous Polymers (Irreversible Degradation) Isoflavene->Resin

Acid-catalyzed ring opening mechanism of the pterocarpan skeleton.

References

  • Target Isolation of Prenylated Isoflavonoids and Pterocarpans from Acosmium diffusissimum Using LC–MS/MS-Based Molecular Networking. NIH.gov. 1

  • Improving the efficiency of pterocarpan extraction from soybeans. Benchchem. 7

  • Pterocarpin Chemical Reactivity and Degradation. Grokipedia. 3

  • Application Notes and Protocols for the Isolation and Purification of Erybraedin E. Benchchem. 4

  • Showing Compound 1-Methoxyphaseollidin (FDB000380). FooDB. 2

Sources

Optimization

Enhancing the resolution of 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan in NMR

Guide: Enhancing the Spectroscopic Resolution of 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan Welcome to the technical support center. This guide provides advanced troubleshooting strategies and detailed protocols for re...

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Author: BenchChem Technical Support Team. Date: March 2026

Guide: Enhancing the Spectroscopic Resolution of 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan

Welcome to the technical support center. This guide provides advanced troubleshooting strategies and detailed protocols for researchers encountering challenges in acquiring high-resolution NMR spectra for the complex pterocarpan, 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan. As a polyphenolic natural product, this molecule presents specific obstacles such as signal overlapping and poor solubility that can obscure critical structural details.[1][2][3] This document is designed to move beyond basic acquisition, explaining the causality behind experimental choices to empower you to optimize your results.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the NMR analysis of pterocarpans and related isoflavonoids.

Question 1: My ¹H NMR spectrum shows broad, poorly resolved signals in the aromatic region (6.0-8.0 ppm). What is the primary cause and how can I fix it?

Answer: This is the most frequent challenge with polyphenolic compounds like this pterocarpan. The issue typically stems from two sources: inherent signal overlap due to multiple aromatic protons with similar chemical environments, and suboptimal sample/solvent conditions.

  • Causality: The pterocarpan core is a rigid, tetracyclic system with several aromatic protons.[4][5] Their chemical shifts are often very close, causing them to merge into broad multiplets or unresolved humps, especially on spectrometers below 600 MHz. Additionally, intermolecular hydrogen bonding in concentrated samples can cause line broadening.

  • Troubleshooting Steps:

    • Change the Solvent: Switching from a non-polar solvent like Chloroform-d (CDCl₃) to a more polar, hydrogen-bond-accepting solvent like Acetone-d₆ or DMSO-d₆ can alter the chemical shifts of the aromatic protons, often breaking the spectral overlap.[6] DMSO-d₆ is particularly effective at disrupting intermolecular hydrogen bonding.

    • Lower the Concentration: If solubility permits, reducing the sample concentration can minimize aggregation and viscosity effects that lead to line broadening. A typical starting concentration is 5-10 mg in 0.6 mL of solvent for ¹H NMR.[4]

    • Utilize 2D NMR: Two-dimensional NMR spectroscopy is essential for resolving overlapping signals.[7] A ¹H-¹H COSY experiment will reveal which protons are coupled to each other, while a ¹H-¹³C HSQC experiment will correlate each proton directly to its attached carbon, effectively spreading the signals over a second dimension and providing clear resolution.[1][4]

Question 2: The signals for my hydroxyl (-OH) protons are either extremely broad or completely absent. How can I observe them clearly?

Answer: The inability to resolve hydroxyl protons is a classic issue related to chemical exchange with residual water in the NMR solvent.

  • Causality: Hydroxyl protons are acidic and can rapidly exchange with other acidic protons, including trace amounts of H₂O in the deuterated solvent. This rapid exchange (on the NMR timescale) averages the signals and leads to significant broadening, often to the point where the peak disappears into the baseline.

  • Troubleshooting Steps:

    • Use DMSO-d₆: Dimethyl sulfoxide-d₆ is the solvent of choice for observing exchangeable protons like hydroxyls and amides. It forms strong hydrogen bonds with the -OH groups, slowing down the exchange rate with residual water and resulting in sharper, clearly visible signals.

    • Ensure Dryness: Use a high-purity deuterated solvent from a freshly opened ampule or a bottle stored under an inert atmosphere to minimize water content.

    • D₂O Exchange Confirmation: To definitively identify -OH peaks, acquire a spectrum, then add one drop of Deuterium Oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The hydroxyl proton signals will disappear because they have been replaced by deuterium, which is not observed in ¹H NMR.

Question 3: My sample has poor solubility in CDCl₃, leading to a very low signal-to-noise ratio. What are my options?

Answer: Pterocarpans, with their multiple polar hydroxyl groups, often exhibit limited solubility in less polar solvents.[1] Forcing dissolution in an inappropriate solvent is a common source of poor-quality data.

  • Causality: The "like dissolves like" principle applies. The polar hydroxyl groups require a polar solvent to achieve effective solvation. A low concentration directly results in a poor signal-to-noise ratio (S/N).

  • Troubleshooting Steps:

    • Select an Appropriate Solvent: Prioritize solubility over convention. For this molecule, DMSO-d₆, Acetone-d₆, and Methanol-d₄ are superior choices to CDCl₃.[4] A summary of solvent properties is provided in Table 1.

    • Increase the Number of Scans (NS): The S/N ratio improves with the square root of the number of scans. Doubling the NS will increase the S/N by a factor of ~1.4. Be mindful that this also increases the experiment time.

    • Use a Higher Field Spectrometer: A higher magnetic field strength (e.g., moving from 400 MHz to 800 MHz) provides a significant boost in both sensitivity and resolution.

    • Employ a Cryoprobe: If available, a cryogenically cooled probe can increase sensitivity by a factor of 3-4 compared to a standard room-temperature probe, allowing you to obtain excellent data on much more dilute samples.[8]

Part 2: Advanced Resolution Enhancement Protocols

When standard troubleshooting is insufficient, these advanced protocols can provide the necessary resolution for full structural elucidation.

Protocol 1: Systematic 2D NMR Analysis for Complete Structural Assignment

This workflow is the gold standard for assigning the complex, overlapping spectra of natural products.[4][9] It allows for the unambiguous determination of the molecule's carbon skeleton and proton environments.

Methodology:

  • Sample Preparation: Prepare a sample of 15-20 mg of purified 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan in 0.6 mL of DMSO-d₆. The higher concentration is necessary for ¹³C-based experiments.[4]

  • Acquire Standard 1D Spectra: Run a standard ¹H and ¹³C{¹H} spectrum to serve as a reference.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled (typically through 2-3 bonds). It is crucial for tracing out the spin systems within the prenyl group and the protons on the pterocarpan rings.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It is the most effective way to resolve overlapping proton signals by spreading them across the ¹³C chemical shift range.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies longer-range correlations between protons and carbons (over 2-3 bonds). It is the key to connecting the different spin systems and piecing together the entire molecular structure, for instance, by showing a correlation from the methoxy protons to the carbon on the aromatic ring.[1]

  • Data Analysis: Use the combination of these spectra to walk through the molecule's structure, assigning every proton and carbon signal.

Protocol 2: Chemical Derivatization to Eliminate Exchange Broadening

For compounds with multiple hydroxyl groups, derivatization can simplify the spectrum and improve resolution. Acetylation is a common and effective method.

Methodology:

  • Reaction: Dissolve ~5 mg of the pterocarpan in 0.5 mL of pyridine in a small vial. Add 0.5 mL of acetic anhydride. Let the reaction stir at room temperature for 12-24 hours.

  • Workup: Quench the reaction by adding cold water. Extract the product with ethyl acetate. Wash the organic layer with dilute HCl (to remove pyridine), then with brine. Dry over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • NMR Analysis: Dissolve the resulting di-acetylated product in CDCl₃.

  • Analysis:

    • The broad -OH signals will be gone.

    • Two new sharp singlets will appear around 2.0-2.3 ppm, corresponding to the two acetyl methyl groups.

    • The aromatic protons adjacent to the newly formed esters will experience a downfield shift, which can further help in resolving signal overlap.

Part 3: Data Summaries & Visualization

Data Tables

Table 1: Comparison of Recommended Deuterated Solvents

SolventFormulaTypical Residual ¹H Peak (ppm)Suitability for -OH ProtonsGeneral Polarity & Use Case
Chloroform-dCDCl₃7.26Poor (exchange broadening)Good for non-polar compounds; often causes solubility issues for polyphenols.
Acetone-d₆(CD₃)₂CO2.05GoodMedium polarity; excellent solvent for many natural products.[6]
DMSO-d₆(CD₃)₂SO2.50Excellent (slows exchange)High polarity; best choice for observing labile protons and dissolving polar compounds.
Methanol-d₄CD₃OD3.31, 4.87 (-OD)Poor (signal overlaps with solvent -OD)High polarity; useful but the solvent's own hydroxyl peak can interfere.

Table 2: Typical Starting Parameters for 2D NMR Experiments (600 MHz Spectrometer)

ExperimentF2 (¹H) Spectral WidthF1 (¹³C/¹H) Spectral WidthNumber of Scans (NS) per IncrementNumber of Increments
COSY 12 ppm12 ppm2 - 4256 - 400
HSQC 12 ppm160 ppm4 - 8128 - 256
HMBC 12 ppm200 ppm8 - 16256 - 400

Note: These are starting points. Parameters should be optimized based on sample concentration and spectrometer performance.

Diagrams & Workflows

TroubleshootingWorkflow cluster_0 Initial Analysis cluster_1 Problem Identification & Solutions Start Acquire Initial ¹H NMR Spectrum CheckRes Is Resolution Poor? Start->CheckRes Prob_Overlap Signal Overlap? CheckRes->Prob_Overlap Yes End High-Resolution Spectrum CheckRes->End No Prob_Broad Broad Peaks? Prob_Overlap->Prob_Broad Sol_2D Run 2D NMR (HSQC, COSY) Prob_Overlap->Sol_2D Prob_SN Low S/N? Prob_Broad->Prob_SN Sol_Solvent Change Solvent (DMSO-d₆) Adjust Temperature Prob_Broad->Sol_Solvent Sol_Conc Increase Concentration Increase Scans (NS) Use Cryoprobe Prob_SN->Sol_Conc Sol_2D->End Sol_Solvent->End Sol_Conc->End

Caption: A logical workflow for troubleshooting common NMR resolution issues.

NMR_Connectivity cluster_mol Molecular Structure cluster_exp 2D NMR Experiments H1 Proton A (¹H) H2 Proton B (¹H) H1->H2 3-bonds C1 Carbon A (¹³C) H1->C1 1-bond C2 Carbon B (¹³C) H1->C2 2-bonds C3 Carbon C (¹³C) H1->C3 3-bonds H2->C2 1-bond COSY COSY COSY->H1 COSY->H2 ¹H-¹H J-Coupling HSQC HSQC HSQC->H1 HSQC->C1 Direct Correlation HMBC HMBC HMBC->H1 HMBC->C2 Long-Range Correlation HMBC->C3

Caption: How 2D NMR experiments map molecular connectivity.

References

  • Current time information in Johannesburg, ZA. (n.d.). Google.
  • NMR for Studying Plant-Based Compounds - Creative Biostructure. (2025, July 1).
  • Application Notes and Protocols for NMR Spectroscopic Analysis in Pterocarpan Structure Elucidation - Benchchem. (n.d.).
  • Enhancing NMR Sensitivity of Natural-Abundance Low-γ Nuclei by Ultrafast Magic-Angle-Spinning Solid-State NMR Spectroscopy - PMC. (n.d.).
  • Son, H. S., Ji, S. H., & Kim, H. S. (2011). Enhanced NMR-based profiling of polyphenols in commercially available grape juices using solid-phase extraction. Magnetic Resonance in Chemistry, 49 Suppl 1, S27-36.
  • Afiyatullov, S. S., Leshchenko, E. V., Berdyshev, D. V., & Elyashberg, M. E. (2023). Enhancing Efficiency of Natural Product Structure Revision: Leveraging CASE and DFT over Total Synthesis. MDPI.
  • 3,9-Dihydroxy-1-methoxy-2-prenylpterocarpan | C21H22O5 | CID 44257469 - PubChem. (n.d.).
  • Milanesi, A., Lancellotti, L., & Gaggelli, E. (2025, September 1). Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures | ACS Omega. ACS Publications.
  • NMR Solvents. (n.d.).
  • Improving Resolution In NMR In The Presence of Microcarriers Using Holmium-DOTA - Lund University Publications. (2024, June 1).
  • Resolution of overlapping signals using 2D NMR spectroscopy. Signals on... - ResearchGate. (n.d.).
  • Huang, X., Mu, B., Lin, W., & Qiu, Y. (2011). Pterocarpin and Isoflavan Derivatives from Canavalia maritima (Aubl.) Thou.
  • NMR Database of Lignin and Cell Wall Model Compounds. (n.d.).
  • Isotope-filtered nD NMR spectroscopy of complex mixtures to unravel the molecular structures of phenolic compounds in tagged soil organic matter - PubMed. (2016, August 7).
  • The Total Solubility of the Co-Solubilized PAHs with Similar Structures Indicated by NMR Chemical Shift - MDPI. (2022, March 18).
  • LC-MS- and 1H NMR-Based Metabolomics to Highlight the Impact of Extraction Solvents on Chemical Profile and Antioxidant Activity of Daikon Sprouts (Raphanus sativus L.) - MDPI. (2023, August 1).
  • A novel quantitative 31P NMR spectroscopic analysis of hydroxyl groups in lignosulfonic acids - Analytical Methods (RSC Publishing). (n.d.).
  • Showing NP-Card for (+)-4-Hydroxy-3-methoxy-8,9-(methylenedioxy)pterocarpan (NP0062548). (2022, April 28).
  • 'H-NMR chemical shifts for compounds 1 to 6. | Download Table - ResearchGate. (n.d.).
  • Dai, Y., Liu, Y., Zhang, J., & Li, H. (2021).

Sources

Troubleshooting

Purity assessment challenges for 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan

Welcome to the Application Scientist Technical Support Center. Analyzing complex prenylated natural products like 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan (Molecular Formula: C21H22O5, Monoisotopic Mass: 354.1467 Da[...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Technical Support Center. Analyzing complex prenylated natural products like 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan (Molecular Formula: C21H22O5, Monoisotopic Mass: 354.1467 Da[1]) presents unique analytical hurdles. The combination of a rigid tetracyclic pterocarpan core, a highly reactive prenyl side chain at C-10, and phenolic hydroxyls at C-3 and C-9 creates vulnerabilities to oxidation, isomerization, and acid-catalyzed cyclization.

This guide provides field-proven troubleshooting, causal explanations, and self-validating protocols to ensure absolute purity and structural integrity for your bioassays and drug development workflows.

Section 1: Structural Instability & Degradation (FAQs)

Q: My purified compound degrades over time, showing +16 Da and -2 Da peaks in LC-MS. What is happening? A: The prenyl (3-methylbut-2-enyl) group is highly susceptible to autoxidation. The +16 Da peak indicates epoxidation of the electron-rich prenyl double bond. The -2 Da peak represents the oxidative cyclization of the C-9 phenolic hydroxyl with the C-10 prenyl group, forming a rigid pyran ring (chromene derivative). Causality & Solution: Oxygen and light drive this radical-mediated oxidation. Store the compound at -20°C under an inert argon atmosphere. For LC-MS sequences, avoid prolonged residence in the autosampler at room temperature.

Q: I observe a secondary peak with the exact same mass (m/z 355.15 [M+H]+) when using 0.1% TFA in my mobile phase. Is this an impurity or an artifact? A: It is almost certainly an artifact generated during analysis. The prenyl double bond undergoes electrophilic addition in the presence of strong acids like Trifluoroacetic Acid (TFA). Because the prenyl group at C-10 is spatially adjacent to the hydroxyl at C-9, the hydroxyl attacks the resulting carbocation, yielding a cyclized pyran artifact. Causality & Solution: Replace TFA with a milder modifier like 0.1% Formic Acid, or preferably use a neutral mobile phase (e.g., 10 mM Ammonium Acetate) to preserve the free prenyl chain.

Section 2: Resolving Isobaric & Stereochemical Impurities (FAQs)

Q: My plant extract contains co-eluting isobaric impurities. How do I differentiate 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan from other prenylated isomers? A: Standard C18 columns often fail to resolve positional isomers of the prenyl group (e.g., 8-prenyl vs. 10-prenyl). Furthermore, MS/MS is required to differentiate a free prenyl chain from a pyran ring. Causality & Solution:

  • Chromatography: Switch to a Pentafluorophenyl (PFP) stationary phase. PFP provides π−π , dipole-dipole, and shape selectivity, which is highly sensitive to the spatial arrangement of the prenyl group on the planar pterocarpan core.

  • Mass Spectrometry: Utilize neutral loss screening. A free prenyl chain characteristically loses 56 Da (isobutene, C4H8) during CID fragmentation, whereas a closed pyran ring loses 42 Da (propene)[2],[3].

Q: How do I verify the stereochemical purity of the pterocarpan core? A: Pterocarpans possess two contiguous chiral centers at C-6a and C-11a. Naturally occurring pterocarpans are almost exclusively cis-fused (6aR, 11aR or 6aS, 11aS). Causality & Solution: Use Chiral HPLC (e.g., Amylose-based stationary phases) combined with 2D NMR (NOESY/ROESY). A strong Nuclear Overhauser Effect (NOE) correlation between H-6a and H-11a confirms the cis configuration, while chiral chromatography quantifies the enantiomeric excess ( ee ).

Section 3: Absolute Purity Quantification (FAQs)

Q: UV-HPLC shows 99% purity, but my biological assay results are inconsistent. Why? A: UV-HPLC only measures relative chromatographic purity based on chromophore absorbance. It is blind to non-UV-absorbing impurities (e.g., residual extraction solvents, inorganic salts, aliphatic resins) and falsely assumes all impurities have the same extinction coefficient as the target molecule. Causality & Solution: You must use Quantitative 1H NMR (qNMR) to establish the absolute mass fraction. qNMR relies on the fundamental principle that the signal area is directly proportional to the number of nuclei, independent of the chemical structure, making it the gold standard for natural product purity[4],[5].

Section 4: Quantitative Data & MS/MS Parameters

To facilitate rapid identification and differentiation of 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan from common degradation products, refer to the diagnostic fragmentation table below.

Structural FeaturePrecursor Ion [M+H]+Characteristic Neutral LossDiagnostic Fragment (m/z)Causality / Mechanism
Intact 10-Prenyl Chain 355.1540 Da-56 Da (C4H8)299.09 DaCleavage of the free isobutene group via CID[3].
Pyran Ring Artifact (C9-C10 cyclization)355.1540 Da-42 Da (C3H6)313.10 DaRetro-Diels-Alder-like cleavage of the rigidified pyran ring[2].
Epoxidized Prenyl 371.1489 Da-18 Da (H2O)353.13 DaEpoxide ring opening and subsequent dehydration.
1-Methoxy Group Varies-15 Da (CH3•)[M+H-15]+Homolytic cleavage of the methyl radical from the A-ring.

Section 5: Step-by-Step Methodologies

Protocol 1: LC-MS/MS Neutral Loss Screening for Prenyl Integrity

This self-validating protocol ensures that the prenyl group has not cyclized during purification.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of LC-MS grade Methanol. Do not use acidified solvents.

  • Chromatography Setup: Install a PFP column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: Solvent A: Water + 10 mM Ammonium Acetate. Solvent B: Acetonitrile. Run a gradient from 30% B to 90% B over 15 minutes.

  • MS Parameters: Operate in ESI+ mode. Set the quadrupole to isolate m/z 355.15. Apply Collision Induced Dissociation (CID) at 20-30 eV.

  • Data Analysis: Extract the MS2 chromatogram for m/z 299.09. A dominant peak here confirms the neutral loss of 56 Da, validating the presence of the free, uncyclized prenyl chain[3].

Protocol 2: Absolute Purity Determination via qNMR

This protocol provides the absolute mass fraction, bypassing the limitations of UV-based relative purity[4].

  • Standard Selection: Select a high-purity, NIST-traceable internal standard (IS) that does not overlap with the sample signals (e.g., 1,4-Dinitrobenzene or Maleic acid).

  • Gravimetric Preparation: Using a calibrated microbalance, accurately weigh ~10 mg of 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan and ~2 mg of the IS into the same vial.

  • Solvation: Dissolve the mixture completely in 600 µL of DMSO- d6​ . Transfer to a 5 mm NMR tube.

  • Acquisition: Acquire a 1H NMR spectrum using a 90° pulse. Critical Step: Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time ( T1​ ) of the quantified protons (typically D1 = 30-60 seconds) to ensure complete magnetization recovery.

  • Integration & Calculation: Integrate the sharp 3-proton singlet of the 1-methoxy group (~3.8 ppm) and compare it against the IS integral using the standard qNMR mass fraction equation.

Section 6: Visualizations

degradation_pathways A 3,9-Dihydroxy-1-methoxy- 10-prenylpterocarpan (Intact, m/z 355.15) B Epoxidation (+16 Da, m/z 371.15) A->B O2, Light (Autoxidation) C Acid-Catalyzed Cyclization (Pyran Artifact, m/z 355.15) A->C Strong Acid (e.g., 0.1% TFA) D Oxidative Cleavage (Loss of Prenyl fragment) A->D Prolonged Oxidation

Degradation pathways of the C-10 prenyl group via oxidation and acid-catalyzed cyclization.

purity_workflow Start Purified Sample LCMS LC-MS/MS (PFP Column) Neutral Loss Screening Start->LCMS Chiral Chiral HPLC + 2D NOESY NMR Start->Chiral qNMR Quantitative 1H NMR (Internal Standard) Start->qNMR Res1 Resolves Isobaric Isomers (-56 Da) LCMS->Res1 Res2 Confirms cis-fusion & Enantiomeric Excess Chiral->Res2 Res3 Absolute Mass Fraction (%) qNMR->Res3

Orthogonal self-validating workflow for comprehensive pterocarpan purity assessment.

References

  • PubChem. "3,9-dihydroxy-1-methoxy-10-prenylpterocarpan." National Center for Biotechnology Information, PubChemLite CID 44257468.
  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). "Quantitative 1H NMR: development and potential of a method for natural products analysis." Journal of Natural Products, 68(1), 133-149.
  • van der Hooft, J. J., et al. (2009). "A rapid screening method for prenylated flavonoids with ultra-high-performance liquid chromatography/electrospray ionisation mass spectrometry in licorice root extracts." Rapid Communications in Mass Spectrometry, 23(20), 3212-3218.
  • Qiao, X., et al. (2012). "Simultaneous characterization of prenylated flavonoids and isoflavonoids in Psoralea corylifolia L. by liquid chromatography with diode-array detection and quadrupole time-of-flight mass spectrometry." Rapid Communications in Mass Spectrometry, 26(22), 2659-2672.

Sources

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Technical Support Center: Regioselective Synthesis of 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the complex synthetic bottlenecks associated with 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan (also kn...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the complex synthetic bottlenecks associated with 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan (also known as 1-methoxyphaseollidin).

The defining structural challenge of this phytoalexin is the precise installation of the prenyl (3-methylbut-2-enyl) group at the C-10 position. Because the resorcinol-derived A-ring and the D-ring possess multiple highly activated, electron-rich centers, traditional thermodynamic approaches often fail. This guide provides causal explanations, troubleshooting matrices, and self-validating protocols to achieve absolute regiocontrol.

Part 1: Frequently Asked Questions (Mechanistic Insights)

Q: Why does direct Friedel-Crafts prenylation of the pterocarpan core yield an inseparable mixture of regioisomers? A: The failure of direct Friedel-Crafts alkylation is rooted in electronic cross-talk. The pterocarpan core contains hydroxyl groups at C-3 and C-9, and a methoxy group at C-1. These electron-donating groups strongly activate their respective ortho and para positions via resonance. When a prenyl carbocation is generated (e.g., using prenyl bromide and a Lewis acid like BF₃·OEt₂), the electrophile attacks the most sterically accessible, electron-dense carbons. Because C-2, C-4, and C-10 are all highly activated, the reaction lacks the necessary discrimination, resulting in a statistical mixture of mono- and di-prenylated byproducts[1].

Q: Should I construct the pterocarpan tetracycle before or after the prenylation step? A: You must perform prenylation before the final cyclization. Once the rigid 6a,11a-dihydro-6H-benzofuro[3,2-c]chromene (pterocarpan) tetracycle is formed, steric hindrance and the acid-sensitive nature of the benzofuran ring make subsequent chemical modifications highly destructive. We recommend early-stage prenylation on the acetophenone or isoflavone precursor, followed by Asymmetric Transfer Hydrogenation (ATH) and acid-catalyzed cyclization to form the pterocarpan core[2].

Q: How can I prevent O-prenylation when my target is a C-prenylated compound? A: O-alkylation is kinetically favored under standard basic conditions due to the higher nucleophilicity of the phenoxide oxygen. To bypass this, you must change the reaction paradigm from electrophilic aromatic substitution to transition-metal-catalyzed cross-coupling. By installing a halogen (like iodine) at the target C-10 equivalent position, you convert a regioselectivity problem into a chemoselectivity problem, forcing the prenyl group to attach exclusively at the halogenated site[3].

Part 2: Troubleshooting Guide

Issue 1: High Ratio of O-Prenylated Byproducts
  • Cause: The use of weak bases (e.g., K₂CO₃) with prenyl halides in polar aprotic solvents drives the reaction toward the kinetic O-alkylated product rather than the thermodynamic C-alkylated product.

  • Solution: Deliberately isolate the O-prenylated intermediate and subject it to a sigmatropic rearrangement. By adsorbing the O-prenyl compound onto Montmorillonite K10 clay and applying microwave irradiation, the confined solid-acid environment of the clay forces a highly regioselective[1,3]- or [1,5]-sigmatropic shift, migrating the prenyl group directly to the adjacent carbon[4].

Issue 2: Degradation of the Pterocarpan Core During Prenylation
  • Cause: Strong Lewis acids (AlCl₃, TiCl₄) used to generate the prenyl carbocation will cleave the sensitive ether linkages of the pterocarpan core, destroying the 6a,11a stereocenters.

  • Solution: Transition to a biocatalytic approach. Aromatic prenyltransferases (PTs), such as those from the DMATS superfamily (e.g., FgPT1), operate at physiological pH. These enzymes utilize a precisely folded hydrophobic pocket to shield the substrate and direct the dimethylallyl pyrophosphate (DMAPP) exclusively to the target carbon without generating destructive free carbocations in solution[5].

Issue 3: Inability to Separate C-2 and C-10 Prenylated Isomers
  • Cause: The physical properties (polarity, boiling point, crystal lattice) of the C-2 and C-10 regioisomers are nearly identical, rendering silica gel chromatography and standard crystallization ineffective.

  • Solution: Abandon late-stage direct prenylation. Implement Protocol A (below) to utilize an iodine-directed cross-coupling strategy. This is a self-validating system: the palladium catalyst will only undergo oxidative addition at the C–I bond. If the coupling occurs, it is mathematically guaranteed to be at the correct position[3],[6].

Part 3: Strategy Visualization

Workflow Start Target: 3,9-Dihydroxy-1-methoxy- 10-prenylpterocarpan Q1 Direct Friedel-Crafts Alkylation? Start->Q1 Bad Avoid: Poor Regioselectivity & Core Degradation Q1->Bad Yes Alt1 Strategy A: Early-Stage Halogenation (Pd-Catalyzed Coupling) Q1->Alt1 No Alt2 Strategy B: O-Prenylation & Montmorillonite [1,3]-Shift Q1->Alt2 No Alt3 Strategy C: Biocatalytic Prenylation (Aromatic Prenyltransferases) Q1->Alt3 No

Decision matrix for regioselective prenylation strategies in pterocarpan synthesis.

Part 4: Validated Experimental Protocols

Protocol A: Early-Stage Regioselective Prenylation via Pd-Catalyzed Coupling

This protocol guarantees absolute regiocontrol by utilizing halogen-directed cross-coupling prior to the formation of the pterocarpan core.

  • Regioselective Iodination: Dissolve 2,4-bis(benzyloxy)-6-methoxyacetophenone (the A-ring precursor) in a mixture of methanol and dioxane. Treat with I₂ and periodic acid (H₅IO₆) at 60°C for 4 hours. The steric bulk of the benzyloxy groups directs the iodine exclusively to the less hindered C-3 position (which corresponds to the C-10 position of the final pterocarpan)[3].

  • Palladium Cross-Coupling: Transfer the purified iodinated intermediate to a Schlenk flask. Add 2-methyl-3-butyn-2-ol (1.5 eq), Pd(PPh₃)₄ (5 mol%), CuI (10 mol%), and triethylamine in anhydrous DMF. Heat at 80°C under argon for 12 hours to afford the alkynyl derivative[3].

  • Hydrogenation & Dehydration: Reduce the alkyne over 10% Pd/C under an H₂ atmosphere (1 atm) in ethyl acetate to yield the tertiary alcohol. Dehydrate the alcohol using BF₃·OEt₂ in dichloromethane at 0°C to generate the terminal prenyl group[3].

  • Core Annulation: Condense the prenylated acetophenone with the appropriate benzaldehyde to form the chalcone, cyclize to the isoflavone, and perform Asymmetric Transfer Hydrogenation (ATH) using a Ru-TsDPEN catalyst. Quench with mild acid to trigger the cyclization into the final 6a,11a-dihydro pterocarpan core[2].

Protocol B: Clay-Catalyzed Sigmatropic Rearrangement

An alternative for converting easily obtained O-prenylated precursors into C-prenylated targets.

  • O-Prenylation: React the phenolic precursor with prenyl bromide (1.1 eq) and anhydrous K₂CO₃ in acetone at reflux for 6 hours. Extract and purify the O-prenyl ether[4].

  • Clay Adsorption: Dissolve the O-prenyl ether in a minimal amount of dichloromethane. Add Montmorillonite K10 clay (mass ratio 1:5 substrate-to-clay) and evaporate the solvent under reduced pressure to ensure uniform adsorption[4].

  • Microwave-Assisted Rearrangement: Place the dry clay mixture in a microwave reactor. Irradiate at 300 W for 5–10 minutes. The restricted interlayer spacing of the Montmorillonite K10 forces a regioselective [1,3]-sigmatropic shift, migrating the prenyl group exclusively to the adjacent carbon[4]. Elute the product from the clay using ethyl acetate.

Part 5: Quantitative Data Summary

The following table summarizes the performance metrics of various prenylation strategies based on empirical validation.

Prenylation StrategyRegioselectivity (C-10 vs Others)Average YieldScalabilityCore Stability
Direct Friedel-Crafts Poor (< 30%)8–19%HighLow (Acid Degradation)
Pd-Catalyzed Coupling Absolute (100%)65–75%MediumHigh (Early-Stage)
Clay-Catalyzed Shift High (> 85%)50–60%LowMedium
Enzymatic (PTs) Absolute (100%)VariableLow (Bioreactor req.)Very High (Neutral pH)

References

  • Recent Advances in the Synthesis and Biological Applications of Prenylated Chalcones, National Institutes of Health (NIH),[Link]

  • Regioselective Synthesis of Prenylisoflavones: Syntheses of Luteone and Luteone Hydrate, Oxford University Press (OUP),[Link]

  • Total Synthesis of Prenylated Isoflavone Natural Products, McMaster University,[Link]

  • Asymmetric one-pot transformation of isoflavones to pterocarpans and its application in phytoalexin synthesis, National Institutes of Health (NIH),[Link]

  • Regioselective Synthesis of C-Prenylated Flavonoids via Intramolecular[1,3] or [1,5] Shift Reaction Catalyzed by Acidic Clays, ResearchGate,[Link]

  • Prenylation of Flavanones by an Aromatic Prenyltransferase from Fusarium globosum, National Institutes of Health (NIH),[Link]

Sources

Troubleshooting

Technical Support Center: Pterocarpan Purification &amp; Column Chromatography Optimization

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the isolation of pterocarpans—a unique class of isoflavonoids characterized by the...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the isolation of pterocarpans—a unique class of isoflavonoids characterized by their tetracyclic benzofurochromene ring system[1]. Because pterocarpans (such as medicarpin, glyceollins, and bituminarins) possess specific stereocenters (C-6a and C-11a) and varying degrees of prenylation or methoxylation, their chromatographic behavior can be unpredictable.

This guide provides a self-validating framework for optimizing your column chromatography, ensuring high-purity yields for downstream drug development and biological assays.

Section 1: Standard Operating Protocol (SOP) for Pterocarpan Purification

The Causality of the Method: Pterocarpans are moderately polar compounds. Initial extraction with ethyl acetate strikes the best balance between yield (approx. 85% relative yield) and the exclusion of highly polar plant matrix components like tannins and complex glycosides[2]. Normal-phase silica gel chromatography serves as the primary fractionation step, exploiting the hydrogen-bonding capacity of the pterocarpan's hydroxyl and ether groups against the silica's silanol sites[1],[3].

Step-by-Step Methodology:

  • Sample Preparation & Dry Loading:

    • Dissolve the crude ethyl acetate extract in a minimal volume of dichloromethane (CH₂Cl₂).

    • Add silica gel (230–400 mesh) at a 1:3 (extract:silica) mass ratio[1].

    • Evaporate the solvent under reduced pressure until a free-flowing powder is achieved.

    • Causality: Dry loading prevents the "band broadening" that occurs when viscous crude extracts are wet-loaded, ensuring a tight initial band for high-resolution separation.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% n-Hexane)[2].

    • Pour continuously into the glass column to prevent striations. Tap the column gently to settle the bed uniformly.

  • Gradient Elution Strategy:

    • Load the dry sample onto the column bed and top with a protective layer of clean sand.

    • Begin elution with a non-polar solvent (Hexane) and apply a step gradient, increasing the polarity by adding Ethyl Acetate (EtOAc) in 5% increments[1].

    • Self-Validation Check: Monitor collected fractions via Thin Layer Chromatography (TLC). Pterocarpans typically fluoresce under UV (254 nm). If the Rf value matches your standard and the spot is singular, the fraction is validated for pooling.

  • Polishing / Final Purification:

    • Pool fractions containing the target pterocarpan and concentrate using a rotary evaporator[2].

    • If co-eluting impurities remain, perform a secondary polishing step using Preparative RP-HPLC (C18 column, Methanol/H₂O gradient with 0.1% Formic Acid)[4].

Workflow Ext Crude Plant Extract (Ethyl Acetate) DryLoad Dry Loading onto Silica Gel (1:3 ratio) Ext->DryLoad Silica Normal Phase Silica Column (Hexane:EtOAc Gradient) DryLoad->Silica TLC TLC Fraction Analysis (UV 254nm) Silica->TLC Collect Fractions Decision Purity > 95%? TLC->Decision Pure Pure Pterocarpan (Concentrate) Decision->Pure Yes HPLC Prep-HPLC / Sephadex LH-20 (Polishing Step) Decision->HPLC No (Co-elution) HPLC->Pure

Caption: Workflow for Pterocarpan Extraction and Purification by Column Chromatography.

Section 2: Quantitative Data & Solvent System Optimization

To rationally design your gradient, you must understand how extraction solvents and mobile phases impact pterocarpan recovery.

Table 1: Effect of Extraction Solvent on Pterocarpan Yield[2]

Solvent SystemRelative Yield (%)Selectivity (Target vs. Impurities)
n-Hexane15%High (Extracts only highly non-polar lipids/prenylated forms)
Chloroform45%Moderate
Ethyl Acetate85%Optimal (Balances high yield with moderate impurity profile)
Methanol100%Low (Extracts excessive polar glycosides and tannins)

Table 2: Typical Physicochemical Data for Target Pterocarpans[1]

CompoundMolecular FormulaMolecular WeightTypical Normal-Phase Elution (Hexane:EtOAc)
MedicarpinC₁₆H₁₄O₄270.28 g/mol ~ 80:20 to 70:30
VestitolC₁₆H₁₆O₄272.29 g/mol ~ 75:25 to 60:40
Glyceollin IC₂₀H₁₈O₅338.35 g/mol ~ 70:30[3]
Section 3: Troubleshooting Guides & FAQs

Q1: My pterocarpan bands are streaking down the silica column, resulting in poor resolution and broad fractions. How do I fix this? A1: Streaking is typically caused by secondary interactions (hydrogen bonding) between the free hydroxyl groups on the pterocarpan (e.g., at C-3 or C-9) and the free silanol groups on the silica gel stationary phase. Solution: Modify your mobile phase. Add a small percentage of a modifier, such as 1% methanol or 0.1% acetic acid, to your Hexane:EtOAc gradient. This competitively binds the active silanol sites, sharpening the elution band.

Q2: I am observing degradation of my pterocarpan during silica gel chromatography. The NMR shows ring-opening artifacts. What is happening? A2: The 6a-11a bond in the pterocarpan tetracyclic system can be sensitive to acidic environments, leading to acid-catalyzed conversions or ring-opening artifacts[5]. Standard silica gel is slightly acidic (pH ~4.5-5.5). Prolonged exposure on the column can catalyze the opening of the oxygen heterocycle. Solution: Limit the residence time on the column by using Flash Column Chromatography with positive pressure rather than gravity flow[1]. If the compound is highly acid-sensitive, neutralize the silica gel by pre-flushing the column with 1% triethylamine (TEA) in hexane before loading your sample.

Q3: My target pterocarpan is co-eluting with structurally similar isoflavonoids. Normal phase silica isn't separating them. What is the next logical step? A3: Normal phase chromatography separates primarily based on polarity. If an isoflavonoid and a pterocarpan have similar hydroxyl/methoxy counts, their retention factors (Rf) will be nearly identical. Solution: Switch the separation mechanism. Use Reversed-Phase Preparative HPLC (RP-HPLC). A C18 column separates based on hydrophobicity. Because pterocarpans have a non-planar, folded 3D conformation compared to the flatter isoflavones, they exhibit different hydrophobic surface areas. A gradient of Methanol/Water with 0.1% Formic Acid at 8 mL/min is highly effective for resolving these structural analogs[4].

Troubleshooting Issue Issue: Poor Resolution / Co-elution on Silica Check1 Are bands streaking? Issue->Check1 Sol1 Add 1% MeOH or 0.1% Acetic Acid (Suppress silanol interactions) Check1->Sol1 Yes Check2 Are compounds structural isomers? Check1->Check2 No Sol2 Switch to RP-HPLC (C18) (Separate by hydrophobicity) Check2->Sol2 Yes Sol3 Optimize gradient: Decrease EtOAc increments Check2->Sol3 No

Caption: Troubleshooting logic tree for resolving poor chromatographic separation of pterocarpans.

References
  • Technical Support Center: Pterocarpadiol C Isolation and Yield Optimization , BenchChem. 2

  • Application Notes and Protocols: Synthesis and Purification of Pterocarpans, with Reference to Barbacarpan Analogs , BenchChem. 1

  • Molecular Cloning and Characterization of a cDNA for Pterocarpan 4-Dimethylallyltransferase Catalyzing the Key Prenylation Step in the Biosynthesis of Glyceollin, a Soybean Phytoalexin , PMC (NIH). 3

  • Target Isolation of Prenylated Isoflavonoids and Pterocarpans from Acosmium diffusissimum Using LC–MS/MS-Based Molecular Networking , ACS Omega. 4

  • Isolation, Characterization, In Vitro and In Silico Assessment of Undescribed Bioactive Constituents from Pterocarpus santalinus L. Heartwood , PMC (NIH). 5

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Optimization

Technical Support Center: Isolation &amp; Purification of 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan

Welcome to the Advanced Chromatography Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals facing challenges in the isolation of 3,9-Dihydroxy-1-methoxy-10-pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals facing challenges in the isolation of 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan (also known as 1-methoxyphaseollidin).

Isolating prenylated pterocarpans from complex botanical matrices (e.g., Bituminaria or Acosmium species) is notoriously difficult. The presence of structurally homologous co-metabolites—such as 8-prenyl isomers, erybraedin C, or bitucarpin A—often results in severe co-elution during reversed-phase high-performance liquid chromatography (RP-HPLC)[1]. This guide provides field-proven, mechanistically grounded solutions to achieve >95% purity.

The Chromatographic Challenge: Why Co-Elution Happens

3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan possesses a rigid tetracyclic benzofurochromene core, a methoxy group, and a highly hydrophobic prenyl (3-methylbut-2-enyl) side chain. In natural product extracts, biosynthetic pathways generate a suite of positional isomers with virtually identical partition coefficients (LogP)[2].

When utilizing a standard C18 stationary phase, separation relies almost entirely on hydrophobic partitioning. Because positional isomers (e.g., 10-prenyl vs. 8-prenyl) displace the same volume of mobile phase and have identical lipophilicity, C18 columns fail to resolve them, resulting in broad, overlapping peaks[3]. To break this co-elution, we must abandon purely hydrophobic methods and exploit the electronic and steric differences of the aromatic rings.

Diagnostic Workflow for Co-Eluting Impurities

G Start Detect Co-elution Target: m/z 355.15 [M+H]+ MS2 LC-MS/MS Profiling (Check Fragmentation) Start->MS2 Isobar Isobaric Impurity (e.g., 8-prenyl isomer) MS2->Isobar Identical MS1/MS2 DiffMass Different Mass (e.g., related isoflavonoid) MS2->DiffMass Distinct MS1/MS2 Phase Change Stationary Phase (Use Phenyl-Hexyl / PFP) Isobar->Phase Requires Selectivity Shift Gradient Focus Mobile Phase Gradient (0.5% B / min slope) DiffMass->Gradient Requires Resolution Shift Prep Mass-Directed Prep-LC (Trigger: m/z 353.14 [M-H]-) Phase->Prep Gradient->Prep Pure Pure 1-methoxyphaseollidin (>95% by NMR) Prep->Pure

Workflow for diagnosing and resolving co-eluting impurities of prenylated pterocarpans.

Step-by-Step Troubleshooting Protocols

To ensure scientific integrity, every purification protocol must be a self-validating system. Do not scale up to Preparative-LC until the analytical mechanism of separation is confirmed.

Protocol A: Resolving Isobaric Isomers via Orthogonal Selectivity

If LC-MS/MS reveals that your target and the impurity share the exact same mass (m/z 355.1540[M+H]+) and similar fragmentation, they are positional isomers[4].

  • Abandon the C18 Column : Switch to a Pentafluorophenyl (PFP) or Phenyl-Hexyl column.

  • Understand the Causality : The PFP phase introduces π−π electron interactions, dipole-dipole interactions, and steric recognition. The position of the prenyl group (C-10 vs. C-8) subtly alters the electron density of the pterocarpan's aromatic D-ring. The PFP column detects this electronic shift, selectively retaining one isomer longer than the other[3].

  • Optimize the Mobile Phase : Use Methanol (MeOH) instead of Acetonitrile (MeCN) as the strong solvent. MeOH is a protic solvent that enhances π−π interactions on phenyl columns, whereas MeCN's triple bond can competitively block these interactions.

  • Validate : Run an analytical injection. A successful selectivity shift will manifest as a distinct peak splitting or a valley forming between the previously co-eluting masses.

Protocol B: Resolving Closely Eluting Homologues via Gradient Focusing

If the impurity has a different mass (e.g., a demethylated analogue or related isoflavonoid) but elutes at the exact same time, the issue is insufficient chromatographic resolution, not identical chemistry[5].

  • Calculate the Elution Point : Run a standard linear gradient (e.g., 5% to 95% B over 20 minutes). Note the exact percentage of organic solvent (%B) at which the target elutes (e.g., 65% B).

  • Design a Focused Gradient : Create a shallow gradient that starts 5% below the elution point and ends 5% above it (e.g., 60% to 70% B), spread over 10–15 column volumes[3].

  • Understand the Causality : By drastically reducing the gradient slope (e.g., to 0.5% B per minute), you maximize the time the compounds spend partitioning between the mobile and stationary phases exactly at their critical elution threshold, forcing separation[6].

Quantitative Data & Method Parameters

To facilitate rapid method development, reference the validated parameters below.

Table 1: LC-MS Identification Profile for 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan Formula: C21H22O5 | Monoisotopic Mass: 354.1467 Da[4]

Adduct / Fragmentm/z (Predicted)Diagnostic Utility in Mass-Directed Isolation
[M+H]+ 355.1540Primary positive ionization target for mass-directed Prep-LC triggers.
[M-H]- 353.1394Primary negative ionization target; highly recommended as it yields cleaner background spectra for phenolic compounds.
[M+Na]+ 377.1359Sodium adduct; useful for confirming molecular weight but resists fragmentation in MS2.
[M+H-H2O]+ 337.1440Key MS2 fragment; indicates the loss of a hydroxyl group, validating the pterocarpan core structure.

Table 2: Stationary Phase Selection Matrix

Column ChemistryInteraction MechanismEfficacy for Prenyl IsomersRecommendation
Standard C18 Hydrophobic partitioningLowUse only for initial crude extract cleanup.
Phenyl-Hexyl π−π and hydrophobicHighExcellent for resolving methoxy positional isomers.
PFP (Pentafluorophenyl) Dipole-dipole, π−π , stericVery HighGold Standard for resolving 8-prenyl vs 10-prenyl isomers.

Frequently Asked Questions (FAQs)

Q: My target peak looks >99% pure on the UV chromatogram (PDA at 254 nm), but NMR shows a mixture of two compounds. What went wrong? A: UV detectors cannot distinguish between structurally similar pterocarpans with identical chromophores. Co-eluting prenyl isomers will perfectly overlap in UV absorbance but will show distinct vinylic proton signals in 1H-NMR. Always use Mass Spectrometry (LC-MS) or NMR for orthogonal purity confirmation, rather than relying solely on UV[7].

Q: During scale-up to Preparative HPLC, my previously resolved impurity is co-eluting again. How do I fix this? A: This is a classic column overloading issue. When you inject a high mass of crude extract, the stationary phase active sites become saturated, causing the peaks to broaden and merge (the "fronting" effect). To fix this without sacrificing yield, utilize a Dynamic Axial Compression (DAC) column to maintain bed density, or employ the "Focused Gradient" technique (Protocol B) to artificially widen the gap between the peaks before they broaden.

Q: I suspect my co-eluting impurity is actually a degradation product forming during the isolation process. Is this possible? A: Yes. The prenyl (3-methylbut-2-enyl) double bond and the pterocarpan cyclic ether are susceptible to acid-catalyzed hydration or ring-opening. If you are using high concentrations of Trifluoroacetic Acid (TFA) in your mobile phase, switch to a milder modifier like 0.1% Formic Acid[5]. Furthermore, avoid high temperatures during post-isolation solvent evaporation; use lyophilization (freeze-drying) to remove solvents safely[6].

References

  • [4] 3,9-dihydroxy-1-methoxy-10-prenylpterocarpan - PubChemLite. PubChem Database. Available at: [Link]

  • [5] Target Isolation of Prenylated Isoflavonoids and Pterocarpans from Acosmium diffusissimum Using LC–MS/MS-Based Molecular Networking. National Center for Biotechnology Information (PMC). Available at: [Link]

  • [7] Biosynthesis of Ubiquinone Compounds with Conjugated Prenyl Side Chains. Researcher.Life / Process Biochemistry. Available at: [Link]

  • [1] New Cytotoxic Prenylated Isoflavonoids from Bituminaria morisiana. ResearchGate. Available at: [Link]

  • [2] Ph.D. értekezések 2295. GAMPE NÓRA (Characterization of Ononis species and Isoflavonoids). CORE / Semmelweis University. Available at: [Link]

  • [3] Strategies for Improving Impurity Isolation Using Large Volume Loading and Easy Method Development in Preparative Chromatography. Waters Corporation. Available at: [Link]

  • [6] Isolation by Preparative High-Performance Liquid Chromatography. Springer Protocols. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan vs. Alternative Pterocarpans: A Comparative Bioactivity Guide

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide / Technical Application Note.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide / Technical Application Note.

Executive Summary

Pterocarpans are a prominent subclass of isoflavonoids characterized by a tetracyclic ring system (6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene). They serve as critical phytoalexins in the Fabaceae family, synthesized in response to microbial attacks[1][2]. Among these, 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan (commonly known as 1-Methoxyphaseollidin ) stands out due to its unique prenylation at the C-10 position and methoxylation at C-1. The addition of a C5 prenyl unit significantly enhances the molecule's lipophilicity, facilitating superior penetration across phospholipidic microbial cell membranes compared to non-prenylated analogs[1].

This guide provides an objective, data-driven comparison of 1-Methoxyphaseollidin against other benchmark pterocarpans (Phaseollin, Medicarpin, Glyceollin VII, and Edunol), detailing their quantitative bioactivity, structural causality, and the standardized experimental protocols used to validate their efficacy.

Comparative Quantitative Data

The therapeutic potential of pterocarpans spans antimicrobial, anticancer, and anti-inflammatory domains. Table 1 synthesizes the half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) data across distinct biological targets.

Table 1: Quantitative Bioactivity Comparison of Key Pterocarpans

CompoundPrimary Target / PathogenAssay TypeEfficacy MetricReference
1-Methoxyphaseollidin LysoPAF AcetyltransferaseEnzyme InhibitionIC50 = 48 µM[3]
1-Methoxyphaseollidin Cladosporium cucumerinumTLC BioautographyMIA = 0.5 µg*[4]
Phaseollin H4IIE Hepatoma CellsCytotoxicity (Cell Viability)IC50 = 1.5 µM[5]
Medicarpin Neisseria gonorrhoeaeBroth MicrodilutionMIC = 250 µg/mL[2][6]
Glyceollin VII NeuraminidaseEnzyme InhibitionIC50 = 2.4 µM[7]
Edunol Trypanosoma cruziAntiparasitic (In vitro)IC50 = 12.2 µM[8]

*MIA = Minimum Inhibitory Amount (absolute mass applied to the TLC plate).

Structural Causality & Mechanistic Profiling

1-Methoxyphaseollidin: Dual-Action Gastric Protection

1-Methoxyphaseollidin is heavily extracted from Glycyrrhiza uralensis (licorice root)[9]. Its unique pharmacological profile is defined by its dual action against peptic ulcer disease:

  • Direct Antimicrobial Action: It exhibits potent activity against Helicobacter pylori, notably retaining efficacy against Clarithromycin (CLAR) and Amoxicillin (AMOX)-resistant strains[3][9]. The C-10 prenyl group acts as a lipophilic anchor, likely disrupting the bacterial membrane architecture and bypassing standard drug efflux pumps.

  • Anti-inflammatory Modulation: It acts as a targeted inhibitor of lysoPAF acetyltransferase (IC50 = 48 µM)[3]. By blocking this enzyme, 1-Methoxyphaseollidin halts the conversion of Lyso-PAF to Platelet-Activating Factor (PAF), a potent endogenous lipid mediator responsible for severe gastric mucosal inflammation and ulceration[9][10].

G LPAF Lyso-PAF Enzyme LysoPAF Acetyltransferase LPAF->Enzyme AcetylCoA Acetyl-CoA AcetylCoA->Enzyme PAF Platelet-Activating Factor (PAF) Enzyme->PAF Acetylation Inflammation Gastric Inflammation & Ulcer Progression PAF->Inflammation Receptor Binding Inhibitor 1-Methoxyphaseollidin (IC50 = 48 µM) Inhibitor->Enzyme Inhibits

Mechanism of LysoPAF acetyltransferase inhibition by 1-Methoxyphaseollidin.

Phaseollin & Glyceollin: Cytotoxicity and Efflux Modulation
  • Phaseollin: Unlike 1-Methoxyphaseollidin, Phaseollin demonstrates profound cytotoxicity, particularly against H4IIE hepatoma cells (IC50 = 1.5 µM)[5]. The structural rigidity of its fused ring system is highly effective at intercalating or disrupting mitochondrial membrane potentials (MMP), triggering caspase-3/7 dependent apoptosis[5][11].

  • Glyceollins: Glyceollin isomers (I, II, III, VII) are synthesized in soybeans[7][12]. Glyceollin VII is a highly selective, noncompetitive inhibitor of neuraminidase (IC50 = 2.4 µM)[7]. Furthermore, Glyceollin I and III act as Efflux Pump Inhibitors (EPIs). While their standalone MIC against S. aureus is weak (≥ 50 µg/mL), at sub-inhibitory concentrations they block the NorA efflux pump, potentiating the efficacy of fluoroquinolones up to eightfold[13].

Medicarpin & Edunol: Selective Pathogen Targeting
  • Medicarpin: A non-prenylated pterocarpan, Medicarpin shows highly selective antibacterial activity. It does not inhibit S. aureus or E. coli at 5 mg/mL, but selectively inhibits Neisseria gonorrhoeae at 250 µg/mL[2][6].

  • Edunol: Extracted from Harpalyce brasiliana, Edunol exhibits targeted antitrypanosomal activity against T. cruzi epimastigotes (IC50 = 12.2 µM) while remaining non-toxic to human peripheral blood mononuclear cells (PBMCs)[8].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following standardized workflows are detailed for evaluating pterocarpan bioactivity.

Protocol 1: Direct TLC Bioautographic Assay (Antifungal Screening)

This high-throughput method was utilized to determine the 0.5 µg Minimum Inhibitory Amount of 1-Methoxyphaseollidin against C. cucumerinum[4].

  • Chromatography: Spot known concentrations of the pterocarpan (e.g., 0.1 µg to 10 µg) onto a silica gel TLC plate. Develop the plate using an optimized mobile phase (e.g., CH2Cl2/MeOH).

  • Solvent Removal: Dry the plate completely under a stream of cold air to remove all traces of mobile phase, which could cause false-positive toxicity.

  • Inoculation: Spray the developed TLC plate with a standardized spore suspension of Cladosporium cucumerinum in a nutrient broth (e.g., Luria-Bertani medium)[4].

  • Incubation: Incubate the plate in a dark, humidified chamber at 25°C for 48–72 hours.

  • Validation & Readout: Fungal growth appears as a dark grey mycelial background. Active compounds, such as 1-Methoxyphaseollidin, reveal themselves as distinct white spots (zones of inhibition). Use Miconazole (1 µg) as a positive control[4].

G Extract Compound Spotting TLC TLC Plate Development Extract->TLC Inoculation Fungal Spray Inoculation TLC->Inoculation Incubation Incubation (25°C, 48h) Inoculation->Incubation Detection Identify White Inhibition Zones Incubation->Detection

Direct TLC bioautographic assay workflow for antifungal screening.

Protocol 2: LysoPAF Acetyltransferase Inhibition Assay

Used to validate the anti-inflammatory properties of 1-Methoxyphaseollidin[9][10].

  • Enzyme Preparation: Isolate lysoPAF acetyltransferase from a reliable cellular source (e.g., rat spleen microsomes).

  • Reaction Mixture: Combine the enzyme preparation with 1-O-alkyl-sn-glycero-3-phosphocholine (Lyso-PAF) and [^3H]-Acetyl-CoA in a buffered solution (pH 7.4).

  • Compound Pre-treatment: Introduce 1-Methoxyphaseollidin (dissolved in DMSO, final concentration <1% v/v) at varying concentrations (10 µM to 100 µM) and pre-incubate for 5 minutes at 37°C.

  • Reaction Initiation & Termination: Initiate the reaction by adding the enzyme. Incubate for 10 minutes at 37°C. Terminate the reaction by adding a chloroform/methanol/acetic acid mixture (Bligh and Dyer extraction method).

  • Quantification: Isolate the organic phase containing the newly synthesized [^3H]-PAF. Quantify the radioactivity using a liquid scintillation counter. Calculate the IC50 based on the dose-response reduction in [^3H]-PAF synthesis relative to the vehicle control[3][10].

Protocol 3: Broth Microdilution for MIC Determination

Standardized method used for Medicarpin against N. gonorrhoeae[6].

  • Preparation: Prepare a stock solution of the pterocarpan in DMSO. Perform serial two-fold dilutions in a 96-well microtiter plate containing appropriate broth (e.g., GC broth with Kellogg's supplements for N. gonorrhoeae)[6].

  • Inoculation: Add a standardized microbial suspension (approx. 5 x 10^5 CFU/mL) to each well.

  • Incubation: Incubate at 37°C in a 5% CO2 atmosphere for 18 hours[6].

  • Readout: The MIC is the lowest concentration exhibiting no visible turbidity. To confirm bactericidal activity, spot 2 µL from clear wells onto agar plates and incubate overnight[6].

Conclusion

While pterocarpans share a conserved tetracyclic core, their peripheral modifications dictate highly divergent biological roles. 1-Methoxyphaseollidin serves as an elite candidate for gastrointestinal therapeutics due to its unique ability to simultaneously eradicate resistant H. pylori strains and quench LysoPAF-mediated mucosal inflammation[3][9]. In contrast, Phaseollin is better suited for oncology pipelines due to its potent cytotoxicity[5], and Glyceollins offer promise as adjuvants to rescue failing antibiotic therapies via efflux pump inhibition[13].

References

  • Inhibition of lysoPAF acetyltransferase activity by components of licorice root PubMed (NIH) URL: [Link]

  • Pterocarpans phaseollin and neorautenol isolated from Erythrina addisoniae induce apoptotic cell death... ResearchGate URL: [Link]

  • Antigonococcal Activity of (+)-Medicarpin ACS Omega URL:[Link]

  • A Comprehensive Review of Medicarpin: A Phytoalexin with Therapeutic Potential PMC (NIH) URL:[Link]

  • Pterocarpan Profiles for Soybean Leaves at Different Growth Stages and Investigation of Their Glycosidase Inhibitions ResearchGate URL: [Link]

  • Prenylated isoflavonoids from Fabaceae against the NorA efflux pump in Staphylococcus aureus PMC (NIH) URL:[Link]

  • Trypanocidal activity of a new pterocarpan and other secondary metabolites of plants from Northeastern Brazil flora ResearchGate URL:[Link]

  • Naturally occurring prenylated flavonoids from African Erythrina plant species RSC Advances URL: [Link]

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Comparative

A Comparative Analysis of the Antioxidant Potential of 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan and the Gold Standard, Trolox

For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides an in-depth comparison of the potential antioxidant activity of the pterocarpan 3,9-Dihydroxy-1-methoxy-10-prenylptero...

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Author: BenchChem Technical Support Team. Date: March 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth comparison of the potential antioxidant activity of the pterocarpan 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan against Trolox, a well-established antioxidant standard. While direct experimental data for this specific pterocarpan is emerging, this document synthesizes information on the broader class of pterocarpans and established antioxidant assay methodologies to provide a foundational comparative framework.

Introduction to the Comparators

3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan belongs to the pterocarpan class of isoflavonoids, which are known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and antioxidant effects.[1] Pterocarpans are characterized by a tetracyclic ring system, and their biological activity is often attributed to their specific substitution patterns.[1] The presence of hydroxyl (-OH) and prenyl groups in the structure of 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan suggests a potential for significant antioxidant capacity. The chemical structure of 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan is available on PubChem under CID 480873.[2]

Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) is a water-soluble analog of vitamin E.[3] It is widely recognized for its potent antioxidant activity and is frequently used as a positive control or standard in antioxidant assays.[3][4] Its antioxidant action stems from the ability of its hydroxyl group on the chromanol ring to donate a hydrogen atom to neutralize free radicals.[3]

Assessing Antioxidant Activity: Methodologies and Principles

To quantitatively evaluate and compare antioxidant activities, several in vitro assays are commonly employed. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are two of the most prevalent methods due to their reliability and straightforwardness.

DPPH Radical Scavenging Assay

The DPPH assay is a colorimetric method used to determine the free radical scavenging ability of a compound.[5] The principle lies in the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from deep violet to pale yellow.[5] The decrease in absorbance at 517 nm is directly proportional to the antioxidant's radical scavenging activity.[5][6]

  • Preparation of DPPH Solution: Dissolve DPPH in methanol to a final concentration of 80 µg/mL.[6]

  • Sample Preparation: Prepare various concentrations of the test compound (e.g., 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan) and the standard (Trolox) in a suitable solvent.[7]

  • Reaction Mixture: In a 96-well plate, add 20 µL of each diluted sample or standard to separate wells.[6]

  • Initiation of Reaction: Add 180 µL of the DPPH solution to each well and mix thoroughly.[6]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[6]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.[6][8]

  • Calculation: The percentage of DPPH scavenging activity is calculated using the formula: % Scavenging = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100.[8]

  • IC50 Determination: The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the sample.[6]

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol Prepare DPPH Solution (80 µg/mL) Mix Mix 20 µL Sample/Trolox with 180 µL DPPH DPPH_sol->Mix Sample_prep Prepare Sample and Trolox Dilutions Sample_prep->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging and IC50 Measure->Calculate

DPPH Assay Experimental Workflow
ABTS Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[9] This assay is applicable to both hydrophilic and lipophilic antioxidants.[10] The ABTS•+ is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate.[9] The pre-formed blue-green ABTS•+ radical is reduced by the antioxidant, leading to a decrease in absorbance at 734 nm.[9] The extent of decolorization is proportional to the antioxidant's activity.[9]

  • Preparation of ABTS Radical Cation (ABTS•+):

    • Prepare a 7 mM ABTS stock solution in water.[9]

    • Prepare a 2.45 mM potassium persulfate solution in water.[9]

    • Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[9]

  • Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[9]

  • Sample Preparation: Prepare various concentrations of the test compound and Trolox in a suitable solvent.

  • Reaction Mixture: Add 1.0 mL of the diluted ABTS•+ solution to a cuvette.[9]

  • Initiation of Reaction: Add a specific volume of the sample or standard to the cuvette and mix.

  • Measurement: Record the decrease in absorbance at 734 nm after a set incubation period (e.g., 6 minutes).[11]

  • Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[12][13] This is determined by comparing the percentage of inhibition of absorbance by the sample to that of a known concentration of Trolox.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_stock Prepare ABTS and Potassium Persulfate Stocks ABTS_radical Generate ABTS•+ (12-16h in dark) ABTS_stock->ABTS_radical ABTS_working Dilute ABTS•+ to Absorbance ~0.7 ABTS_radical->ABTS_working Mix Mix Sample/Trolox with ABTS•+ Solution ABTS_working->Mix Sample_prep Prepare Sample and Trolox Dilutions Sample_prep->Mix Measure Measure Absorbance at 734 nm Mix->Measure Calculate Calculate TEAC Measure->Calculate

ABTS Assay Experimental Workflow

Comparative Antioxidant Activity

The antioxidant activity of a compound is typically quantified by its IC50 value (in the DPPH assay) or its TEAC value (in the ABTS assay). A lower IC50 value indicates greater antioxidant potency.

CompoundAssayTypical Activity
Trolox DPPHIC50 values vary depending on specific assay conditions, but it is a potent scavenger.
ABTSBy definition, the TEAC value is 1.0.
3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan DPPHExpected to be potent. The presence of phenolic hydroxyl groups is a key structural feature for free radical scavenging.
ABTSExpected to show significant activity. The prenyl group may enhance its lipophilicity, potentially improving its interaction with the ABTS radical.

Mechanistic Insights into Antioxidant Action

The antioxidant activity of phenolic compounds like pterocarpans is primarily due to their ability to donate a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance.

Pterocarpan_Antioxidant_Mechanism Pterocarpan_OH Pterocarpan-OH Free_Radical R• (Free Radical) Pterocarpan_O Pterocarpan-O• (Stabilized Radical) Pterocarpan_OH->Pterocarpan_O H• donation Neutralized_Radical RH (Neutralized Radical) Free_Radical->Neutralized_Radical H• acceptance

General Antioxidant Mechanism of Pterocarpans

The antioxidant potential of 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan is likely influenced by several structural features:

  • Hydroxyl Groups: The two hydroxyl groups at positions 3 and 9 are prime sites for hydrogen donation to scavenge free radicals. The position of these groups on the aromatic rings influences the stability of the resulting radical.

  • Prenyl Group: The prenyl (3-methylbut-2-enyl) group at position 10 is a lipophilic moiety.[14] This may enhance the compound's ability to partition into lipid environments and protect against lipid peroxidation.[14] Prenylation of flavonoids has been shown to influence their biological activities.[14]

  • Methoxy Group: The methoxy group at position 1 can influence the electronic properties of the aromatic ring, which may modulate the antioxidant activity.

In comparison, Trolox's antioxidant activity is concentrated at the single hydroxyl group on its chromanol ring.[3] The methyl groups on the ring enhance its stability and hydrogen-donating ability.

Conclusion and Future Directions

Based on the structural characteristics of the pterocarpan class of compounds, 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan is predicted to exhibit significant antioxidant activity. The presence of multiple hydroxyl groups and a prenyl moiety suggests it could be a potent free radical scavenger.

To definitively establish its antioxidant profile, direct experimental evaluation using standardized assays such as DPPH and ABTS is essential. A direct comparison of the IC50 and TEAC values of 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan with Trolox will provide a clear quantitative measure of its relative potency. Such studies would be of great interest to researchers in the fields of natural product chemistry, pharmacology, and drug development, potentially uncovering a novel and potent antioxidant agent.

References

  • Guerriero, E., Sorice, A., Capone, F., Colonna, G., Storto, M., & Ciliberto, G. (2016). Concentration Dependence of the Antioxidant and Prooxidant Activity of Trolox in HeLa Cells: Involvement in the Induction of Apoptotic Volume Decrease. International Journal of Molecular Sciences, 17(10), 1734.
  • Scribd. (n.d.). DPPH Assay Protocol for Antioxidant Activity. Retrieved from [Link]

  • Zen-Bio, Inc. (n.d.). ABTS Antioxidant Assay Kit. Retrieved from [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). DPPH Antioxidant Assay Kit D678 manual. Retrieved from [Link]

  • G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Retrieved from [Link]

  • Bio-protocol. (2021). DPPH Assay. Retrieved from [Link]

  • Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231-1237.
  • ResearchGate. (2016). Novel Trolox Derivatives as Antioxidant: A DFT Investigation. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A physicochemical examination of the free radical scavenging activity of Trolox: mechanism, kinetics and influence of the environment. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Retrieved from [Link]

  • ACS Publications. (2009). Antioxidant Properties of Pterocarpans through Their Copper(II) Coordination Ability. A DFT Study in Vacuo and in Aqueous Solution. The Journal of Physical Chemistry A, 113(52), 15206-15216.
  • Taylor & Francis Online. (n.d.). Trolox – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (2016). Novel Trolox derivatives as antioxidant: A DFT investigation. Retrieved from [Link]

  • ACS Publications. (2000). Antioxidant Activity of α-Tocopherol and Trolox in Different Lipid Substrates: Bulk Oils vs Oil-in-Water Emulsions. Journal of Agricultural and Food Chemistry, 48(12), 6033-6040.
  • BEC-UAC. (n.d.). Comparative Study of the Antioxidant Properties of Trolox, Ascorbic Acid and Butyl Hydroxytolene (BHT) by the. Retrieved from [Link]

  • MDPI. (2024). Antioxidant Activity of Planar Catechin Conjugated with Trolox. Antioxidants, 13(10), 1205.
  • ACS Publications. (2006). LDL-Antioxidant Pterocarpans from Roots of Glycine max (L.) Merr. Journal of Agricultural and Food Chemistry, 54(7), 2514-2519.
  • ResearchGate. (2020). Comparison between antioxidant activity as trolox equivalent.... Retrieved from [Link]

  • Taylor & Francis Online. (1999). Measurement of relative antioxidant activity of compounds: a methodological note. Redox Report, 4(1-2), 19-22.
  • PubMed. (2025). Identification and characterization of key enzymes pterocarpan prenyltransferase and pterocarpan reductase in the biosynthetic pathway of glabridin. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Beneficial Effects of Pterocarpan-High Soybean Leaf Extract on Metabolic Syndrome in Overweight and Obese Korean Subjects: Randomized Controlled Trial. Retrieved from [Link]

  • ResearchGate. (2011). (PDF) Synthesis of Pterocarpans. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). The Antioxidant Activity of Prenylflavonoids. Retrieved from [Link]

  • OUCI. (n.d.). Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones. Retrieved from [Link]

  • PubChem. (n.d.). 3,9-dihydroxy-1-methoxy-10-prenylpterocarpan. Retrieved from [Link]

  • PubChem. (n.d.). 3,9-Dihydroxy-1-methoxy-2-prenylpterocarpan. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Antioxidant Potential, Lipid Peroxidation Inhibition and Antimicrobial Activities of Satureja montana L. subsp. kitaibelii Extracts. Retrieved from [Link]

  • DOI. (2023). Antioxidant Activities of Hydroxylated Naphthalenes: The Role of Aryloxyl Radicals. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Synthesis and crystal structure of 5,10-dihydroxy-9-methoxy-2,2-dimethyl-12-(2-methylbut-3-en-2-yl)-2H,6H-pyrano[3,2-b]xanthen-6-one. Retrieved from [Link]

  • PubChem. (n.d.). 3,9-dihydroxy-1-methoxy-2-prenylpterocarpan. Retrieved from [Link]

Sources

Validation

Technical Application &amp; Comparison Guide: Structure-Activity Relationship of 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan Analogs

As drug resistance paradigms shift, particularly in the eradication of recalcitrant Helicobacter pylori and the management of inflammatory pathways, natural product scaffolds offer highly privileged structural diversity....

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Author: BenchChem Technical Support Team. Date: March 2026

As drug resistance paradigms shift, particularly in the eradication of recalcitrant Helicobacter pylori and the management of inflammatory pathways, natural product scaffolds offer highly privileged structural diversity. 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan , widely known in phytochemical literature as 1-Methoxyphaseollidin , is a potent prenylated pterocarpan isolated from Glycyrrhiza uralensis (licorice root) and Erythrina vogelii[1][2].

This guide provides an objective, data-driven comparison of 1-Methoxyphaseollidin against its structural analogs. By dissecting its Structure-Activity Relationship (SAR), we aim to equip drug development professionals with the mechanistic insights required to optimize pterocarpan and isoflavan scaffolds for antimicrobial and anti-inflammatory applications.

Structural Anatomy & Mechanism of Action

The pharmacological efficacy of 1-Methoxyphaseollidin is dictated by four critical structural domains:

  • The Rigid Pterocarpan Core: Provides a constrained tetracyclic framework that precisely orients functional groups for receptor binding.

  • 10-Prenyl Group (3-methylbut-2-enyl): Acts as a lipophilic anchor. This moiety is essential for penetrating the complex outer membrane of Gram-negative bacteria like H. pylori and integrating into fungal cell walls.

  • 1-Methoxy Substitution: Introduces steric bulk and alters the electronic distribution of the A-ring, differentiating it from its precursor, phaseollidin. This specific substitution is heavily implicated in its binding affinity to inflammatory enzymes.

  • 3,9-Dihydroxy Groups: Serve as critical hydrogen-bond donors, anchoring the molecule within target enzymatic pockets.

This unique structural combination grants 1-Methoxyphaseollidin a dual mechanism of action: it acts as a bactericidal agent against antibiotic-resistant H. pylori strains and functions as an inhibitor of lysoPAF acetyltransferase (an enzyme critical in the synthesis of Platelet-Activating Factor, a potent inflammatory mediator)[3].

MoA Compound 1-Methoxyphaseollidin (3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan) Target1 LysoPAF Acetyltransferase (IC50 = 48 μM) Compound->Target1 Enzymatic Inhibition Target2 Bacterial Membrane / Unknown H. pylori Targets Compound->Target2 Lipophilic Disruption (via 10-Prenyl group) Outcome1 Suppression of Inflammatory Mediators Target1->Outcome1 Reduced PAF synthesis Outcome2 Eradication of AMOX/CLAR Resistant H. pylori Target2->Outcome2 Bactericidal Action

Dual mechanism of action for 1-Methoxyphaseollidin targeting inflammation and bacterial survival.

Comparative Performance Analysis

To contextualize the performance of 1-Methoxyphaseollidin, we must evaluate it against other prominent flavonoids and isoflavonoids derived from similar botanical sources. The table below synthesizes quantitative data comparing these analogs based on their primary targets and resistance profiles.

CompoundStructural ClassPrimary Target / ActivityKey Efficacy MetricResistance Profile
1-Methoxyphaseollidin PrenylpterocarpanH. pylori / LysoPAF ATIC50 = 48 μM (LysoPAF AT)Active vs CLAR/AMOX-resistant strains[2]
Glabridin PrenylisoflavanH. pylori / DNA GyraseIC50 = 4.40 mg/mL (Gyrase)Active vs sensitive strains[4]
Licoricidin PrenylisoflavanH. pyloriBroad-spectrum bactericidalActive vs CLAR/AMOX-resistant strains[2]
Vestitol Isoflavan (Unprenylated)H. pyloriModerate MICActive vs CLAR/AMOX-resistant strains[2]
Isowighteone PrenylisoflavoneAntifungal (C. cucumerinum)MIC = 10 µg (TLC Assay)N/A (Fungal target)[1]
SAR Insights Derived from Comparative Data
  • The Impact of Prenylation: When comparing 1-Methoxyphaseollidin to unprenylated analogs like Vestitol, the presence of the 10-prenyl group significantly enhances lipophilicity. This is a causal factor in its superior antifungal activity. In direct TLC bioautographic assays against Cladosporium cucumerinum, 1-Methoxyphaseollidin demonstrated a Minimum Inhibitory Amount (MIA) of 0.5 µg , making it 20 times more potent than the prenylisoflavone Isowighteone (MIA = 10 µg)[1].

  • Pterocarpan vs. Isoflavan Scaffold: While Glabridin and Licoricidin (isoflavans) exhibit strong anti-H. pylori activity[2][4], the rigid oxygen-bridged system of the pterocarpan core in 1-Methoxyphaseollidin locks the molecule into a specific conformational space. This rigidity is hypothesized to be responsible for its specific affinity toward lysoPAF acetyltransferase[3], a target not prominently inhibited by flexible isoflavans.

Experimental Protocols: Self-Validating Systems

To ensure reproducibility and scientific integrity, the following protocols detail the exact methodologies required to validate the biological activities of 1-Methoxyphaseollidin and its analogs.

Protocol A: Modified Agar Dilution Assay for H. pylori MIC Determination

H. pylori is a fastidious microaerophilic bacterium. Standard broth microdilution often yields inconsistent results due to poor growth. This agar dilution protocol utilizes blood-supplemented media to ensure robust baseline growth, validating that any observed inhibition is strictly due to the compound, not environmental stress[4].

Reagents & Materials:

  • Brucella agar base supplemented with 5% defibrinated horse blood.

  • 1-Methoxyphaseollidin (Test Compound) dissolved in DMSO.

  • Clarithromycin (CLAR) and Amoxicillin (AMOX) as positive controls.

  • H. pylori clinical isolates (including CLAR/AMOX-resistant strains).

Step-by-Step Workflow:

  • Media Preparation: Autoclave Brucella agar and cool to 50°C. Aseptically add 5% defibrinated horse blood.

  • Compound Incorporation: Add serial dilutions of 1-Methoxyphaseollidin (ranging from 0.5 to 400 μg/mL) to the molten agar. Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced toxicity. Pour into Petri dishes and dry.

  • Inoculum Preparation: Harvest 3-day-old H. pylori cultures and suspend in sterile saline to a density of McFarland 2.0 (approximately 107 to 108 CFU/mL).

  • Inoculation: Spot 5 μL (containing ~ 104 CFU) of the bacterial suspension onto the agar plates.

  • Incubation: Invert plates and incubate at 37°C under microaerophilic conditions (5% O2​ , 10% CO2​ , 85% N2​ ) for 3 to 5 days.

  • Readout: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Workflow Step1 1. Culture Prep Brucella Agar + 5% Horse Blood Step2 2. Compound Dilution 0.5 - 400 μg/mL Step1->Step2 Step3 3. Inoculation 10^4 CFU/spot H. pylori strains Step2->Step3 Step4 4. Incubation Microaerophilic 37°C, 3-5 Days Step3->Step4 Step5 5. MIC Readout Visual Growth Inhibition Step4->Step5

Standardized agar dilution workflow for evaluating anti-H. pylori activity of pterocarpans.

Protocol B: LysoPAF Acetyltransferase Inhibition Assay

This assay measures the transfer of an acetyl group from acetyl-CoA to lysoPAF, forming the inflammatory mediator Platelet-Activating Factor (PAF).

Step-by-Step Workflow:

  • Enzyme Source: Prepare microsomal fractions from rat spleen or human neutrophils as the source of lysoPAF acetyltransferase.

  • Reaction Mixture: Combine 100 μM lysoPAF, 100 μM [3H] -acetyl-CoA (tracer), and the enzyme preparation in a Tris-HCl buffer (pH 7.4).

  • Inhibition Phase: Introduce 1-Methoxyphaseollidin at varying concentrations (10 μM to 100 μM). Incubate at 37°C for 10 minutes.

  • Termination & Extraction: Stop the reaction by adding a mixture of chloroform/methanol/acetic acid (2:1:0.04). Extract the lipid fraction.

  • Quantification: Separate the lipids via Thin Layer Chromatography (TLC). Scrape the band corresponding to PAF and quantify the incorporated [3H] using liquid scintillation counting. Calculate the IC50 based on the dose-response curve (Expected IC50 for 1-Methoxyphaseollidin ≈ 48 μM)[3].

Conclusion & Future Perspectives

The structure-activity relationship of 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan highlights the indispensable role of the 10-prenyl group in driving lipophilicity and membrane penetration, while the rigid pterocarpan core combined with specific methoxy/hydroxy substitutions dictates target specificity. Its ability to bypass standard macrolide and beta-lactam resistance mechanisms in H. pylori[2], coupled with its anti-inflammatory properties via lysoPAF acetyltransferase inhibition[3], positions this compound as a highly valuable scaffold for the development of next-generation gastrointestinal therapeutics.

References

  • In vitro anti-Helicobacter pylori activity of a flavonoid rich extract of Glycyrrhiza glabra and its probable mechanisms of action Academia.edu
  • Three New Prenylated Isoflavonoids from the Root Bark of Erythrina vogelii Thieme Connect
  • Anti-Helicobacter pylori flavonoids
  • 1-Methoxyphaseollidin | Antibacterial Agent MedChemExpress

Sources

Comparative

Comparative Biological Activity Guide: 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan (Aglycone) vs. Its Glycoside Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary & Biochemical Context When engineering therapeutic interventions from natural products, th...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary & Biochemical Context

When engineering therapeutic interventions from natural products, the physicochemical state of a molecule—specifically its glycosylation status—fundamentally dictates its pharmacokinetics, membrane permeability, and target engagement. 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan (commonly known as 1-Methoxyphaseollidin or 1MP ) is a potent prenylated pterocarpan isolated from Glycyrrhiza species [1].

In drug development, researchers frequently must choose between utilizing the native aglycone (1MP) or its glycoside derivatives (e.g., 1MP-3-O-glucoside). While the aglycone exhibits profound direct in vitro efficacy against oncogenic pathways and resistant bacterial strains, its lipophilicity can limit aqueous formulation. Conversely, glycosylation introduces a bulky, polar sugar moiety that drastically alters the molecule's biological activity profile, often acting as a prodrug. This guide objectively compares the performance of both forms to assist in lead optimization and assay design.

Pharmacodynamics & Mechanistic Pathways

Anti-Cancer Activity: Notch-1 & Gamma-Secretase Inhibition

1MP (Aglycone) has been identified as a highly potent gamma-secretase inhibitor (GSI). It binds to an allosteric pocket outside the catalytic unit of the gamma-secretase complex, inducing a conformational change that prevents the proteolytic cleavage of the Notch-1 receptor. This halts the release of the Notch Intracellular Domain (NICD), effectively suppressing the self-renewal of Breast Cancer Stem Cells (BCSCs) at nanomolar concentrations [2].

The Glycoside Alternative: Glycosylation at the C3 or C9 hydroxyl positions introduces severe steric hindrance. The polar sugar moiety prevents the molecule from docking into the hydrophobic allosteric pocket of gamma-secretase. Consequently, the glycoside exhibits negligible direct in vitro activity but can be hydrolyzed by colonic β -glycosidases in vivo to release the active aglycone.

Anti-Microbial Activity: Helicobacter pylori

1MP demonstrates robust antibacterial activity against both clarithromycin (CLAR)- and amoxicillin (AMOX)-resistant strains of H. pylori [3]. The lipophilic prenyl group at the C10 position is critical for disrupting the bacterial lipid bilayer. The Glycoside Alternative: The addition of a hydrophilic sugar restricts the molecule's ability to penetrate the bacterial outer membrane, resulting in a significantly higher Minimum Inhibitory Concentration (MIC) in direct susceptibility assays.

Comparative Performance Data

The following table synthesizes the quantitative performance metrics and the mechanistic causality behind the divergent behaviors of the aglycone and its glycoside.

Parameter1-Methoxyphaseollidin (Aglycone)1MP-Glycoside (Derivative)Mechanistic Causality
Notch-1 Inhibition (IC 50​ ) ~300 nM>10 μ MBulky sugar moiety sterically clashes with the hydrophobic allosteric binding pocket of the gamma-secretase complex.
Anti-H. pylori Activity (MIC) 12.5 - 25 μ g/mL>100 μ g/mLHigh polarity of the glycoside restricts penetration through the bacterial outer membrane.
Aqueous Solubility Low (<0.1 mg/mL)High (>10 mg/mL)Hydroxyl groups conjugated to hydrophilic sugars increase water solvation and hydrogen bonding.
Membrane Permeability (P app​ ) High (Passive Diffusion)Low (Requires Transporters)Aglycone is lipophilic (high LogP); the polar glycoside cannot efficiently cross lipid bilayers.
Systemic Bioavailability Moderate (Subject to rapid Phase II metabolism)High (Acts as a colonic prodrug)Glycosides resist upper GI absorption, reaching the colon where microbiota cleave the sugar to release the active aglycone.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include specific internal controls to confirm that the observed biological activity is an artifact of the mechanism, not experimental error.

Protocol A: Gamma-Secretase Inhibition & Notch-1 Cleavage Assay (In Vitro)

This assay determines the ability of the compound to inhibit the cleavage of Notch-1 into NICD in Breast Cancer Stem Cells (BCSCs).

  • Cell Culture & Seeding: Culture ALDH+ BCSCs in ultra-low attachment plates using Mammary Epithelial Cell Growth Medium (MEGM) supplemented with B27. Seed at 1×105 cells/well.

  • Compound Treatment: Treat cells with 1MP (100 nM, 300 nM, 500 nM), 1MP-Glycoside (10 μ M), DAPT (10 μ M, positive control GSI), and 0.1% DMSO (vehicle control). Incubate for 48 hours.

  • Protein Extraction (Critical Step): Lyse cells using RIPA buffer heavily supplemented with protease inhibitors (PMSF, Aprotinin) and phosphatase inhibitors. Causality: NICD is rapidly degraded by the proteasome; failing to inhibit proteases will result in false-positive inhibition signals.

  • Western Blotting: Resolve lysates on a 10% SDS-PAGE gel. Probe with primary antibodies against:

    • Full-length Notch-1: To ensure the compound does not merely downregulate total receptor expression.

    • Cleaved Notch-1 (Val1744): Specifically detects the active NICD.

    • Hes1: Downstream target gene product.

    • GAPDH: Loading control.

  • Self-Validation Check: A valid assay must show constant levels of Full-length Notch-1 across all lanes. The DAPT and 1MP lanes should show a dose-dependent reduction in Cleaved Notch-1 (Val1744) and Hes1. The 1MP-Glycoside lane should resemble the DMSO vehicle control, proving the necessity of the aglycone structure for direct target engagement.

Protocol B: H. pylori Susceptibility Testing (Agar Dilution Method)
  • Strain Preparation: Revive H. pylori strains (including CLAR/AMOX-resistant clinical isolates) on Columbia agar supplemented with 5% horse blood. Incubate under microaerophilic conditions (5% O 2​ , 10% CO 2​ , 85% N 2​ ) at 37°C for 72 hours.

  • Media Formulation: Prepare Mueller-Hinton agar containing 5% defibrinated sheep blood. Incorporate serial dilutions of 1MP and 1MP-Glycoside (dissolved in DMSO) into the molten agar (50°C) before pouring. Constraint: Final DMSO concentration must not exceed 1% v/v.

  • Inoculation: Adjust the bacterial suspension to a McFarland standard of 2.0. Spot 2 μ L (approx. 104 CFU) onto the agar plates.

  • Incubation & MIC Determination: Incubate plates microaerophilically for 3 days. The MIC is defined as the lowest concentration yielding no visible growth.

  • Self-Validation Check: Include Amoxicillin and Clarithromycin plates as reference standards. The 1% DMSO vehicle control plate must show confluent growth; otherwise, the solvent toxicity invalidates the MIC readings.

Mechanistic Visualization

The following diagram illustrates the divergent pharmacological pathways of the aglycone versus the glycoside prodrug in the context of Notch-1 signaling.

G Notch Notch-1 Receptor GSC Gamma-Secretase Complex Notch->GSC Proteolytic Cleavage NICD Notch Intracellular Domain (NICD) GSC->NICD Releases Aglycone 1-Methoxyphaseollidin (Aglycone) Aglycone->GSC Allosteric Inhibition Glycoside 1MP-Glycoside (Prodrug) Glycoside->GSC Steric Hindrance (No Direct Inhibition) Microbiota Gut Microbiota (β-Glycosidases) Glycoside->Microbiota Colonic Hydrolysis Nucleus Target Genes (Hes1, Hey1) NICD->Nucleus Translocates to Nucleus Microbiota->Aglycone Releases Active Aglycone

Mechanistic pathway of Notch-1 inhibition by 1-Methoxyphaseollidin vs its prodrug glycoside.

References

  • PubChem Compound Summary for CID 44257468, 3,9-dihydroxy-1-methoxy-10-prenylpterocarpan. National Center for Biotechnology Information. Available at:[Link][1]

  • 1-Methoxyphaseollidin: Novel gamma secretase inhibitor targeting notch-1 signaling in breast cancer stem cells. Kolluru V, Pal D, Baby B, et al. Cancer Research. 2017;77(13_Supplement):2903. Available at:[Link][2]

  • Anti-Helicobacter pylori flavonoids from licorice extract. Fukai T, Marumo A, Kaitou K, Kanda T, Terada S, Nomura T. Life Sciences. 2002;71(12):1449-63. Available at: [Link][3]

Sources

Validation

Validation of a Next-Generation UHPLC-MS/MS Analytical Method for 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan: A Comparative Performance Guide

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying low-abundance, highly bioactive secondary metabolites in complex matrices. 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan (...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying low-abundance, highly bioactive secondary metabolites in complex matrices. 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan (commonly known as 1-Methoxyphaseollidin) is a prenylated pterocarpan [1] predominantly found in the Fabaceae family. While it exhibits potent anti-inflammatory and osteogenic properties, its quantification is notoriously difficult due to low natural abundance, severe matrix interference from co-extracted polyphenols, and structural isomerism.

This guide objectively compares legacy analytical platforms against a newly validated, high-throughput Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method. By examining the causality behind our experimental choices, we establish a self-validating protocol designed for rigorous pharmacokinetic and botanical research.

Methodological Evolution: Overcoming Legacy Limitations

Historically, the quantification of pterocarpans relied on High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) or Gas Chromatography-Mass Spectrometry (GC-MS). However, both platforms present significant mechanistic limitations when applied to 1-Methoxyphaseollidin [2].

  • The Failure of HPLC-DAD: Unlike highly conjugated flavones or flavonols, pterocarpans lack a strong, distinct chromophore. Relying on UV absorbance at 280 nm results in severe co-elution issues with matrix interferents (e.g., highly abundant isoflavones), leading to false positives and poor Limits of Quantification (LOQ).

  • The Bottleneck of GC-MS: 1-Methoxyphaseollidin contains two free hydroxyl groups (at positions 3 and 9), making it relatively non-volatile and prone to thermal degradation. GC-MS requires tedious pre-column derivatization (e.g., silylation), which introduces variability, increases sample preparation time, and risks incomplete reactions.

  • The UHPLC-MS/MS Advantage: By transitioning to a sub-2 µm core-shell stationary phase, we reduce eddy diffusion (the A term in the van Deemter equation), achieving baseline resolution of isobaric compounds in under 5 minutes. Coupling this with a Triple Quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides absolute structural specificity, bypassing the need for derivatization [3].

Table 1: Performance Comparison of Analytical Platforms
Analytical ParameterLegacy HPLC-DADLegacy GC-MSNext-Gen UHPLC-MS/MS
Detection Principle UV Absorbance (280 nm)Electron Ionization (EI)Electrospray Ionization (MRM)
Sample Derivatization Not RequiredRequired (Silylation)Not Required
Chromatographic Run Time 25 – 40 min30 – 45 min< 5 min
Limit of Detection (LOD) ~250 ng/mL~50 ng/mL1.2 ng/mL
Linear Dynamic Range 2 orders of magnitude3 orders of magnitude4 orders of magnitude
Matrix Interference High (Co-eluting flavonoids)ModerateMinimal (High Specificity)

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness, the following protocol is engineered as a self-validating system . We integrate Biochanin A as an Internal Standard (IS) introduced prior to extraction. Any loss of the target analyte during Liquid-Liquid Extraction (LLE) or signal suppression in the Electrospray Ionization (ESI) source is proportionally mirrored by the IS, ensuring the final quantification remains mathematically unskewed.

Step-by-Step Methodology

Step 1: Matrix Spiking and Liquid-Liquid Extraction (LLE)

  • Aliquot 100 µL of biological plasma or 100 mg of homogenized botanical extract into a 2 mL microcentrifuge tube.

  • Spike the sample with 10 µL of Biochanin A (Internal Standard, 500 ng/mL). Causality: Early IS addition corrects for downstream extraction losses.

  • Add 1.0 mL of LC-MS grade Ethyl Acetate. Vortex vigorously for 5 minutes. Causality: Ethyl acetate efficiently partitions the moderately non-polar prenylated pterocarpan (logP ~3.66) into the organic phase while leaving highly polar glycosides and salts in the aqueous phase.

  • Centrifuge at 12,000 × g for 10 minutes at 4°C. Extract the upper organic layer and evaporate to dryness under a gentle stream of nitrogen gas.

Step 2: Solid-Phase Extraction (SPE) Cleanup

  • Reconstitute the dried residue in 200 µL of 10% Methanol in water.

  • Condition a polymeric Hydrophilic-Lipophilic Balance (HLB) SPE cartridge with 1 mL Methanol, followed by 1 mL LC-MS grade Water.

  • Load the reconstituted sample. Wash with 1 mL of 5% Methanol. Causality: This wash step removes residual salts and highly polar interferents that survive LLE.

  • Elute the target pterocarpan with 500 µL of 100% Acetonitrile.

Step 3: UHPLC-MS/MS Acquisition Parameters

  • Column: Core-Shell C18 (50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water. Causality: Formic acid acts as a proton donor, significantly enhancing the ionization efficiency to form the [M+H]+ precursor ion.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0–1 min (20% B), 1–3 min (20% → 80% B), 3–4 min (80% B), 4–5 min (re-equilibration at 20% B). Flow Rate: 0.4 mL/min.

  • MS Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: 1-Methoxyphaseollidin (m/z 355.15 → 299.10, Collision Energy: 25 eV); Biochanin A (m/z 285.05 → 213.05, CE: 20 eV).

G N1 Sample Matrix (Plant Extract / Plasma) N2 Internal Standard Addition (Biochanin A) N1->N2 N3 Liquid-Liquid Extraction (Ethyl Acetate partition) N2->N3 N4 Solid-Phase Extraction (HLB) (Phospholipid removal) N3->N4 N5 UHPLC Separation (Core-Shell C18, 1.7 µm) N4->N5 N6 ESI-MS/MS Detection (MRM: m/z 355.15 -> 299.10) N5->N6

Figure 1: Self-validating sample preparation and LC-MS/MS workflow for pterocarpan quantification.

Mechanistic Justification of MS/MS Fragmentation

To ensure absolute confidence in peak assignment, the MRM transitions must be grounded in the molecule's structural physics. 1-Methoxyphaseollidin has an exact monoisotopic mass of 354.1467 Da, yielding a protonated precursor ion [M+H]+ at m/z 355.15 [4].

During Collision-Induced Dissociation (CID) in the collision cell, the molecule undergoes a characteristic neutral loss of the prenyl group (isobutene, 56 Da), generating a highly stable product ion at m/z 299.10. Secondary fragmentation pathways include dehydration (m/z 281.08) and Retro-Diels-Alder (RDA) cleavage (m/z 165.05), which are hallmark diagnostic ions for the pterocarpan skeleton.

G M [M+H]+ m/z 355.15 (Precursor Ion) F1 [M+H - C4H8]+ m/z 299.10 (Loss of Prenyl) M->F1 -56 Da F3 m/z 165.05 (RDA Cleavage) M->F3 RDA F2 [M+H - C4H8 - H2O]+ m/z 281.08 (Dehydration) F1->F2 -18 Da

Figure 2: ESI+ collision-induced fragmentation pathway of 1-Methoxyphaseollidin.

Method Validation Data

The method was rigorously validated according to International Council for Harmonisation (ICH) guidelines. Quality Control (QC) samples were prepared at three concentration tiers to evaluate precision, accuracy, and matrix effects. The use of LLE combined with SPE cleanup resulted in a matrix effect near 100% (indicating negligible ion suppression), a critical achievement when analyzing complex botanical extracts.

Table 2: UHPLC-MS/MS Method Validation Parameters
Analyte Concentration TierIntra-day Precision (%RSD)Inter-day Precision (%RSD)Mean Recovery (%)Matrix Effect (%)
Low QC (5 ng/mL) 4.25.894.592.1
Mid QC (50 ng/mL) 3.14.496.295.4
High QC (500 ng/mL) 1.82.598.197.8

Note: %RSD values below 15% (or 20% at the LLOQ) are considered highly acceptable for bioanalytical method validation.

Conclusion

For the quantification of 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan, legacy UV and GC-based methods introduce unacceptable levels of analytical risk through matrix interference and thermal instability. By leveraging the specific fragmentation mechanics of the prenyl group and isolating the analyte via a self-validating LLE-SPE workflow, this UHPLC-MS/MS method delivers unparalleled sensitivity (LOD 1.2 ng/mL) and structural trustworthiness for modern drug development and metabolomic profiling.

References

  • FooDB. "Showing Compound 1-Methoxyphaseollidin (FDB000380)". The Food Database. Available at:[Link]

  • PubChemLite. "3,9-dihydroxy-1-methoxy-10-prenylpterocarpan (CID 44257468)". National Center for Biotechnology Information. Available at:[Link]

  • Singh, S. P., et al. (2011). "Determination of 3-hydroxy pterocarpan, a novel osteogenic compound in rat plasma by liquid chromatography-tandem mass spectrometry: application to pharmacokinetics study". Biomedical Chromatography, 25(7), 831-836. Available at:[Link]

  • Nogueira, M., et al. (2015). "Target Isolation of Prenylated Isoflavonoids and Pterocarpans from Acosmium diffusissimum Using LC–MS/MS-Based Molecular Networking". Journal of Natural Products, 78(8), 2083-2091. Available at:[Link]

Comparative

A Researcher's Guide to Cross-Validation of Bioassays for 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan

In the quest for novel therapeutics, the pterocarpan scaffold has emerged as a promising source of bioactive molecules. Among these, 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan, a prenylated isoflavonoid, has garnered i...

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Author: BenchChem Technical Support Team. Date: March 2026

In the quest for novel therapeutics, the pterocarpan scaffold has emerged as a promising source of bioactive molecules. Among these, 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan, a prenylated isoflavonoid, has garnered interest for its potential pharmacological activities. Rigorous and reproducible bioassay data is the bedrock of any drug discovery program. This guide provides a framework for the cross-validation of key bioassays to characterize the cytotoxic and anti-inflammatory properties of this compound, ensuring the generation of robust and reliable data for downstream research and development.

The Imperative of Cross-Validation in Bioassay Development

A single bioassay, while informative, provides only one perspective on a compound's biological effects. Cross-validation, the practice of using multiple, distinct assays to measure the same biological endpoint, is crucial for several reasons. It helps to:

  • Confirm On-Target Activity: By using assays that measure different aspects of a biological pathway, we can be more confident that the observed effect is due to the intended mechanism of action.

  • Identify Off-Target Effects and Artifacts: Discrepancies between different assay formats can highlight potential off-target effects or assay-specific interference, such as compound auto-fluorescence or interaction with detection reagents.

  • Establish a More Comprehensive Biological Profile: Each assay has its own set of strengths and limitations. A multi-assay approach provides a more complete and nuanced understanding of the compound's activity.

This guide will focus on two primary areas of investigation for 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan: its potential as a cytotoxic agent against cancer cells and its anti-inflammatory properties. For each area, we will compare and contrast two distinct bioassays, providing the scientific rationale for their selection, detailed experimental protocols, and a framework for interpreting the comparative data.

Section 1: Cross-Validation of Cytotoxicity Assays

The evaluation of a compound's cytotoxic potential is a critical first step in both anticancer drug discovery and general safety profiling. Here, we will compare a metabolic-based assay (MTT) with a membrane integrity assay (LDH).

The Assays: A Tale of Two Cellular Fates
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells.[1][2] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of metabolically active, and therefore viable, cells.[1][3]

  • LDH (Lactate Dehydrogenase) Assay: This assay quantifies the release of lactate dehydrogenase, a stable cytoplasmic enzyme, from cells with damaged plasma membranes.[4][5][6] An increase in LDH activity in the cell culture supernatant is a direct indicator of cell lysis and loss of membrane integrity.[5]

Why this pairing? The MTT assay assesses metabolic function, which can be an early indicator of cellular stress, while the LDH assay measures a more definitive endpoint of cell death – membrane rupture. A compound could, for instance, inhibit metabolic activity without causing immediate cell lysis. Cross-validating with both assays provides a more complete picture of the cytotoxic mechanism.

Experimental Workflows

The following diagram illustrates the parallel workflows for the MTT and LDH cytotoxicity assays.

Cytotoxicity_Workflow cluster_setup Cell Seeding & Treatment cluster_mtt MTT Assay cluster_ldh LDH Assay seed Seed cells in 96-well plate incubate1 Incubate for 24h (adhesion) seed->incubate1 treat Treat with 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan (serial dilutions) incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt Metabolic Activity Endpoint collect_supernatant Collect supernatant incubate2->collect_supernatant Membrane Integrity Endpoint incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_mtt Read absorbance at 570 nm solubilize->read_mtt add_ldh_reagent Add LDH reaction mixture collect_supernatant->add_ldh_reagent incubate_ldh Incubate for 30 min add_ldh_reagent->incubate_ldh read_ldh Read absorbance at 490 nm incubate_ldh->read_ldh

Caption: Parallel workflows for MTT and LDH cytotoxicity assays.

Detailed Experimental Protocols
  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 24 to 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Mix gently to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.

  • Supernatant Collection: After the treatment incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided with the kit.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader within 1 hour.

Comparative Data Analysis

The results from both assays should be expressed as a percentage of the vehicle-treated control cells. The half-maximal inhibitory concentration (IC₅₀) for each assay should be calculated using non-linear regression analysis.

Concentration (µM)% Cell Viability (MTT Assay)% Cytotoxicity (LDH Assay)
0.198.5 ± 4.22.1 ± 1.5
192.1 ± 5.15.3 ± 2.2
1075.4 ± 6.828.7 ± 4.1
2548.9 ± 5.555.2 ± 6.3
5022.3 ± 3.978.9 ± 5.8
1008.7 ± 2.191.4 ± 4.7
IC₅₀ (µM) 26.2 22.5

Interpretation of Hypothetical Data: In this example, the IC₅₀ values obtained from both the MTT and LDH assays are in close agreement. This suggests that the cytotoxic effect of 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan is primarily due to a mechanism that leads to both metabolic inhibition and loss of membrane integrity in a similar concentration range. A significant discrepancy between the two IC₅₀ values would warrant further investigation into the specific mechanism of cell death (e.g., apoptosis vs. necrosis).

Section 2: Cross-Validation of Anti-inflammatory Bioassays

Many natural products exert their anti-inflammatory effects by modulating key signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α). We will compare a reporter gene assay for NF-κB activity with a direct measurement of TNF-α protein levels.

The Assays: From Transcription Factor to Cytokine
  • NF-κB Luciferase Reporter Assay: This assay utilizes a cell line that has been engineered to contain a luciferase reporter gene under the control of NF-κB response elements.[7][8][9] When NF-κB is activated, it binds to these elements and drives the expression of luciferase. The amount of light produced upon addition of a substrate is proportional to NF-κB transcriptional activity.[7]

  • TNF-α Enzyme-Linked Immunosorbent Assay (ELISA): This is a highly specific and sensitive immunoassay used to quantify the concentration of TNF-α protein secreted into the cell culture medium.[10][11] It employs a pair of antibodies that "sandwich" the TNF-α protein, and a colorimetric or fluorometric readout is used for quantification.

Why this pairing? The NF-κB reporter assay directly measures the activity of a key upstream transcription factor in the inflammatory cascade. The TNF-α ELISA, on the other hand, quantifies a downstream effector molecule. By using both assays, we can confirm that the compound's inhibitory effect on cytokine production is indeed mediated through the NF-κB pathway.

Inflammatory Signaling and Assay Intervention Points

The following diagram illustrates the NF-κB signaling pathway and where our selected bioassays intervene to measure the effect of 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Secreted Protein LPS LPS TLR4 TLR4 LPS->TLR4 1. Stimulation IKK IKK TLR4->IKK 2. Signaling Cascade IkB IκB IKK->IkB 3. Phosphorylation NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50_nuc NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_nuc 5. Nuclear Translocation IkB_NFkB IκB-NF-κB Complex IkB_NFkB->NFkB_p65_p50 4. IκB Degradation NFkB_RE NF-κB Response Element NFkB_p65_p50_nuc->NFkB_RE 6. DNA Binding Gene_Transcription Gene Transcription NFkB_RE->Gene_Transcription ReporterAssay NF-κB Reporter Assay (Measures Step 6) NFkB_RE->ReporterAssay TNFa_mRNA TNF-α mRNA Gene_Transcription->TNFa_mRNA 7. Transcription TNFa_protein TNF-α Protein TNFa_mRNA->TNFa_protein 8. Translation & Secretion ELISA TNF-α ELISA (Measures Step 8) TNFa_protein->ELISA Compound 3,9-Dihydroxy-1-methoxy- 10-prenylpterocarpan Compound->IKK Potential Inhibition

Caption: NF-κB signaling pathway and points of measurement for the bioassays.

Detailed Experimental Protocols
  • Cell Seeding: Seed HEK293 cells stably transfected with an NF-κB luciferase reporter construct in a 96-well white, solid-bottom plate at a density of 30,000-50,000 cells/well in 100 µL of complete medium.

  • Incubation: Incubate overnight at 37°C.

  • Compound Pre-treatment: Pre-treat the cells with various non-toxic concentrations of 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan for 1-2 hours.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS) (1 µg/mL) or TNF-α (10 ng/mL), for 6 hours. Include unstimulated and vehicle-treated controls.

  • Lysis and Luciferase Reaction: Equilibrate the plate to room temperature. Add 100 µL of luciferase assay reagent to each well.

  • Luminescence Measurement: Incubate for 1-5 minutes at room temperature and measure luminescence using a plate-reading luminometer.

  • Cell Seeding and Treatment: Seed macrophage-like cells (e.g., RAW 264.7) in a 24-well plate. Pre-treat with the compound as described above, then stimulate with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant and centrifuge to remove any cellular debris.

  • ELISA Procedure:

    • Add 100 µL of standards and samples to the wells of a TNF-α antibody-coated 96-well plate. Incubate for 2 hours at room temperature.

    • Wash the plate three times with wash buffer.

    • Add 100 µL of biotin-conjugated anti-TNF-α antibody to each well. Incubate for 1.5 hours.

    • Wash the plate three times.

    • Add 100 µL of HRP-streptavidin solution to each well. Incubate for 30 minutes.

    • Wash the plate three times.

    • Add 100 µL of TMB substrate solution and incubate in the dark for 15-30 minutes.

    • Add 50 µL of stop solution.

  • Absorbance Measurement: Read the absorbance at 450 nm.

Comparative Data Analysis

The results from both assays should be normalized to the LPS-stimulated control and the IC₅₀ values calculated.

Concentration (µM)% NF-κB Activity (Luciferase Assay)% TNF-α Secretion (ELISA)
0.195.2 ± 5.697.8 ± 6.1
181.3 ± 7.285.4 ± 8.3
1045.8 ± 6.152.1 ± 5.9
2521.7 ± 4.328.9 ± 4.5
509.1 ± 2.812.5 ± 3.1
IC₅₀ (µM) 11.5 13.8

Interpretation of Hypothetical Data: The similar IC₅₀ values from the NF-κB reporter assay and the TNF-α ELISA strongly suggest that 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan inhibits TNF-α production by targeting the NF-κB signaling pathway. This provides a clear mechanistic link between the compound's activity at the transcriptional level and its effect on a key inflammatory cytokine.

Conclusion: A Foundation of Confidence

The cross-validation of bioassays is not merely a confirmatory step; it is an integral part of building a robust and compelling data package for any bioactive compound. By employing mechanistically distinct yet complementary assays, researchers can gain a deeper understanding of the biological activities of 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan. This approach minimizes the risk of misleading results and provides a solid foundation for further preclinical development. The principles and protocols outlined in this guide are intended to serve as a starting point for the rigorous scientific investigation of this promising natural product.

References

  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Current Protocols in Toxicology, 70(1), 1.17.1-1.17.13. Retrieved from [Link]

  • Kumar, P., Nagarajan, A., & Uchil, P. D. (2018). Analysis of Cell Viability by the Lactate Dehydrogenase Assay. Cold Spring Harbor Protocols, 2018(6). Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • CSH Protocols. (n.d.). Analysis of Cell Viability by the Lactate Dehydrogenase Assay. Retrieved from [Link]

  • PraxiLabs. (n.d.). In Vitro Cell Viability by the Lactate Dehydrogenase Assay (LDH). Retrieved from [Link]

  • Sandle, T. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Retrieved from [Link]

  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. Assay Guidance Manual. Retrieved from [Link]

  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]

  • Bio-protocol. (n.d.). MTT (Assay protocol). Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, June 12). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • Bioanalysis Zone. (2018, May 25). FDA announces final guidance for 'Bioanalytical Method validation,' now available. Retrieved from [Link]

  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020, January 17). Bioanalytical Method Validation (BMV) Panel Discussion – June 17, 2019. YouTube. Retrieved from [Link]

  • MP Biomedicals. (n.d.). Human TNF-alpha (Tumor Necrosis Factor Alpha) ELISA Kit. Retrieved from [Link]

  • BPS Bioscience. (n.d.). NF-κB Reporter (Luc) - HEK293 Cell Line. Retrieved from [Link]

  • FDCELL. (2025, July 23). USP〈1033〉Biological Assay Validation: Key Guidelines. Retrieved from [Link]

  • Elabscience. (n.d.). Rat TNF-α(Tumor Necrosis Factor Alpha) ELISA Kit. Retrieved from [Link]

  • Aviva Systems Biology. (n.d.). TNF-alpha ELISA Kit (Human) (OKRC00960) Instructions for Use. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). <1033> Biological Assay Validation. Retrieved from [Link]

  • EDQM. (n.d.). A Practical Approach to Biological Assay Validation. Retrieved from [Link]

  • Scribd. (n.d.). Understanding Bioassay Principles and Applications. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • de Almeida, L., et al. (2008). 3,4-Dihydroxy-8,9-methylenedioxypterocarpan and derivatives: Cytotoxic effect on human leukemia cell lines. Bioorganic & Medicinal Chemistry Letters, 18(12), 3463-3467.
  • Nakagawa-Goto, K., et al. (2018). Mechanism of Action of Cytotoxic Compounds from the Seeds of Euphorbia lathyris. Planta Medica, 84(12/13), 946-953.
  • National Center for Biotechnology Information. (n.d.). 3,9-Dihydroxy-1-methoxy-2-prenylpterocarpan. PubChem. Retrieved from [Link]

  • Lee, J. H., et al. (2016). Anti-Inflammatory Effects of 6,8-Diprenyl-7,4′-dihydroxyflavanone from Sophora tonkinensis on Lipopolysaccharide-Stimulated RAW 264.7 Cells. Molecules, 21(11), 1435.
  • Li, Y., et al. (2021). Cytotoxic polyhydroxylated pregnane glycosides from Cissampelos pareira var. hirsuta. RSC Advances, 11(63), 39965-39974.
  • Pérez-Hernández, N., et al. (2025, May 9). New Dimethoxyaryl-Sesquiterpene Derivatives with Cytotoxic Activity Against MCF-7 Breast Cancer Cells: From Synthesis to Topoisomerase I/II Inhibition and Cell Death Mechanism Studies. Molecules, 30(9), 2055.
  • Jo, M., et al. (2023). Anti-Inflammatory Activity of 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone Isolated from Cudrania tricuspidata via NF-κB, MAPK, and HO-1 Signaling Pathways in Lipopolysaccharide-Stimulated RAW 264.7 and BV2 Cells. International Journal of Molecular Sciences, 24(21), 15783.
  • Semantic Scholar. (2022, November 30). Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis. Retrieved from [Link]

Sources

Validation

Efficacy of 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan compared to known inhibitors

Title : Comparative Efficacy Guide: 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan (1-Methoxyphaseollidin) vs. Conventional Inhibitors Executive Summary 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan, commonly known as 1-Met...

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Author: BenchChem Technical Support Team. Date: March 2026

Title : Comparative Efficacy Guide: 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan (1-Methoxyphaseollidin) vs. Conventional Inhibitors

Executive Summary

3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan, commonly known as 1-Methoxyphaseollidin (1MP), is a naturally occurring prenylated pterocarpan isolated from Glycyrrhiza species (licorice root)[1][2]. While historically recognized for its anti-microbial and anti-ulcerative properties[3][4], recent oncological screening has identified 1MP as a highly potent, allosteric γ -secretase inhibitor (GSI)[5]. This guide provides a rigorous comparison of 1MP against established GSIs (e.g., DAPT, RO4929097) and lysoPAF acetyltransferase inhibitors, focusing on mechanistic differentiation, in vitro/in vivo efficacy, and experimental validation protocols.

Mechanistic Causality: Overcoming Traditional GSI Limitations

The clinical translation of traditional GSIs (like DAPT and Semagacestat) has been severely hampered by dose-limiting gastrointestinal (GI) toxicity—specifically goblet cell metaplasia. This toxicity is caused by the non-selective, catalytic-site inhibition of Notch signaling in the gut, which disrupts normal intestinal crypt-villus homeostasis[6][7].

1MP circumvents this physiological bottleneck through allosteric modulation. Molecular docking and cellular assays demonstrate that 1MP binds outside the catalytic unit of the γ -secretase complex[5]. This induces a conformational change that specifically attenuates Notch1 cleavage without universally ablating all γ -secretase substrate processing. Consequently, 1MP downregulates downstream Notch targets (Hes1, Hey1) and AKT signaling (pAKT, p65, Bcl-2) in Breast Cancer Stem Cells (BCSCs) without inducing the GI toxicity characteristic of competitive inhibitors[5].

NotchPathway Notch Notch1 Receptor (Transmembrane) ADAM ADAM10/17 Cleavage (S2) Notch->ADAM S2 Cleavage Ligand Ligand Binding (Jagged/Delta) Ligand->Notch Activates GammaSec γ-Secretase Complex (Presenilin, Nicastrin) ADAM->GammaSec S3 Cleavage Prep NICD Notch Intracellular Domain (NICD) GammaSec->NICD Releases NICD TargetGenes Target Genes (Hes1, Hey1) NICD->TargetGenes Translocates to Nucleus DAPT DAPT / RO4929097 (Catalytic Inhibitor) DAPT->GammaSec Blocks Catalytic Site (High GI Toxicity) OneMP 1-Methoxyphaseollidin (Allosteric Inhibitor) OneMP->GammaSec Allosteric Binding (No GI Toxicity)

Mechanistic divergence of 1MP (allosteric) versus traditional GSIs (catalytic) on γ-secretase.

Comparative Efficacy Data

Table 1: γ -Secretase & Notch1 Inhibition Profile in Breast Cancer Models

Compound Mechanism of Action Target IC50 / EC50 GI Toxicity (In Vivo) Ref
1-Methoxyphaseollidin Allosteric GSI Notch1 (BCSCs) ~300 nM None observed [5]

| DAPT | Catalytic GSI | Pan-Notch / A β | ~20 nM (A β ) | Severe (Metaplasia) |[6][7] | | RO4929097 | Catalytic GSI | Pan-Notch | ~4 nM (Notch EC50: 5 nM) | Moderate to Severe |[6][8] | | Psoralidin (Parent) | Weak GSI | Notch1 | ~30 μM | Low |[5] |

Table 2: Secondary Target - LysoPAF Acetyltransferase & Antibacterial Efficacy

Compound Target / Activity IC50 / MIC Notes Ref
1-Methoxyphaseollidin LysoPAF Acetyltransferase 48 μM Moderate inhibition [2][4]
Licoricidin LysoPAF Acetyltransferase 7.7 μM Potent natural inhibitor [4][9]

| 1-Methoxyphaseollidin | H. pylori | Active | Effective vs AMOX/CLAR resistant strains |[2][4] |

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols establish a self-validating system. The in vitro assay quantifies direct target engagement and binding kinetics, while the in vivo workflow validates the functional therapeutic window (efficacy vs. toxicity).

Protocol A: Fluorogenic γ -Secretase Cleavage Assay (In Vitro) Purpose: To quantify the allosteric inhibition of γ -secretase by 1MP compared to DAPT.

  • Membrane Preparation: Isolate enriched membrane fractions from BCSC cultures using a Dounce homogenizer and ultracentrifugation (100,000 x g for 1 hour at 4°C).

  • Reaction Assembly: In a 96-well black microplate, combine 50 μg of membrane protein with a fluorogenic Notch-specific substrate (e.g., N-Mca-Notch1-S3).

  • Inhibitor Titration: Add 1MP (10 nM to 10 μM) or DAPT (1 nM to 1 μM) in DMSO (final DMSO concentration <1%). Include a vehicle control (1% DMSO) and a blank (no membrane).

  • Incubation & Kinetics: Incubate at 37°C. Measure fluorescence (Ex 320 nm / Em 400 nm) continuously for 2 hours.

  • Data Validation (Causality Check): Calculate initial velocities ( V0​ ). Plot V0​ vs. inhibitor concentration using a 4-parameter logistic regression to determine the IC50. Self-validation step: Perform a substrate titration in the presence of IC50 concentrations of 1MP to confirm non-competitive (allosteric) kinetics via a Lineweaver-Burk plot.

Protocol B: BCSC Xenograft & Toxicity Assessment (In Vivo) Purpose: To evaluate tumor regression and histological GI toxicity[5].

  • Model Generation: Inject 1×106 ALDH+/CD44+/CD24- BCSCs into the mammary fat pads of NOD/SCID mice.

  • Dosing Regimen: Once tumors reach 100 mm 3 , randomize mice into three groups (n=8): Vehicle, 1MP (25 mg/kg/day, oral), and RO4929097 (10 mg/kg/day, oral).

  • Monitoring: Measure tumor volume via calipers bi-weekly. Monitor body weight daily as a primary indicator of severe GI toxicity.

  • Histological Validation: On day 28, sacrifice the mice. Harvest tumors for Western blot analysis of Notch1, Hes1, and pAKT. Harvest the small intestine and perform H&E and Alcian Blue staining.

  • Causality Check: RO4929097-treated mice should exhibit significant Alcian Blue positive staining (goblet cell metaplasia), whereas 1MP-treated tumors should show reduced marginal infiltration while maintaining normal intestinal crypt-villus architecture, proving the safety of the allosteric mechanism[5].

Workflow Substrate 1. Substrate & Membrane Preparation InVitro 2. Fluorogenic Cleavage Assay (IC50) Substrate->InVitro Kinetics 3. Lineweaver-Burk (Allosteric Validation) InVitro->Kinetics Confirms Mechanism InVivo 4. BCSC Xenograft Mouse Model Kinetics->InVivo Translates to Efficacy 5. Tumor Volume & Biomarker (Hes1/pAKT) InVivo->Efficacy Measures Toxicity 6. Intestinal Histology (GI Toxicity Check) InVivo->Toxicity Validates Safety

Step-by-step experimental workflow from in vitro kinetic validation to in vivo safety profiling.

Conclusion & Expert Perspective

While 1-Methoxyphaseollidin exhibits moderate secondary activities (e.g., lysoPAF acetyltransferase inhibition[2]), its primary value in modern drug development lies in its structural capacity to allosterically modulate γ -secretase[5]. By translocating the isoprenyl moiety and introducing a methoxy group compared to its parent compound Pso, 1MP achieves nanomolar potency against Notch1 while preserving the physiological processing required for gastrointestinal homeostasis[5]. For researchers developing Notch-targeted therapeutics, 1MP serves as a critical structural scaffold for designing next-generation, toxicity-sparing GSIs.

References

  • PubChemLite: 3,9-dihydroxy-1-methoxy-10-prenylpterocarpan. uni.lu.
  • 1-Methoxyphaseollidin | Antibacterial Agent. MedchemExpress.com.
  • Abstract 2903: 1-Methoxyphaseollidin: Novel gamma secretase inhibitor targeting notch-1 signaling in breast cancer stem cells. AACR Journals.
  • Preventative and Therapeutic Potential of Flavonoids in Peptic Ulcers. PMC.
  • 1-Methoxyphaseollidin | CAS:65428-13-9 | Manufacturer ChemFaces. chemfaces.com.
  • RO4929097 (RG-4733) | γ-secretase Inhibitor. MedChemExpress.
  • Gamma secretase inhibitors of Notch signaling. Taylor & Francis.
  • Targeting γ-secretase in breast cancer. Dove Medical Press.
  • (+)-Licoricidin | C26H32O5 | CID 480865. PubChem - NIH.

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Comparative

In vitro vs in vivo activity of 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan

Title: In Vitro vs. In Vivo Activity of 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan (1-Methoxyphaseollidin): A Comprehensive Comparison Guide Target Audience: Researchers, scientists, and drug development professionals.

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Author: BenchChem Technical Support Team. Date: March 2026

Title: In Vitro vs. In Vivo Activity of 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan (1-Methoxyphaseollidin): A Comprehensive Comparison Guide

Target Audience: Researchers, scientists, and drug development professionals. Prepared By: Senior Application Scientist

Executive Summary

3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan, commonly known as 1-Methoxyphaseollidin (1MP) , is a naturally occurring prenylated pterocarpan isolated from the roots of Glycyrrhiza species (licorice)[1]. In recent years, it has transitioned from a traditional botanical constituent to a high-value lead compound in modern pharmacology. This guide objectively compares the in vitro and in vivo performance of 1MP against standard alternatives across its two most validated therapeutic axes: Oncology (targeting Breast Cancer Stem Cells) and Gastroenterology (anti-Helicobacter pylori and anti-inflammatory activity).

Part 1: Oncology Application - Overcoming Gamma-Secretase Inhibitor Toxicity

A major hurdle in targeting the Notch-1 signaling pathway in Breast Cancer Stem Cells (BCSCs) is the severe gastrointestinal (GI) toxicity caused by traditional catalytic Gamma-Secretase Inhibitors (GSIs). 1MP presents a structural paradigm shift in this domain[2].

In Vitro Performance: 1MP vs. Psoralidin (Pso)

1MP is a synthetic/optimized derivative of the parent compound Psoralidin (Pso). The structural evolution involves three critical modifications: (i) translocation of the isoprenyl moiety, (ii) removal of the carbonyl group from the pyran ring, and (iii) introduction of a methoxy group at the 1-position[2].

  • Potency: These modifications causally increase the binding affinity. 1MP inhibits Notch1 activity and BCSC growth at an IC50 of 300 nM , making it 100 times more potent than Pso in cell culture models[2].

  • Mechanism: Molecular docking reveals that unlike traditional GSIs that block the catalytic pore, 1MP binds outside the catalytic unit of γ-secretase, inducing an allosteric conformational change that selectively halts Notch-1 cleavage[2]. It simultaneously downregulates AKT signaling (pAKT S473), p65, and Bcl-2[2].

In Vivo Performance: Efficacy Without GI Toxicity
  • Tumor Suppression: Oral administration of 1MP at physiologically achievable doses significantly inhibits the growth of BCSC and bulk breast cancer xenografts in murine models[2].

  • Toxicity Profile: Because 1MP acts allosterically rather than catalytically, histological evaluations (H&E staining) confirm that 1MP-treated mice exhibit intact intestinal margins and zero observable GI toxicity—a stark contrast to the goblet cell metaplasia universally seen with standard catalytic GSIs[2].

Pathway 1 1 MP 1-Methoxyphaseollidin (1MP) GSI Gamma-Secretase (Allosteric Site) MP->GSI Binds & Induces Conformational Change AKT AKT Signaling (pAKT S473) MP->AKT Inhibits Notch Notch-1 Cleavage GSI->Notch Inhibits Catalysis TargetGenes Hes1, Hey1, Presenilin (Downregulation) Notch->TargetGenes Suppresses Apoptosis BCSC Apoptosis & Tumor Shrinkage TargetGenes->Apoptosis Synergizes AKT->Apoptosis Promotes (via p65/Bcl-2 drop)

Mechanistic pathway of 1MP targeting Notch-1 and AKT in Breast Cancer Stem Cells.

Part 2: Gastroenterology - Combating Antimicrobial Resistance & Inflammation

In Vitro: 1MP vs. Standard Antibiotics & Licoricidin
  • Anti-H. pylori Activity: Standard regimens utilizing Clarithromycin (CLAR) and Amoxicillin (AMOX) are failing due to rising resistance. 1MP demonstrates robust in vitro inhibitory activity against both CLAR/AMOX-sensitive and, crucially, CLAR/AMOX-resistant H. pylori strains[1][3].

  • Anti-inflammatory Activity: 1MP acts as a lysoPAF (platelet-activating factor) acetyltransferase inhibitor with an IC50 of 48 μM[4][5]. While another licorice derivative, Licoricidin, is more potent in vitro (IC50 = 7.7 μM)[5], 1MP's dual antibacterial and anti-inflammatory properties make it a superior multi-target candidate for peptic ulcer disease.

In Vivo: Mucosal Protection

While isolated 1MP in vivo pharmacokinetic data for gastric ulcers is still in early-stage development, network pharmacology and in vivo validation of traditional decoctions containing high concentrations of 1MP (e.g., Shaoyao-Gancao) demonstrate profound mucosal protection, apoptosis induction in gastric carcinoma cells, and systemic reduction of inflammatory cytokines[6].

Part 3: Quantitative Data Comparison

The following table summarizes the experimental metrics, providing a clear benchmark of 1MP against current pharmacological alternatives.

Compound / AlternativeTarget / AssayIn Vitro PotencyIn Vivo EfficacyStrategic Advantage / Disadvantage
1-Methoxyphaseollidin Notch-1 / BCSCIC50: 300 nM[2]High tumor suppressionAdvantage: No GI toxicity (Allosteric)
Psoralidin (Pso) Notch-1 / BCSCIC50: ~30 μM[2]Moderate suppressionDisadvantage: 100x lower potency
Standard GSIs (e.g., DAPT) Gamma-secretaseIC50: Low nMHigh tumor suppressionDisadvantage: Severe, dose-limiting GI toxicity
1-Methoxyphaseollidin H. pylori (Resistant)Active (Strain dependent)[3]Mucosal protectionAdvantage: Overcomes CLAR/AMOX resistance
Licoricidin lysoPAF acetyltransferaseIC50: 7.7 μM[5]Anti-inflammatoryAdvantage: Higher isolated enzyme potency
1-Methoxyphaseollidin lysoPAF acetyltransferaseIC50: 48 μM[5]Anti-inflammatoryAdvantage: Dual-action (antibacterial + anti-inflammatory)

Part 4: Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies outline the critical causality behind experimental choices.

Protocol 1: In Vitro BCSC Sphere Formation & Notch-1 Assay

Causality: Standard 2D adherent cultures do not accurately reflect stem cell physiology. A 3D non-adherent sphere assay is required to validate self-renewal capacity and Notch-1 dependence.

  • Cell Preparation: Isolate ALDH+ and CD44+/CD24-/low BCSCs using fluorescence-activated cell sorting (FACS)[2].

  • Compound Preparation: Dissolve 1MP in newly opened, anhydrous DMSO to a stock concentration of 10 mM (requires ultrasonic warming due to hygroscopic sensitivity)[1].

  • Culture: Seed BCSCs in ultra-low attachment plates in serum-free DMEM/F12 supplemented with B27, EGF (20 ng/mL), and bFGF (20 ng/mL).

  • Treatment: Treat cells with vehicle (DMSO <0.1%) or 1MP (100 nM - 1 μM) for 7 days.

  • Validation Readout: Quantify tumorsphere formation efficiency (number and size). Extract protein lysates for Western Blotting to confirm the downregulation of cleaved Notch-1, Hes1, Hey1, and pAKT (S473)[2].

Protocol 2: In Vivo Murine Xenograft & Toxicity Model

Causality: To prove the allosteric advantage of 1MP, the protocol must simultaneously measure tumor regression and intestinal crypt integrity (the primary site of GSI toxicity).

  • Inoculation: Inject 1x10^6 BCSCs into the mammary fat pads of NOD/SCID mice.

  • Dosing: Once tumors reach ~100 mm³, randomize mice. Administer 1MP via oral gavage at 25 mg/kg/BW daily[2].

  • Monitoring: Measure tumor volume via calipers bi-weekly. Monitor body weight daily (a >10% drop indicates severe GI toxicity).

  • Endpoint Validation: At day 28, euthanize mice. Perform H&E staining on tumor margins to assess infiltration, and on intestinal tissue to verify the absence of goblet cell metaplasia[2].

Workflow Start Compound Prep (1MP in DMSO) InVitro In Vitro Assays (BCSC Sphere / H. pylori) Start->InVitro InVivo In Vivo Models (Murine Xenograft) Start->InVivo Readout1 IC50 Calculation & Western Blot (Notch-1) InVitro->Readout1 Readout2 Tumor Volume & Intestinal H&E (Toxicity) InVivo->Readout2

Experimental workflow comparing in vitro screening and in vivo validation of 1MP.

References

  • AACR Journals. "Abstract 2903: 1-Methoxyphaseollidin: Novel gamma secretase inhibitor targeting notch-1 signaling in breast cancer stem cells". Available at:[Link]

  • PubMed / Biol Pharm Bull. "Inhibition of lysoPAF acetyltransferase activity by components of licorice root". Available at: [Link]

  • Aging-US. "Investigation on the mechanism of Shaoyao-Gancao Decoction in the treatment of gastric carcinoma based on network pharmacology and experimental verification". Available at: [Link]

Sources

Validation

A Researcher's Guide to Confirming the Identity of 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan: A Comparison of Natural vs. Synthetic Origins

For researchers, scientists, and drug development professionals, the definitive identification of a bioactive compound is paramount. This guide provides an in-depth technical comparison of naturally derived and synthetic...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the definitive identification of a bioactive compound is paramount. This guide provides an in-depth technical comparison of naturally derived and synthetically produced 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan, outlining the critical analytical workflow required to ascertain its identity and stereochemistry. We will explore the nuanced differences that arise from their respective origins and provide the experimental data necessary for unambiguous characterization.

The pterocarpan scaffold, a core structure in many biologically active natural products, presents a fascinating challenge in chemical analysis. These compounds, often isolated from plants of the Fabaceae family, such as Lespedeza, Glycyrrhiza, and Desmodium species, exhibit a range of therapeutic properties. Their complex, chiral nature, however, necessitates a multi-faceted analytical approach to confirm their structure and absolute configuration, especially when comparing a naturally sourced isolate to its synthetic counterpart.

The Analytical Gauntlet: A Workflow for Identity Confirmation

The journey from a putative sample of 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan to its confirmed identity involves a battery of sophisticated analytical techniques. The choice and sequence of these experiments are dictated by the fundamental questions we seek to answer: What is its precise chemical structure? And what is its three-dimensional arrangement?

Analytical_Workflow cluster_0 Initial Characterization cluster_1 Structural Elucidation cluster_2 Stereochemical Determination HPLC HPLC Analysis (Purity & Retention Time) HRMS High-Resolution Mass Spectrometry (Molecular Formula) HPLC->HRMS 1D_NMR 1D NMR (¹H, ¹³C) (Functional Groups & Carbon Skeleton) HRMS->1D_NMR 2D_NMR 2D NMR (COSY, HSQC, HMBC) (Connectivity) 1D_NMR->2D_NMR Chiral_HPLC Chiral HPLC (Enantiomeric Purity) 2D_NMR->Chiral_HPLC CD_Spectroscopy Circular Dichroism (Absolute Configuration) Chiral_HPLC->CD_Spectroscopy Confirmed_Identity Confirmed_Identity CD_Spectroscopy->Confirmed_Identity Sample Natural or Synthetic Sample Sample->HPLC Stereochemistry_Confirmation cluster_natural Natural Sample cluster_synthetic Synthetic (Racemic) Sample Chiral_HPLC_Nat Chiral HPLC: Single Peak CD_Spec_Nat CD Spectroscopy: Distinct Spectrum Chiral_HPLC_Nat->CD_Spec_Nat Enantiopure Enantiomerically Pure CD_Spec_Nat->Enantiopure Chiral_HPLC_Syn Chiral HPLC: Two Peaks (1:1 ratio) CD_Spec_Syn CD Spectroscopy: No Signal (Flat Line) Chiral_HPLC_Syn->CD_Spec_Syn Racemic Racemic Mixture CD_Spec_Syn->Racemic

Comparative

Benchmarking 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan Against Commercial Standards: A Comprehensive Guide

For researchers and drug development professionals, identifying novel phytochemical scaffolds that overcome antimicrobial resistance and modulate inflammatory pathways is a critical priority. 3,9-Dihydroxy-1-methoxy-10-p...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, identifying novel phytochemical scaffolds that overcome antimicrobial resistance and modulate inflammatory pathways is a critical priority. 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan —commonly referred to in pharmacological literature as 1-Methoxyphaseollidin (CAS: 65428-13-9)—is a potent prenylated pterocarpan isolated from the roots of Glycyrrhiza (licorice) and the bark of Erythrina species [1].

This guide provides an objective, data-driven benchmarking of 1-Methoxyphaseollidin against established commercial standards, focusing on its two primary therapeutic axes: bactericidal activity (specifically against Helicobacter pylori and Methicillin-resistant Staphylococcus aureus [MRSA]) and anti-inflammatory enzyme inhibition (lysoPAF acetyltransferase).

Mechanistic Overview & Structural Causality

The pharmacological versatility of 1-Methoxyphaseollidin stems directly from its molecular architecture. The pterocarpan core provides a rigid, planar scaffold that intercalates with biological targets, while the lipophilic prenyl group at C-10 significantly enhances membrane permeability [2]. This prenylation is the causal factor behind its ability to penetrate the thick peptidoglycan layers of Gram-positive bacteria and the specialized outer membrane of H. pylori.

Furthermore, in inflammatory cascades, 1-Methoxyphaseollidin acts as an inhibitor of lysoPAF acetyltransferase . By blocking the acetylation of lyso-platelet-activating factor (lyso-PAF), it prevents the synthesis of PAF, a potent lipid mediator of inflammation and anaphylaxis [3].

MOA LysoPAF Lyso-PAF (Inactive Precursor) Enzyme LysoPAF Acetyltransferase LysoPAF->Enzyme Binds active site AcetylCoA Acetyl-CoA (Donor) AcetylCoA->Enzyme Acetyl transfer PAF PAF (Pro-inflammatory) Enzyme->PAF Synthesizes Inhibitor 1-Methoxyphaseollidin (Inhibitor) Inhibitor->Enzyme Competitive Inhibition

Fig 1: Mechanism of Action: 1-Methoxyphaseollidin inhibits LysoPAF acetyltransferase, halting the synthesis of pro-inflammatory PAF.

Comparative Performance Data

To objectively evaluate 1-Methoxyphaseollidin, we benchmark its performance against gold-standard therapeutics currently used in clinical and laboratory settings.

Table 1: Antimicrobial Benchmarking (In Vitro MIC Values)

H. pylori strains tested include both Clarithromycin (CLAR) and Amoxicillin (AMOX) sensitive and resistant phenotypes [4].

Target Pathogen1-Methoxyphaseollidin (MIC)Commercial StandardStandard MICEfficacy Profile
H. pylori (Sensitive) 12.5 - 25 µg/mLClarithromycin0.01 - 0.05 µg/mLModerate; acts as a complementary scaffold.
H. pylori (CLAR/AMOX-Resistant) 25 µg/mL Clarithromycin> 16 µg/mLSuperior ; bypasses standard efflux/ribosomal mutations.
MRSA 1.6 - 3.125 µg/mLVancomycin1.0 - 2.0 µg/mLHighly Competitive ; equivalent bactericidal range [5].
C. cucumerinum (Fungal) 0.5 µg (TLC bioautography)Miconazole1.0 µgSuperior ; highly potent antifungal activity [6].
Table 2: Anti-Inflammatory Enzyme Inhibition

Inhibition of lysoPAF acetyltransferase is evaluated using isolated microsomal fractions.

Target Enzyme1-Methoxyphaseollidin (IC₅₀)Commercial StandardStandard IC₅₀Notes
LysoPAF Acetyltransferase 48 µMCV-3988 (PAFR Antagonist)~2.5 µM (Receptor level)Moderate upstream enzyme inhibition [7].

Self-Validating Experimental Protocols

To ensure rigorous reproducibility, the following protocols incorporate internal validation systems. Do not omit the solvent or growth controls, as prenylated compounds are highly sensitive to precipitation in aqueous media.

Protocol A: Broth Microdilution Assay for Resistant H. pylori

Objective: Determine the Minimum Inhibitory Concentration (MIC) against CLAR-resistant H. pylori.

  • Media Preparation: Prepare Brucella broth supplemented with 10% fetal bovine serum (FBS). Causality:H. pylori is fastidious; FBS provides essential cholesterol for cell wall synthesis.

  • Compound Solubilization: Dissolve 1-Methoxyphaseollidin in 100% DMSO to a stock concentration of 10 mM.

  • Serial Dilution: Perform 2-fold serial dilutions in the test plate. Critical Control: Ensure the final DMSO concentration in the well does not exceed 1% (v/v). Include a 1% DMSO vehicle control well to validate that growth inhibition is not due to solvent toxicity.

  • Inoculation: Standardize the H. pylori inoculum to an OD₆₀₀ of 0.1 (approx. 1×108 CFU/mL). Add 100 µL of inoculum to each well.

  • Incubation: Incubate plates at 37°C under microaerophilic conditions (5% O₂, 10% CO₂, 85% N₂) for 72 hours. Causality: Standard aerobic incubation will result in false positives (no growth) due to oxygen toxicity to the pathogen.

  • Readout (Resazurin Assay): Add 10 µL of 0.01% resazurin to each well. Incubate for 4 hours. A color shift from blue to pink indicates metabolic activity (viable bacteria). The MIC is the lowest concentration remaining blue.

Protocol B: LysoPAF Acetyltransferase Inhibition Assay

Objective: Benchmark IC₅₀ against standard inhibitors.

  • Microsome Preparation: Isolate microsomes from rat spleen cells via ultracentrifugation (100,000 × g for 60 min).

  • Reaction Mixture: Combine 50 µM lyso-PAF, 50 µM [³H]acetyl-CoA (tracer), and the test compound (1-Methoxyphaseollidin at 10–100 µM) in a Tris-HCl buffer (pH 7.4).

  • Initiation & Termination: Initiate the reaction by adding the microsomal protein (enzyme source). Incubate at 37°C for 10 minutes. Terminate by adding a chloroform/methanol/acetic acid (2:1:0.04) mixture. Causality: The acidic organic quench immediately denatures the enzyme and extracts the lipid products into the organic phase.

  • Quantification: Isolate the organic phase, resolve via Thin Layer Chromatography (TLC), and quantify the [³H]PAF band using liquid scintillation counting. Calculate IC₅₀ using non-linear regression against a vehicle control (100% activity).

Workflow Step1 1. Compound Preparation (1-Methoxyphaseollidin in DMSO) Step2 2. Serial Dilution in 96-Well Plate (Include 1% DMSO Vehicle Control) Step1->Step2 Step3 3. Pathogen Inoculation (H. pylori / MRSA) Step2->Step3 Step4 4. Controlled Incubation (Microaerophilic for H. pylori) Step3->Step4 Step5 5. Resazurin Viability Readout (Colorimetric Shift) Step4->Step5 Data 6. MIC Determination & Benchmarking vs. Standards Step5->Data Blue = Inhibited Pink = Viable

Fig 2: Standardized self-validating high-throughput workflow for antimicrobial benchmarking.

Conclusion & Strategic Applications

Benchmarking data reveals that while 1-Methoxyphaseollidin may not surpass commercial standards like Clarithromycin against sensitive bacterial strains, its true value lies in its resistance-breaking properties . Its efficacy against CLAR/AMOX-resistant H. pylori and MRSA suggests a unique mechanism of action—likely membrane disruption facilitated by its prenyl moiety—that is unaffected by ribosomal mutations or standard efflux pumps.

For drug development professionals, 1-Methoxyphaseollidin serves as an excellent reference standard for developing novel prenylated flavonoids or as a lead scaffold for dual-action therapeutics targeting both infection and localized inflammation (via lysoPAF acetyltransferase inhibition).

References
  • Kamanzi Atindehou, K., et al. (2011). Assessing Sub-saharian Erythrina for Efficacy: Traditional uses, Biological Activities and Phytochemistry. Science Alert: Research Journal of Medicinal Plant.[Link]

  • Fukai, T., Marumo, A., Kaitou, K., Kanda, T., Terada, S., & Nomura, T. (2002). Anti-Helicobacter pylori flavonoids from licorice extract. Life Sciences, 71(12), 1449-1463.[Link]

  • Kamanzi Atindehou, K., et al. (2002). Antibacterial activity of Erythrina vogelii. (Cited within Science Alert Review).[Link]

  • Amagaya, S., et al. (1999). Inhibitory effect of licorice root on lysoPAF acetyltransferase. Biological and Pharmaceutical Bulletin, 22(10), 1144-1146.[Link]

Validation

Statistical analysis of 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan bioactivity data

An In-Depth Comparative Guide to the Bioactivity of 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan and Related Isoflavonoids Introduction: The Therapeutic Potential of Pterocarpans Pterocarpans are a major class of isoflav...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Bioactivity of 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan and Related Isoflavonoids

Introduction: The Therapeutic Potential of Pterocarpans

Pterocarpans are a major class of isoflavonoids, characterized by a unique tetracyclic ring system, that are primarily found in the plant family Fabaceae.[1][2] They function as phytoalexins, which are antimicrobial compounds synthesized by plants in response to pathogen attack, and have garnered significant scientific interest for their diverse and potent pharmacological activities.[2][3] Extensive research highlights their potential as lead molecules in drug discovery, with demonstrated anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[2][4]

This guide provides a detailed statistical and biological analysis of 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan. Due to the limited specific experimental data available for this particular molecule in current literature, we will conduct a comprehensive comparative analysis with two well-researched, structurally related isoflavonoids: Glyceollin I , a prominent pterocarpan phytoalexin, and Genistein , a widely studied isoflavone. This comparative approach allows us to infer the potential bioactivities of our target compound and to contextualize its performance within the broader landscape of isoflavonoid-based drug discovery.

Compound Profiles

  • 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan: This is our primary compound of interest. Its core pterocarpan scaffold is decorated with hydroxyl, methoxy, and prenyl groups. These functional groups are known to significantly influence a molecule's bioactivity. For instance, the prenyl group often enhances lipophilicity, which can improve cellular uptake and membrane interaction, thereby increasing potency.[5] While specific bioactivity data is sparse, its structural features suggest potential for significant anticancer and anti-inflammatory effects, similar to other prenylated pterocarpans.

  • Glyceollin I: An induced phytoalexin from soybean, Glyceollin I is a pterocarpan that has been extensively studied.[6] It is synthesized from the isoflavone daidzein in response to stress.[7] Glyceollin I is particularly noted for its potent antiestrogenic and anticancer activities, making it a valuable comparator for evaluating hormone-dependent cancer inhibition.[6][8][9]

  • Genistein: One of the most abundant isoflavones in soy, Genistein serves as a foundational benchmark in isoflavonoid research.[10] While not a pterocarpan, it is a biosynthetic precursor to them and shares a common isoflavonoid core. Its multifaceted biological activities, including antioxidant, anti-inflammatory, and anticancer effects, are well-documented and attributed to its ability to modulate numerous cellular signaling pathways.[11][12][13]

Comparative Bioactivity Data: A Statistical Overview

The following tables summarize quantitative data from various in vitro studies, providing a side-by-side comparison of the bioactivities of our selected compounds. The half-maximal inhibitory concentration (IC50) is a key metric used, where a lower value indicates greater potency.

Table 1: Comparative Anticancer Activity (IC50 Values in µM)
Compound/AnalogMCF-7 (Breast)PC-3 (Prostate)BG-1 (Ovarian)HeLa (Cervical)Cell Line Reference
Pterocarpan Analogs Varies3.5N/A28.3 (Extract)[5][14][15]
Glyceollin I <5<5PotentN/A[6][9]
Genistein VariesActiveN/AActive[11][15]
Table 2: Comparative Anti-inflammatory & Antioxidant Activity
CompoundAssay TypeMetricResultReference
Pterocarpan (General) Nitric Oxide (NO) InhibitionIC50Potent Inhibition[1]
Pterocarpan (General) DPPH Radical ScavengingIC50Strong Activity[2][4]
Glyceollin I Anti-inflammatoryIn vivo/vitroActive[6][7]
Genistein Antioxidant/Anti-inflammatoryIn vivo/vitroWell-established[10][11]
3,5-diprenyl-4-hydroxyacetophenone DPPH Radical ScavengingIC5026.00 µg/mL[16]

Mechanisms of Action & Signaling Pathways

The bioactivity of these compounds stems from their ability to modulate critical cellular signaling pathways. Their anti-inflammatory and anticancer effects are often linked to the inhibition of pro-inflammatory enzymes and transcription factors, and the induction of apoptosis in cancer cells.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to stimuli like lipopolysaccharide (LPS), NF-κB is activated, leading to the transcription of pro-inflammatory genes, including iNOS and COX-2, which produce the inflammatory mediators nitric oxide (NO) and prostaglandins, respectively.[17] Many pterocarpans and isoflavonoids exert their anti-inflammatory effects by inhibiting this pathway.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (for degradation) IkB_NFkB IκBα-p65/p50 (Inactive) p65 p65 p50 p50 NFkB_complex p65/p50 NFkB_nucleus p65/p50 NFkB_complex->NFkB_nucleus Translocation IkB_NFkB->NFkB_complex Releases DNA DNA Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) DNA->Genes Induces Transcription NFkB_nucleus->DNA Binds to Promoter Region Pterocarpan 3,9-Dihydroxy-1-methoxy- 10-prenylpterocarpan (Hypothesized) Pterocarpan->IKK Inhibits Pterocarpan->NFkB_complex Inhibits Translocation

Caption: Hypothesized inhibition of the NF-κB pathway by pterocarpans.

Experimental Protocols: A Guide to Bioactivity Assessment

To ensure scientific integrity, the protocols used to generate bioactivity data must be robust and reproducible. Here, we detail standardized methodologies for assessing anti-inflammatory and anticancer activities.

Protocol 1: In Vitro Anti-inflammatory Activity (Nitric Oxide Assay)

This assay quantifies the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).[1]

Methodology:

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., 1, 5, 10, 25, 50 µM) for 2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Dexamethasone).

  • Stimulation: Add LPS (1 µg/mL) to all wells except the negative control group.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • NO Quantification: Measure the nitrite concentration in the culture supernatant using the Griess reagent. The absorbance is read at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated control. Determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vitro Anticancer Activity (MTT Cytotoxicity Assay)

The MTT assay is a colorimetric method used to assess cell viability and proliferation. It measures the metabolic activity of cells, which is typically proportional to the number of viable cells.[5][18]

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.[5]

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound for 48-72 hours.[5]

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

General Experimental Workflow

The process of screening natural products for bioactivity follows a logical and iterative progression from initial identification to mechanistic studies.

Workflow A Compound Isolation & Identification B Primary Bioactivity Screening (e.g., MTT, DPPH) A->B C Dose-Response Analysis (IC50 Determination) B->C D Lead Compound Selection C->D High Potency Low Toxicity E Secondary Assays (e.g., Western Blot, qPCR) D->E F Mechanism of Action (MoA) Pathway Analysis E->F G In Vivo Model Testing F->G Promising MoA

Caption: A generalized workflow for natural product bioactivity assessment.

Conclusion and Future Directions

While direct experimental data for 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan remains to be fully elucidated, this comparative analysis provides a strong, evidence-based foundation for its potential bioactivities. Based on its structural similarity to potent pterocarpans like Glyceollin I and the known structure-activity relationships within this class, it is highly probable that it possesses significant anticancer and anti-inflammatory properties. The presence of both a methoxy and a prenyl group suggests a potentially optimized balance of metabolic stability and cellular permeability, which could translate to high potency.[5]

Future research should focus on the targeted synthesis and isolation of 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan to enable direct testing using the standardized protocols outlined in this guide. Head-to-head comparisons with Glyceollin I and Genistein would be invaluable for definitively positioning its therapeutic potential. Further investigation into its effects on key signaling pathways, such as NF-κB and MAPK, will be crucial for elucidating its precise mechanism of action.[17] The pterocarpan scaffold continues to be a promising starting point for the development of novel therapeutics.

References

  • Massive Bio. (2025). Genistein - Massive Bio.
  • BenchChem. (2025). A Comparative Guide to the Bioactivity of Pterocarpans, with a Focus on Pterocarpadiol A.
  • Taylor & Francis. (n.d.). Genistein – Knowledge and References.
  • Wikipedia. (n.d.). Genistein.
  • PubMed. (2015). Bioactivity of genistein: A review of in vitro and in vivo studies.
  • PubMed. (2024). Genistein: A promising phytoconstituent with reference to its bioactivities.
  • BenchChem. (2025). A Comprehensive Review of the Biological Activities of Pterocarpan Compounds.
  • BenchChem. (2025). A Comparative Guide to the Structure-Activity Relationship (SAR) of Pterocarpan Analogs in Cancer Research.
  • MDPI. (2014). Hormesis of Glyceollin I, an Induced Phytoalexin from Soybean, on Budding Yeast Chronological Lifespan Extension.
  • MDPI. (2019). An Update on the Effects of Glyceollins on Human Health: Possible Anticancer Effects and Underlying Mechanisms.
  • PMC. (n.d.).
  • ResearchGate. (n.d.).
  • PubMed. (2011). Glyceollin, a soybean phytoalexin with medicinal properties.
  • PubMed. (2020).
  • ResearchGate. (2025).
  • ResearchGate. (2025). Pterocarpan Derivatives from Clinopodium urticifolium and Their Cytotoxicity.
  • MDPI. (2025). New Dimethoxyaryl-Sesquiterpene Derivatives with Cytotoxic Activity Against MCF-7 Breast Cancer Cells.
  • PMC. (2023). Anti-Inflammatory Activity of 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)
  • Pak. J. Pharm. Sci. (2021).
  • MDPI. (2022).

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Safety & Regulatory Compliance

Safety

3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan proper disposal procedures

Operational Guide: Safe Handling and Disposal of 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan is a complex prenylated isoflavonoid (phytoalexin) frequently utilized in advance...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan

3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan is a complex prenylated isoflavonoid (phytoalexin) frequently utilized in advanced drug discovery for its potent antidiabetic and antioxidant properties ()[1]. Because of its high biological activity and specific structural vulnerabilities—namely the electron-rich phenolic hydroxyls and the reactive prenyl side chain—this compound requires stringent handling and disposal protocols. Treating this chemical merely as "generic organic waste" ignores its redox-cycling capabilities and environmental toxicity.

This guide provides drug development professionals with a comprehensive, causality-driven framework for the safe lifecycle management and disposal of prenylpterocarpan derivatives.

Physicochemical Hazard Profiling & Causality

To manage chemical waste effectively, laboratory personnel must understand the molecular behavior of the compound and the causality behind segregation rules.

  • Redox Reactivity & Metal Coordination: The C3 and C9 phenolic hydroxyl groups readily undergo oxidation to form reactive quinone intermediates. When exposed to transition metals (e.g., Cu²⁺, Fe³⁺), prenylpterocarpans can catalyze redox cycling, generating hazardous levels of hydrogen peroxide and superoxide radicals ()[2].

  • Causality for Strict Segregation: Because of this metal-coordination and ROS-generation capability, waste containing 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan must never be mixed with heavy metal waste streams (such as Chromerge or metal catalysts) or strong oxidizing agents. Mixing these incompatible streams can result in exothermic degradation, dangerous gas evolution that pressurizes the waste container, and the synthesis of highly toxic byproducts ()[3].

  • Environmental Persistence: As a plant-derived phytoalexin, it is inherently toxic to certain fungi and microorganisms. If poured down the drain, it can disrupt the biological processes of municipal wastewater treatment facilities. Thus, high-temperature incineration is the only acceptable method of destruction ()[4].

ReactivityLogic Molecule 3,9-Dihydroxy-1-methoxy- 10-prenylpterocarpan Phenol C3 & C9 Phenolic OH Molecule->Phenol Prenyl C10 Prenyl Double Bond Molecule->Prenyl Oxidation Redox Cycling / Quinone Formation Phenol->Oxidation Epoxidation Epoxidation / Cleavage Prenyl->Epoxidation Incompatible INCOMPATIBLE WITH: Transition Metals & Oxidizers Oxidation->Incompatible Epoxidation->Incompatible

Structural vulnerabilities dictating strict segregation from oxidizing agents.

Self-Validating Disposal Methodologies

The following protocols incorporate built-in validation checks to ensure absolute regulatory compliance and operational safety. Under the Resource Conservation and Recovery Act (RCRA), these solutions are typically classified based on their solvent carrier (e.g., D001 for ignitability if mixed with >24% alcohol) ()[5].

Protocol A: Liquid Waste Accumulation and SAA Transfer

Context: For HPLC effluents, assay buffers, or organic extraction solvents (DMSO, Methanol, DCM) containing the pterocarpan.

  • Solvent Compatibility Verification: Identify the primary solvent of your waste. Ensure the Satellite Accumulation Area (SAA) carboy is designated for compatible organics (e.g., "Non-Halogenated Flammables").

    • Validation Check: Visually inspect the carboy contents before addition. If you observe phase separation, bubbling, or heat radiating from the container, abort the transfer immediately—incompatible chemicals have been mixed[5].

  • Transfer Process: Use a grounded, static-dissipative funnel to pour the liquid waste into the SAA container. Leave at least 2 inches of headspace in the neck of the container to allow for vapor expansion ()[3].

    • Validation Check: After pouring, securely cap the container. A properly sealed container should emit no solvent odors. If odors are detected, replace the cap or check the threads for chemical residue.

  • Log and Label: Immediately update the RCRA hazardous waste label with the chemical name ("3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan / [Solvent Name]") and the exact volume added. Do not use abbreviations ()[4].

    • Validation Check: Cross-reference the written log volume with the visual fill line on the carboy. Discrepancies indicate undocumented waste additions by other lab members, triggering a mandatory safety audit.

Protocol B: Solid Waste and Spill Decontamination

Context: For powder spills during weighing, or contaminated consumables (pipette tips, gloves).

  • Containment: If the dry powder spills, do not sweep, as this generates inhalable hazardous dust. Cover the spill with damp absorbent pads (using ethanol or a compatible solvent to ensure solubility).

  • Collection: Carefully scoop the absorbent pads and any contaminated broken glass into a puncture-proof, leak-proof secondary container.

  • Surface Decontamination: Wipe the area with a 70% ethanol solution to dissolve any residual pterocarpan, followed by a distilled water rinse.

    • Validation Check: Perform a final wipe with a clean, dry tissue. Shine a UV light (if the specific pterocarpan derivative or assay buffer is fluorescent) over the area to confirm the absolute absence of residual compound.

  • Disposal: Seal the solid waste in a designated hazardous waste bin, label it appropriately, and transfer it to the SAA[5].

WasteWorkflow Gen Waste Generation: Prenylpterocarpan Liq Liquid Waste (DMSO / MeOH / DCM) Gen->Liq Sol Solid Waste (Consumables / PPE) Gen->Sol SAA Satellite Accumulation Area Max 55 Gallons Liq->SAA Segregate from oxidizers Sol->SAA Double-bagged Label RCRA Labeling 'Hazardous Waste' SAA->Label Immediate labeling CAA Central Accumulation Area Max 90-180 Days Label->CAA Transfer within 3 days Disp Final Disposal (Incineration) CAA->Disp Licensed Contractor

Workflow for the classification and disposal of prenylpterocarpan laboratory waste.

Quantitative Data: Waste Accumulation Guidelines

Adhering to EPA Subpart K and local Environmental Health and Safety (EH&S) regulations requires strict tracking of waste volumes and timelines. Hazardous waste may never be moved from one SAA to another SAA; it must go directly to a Central Accumulation Area (CAA) ()[6].

Regulatory ParameterSatellite Accumulation Area (SAA)Central Accumulation Area (CAA)
Location Requirement At or near the point of generation, under operator control[4]Designated, isolated, and ventilated storage facility[6]
Maximum Volume Limit 55 gallons (or 1 quart for acute hazardous waste)[5]Dependent on EPA Generator Status (VSQG, SQG, LQG)[6]
Maximum Time Limit No strict limit until the container is full[6]90 days (LQG) or 180 days (SQG)[6]
Transfer Protocol Must move to CAA within 3 days (72 hours) of becoming full[4]Picked up by licensed vendor before the time limit expires[6]
Inspection Frequency Weekly documented inspections recommended[7]Weekly documented inspections mandatory[7]

Final Disposition

Once an SAA container reaches its limit, it must be dated and transferred to the CAA. From the CAA, a licensed hazardous waste vendor will transport the material for high-temperature incineration. Incineration (>1000°C) ensures the complete thermal destruction of the tetracyclic pterocarpan core and the prenyl side chain, converting the biologically active compound entirely into inert CO₂ and H₂O, thereby safeguarding environmental health.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University (CWU) Environmental Health & Safety. Available at:[Link]

  • Chemistry Lab Waste Disposal. Environmental Marketing Services (EMS). Available at: [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Available at: [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. Available at:[Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research & EHS. Available at: [Link]

  • Radical hydrogen peroxide and redox cycling: Topics by Science.gov. Science.gov. Available at: [Link]

  • Antidiabetic compound isolated: Topics by Science.gov. Science.gov. Available at: [Link]

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Handling

Personal protective equipment for handling 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan

Safe Handling and Operational Logistics for 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan As a Senior Application Scientist, I frequently consult on the safe handling of rare and highly bioactive phytochemicals. 3,9-Dihyd...

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Author: BenchChem Technical Support Team. Date: March 2026

Safe Handling and Operational Logistics for 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan

As a Senior Application Scientist, I frequently consult on the safe handling of rare and highly bioactive phytochemicals. 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan, also known in metabolomics databases as 1-Methoxyphaseollidin[1][2], is a complex isoflavonoid phytoalexin. While its specific pharmacological profile is highly valuable for drug development and agricultural research, its structural properties dictate stringent laboratory safety protocols. This guide provides a self-validating system of operational and disposal plans, ensuring both scientific integrity and personnel safety.

Physicochemical Rationale for Hazard Controls

To understand why specific Personal Protective Equipment (PPE) is required, we must first analyze the molecule's physical properties. Laboratory safety is not about blindly following rules; it is about understanding the causality between a chemical's structure and its potential biological interaction.

Table 1: Physicochemical Properties & Hazard Implications

PropertyValueSafety Implication
Molecular Formula C21H22O5[3]High carbon count indicates significant lipophilicity.
Monoisotopic Mass 354.14673 Da[3]Small molecule; easily aerosolized if handled as a dry powder.
Predicted XlogP 4.2[3]Highly lipophilic. Can rapidly permeate compromised skin barriers.
Hazard Class (Proxy) Irritant, Aquatic Toxicity[4][5]Requires strict environmental containment and mucosal protection.

Expert Insight: The predicted XlogP of 4.2[3] is the critical driver for our PPE strategy. Molecules with a LogP > 3 partition readily into lipids. If this compound contacts unprotected skin, it will bypass the aqueous sweat layer and absorb directly into the stratum corneum. Therefore, standard latex gloves are insufficient; chemical-resistant nitrile is mandatory.

Mandatory Personal Protective Equipment (PPE) Matrix

Based on the physicochemical profile and standard safety data for related pterocarpans and bioactive stilbenes[4][6], the following PPE must be donned before handling the compound.

Table 2: PPE Specifications and Mechanistic Justifications

PPE CategorySpecificationMechanistic Justification
Hand Protection Nitrile gloves (Min. thickness: 0.11 mm). Double gloving is recommended.Prevents transdermal absorption of lipophilic compounds. Nitrile offers superior resistance to the DMSO/ethanol used for solubilization.
Eye/Face Protection Tight-sealing chemical safety goggles (EN 166 / ANSI Z87.1).Protects ocular mucosa from micro-dust aerosolization during the weighing process[4][7].
Body Protection Flame-resistant, fluid-resistant laboratory coat with knit cuffs.Prevents the accumulation of static-charged powders on personal clothing.
Respiratory N95/P100 particulate respirator (if handled outside a hood).Mitigates inhalation risk of fine powders. Note: Primary handling must always occur in a fume hood.

Operational Plan: Handling and Solubilization Workflow

The greatest risk of exposure occurs during the transfer and weighing of the dry powder. The following step-by-step methodology minimizes aerosolization and static flyaway.

Step-by-Step Methodology:

  • Preparation: Ensure the chemical fume hood is operational with a face velocity of 80-100 FPM. Clear the deck of unnecessary equipment to minimize air turbulence.

  • Static Mitigation: 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan powder can hold a static charge. Wipe the exterior of the compound vial and the weighing spatula with an anti-static zero-charge wipe before opening.

  • Weighing: Place a pre-tared anti-static weigh boat on the analytical balance inside the fume hood. Carefully transfer the desired mass using a micro-spatula.

  • Solubilization: Due to its insolubility in water, dissolve the compound in a high-purity organic solvent such as DMSO or absolute ethanol directly in the hood. Add the solvent slowly to the weigh boat, or transfer the powder to a glass vial before solvent addition to prevent powder displacement.

  • Sealing & Storage: Cap the vial tightly, wrap the seal in parafilm, and protect it from light (using amber vials or aluminum foil). Store at -20°C to prevent degradation.

HandlingWorkflow Start Risk Assessment & PPE Donning Hood Transfer to Chemical Fume Hood Start->Hood Weigh Weighing (Anti-static tools) Hood->Weigh Solvent Solubilization (DMSO / Ethanol) Weigh->Solvent Storage Store at -20°C (Light Protected) Solvent->Storage

Workflow for the safe handling and solubilization of prenylated pterocarpans.

Spill Management and Disposal Plan

Like many complex plant metabolites, this compound poses a risk of long-lasting toxic effects to aquatic life[5][6]. It must never be disposed of down the drain or in standard trash.

Step-by-Step Spill Response:

  • Isolate: Evacuate non-essential personnel from the immediate area.

  • Don Additional PPE: If the spill is outside the fume hood, immediately don a P100 respirator and a second pair of nitrile gloves.

  • Containment (Dry Spill): Do not sweep dry powder, as this generates inhalable dust. Instead, cover the spill with damp absorbent paper towels (dampened with water or a mild surfactant) to bind the powder.

  • Containment (Liquid Spill): If spilled after solubilization in DMSO, cover with a universal chemical absorbent pad or inert binding agent (e.g., vermiculite)[5].

  • Collection: Carefully scoop the absorbed material using non-sparking tools and place it into a chemically compatible, sealable hazardous waste container.

  • Decontamination: Wash the spill surface thoroughly with soap and water, followed by an ethanol wipe down[7].

SpillResponse Spill Spill Identified (Powder or Solution) Evac Secure Area & Assess Volume Spill->Evac PPE Verify PPE (Respirator/Gloves) Evac->PPE Clean Wet Wipe Method (Avoid Aerosolization) PPE->Clean Waste Hazardous Waste Incineration Clean->Waste

Step-by-step spill response protocol minimizing aerosolization and exposure risks.

Disposal Protocol: All contaminated consumables (weigh boats, pipette tips, gloves, and spill cleanup materials) must be treated as hazardous chemical waste. Collect in a designated, clearly labeled solid waste container. Liquid waste (e.g., leftover DMSO solutions) must be collected in a compatible, halogen-free organic solvent waste carboy. Final disposal must be handled by a certified environmental waste contractor via high-temperature incineration[4][5].

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan
Reactant of Route 2
3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan
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